Methyl 6-((tert-butoxycarbonyl)amino)nicotinate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
methyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(16)14-9-6-5-8(7-13-9)10(15)17-4/h5-7H,1-4H3,(H,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMRKCRGUHPQLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377349 | |
| Record name | Methyl 6-[(tert-butoxycarbonyl)amino]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144186-11-8 | |
| Record name | Methyl 6-[(tert-butoxycarbonyl)amino]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 6-((tert-butoxycarbonyl)amino)nicotinate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Methyl 6-((tert-butoxycarbonyl)amino)nicotinate, a key building block in modern medicinal chemistry. With full editorial control, this document is structured to deliver not just data, but actionable insights grounded in established scientific principles. The CAS Number for this compound is 144186-11-8 .[1]
Introduction: Strategic Importance in Synthesis
This compound is a pyridine-based organic compound of significant interest to the pharmaceutical and agrochemical industries. Its structure, featuring a methyl nicotinate core with a Boc-protected amino group at the 6-position, makes it an invaluable intermediate for the synthesis of complex, biologically active molecules.[2][3]
The tert-butoxycarbonyl (Boc) protecting group is crucial; it temporarily masks the reactive amino group, preventing unwanted side reactions and allowing for selective chemical modifications at other positions on the pyridine ring or the methyl ester.[2] This strategic protection is fundamental in multi-step syntheses, ensuring high yields and purity of the final target compounds. This guide will delve into the synthesis, properties, and applications of this versatile molecule, providing the causal relationships behind the methodologies.
Synthesis Pathway: A Tale of Two Reactions
The synthesis of this compound is a logical and efficient two-step process. It begins with the formation of its immediate precursor, Methyl 6-aminonicotinate, followed by the introduction of the Boc protecting group.
Step 1: Esterification of 6-Aminonicotinic Acid
The foundational step is a classic Fischer esterification of 6-aminonicotinic acid. This acid-catalyzed reaction with methanol efficiently converts the carboxylic acid to its corresponding methyl ester.
Causality of Experimental Choices:
-
Acid Catalyst: A strong acid, such as sulfuric acid or hydrogen chloride, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by methanol.
-
Methanol as Reagent and Solvent: Using methanol in excess serves as both the nucleophile and the reaction solvent, driving the equilibrium towards the formation of the ester product according to Le Châtelier's principle.
-
Reflux Conditions: Heating the reaction to reflux provides the necessary activation energy to overcome the reaction barrier, significantly increasing the reaction rate.
Experimental Protocol: Synthesis of Methyl 6-aminonicotinate [4]
-
Suspend 6-aminonicotinic acid in methanol in a round-bottom flask equipped with a reflux condenser.
-
Carefully add a catalytic amount of concentrated sulfuric acid or introduce gaseous hydrogen chloride.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction's progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize the acid with a suitable base, such as sodium bicarbonate solution.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 6-aminonicotinate.
Step 2: Boc Protection of Methyl 6-aminonicotinate
With the methyl ester in place, the next step is the protection of the primary amino group using di-tert-butyl dicarbonate (Boc)₂O. This is a standard and highly effective method for introducing the Boc group.
Causality of Experimental Choices:
-
(Boc)₂O as the Reagent: Di-tert-butyl dicarbonate is the preferred reagent for Boc protection due to its high reactivity with amines and the benign nature of its byproducts (tert-butanol and carbon dioxide).
-
Base: A non-nucleophilic base, such as triethylamine or diisopropylethylamine, is often used to scavenge the acidic proton released during the reaction, driving the reaction to completion.
-
Solvent: An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is typically used to dissolve the reactants without interfering with the reaction.
Experimental Protocol: Synthesis of this compound
-
Dissolve Methyl 6-aminonicotinate in an appropriate anhydrous solvent (e.g., DCM) in a reaction vessel.
-
Add a base, such as triethylamine, to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in the same solvent.
-
Stir the reaction mixture at room temperature, monitoring its progress by TLC.
-
Once the starting material is consumed, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Synthesis Workflow Diagram:
Caption: A two-step synthesis of this compound.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for quality control.
| Property | Value | Source |
| CAS Number | 144186-11-8 | [1] |
| Molecular Formula | C₁₂H₁₆N₂O₄ | [1] |
| Molecular Weight | 252.27 g/mol | [1] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Melting Point | Not readily available in public sources | |
| Boiling Point | Not readily available in public sources | |
| Solubility | Soluble in common organic solvents like DCM, Ethyl Acetate, and Methanol | Inferred from synthesis protocols |
Spectroscopic Data Interpretation: While comprehensive, publicly available spectral data for this specific compound is limited, the expected spectroscopic characteristics can be predicted based on its structure.
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the protons on the pyridine ring, a singlet for the methyl ester protons, a singlet for the nine equivalent protons of the tert-butyl group, and a signal for the N-H proton.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbons of the pyridine ring, the carbonyl carbon of the ester, the methyl carbon of the ester, the quaternary and methyl carbons of the Boc group, and the carbonyl carbon of the carbamate.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), C=O stretching of the ester and carbamate (around 1700-1750 cm⁻¹), and C-O stretching.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the Boc group.
Applications in Drug Discovery and Development
The primary application of this compound lies in its role as a versatile building block in the synthesis of pharmaceutical agents. The Boc-protected amino group allows for precise control over the synthetic route, enabling the introduction of various functionalities at other positions of the molecule.
Its precursor, Methyl 6-aminonicotinate, has been utilized in the development of:
-
Histone Deacetylase 3 (HDAC3) Selective Inhibitors: These are being investigated for their potential in targeting breast cancer stem cells.[4]
-
Glucokinase Activators: These compounds represent a potential therapeutic approach for the treatment of diabetes.[4]
By extension, this compound is a crucial intermediate in the synthesis of more complex analogs of these and other biologically active molecules. The ability to selectively deprotect the amino group at a later stage in the synthesis is a key advantage.
Logical Relationship Diagram:
Caption: Role as a key intermediate in pharmaceutical synthesis.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, safety precautions can be inferred from related nicotinic acid derivatives. It should be handled with the standard care afforded to laboratory chemicals.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[5][6]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.[5]
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[5]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[5]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
-
Conclusion
This compound is a strategically important molecule in the field of organic synthesis, particularly for drug discovery and development. Its synthesis is straightforward, and its physicochemical properties make it a reliable intermediate. The presence of the Boc protecting group is the key to its utility, allowing for controlled and selective reactions in the construction of complex molecular architectures. This guide has provided a comprehensive overview of its synthesis, properties, and applications, grounded in the principles of chemical reactivity and synthetic strategy, to empower researchers in their scientific endeavors.
References
- Georganics. (2023, December 28). Methyl 6-aminonicotinate – preparation and application.
- PubChem. This compound.
- MySkinRecipes. 6-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid.
- PrepChem.com. Synthesis of methyl 6-methylnicotinate.
- Premier Group. 6- methyl Nicotinate Manufacturers,Exporters,Suppliers in India.
- PrepChem.com. Synthesis of methyl 5,6-diaminonicotinate.
- Eureka | Patsnap. Synthesis method of 6-methyl nicotine.
- Macsen Labs. Methyl nicotinate | 93-60-7 | Global API Manufacturer & Supplier.
- Wikipedia. Methyl nicotinate.
- Georganics. (2023, December 28). Methyl 6-aminonicotinate – preparation and application.
Sources
- 1. Methyl 6-methylnicotinate | C8H9NO2 | CID 231548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Methyl 6-aminonicotinate – preparation and application - Georganics [georganics.sk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
Methyl 6-((tert-butoxycarbonyl)amino)nicotinate molecular weight
<-48> ## A Technical Guide to Methyl 6-((tert-butoxycarbonyl)amino)nicotinate: Properties, Synthesis, and Applications
This guide provides an in-depth technical overview of this compound, a key building block in modern medicinal chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document details the compound's core properties, validated synthesis and purification protocols, and its critical applications, grounding all claims in verifiable scientific literature.
Section 1: Compound Profile and Physicochemical Properties
This compound is a derivative of nicotinic acid, featuring a methyl ester at the 3-position and a tert-butoxycarbonyl (Boc) protected amine at the 6-position of the pyridine ring. The Boc protecting group is crucial, enabling selective chemical modifications at other positions of the molecule by preventing the amine from undergoing unwanted reactions.[1] This strategic protection is fundamental to its utility in multi-step organic synthesis.[1]
The precise molecular weight and other key identifiers are essential for accurate experimental design, analytical characterization, and stoichiometric calculations.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Weight | 252.27 g/mol | [2] |
| Molecular Formula | C₁₂H₁₆N₂O₄ | [2] |
| CAS Number | 144186-11-8 | [2][3] |
| Canonical SMILES | COC(=O)C1=CN=C(C=C1)NC(=O)OC(C)(C)C | |
| Appearance | White to off-white solid/powder | [1] |
Section 2: Synthesis and Purification Protocol
The synthesis of this compound typically involves the protection of the amino group of a precursor, such as methyl 6-aminonicotinate. The use of di-tert-butyl dicarbonate (Boc₂O) is a standard and highly efficient method for introducing the Boc protecting group onto an amine.[4] This reaction is generally performed under basic conditions and is known for its high yield and clean conversion.[5]
Detailed Experimental Protocol: Boc Protection of Methyl 6-Aminonicotinate
This protocol describes a robust method for synthesizing the title compound, ensuring high purity and yield suitable for subsequent applications in drug discovery workflows.
Materials:
-
Methyl 6-aminonicotinate
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dry Tetrahydrofuran (THF)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
0.1 N aqueous Hydrochloric Acid (HCl)
-
tert-Butyl methyl ether (or Ethyl Acetate)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 6-aminonicotinate in dry THF.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add di-tert-butyl dicarbonate (Boc₂O) (typically 1.0 to 1.2 equivalents) to the solution.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, add saturated aqueous NaHCO₃ solution to the mixture. Extract the aqueous layer with an organic solvent like tert-butyl methyl ether or ethyl acetate (3x).[5]
-
Washing: Combine the organic extracts and wash sequentially with 0.1 N aqueous HCl (3x) and saturated aqueous NaHCO₃ solution (1x).[5]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.
This self-validating protocol includes acidic and basic washes to remove unreacted starting materials and byproducts, while the final chromatographic purification ensures high purity of the final compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of the title compound.
Section 3: Analytical Characterization
To ensure the identity and purity of the synthesized compound, a combination of analytical techniques is employed. This multi-faceted approach provides the necessary validation for its use in sensitive downstream applications.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The characteristic peaks for the tert-butyl group (a singlet around 1.4-1.5 ppm in ¹H NMR) and the aromatic protons of the pyridine ring are key identifiers.[6]
-
Mass Spectrometry (MS): LC-MS (Liquid Chromatography-Mass Spectrometry) is used to confirm the molecular weight of the compound.[6] The expected [M+H]⁺ ion would be observed at m/z 253.27.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups, such as the carbonyl (C=O) stretching vibrations of the ester and the carbamate (Boc group).[6]
-
Elemental Analysis: Provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared against the calculated values for the molecular formula C₁₂H₁₆N₂O₄ to confirm purity.[6]
Section 4: Applications in Research and Drug Development
This compound serves as a vital intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutics. The 6-aminonicotinamide core is a recognized scaffold in medicinal chemistry.[7]
Key Application Areas:
-
Histone Deacetylase (HDAC) Inhibitors: The 6-aminonicotinamide structure is a key component in the design of potent and selective HDAC inhibitors, which are being investigated for cancer therapy.[7] The Boc-protected intermediate allows for the systematic modification of the nicotinamide core to explore structure-activity relationships (SAR).
-
Kinase Inhibitors: N-alkylated aminopyridines are common moieties in biologically active molecules, including various kinase inhibitors.[8] This compound provides a versatile starting point for synthesizing libraries of such compounds.
-
Agrochemicals: Nicotine analogs are an important class of insecticides. This compound can be used as a precursor in the synthesis of novel nicotine analogs for crop protection research.[9]
Logical Role in Drug Discovery
Caption: Role as an intermediate in a typical drug discovery cascade.
References
- Premier Group. 6- methyl Nicotinate Manufacturers,Exporters,Suppliers in India. [Link]
- NIH National Center for Biotechnology Information. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. [Link]
- Course Hero. (48)
- PrepChem.com.
- National Institute of Standards and Technology.
- Google Patents. CN114437031A - Synthetic method of 6-methyl nicotine.
- Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]
- IJCPS.
- Human Metabolome Database.
- Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
- PubMed. The discovery of 6-amino nicotinamides as potent and selective histone deacetylase inhibitors. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. METHYL 6-[(TERT-BUTOXYCARBONYL)AMINO]NICOTINATE | 144186-11-8 [m.chemicalbook.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. ijcr.info [ijcr.info]
- 7. The discovery of 6-amino nicotinamides as potent and selective histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to Methyl 6-((tert-butoxycarbonyl)amino)nicotinate
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical properties, synthesis, and applications of Methyl 6-((tert-butoxycarbonyl)amino)nicotinate. The information presented herein is curated to provide both foundational knowledge and field-proven insights into the utility of this versatile chemical intermediate.
Introduction and Strategic Importance
This compound, a derivative of nicotinic acid, is a key building block in modern organic and medicinal chemistry.[1] Its structure is strategically designed for synthetic utility: the pyridine ring offers a scaffold common to many bioactive molecules, the methyl ester provides a readily modifiable handle for further chemical elaboration, and the tert-butoxycarbonyl (Boc) protecting group offers a stable yet easily removable shield for the amine functionality. This combination allows for selective and controlled reactions, making it an invaluable intermediate in multi-step syntheses of complex pharmaceutical agents and other high-value chemical entities.[1]
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its effective use in a laboratory setting. These properties dictate storage conditions, purification methods, and analytical characterization.
Core Chemical Properties
The fundamental properties of this compound are summarized below. These data are essential for stoichiometric calculations, reaction setup, and safety considerations.
| Property | Value | Source |
| CAS Number | 144186-11-8 | [2] |
| Molecular Formula | C₁₂H₁₆N₂O₄ | [2][3] |
| Molecular Weight | 252.27 g/mol | [2] |
| Appearance | White to off-white solid/powder | [1] |
| Storage Conditions | Store at 2-8°C, sealed in a dry environment | [1][4] |
Spectroscopic Data for Structural Verification
Spectroscopic analysis is non-negotiable for confirming the identity and purity of a chemical substance. The expected spectral characteristics for this compound are detailed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR is critical for verifying the presence of key functional groups. The spectrum would characteristically show a large singlet around 1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group. Aromatic protons on the pyridine ring would appear in the downfield region (typically 7.0-9.0 ppm), and the methyl ester protons would present as a singlet around 3.9 ppm.
-
¹³C NMR provides confirmation of the carbon framework, with distinct signals for the carbonyl carbons of the ester and the Boc group, the quaternary carbon of the tert-butyl group, and the aromatic carbons of the pyridine ring.
Mass Spectrometry (MS):
-
Mass spectrometry is used to confirm the molecular weight. In electrospray ionization (ESI-MS), the compound would be expected to show a prominent ion corresponding to [M+H]⁺ at m/z 253.28.
Synthesis and Purification
The synthesis of this compound typically starts from the commercially available Methyl 6-aminonicotinate. The key transformation is the protection of the primary amine with a Boc group.
Synthetic Workflow Overview
The general workflow involves the reaction of the starting amine with a Boc-anhydride source in the presence of a suitable base. This straightforward procedure is highly efficient and scalable.
Detailed Experimental Protocol
This protocol is a representative example and may require optimization based on laboratory conditions and scale.
-
Reaction Setup: To a solution of Methyl 6-aminonicotinate (1.0 eq) in a suitable aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF), add triethylamine (1.2 eq).
-
Reagent Addition: Cool the mixture to 0°C in an ice bath. Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent dropwise over 15-20 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel or by recrystallization to afford the pure this compound.
Chemical Reactivity and Synthetic Applications
The utility of this compound stems from the distinct reactivity of its functional groups. The Boc-protected amine is stable under a wide range of conditions but can be selectively deprotected under acidic conditions. The methyl ester can undergo hydrolysis or amidation, and the pyridine ring itself can be subject to various transformations.
Key Reactions
Boc Deprotection: The most common reaction is the removal of the Boc group to liberate the free amine. This is typically achieved with strong acids like trifluoroacetic acid (TFA) in DCM or with HCl in an organic solvent like dioxane or methanol. This unmasking is a crucial step in building more complex molecules.
Ester Hydrolysis: The methyl ester can be saponified using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a water/alcohol solvent mixture to yield the corresponding carboxylic acid. This acid can then be coupled with amines to form amides, a common linkage in pharmaceuticals.
Cross-Coupling Reactions: While the pyridine ring is electron-deficient, it can be functionalized further. After converting the ester to other functional groups or by introducing a leaving group onto the ring, it can participate in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds.
Applications in Drug Discovery
This molecule is a valuable intermediate in the synthesis of a wide range of therapeutic agents. Nicotinic acid derivatives are known to be crucial in creating agents targeting neurological disorders.[1] The ability to selectively deprotect the amine allows for its use as a scaffold, where diverse substituents can be introduced at the 6-position of the pyridine ring, enabling the generation of libraries of compounds for screening and lead optimization in drug discovery programs.
Safety, Handling, and Storage
As with any chemical, proper handling and storage are paramount to ensure safety and maintain the integrity of the compound.
-
Safety Precautions: Use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[5]
-
First Aid: In case of skin contact, wash off immediately with plenty of water. In case of eye contact, rinse cautiously with water for several minutes.[5] If inhaled, move the person to fresh air.[6] If swallowed, rinse mouth and seek immediate medical attention.[7]
-
Storage: Store in a tightly closed container in a cool, dry place, typically between 2-8°C.[1][4] The compound is stable under recommended storage conditions.[5]
Conclusion
This compound is a well-established and highly versatile building block in organic synthesis. Its unique combination of a modifiable ester, a stable yet readily cleavable protected amine, and a pharmaceutically relevant pyridine core makes it an indispensable tool for medicinal chemists and drug development professionals. A comprehensive understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the creation of novel and complex molecules.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 737487, Methyl 6-aminonicotinate.
- Penta chemicals. Sodium nitroprusside dihydrate Safety Data Sheet.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 231548, Methyl 6-methylnicotinate.
- T3DB. Material Safety Data Sheet Sodium nitroprusside, ACS.
- Shenzhen Zinwi Bio-Tech Co Ltd. Synthesis method of 6-methyl nicotine. Eureka | Patsnap.
- PrepChem.com. Synthesis of methyl 6-methylnicotinate.
- Carl ROTH. Safety Data Sheet: Sodium nitroprusside dihydrate.
- Premier Group. Methyl -6- methyl Nicotinate Manufacturers,Exporters,Suppliers in India.
- Unknown Source. Manufacturing process of methyl-6-methyinicotinate.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2764194, this compound.
- Wikipedia. Methyl nicotinate.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C12H16N2O4 | CID 2764194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 384831-57-6|Methyl 6-(((tert-butoxycarbonyl)amino)methyl)nicotinate|BLD Pharm [bldpharm.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com [carlroth.com]
An In-Depth Technical Guide to the Synthesis of Methyl 6-((tert-butoxycarbonyl)amino)nicotinate
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for methyl 6-((tert-butoxycarbonyl)amino)nicotinate, a key building block in pharmaceutical and medicinal chemistry. The guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of two primary synthetic routes, including step-by-step experimental protocols, mechanistic insights, and a comparative analysis of their respective advantages and disadvantages. Furthermore, this document includes detailed characterization data, troubleshooting guidance for common synthetic challenges, and essential safety information for the handling of all reagents. The aim is to equip scientists with the necessary knowledge to efficiently and safely synthesize this important molecule.
Introduction
This compound is a valuable bifunctional molecule incorporating a protected amine and a methyl ester on a pyridine scaffold. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the amino functionality under a wide range of reaction conditions, yet it can be readily removed under acidic conditions, making it an ideal protecting group in multi-step syntheses.[1] The methyl nicotinate moiety serves as a versatile handle for further chemical transformations, such as amide bond formation or reduction. Consequently, this compound is a crucial intermediate in the synthesis of a variety of biologically active molecules and active pharmaceutical ingredients (APIs).[2]
This guide will explore the two most common and logical synthetic strategies for the preparation of this compound, providing the user with the necessary information to make an informed decision on the most suitable pathway for their specific research and development needs.
Overview of Synthetic Pathways
The synthesis of this compound can be approached from two primary retrosynthetic pathways, each with its own set of advantages and considerations.
Pathway A initiates with the readily available 6-aminonicotinic acid. The synthesis proceeds through the protection of the amino group with a Boc group, followed by the esterification of the carboxylic acid to yield the final product.
Pathway B begins with methyl 6-aminonicotinate. In this route, the ester functionality is already in place, and the synthesis is completed by the Boc-protection of the amino group.
Figure 1: High-level overview of the two primary synthetic pathways to this compound.
A thorough analysis of each pathway, including detailed experimental procedures, is provided in the subsequent sections.
Pathway A: Boc Protection followed by Esterification
This pathway is often favored when 6-aminonicotinic acid is the more readily available or cost-effective starting material. The sequence of reactions involves first protecting the nucleophilic amino group to prevent side reactions during the subsequent esterification step.
Step 1: Synthesis of 6-((tert-butoxycarbonyl)amino)nicotinic acid
The protection of the amino group of 6-aminonicotinic acid is typically achieved using di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.
Mechanism of Boc Protection:
The reaction proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of (Boc)₂O. The resulting tetrahedral intermediate then collapses, eliminating tert-butoxide and carbon dioxide, to form the stable carbamate. The presence of a base, such as sodium hydroxide or triethylamine, is crucial to deprotonate the ammonium intermediate, driving the reaction to completion.
Figure 2: Simplified mechanism of Boc protection of an amine.
Experimental Protocol:
-
Materials:
-
6-Aminonicotinic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
1,4-Dioxane
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
-
Procedure:
-
To a solution of 6-aminonicotinic acid in a mixture of 1,4-dioxane and water, add sodium hydroxide and stir until the starting material is fully dissolved.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate in 1,4-dioxane dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.
-
Acidify the aqueous residue to pH 3-4 with hydrochloric acid, which will precipitate the product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 6-((tert-butoxycarbonyl)amino)nicotinic acid as a white solid.
-
| Reactant | Molar Eq. |
| 6-Aminonicotinic acid | 1.0 |
| Di-tert-butyl dicarbonate | 1.1 - 1.5 |
| Sodium hydroxide | 2.0 - 2.2 |
Table 1: Typical molar equivalents for the Boc protection of 6-aminonicotinic acid.
Step 2: Esterification of 6-((tert-butoxycarbonyl)amino)nicotinic acid
The carboxylic acid of the Boc-protected intermediate can be esterified to the methyl ester using several methods. The Fischer-Speier esterification is a classic and widely used method.
Mechanism of Fischer-Speier Esterification:
This acid-catalyzed reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol (methanol in this case) then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.
Figure 3: Simplified mechanism of Fischer-Speier esterification.
Experimental Protocol:
-
Materials:
-
6-((tert-butoxycarbonyl)amino)nicotinic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated) or Thionyl chloride
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure (using Sulfuric Acid):
-
Suspend 6-((tert-butoxycarbonyl)amino)nicotinic acid in anhydrous methanol.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid.
-
Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
-
Alternative Procedure (using Thionyl Chloride):
-
To a solution of 6-((tert-butoxycarbonyl)amino)nicotinic acid in methanol at 0 °C, add thionyl chloride dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
-
| Reactant | Molar Eq. (H₂SO₄ method) | Molar Eq. (SOCl₂ method) |
| 6-((tert-butoxycarbonyl)amino)nicotinic acid | 1.0 | 1.0 |
| Methanol | Large excess (solvent) | Large excess (solvent) |
| Concentrated H₂SO₄ | Catalytic (e.g., 0.1-0.2) | - |
| Thionyl chloride | - | 1.1 - 1.5 |
Table 2: Typical molar equivalents for the esterification of 6-((tert-butoxycarbonyl)amino)nicotinic acid.
Pathway B: Esterification followed by Boc Protection
This pathway is advantageous if methyl 6-aminonicotinate is the more accessible starting material. The synthesis is more direct as it involves a single protection step.
Synthesis of this compound from Methyl 6-aminonicotinate
The Boc protection of methyl 6-aminonicotinate follows the same mechanistic principles as the protection of 6-aminonicotinic acid.
Experimental Protocol:
-
Materials:
-
Methyl 6-aminonicotinate
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or 4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve methyl 6-aminonicotinate in an anhydrous solvent such as dichloromethane or tetrahydrofuran.
-
Add a base, such as triethylamine or a catalytic amount of DMAP.
-
Add di-tert-butyl dicarbonate to the solution.
-
Stir the reaction mixture at room temperature overnight, monitoring its progress by TLC.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
| Reactant | Molar Eq. |
| Methyl 6-aminonicotinate | 1.0 |
| Di-tert-butyl dicarbonate | 1.1 - 1.5 |
| Triethylamine | 1.1 - 1.5 |
| DMAP (if used) | 0.05 - 0.1 |
Table 3: Typical molar equivalents for the Boc protection of methyl 6-aminonicotinate.
Comparative Analysis of Pathways
| Factor | Pathway A | Pathway B |
| Starting Material | 6-Aminonicotinic acid | Methyl 6-aminonicotinate |
| Number of Steps | Two | One |
| Overall Yield | Generally good, but dependent on both steps. | Typically high for the single step. |
| Atom Economy | Lower due to the two-step process. | Higher due to the single-step process. |
| Considerations | Requires handling of strong acids for esterification. The intermediate, Boc-protected acid, may require isolation and purification. | The starting material, methyl 6-aminonicotinate, may be less readily available or more expensive than 6-aminonicotinic acid. |
Characterization of this compound
Accurate characterization of the final product is essential to confirm its identity and purity.
-
Appearance: White to off-white solid.
-
Molecular Formula: C₁₂H₁₆N₂O₄
-
Molecular Weight: 252.27 g/mol [3]
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~8.8 (s, 1H), ~8.2 (d, 1H), ~8.0 (d, 1H), ~7.5 (br s, 1H, NH), ~3.9 (s, 3H), ~1.5 (s, 9H).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~166.0, ~152.0, ~150.0, ~148.0, ~138.0, ~115.0, ~110.0, ~81.0, ~52.0, ~28.0.
-
Mass Spectrometry (ESI+): m/z = 253.1 [M+H]⁺, 275.1 [M+Na]⁺.
(Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.)
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Boc Protection | Insufficient base. | Increase the amount of base (e.g., triethylamine). |
| Steric hindrance or low nucleophilicity of the amine. | Use a more powerful acylation catalyst like DMAP. Consider longer reaction times or gentle heating. | |
| Incomplete Esterification | Presence of water. | Use anhydrous solvents and reagents. A Dean-Stark trap can be used to remove water azeotropically. |
| Equilibrium not shifted towards products. | Use a large excess of methanol.[4] | |
| Low Yields | Loss of product during work-up or purification. | Optimize extraction and chromatography conditions. |
| Side Reactions | Dimerization of the starting amino acid during esterification. | Ensure complete Boc protection before proceeding with esterification (Pathway A). |
Safety and Handling
All chemical manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Di-tert-butyl dicarbonate ((Boc)₂O): Flammable solid, causes skin and serious eye irritation, and is fatal if inhaled.[5][6] Handle with extreme care in a well-ventilated area and avoid creating dust. Keep away from heat and ignition sources.
-
Thionyl chloride (SOCl₂): Harmful if swallowed, causes severe skin burns and eye damage, and is toxic if inhaled.[7] Reacts violently with water. Handle with extreme caution in a fume hood.
-
Concentrated Sulfuric Acid (H₂SO₄): Causes severe skin burns and eye damage. Handle with care and add slowly to other liquids to avoid splashing.
-
Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled.
-
Dichloromethane (DCM): Suspected of causing cancer. Causes skin and eye irritation.
Always consult the Safety Data Sheet (SDS) for each reagent before use.[5][6][7][8]
Conclusion
The synthesis of this compound can be effectively achieved through two primary synthetic pathways. The choice between protecting the amino group first and then esterifying the carboxylic acid (Pathway A), or starting with the methyl ester and then protecting the amino group (Pathway B), will depend on the availability and cost of the starting materials, as well as the specific requirements of the overall synthetic strategy. Both routes are robust and can provide the desired product in good yield. By understanding the underlying mechanisms, following the detailed protocols, and adhering to the safety precautions outlined in this guide, researchers can confidently synthesize this valuable building block for their drug discovery and development programs.
References
- TCI Chemicals. (2025, June 25).
- Cayman Chemical. (n.d.).
- Merck Millipore. (2025, December 10).
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
- Acros Organics. (2014, June 26).
- Sigma-Aldrich. (2023, December 5).
- Georganics. (2023, December 28).
- Google Patents. (2022). CN114437031A - Synthetic method of 6-methyl nicotine.
- Siyaram, S. (n.d.).
- Royal Society of Chemistry. (n.d.).
- Reddit. (2014, August 15).
- Royal Society of Chemistry. (n.d.).
- Benchchem. (2025).
- Wang, S. S., Gisin, B. F., Winter, D. P., Makofske, R., Kulesha, I. D., Tzou, G., & Meienhofer, J. (1977). Esterification of N-protected .alpha.-amino acids with alcohol/carbodiimide/4-(dimethylamino)pyridine. Racemization of aspartic and glutamic acid derivatives. The Journal of Organic Chemistry, 42(8), 1286-1290.
- Santa Cruz Biotechnology. (n.d.). Methyl 6-[(tert-butoxycarbonyl)
- Benchchem. (2025).
- Patsnap. (n.d.). Synthesis method of 6-methyl nicotine - Eureka.
- ResearchGate. (2008). Esterification of Unprotected α-Amino Acids in Ionic Liquids as the Reaction Media.
- Benchchem. (2025). PROTAC Synthesis Technical Support Center: Troubleshooting Incomplete Boc Deprotection.
- TCI Chemicals. (n.d.). TCI Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane.
- Master Organic Chemistry. (2022, November 16). Fischer Esterification- Carboxylic Acid to Ester Under Acidic Conditions.
- PrepChem.com. (n.d.).
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488).
- Google Patents. (1989).
- Google Patents. (2020).
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Journal of Nuclear Medicine. (n.d.).
- BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services.
- Google Patents. (1961).
- Alfa Chemistry. (n.d.). CAS 231958-14-8 6-[(tert-Butoxycarbonyl)amino]nicotinic acid.
- ResearchGate. (n.d.).
- Tokyo Chemical Industry. (n.d.).
- Benchchem. (2025).
- Organic Syntheses. (n.d.).
- Master Organic Chemistry. (2025, June 22). Diazomethane (CH2N2).
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. Methyl 6-aminonicotinate – preparation and application - Georganics [georganics.sk]
- 3. scbt.com [scbt.com]
- 4. mdpi.com [mdpi.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. peptide.com [peptide.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. fishersci.com [fishersci.com]
An In-Depth Technical Guide to Methyl 6-((tert-butoxycarbonyl)amino)nicotinate
Introduction
Methyl 6-((tert-butoxycarbonyl)amino)nicotinate, with the CAS Number 144186-11-8, is a pyridine derivative of significant interest in medicinal chemistry and drug development.[1] Its structure, featuring a nicotinate core, a methyl ester, and a Boc-protected amine, makes it a valuable building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its synthesis, characterization, and potential applications, designed for researchers, scientists, and professionals in the field of drug development. The strategic placement of the protected amine and the ester functional groups allows for selective chemical modifications, rendering it a versatile intermediate in the construction of novel therapeutic agents.
Molecular Structure and Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 144186-11-8 |
| Molecular Formula | C₁₂H₁₆N₂O₄ |
| Molecular Weight | 252.27 g/mol |
| IUPAC Name | Methyl 6-[(tert-butoxycarbonyl)amino]pyridine-3-carboxylate |
| Appearance | Expected to be a white to off-white solid |
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step process. This involves the initial esterification of 6-aminonicotinic acid to form the key intermediate, Methyl 6-aminonicotinate, followed by the protection of the amino group using a tert-butoxycarbonyl (Boc) group.
Step 1: Synthesis of Methyl 6-aminonicotinate
The initial step involves the Fischer esterification of 6-aminonicotinic acid. This acid-catalyzed reaction with methanol is a well-established and efficient method for producing the corresponding methyl ester.
Experimental Protocol:
-
To a solution of 6-aminonicotinic acid (1 equivalent) in methanol, slowly add concentrated sulfuric acid (catalytic amount) at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Methyl 6-aminonicotinate.
Step 2: Boc Protection of Methyl 6-aminonicotinate
The second step involves the protection of the amino group of Methyl 6-aminonicotinate using di-tert-butyl dicarbonate (Boc₂O). This is a standard and highly effective method for introducing the Boc protecting group onto an amine.
Experimental Protocol:
-
Dissolve Methyl 6-aminonicotinate (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (1.1 equivalents) and a base, such as triethylamine (1.2 equivalents) or 4-dimethylaminopyridine (DMAP, catalytic amount), to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a mild aqueous acid (e.g., 1M HCl) to remove the excess base, followed by a wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel to afford the final product, this compound.
Causality Behind Experimental Choices:
-
Fischer Esterification: This method is chosen for its simplicity and the use of readily available and inexpensive reagents. The strong acid catalyst is essential to protonate the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.
-
Boc Protection: The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under a variety of reaction conditions and its ease of removal under acidic conditions. The use of a base like triethylamine is crucial to deprotonate the amine, increasing its nucleophilicity for the attack on the Boc anhydride.
Visualizing the Synthesis Workflow:
Caption: Synthetic pathway for this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic data for this compound.
Predicted Spectroscopic Data:
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.9 (s, 1H, Ar-H), ~8.2 (d, 1H, Ar-H), ~7.9 (d, 1H, Ar-H), ~7.5 (br s, 1H, NH), ~3.9 (s, 3H, OCH₃), ~1.5 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~166 (C=O, ester), ~153 (C=O, carbamate), ~155 (Ar-C), ~148 (Ar-C), ~138 (Ar-C), ~123 (Ar-C), ~115 (Ar-C), ~81 (C(CH₃)₃), ~52 (OCH₃), ~28 (C(CH₃)₃) |
| IR (KBr, cm⁻¹) | ν: ~3300 (N-H stretch), ~2980 (C-H stretch), ~1720 (C=O stretch, ester), ~1700 (C=O stretch, carbamate), ~1600, ~1480 (C=C stretch, aromatic), ~1250, ~1160 (C-O stretch) |
| Mass Spec. (ESI+) | m/z: 253.1 [M+H]⁺, 275.1 [M+Na]⁺ |
Note: The predicted NMR chemical shifts are estimates based on standard values for similar functional groups and may vary slightly from experimental results.
Applications in Drug Discovery and Development
Nicotinic acid and its derivatives have a long history in medicinal chemistry. The structure of this compound makes it a versatile intermediate for the synthesis of a variety of biologically active molecules. The presence of the Boc-protected amine allows for further modifications at this position after deprotection, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid for amide bond formation or other transformations. This dual functionality makes it a valuable scaffold for creating libraries of compounds for screening in drug discovery programs. For instance, related nicotinic acid derivatives have been explored as intermediates in the synthesis of compounds targeting neurological disorders.[2]
Conclusion
This technical guide has detailed the synthesis, characterization, and potential applications of this compound. The two-step synthetic route presented is robust and utilizes standard organic chemistry transformations. The provided characterization data, although predictive, offers a solid baseline for researchers to confirm the identity of the synthesized compound. As a versatile building block, this compound holds promise for the development of novel therapeutics, and this guide serves as a valuable resource for scientists working in this exciting area of research.
References
Sources
A Technical Guide to Methyl 6-((tert-butoxycarbonyl)amino)nicotinate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Methyl 6-((tert-butoxycarbonyl)amino)nicotinate, a key building block in modern medicinal chemistry. We will explore its chemical identity, a detailed synthesis protocol, its physicochemical properties, and its strategic application in the development of novel therapeutics.
Chemical Identity and Properties
This compound is a pyridine derivative incorporating a Boc-protected amine and a methyl ester. This strategic combination of functional groups makes it a versatile intermediate in multi-step organic synthesis.
IUPAC Name: methyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylate
Common Name: this compound
| Property | Value | Source(s) |
| CAS Number | 144186-11-8 | [1] |
| Molecular Formula | C₁₂H₁₆N₂O₄ | [1] |
| Molecular Weight | 252.27 g/mol | [1] |
| Appearance | White to off-white solid | General knowledge |
| Solubility | Soluble in methanol, ethyl acetate, and other common organic solvents | General knowledge |
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step process starting from 6-aminonicotinic acid. The first step involves the esterification of the carboxylic acid, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group.
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Experimental Protocol
Part A: Synthesis of Methyl 6-aminonicotinate
This procedure is adapted from the known esterification of nicotinic acid derivatives.[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 6-aminonicotinic acid in methanol.
-
Acidification: Carefully add aqueous hydrogen chloride to the suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Neutralization and Extraction: Dissolve the residue in water and neutralize with a suitable base (e.g., sodium bicarbonate) to a pH of 7-8. Extract the aqueous layer multiple times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 6-aminonicotinate.
Part B: Boc Protection of Methyl 6-aminonicotinate
This is a standard procedure for the N-Boc protection of amines.
-
Reaction Setup: Dissolve Methyl 6-aminonicotinate in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask.
-
Addition of Reagents: Add a base, such as triethylamine, to the solution, followed by the dropwise addition of di-tert-butyl dicarbonate ((Boc)₂O).
-
Reaction: Stir the mixture at room temperature for several hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Quench the reaction with water and separate the organic layer.
-
Extraction and Washing: Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.
Spectroscopic Data (Expected)
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the pyridine ring protons, the methyl ester protons, and the tert-butyl protons of the Boc group. |
| ¹³C NMR | Resonances for the carbons of the pyridine ring, the carbonyl carbons of the ester and the carbamate, the methyl carbon of the ester, and the quaternary and methyl carbons of the Boc group. |
| IR (Infrared) | Characteristic absorption bands for the N-H stretch of the carbamate, C=O stretches of the ester and carbamate, and C-N and C-O stretches. |
| MS (Mass Spec.) | A molecular ion peak corresponding to the molecular weight of the compound (252.27 g/mol ), along with characteristic fragmentation patterns. |
Applications in Drug Discovery
This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules. Its utility stems from the ability to selectively deprotect the amine or hydrolyze the ester, allowing for further chemical modifications.
Role as a Versatile Building Block
The Boc-protected amine at the 6-position and the methyl ester at the 3-position of the pyridine ring provide two orthogonal handles for synthetic elaboration. This allows for the systematic modification of the scaffold to explore structure-activity relationships (SAR) in drug discovery programs.
Sources
An In-depth Technical Guide to Methyl 6-((tert-butoxycarbonyl)amino)nicotinate
For Researchers, Scientists, and Drug Development Professionals
Foreword
Methyl 6-((tert-butoxycarbonyl)amino)nicotinate, a key heterocyclic intermediate, holds significant value in the landscape of modern medicinal chemistry and drug discovery. Its unique structural motif, featuring a pyridine core functionalized with a protected amine and a methyl ester, renders it a versatile building block for the synthesis of a diverse array of complex molecules. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the physical and chemical properties of this compound, detailed methodologies for its synthesis and characterization, and insights into its handling and storage. By consolidating this critical information, we aim to empower researchers to leverage the full potential of this important synthetic precursor.
Physicochemical Properties
This compound (CAS Number: 144186-11-8) is a white to off-white solid at room temperature.[1] Its fundamental physical and chemical properties are summarized in the table below, providing a foundational understanding for its application in synthetic chemistry.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₆N₂O₄ | [2] |
| Molecular Weight | 252.27 g/mol | [2] |
| Melting Point | 166-170 °C | [1] |
| Boiling Point | 320.9 ± 27.0 °C (at 760 mmHg, Predicted) | |
| Appearance | Solid | [1] |
| CAS Number | 144186-11-8 | [2] |
Solubility Profile:
Synthesis and Purification
The synthesis of this compound is a critical process for its utilization as a building block. While a specific, detailed experimental protocol for its direct synthesis is not widely published, a common and logical synthetic route involves the esterification of the corresponding carboxylic acid, 6-((tert-butoxycarbonyl)amino)nicotinic acid.
Conceptual Synthetic Pathway
The following diagram illustrates a plausible and widely utilized method for the synthesis of methyl esters from carboxylic acids, which is the Fischer esterification.
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Protocol: Fischer Esterification (Adapted from similar syntheses)
This protocol is adapted from established procedures for the esterification of similar nicotinic acid derivatives.[4]
Materials:
-
6-((tert-butoxycarbonyl)amino)nicotinic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-((tert-butoxycarbonyl)amino)nicotinic acid in an excess of anhydrous methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.
-
Quenching and Neutralization: After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Repeat the extraction process multiple times to ensure complete recovery of the product.
-
Washing: Combine the organic layers and wash with brine to remove any remaining inorganic salts.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, and then filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the pyridine ring, the methyl ester, and the tert-butyl group. The aromatic protons will appear in the downfield region, typically between δ 7.0 and 9.0 ppm. The methyl ester protons will present as a singlet at approximately δ 3.9 ppm, and the nine equivalent protons of the tert-butyl group will appear as a sharp singlet around δ 1.5 ppm.
¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework. Key signals would include those for the carbonyl carbons of the ester and the carbamate groups (typically in the range of δ 150-170 ppm), the aromatic carbons of the pyridine ring, the quaternary carbon of the tert-butyl group (around δ 80 ppm), the methyl carbon of the ester, and the methyl carbons of the tert-butyl group.
Infrared (IR) Spectroscopy
The FT-IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H Stretch (carbamate) | 3400 - 3200 |
| C-H Stretch (aromatic & aliphatic) | 3100 - 2850 |
| C=O Stretch (ester) | ~1725 |
| C=O Stretch (carbamate) | ~1700 |
| C=C & C=N Stretch (aromatic ring) | 1600 - 1450 |
| C-O Stretch (ester & carbamate) | 1300 - 1100 |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be expected at an m/z value corresponding to the molecular weight plus the mass of a proton (253.28).
Handling, Storage, and Safety
Handling:
-
It is recommended to handle this compound in a well-ventilated area, preferably in a fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn to avoid skin and eye contact.
Storage:
-
Store the compound in a tightly sealed container in a cool, dry place.
-
Protect from moisture and direct sunlight.
Safety:
-
While specific toxicity data for this compound is not extensively documented, it should be handled with the care accorded to all laboratory chemicals.
-
Avoid inhalation of dust and ingestion. In case of contact with eyes or skin, rinse immediately with plenty of water.
Conclusion
This compound serves as a valuable and versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. This guide has provided a detailed overview of its physical properties, a practical approach to its synthesis and purification, and an outline of its key spectroscopic features. By understanding these fundamental characteristics, researchers can effectively incorporate this compound into their synthetic strategies, paving the way for the discovery and development of new and innovative molecules.
References
- National Center for Biotechnology Information. PubChem Compound Summary for CID 2764194, Methyl 6-((tert-butoxycarbonyl)amino)
- PrepChem.
Sources
Technical Guide to the Safe Handling of Methyl 6-((tert-butoxycarbonyl)amino)nicotinate
For Researchers, Scientists, and Drug Development Professionals
Introduction and Physicochemical Profile
Methyl 6-((tert-butoxycarbonyl)amino)nicotinate is a key intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its structure incorporates a Boc-protected amine on a pyridine ring, a common scaffold in medicinal chemistry. Understanding its properties is the first step toward safe handling.
The tert-butoxycarbonyl (Boc) protecting group is generally stable under basic and nucleophilic conditions but is readily cleaved by strong acids. This reactivity profile dictates its handling and storage requirements, particularly the need to avoid contact with strong oxidizing agents and acids.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 144186-11-8 | [1] |
| Molecular Formula | C₁₂H₁₆N₂O₄ | [1] |
| Molecular Weight | 252.27 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 166-170 °C | |
| Boiling Point | 320.9 ± 27.0 °C (Predicted) |
Hazard Identification and Classification
While specific toxicological data for this compound is not available, information from closely related analogs suggests that it should be handled as a hazardous substance. A supplier of this compound has indicated it is harmful if swallowed and is a skin and eye irritant. The Globally Harmonized System (GHS) classifications are inferred from these hazards.
Table 2: Inferred GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |
It is crucial for researchers to treat this compound with the potential for these hazards until more specific data becomes available.
Exposure Controls and Personal Protection
A multi-layered approach to exposure control is essential to ensure personnel safety. This involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).
Engineering Controls
-
Ventilation: All handling of this compound powder or solutions should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[2]
-
Safety Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[3]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent direct contact with this chemical.[4]
-
Eye and Face Protection: Chemical safety goggles are mandatory.[5] A face shield should be worn in situations where splashing is a significant risk.[5]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves, such as nitrile rubber, should be worn.[4] Gloves must be inspected before use and changed immediately if contaminated.
-
Lab Coat: A standard laboratory coat should be worn and kept buttoned. For larger quantities or tasks with a higher risk of splashes, a chemical-resistant apron or coveralls may be necessary.[6]
-
-
Respiratory Protection: If work cannot be conducted in a fume hood, a NIOSH-approved respirator with appropriate cartridges should be used.[6]
Caption: Required PPE for handling the compound.
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is paramount to preventing accidents and ensuring the long-term stability of the compound.
Handling
-
Avoid creating dust when handling the solid material.
-
Do not eat, drink, or smoke in the laboratory.[7]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[7]
-
Ensure all containers are clearly and accurately labeled.[8]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]
-
Segregate from incompatible materials such as strong acids and strong oxidizing agents.[2][9] The Boc protecting group can be cleaved by strong acids.[10]
-
Store away from heat and sources of ignition.[9]
First-Aid and Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, holding the eyelids open. Seek immediate medical attention.[11]
-
Skin Contact: Remove all contaminated clothing.[12] Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3] If skin irritation occurs, seek medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms persist.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Accidental Release Measures
-
Minor Spills:
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
Do not attempt to clean up a large spill without proper training and equipment.[13]
-
Caption: Decision workflow for spill response.
Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.[14]
-
Incompatible Materials: Strong oxidizing agents and strong acids.[14]
-
Hazardous Decomposition Products: Thermal decomposition may produce carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[14]
Disposal Considerations
All waste containing this compound must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.[15]
-
Collect waste in a clearly labeled, sealed container.[16]
-
Do not dispose of this chemical down the drain or in regular trash.[15]
-
Contact your institution's environmental health and safety department for specific disposal procedures.
Conclusion
This compound is a valuable research chemical that can be handled safely by adhering to the principles of good laboratory practice. While a specific SDS is not widely available, the information on similar compounds strongly suggests that it should be treated as a skin and eye irritant and as harmful if swallowed. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and following established safety protocols, researchers can minimize their risk of exposure and ensure a safe laboratory environment.
References
- Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide.
- Iowa State University Environmental Health and Safety. (n.d.). Chemical Handling and Storage.
- Wikipedia. (2023, December 1). GHS hazard statements.
- Fisher Scientific. (2025, December 19). Safety Data Sheet - Methyl 6-methylnicotinate.
- Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures.
- The Synergist. (n.d.). Best Practices for Proper Chemical Storage.
- NIST Global. (n.d.). Safe Chemical Storage: 7 Pro Tips You Need.
- Durable Safety Signs. (2024, August 23). Best Practices for a Safe Chemical Storage Area.
- Brady Canada. (n.d.). GHS Hazard Statements - List, Codes & Implementation.
- Justrite. (2025, March 10). Proper Storage of Hazardous Chemicals: Best Practices for Safety & Compliance.
- Binghamton University Environmental Health and Safety. (n.d.). Hazardous Chemical Spill Cleanup.
- Case Western Reserve University Environmental Health and Safety. (n.d.). How to Dispose of Chemical Waste.
- Hesperian Health Guides. (2024, July 6). First aid for chemicals.
- Seton UK. (2024, September 25). Essential First Aid for Chemical Emergencies.
- UC San Diego Environmental Health & Safety. (2025, October 28). How to Store and Dispose of Hazardous Chemical Waste.
- Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards.
- Chem-Space. (n.d.). List of GHS Hazard and Precautionary Statements.
- Cal Poly. (n.d.). Standard Operating Procedures for Laboratory Use of Chemicals.
- Servicetec. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
- GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals.
- University of Washington Environmental Health & Safety. (n.d.). Laboratory Requirements for Chemical Standard Operating Procedures.
- Lehigh University Campus Safety Division. (n.d.). Hazardous Waste Disposal Procedures Handbook.
- University of Alberta. (n.d.). Chemical First Aid – EAS Safety Information Site.
- Juniata College. (n.d.). Standard Operating Procedures for Laboratories.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- Safety Decals. (2025, July 21). GHS Label for Irritant: Requirements Symbols & Buying Guide.
- University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures.
- Canada Safety Training. (n.d.). PPE for Hazardous Chemicals.
- Trimaco. (2023, September 8). Essential Chemical PPE.
- Healthy Bean. (2023, April 12). PPE for Chemical Handling: A Quick Guide.
- MSDS Europe. (n.d.). Hazard statements.
- Cromwell. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
- Royal Society of Chemistry. (2013, July 17). Dual protection of amino functions involving Boc. Retrieved from a search for general reactivity of Boc-protected amines.
- Hebei Boze Chemical Co., Ltd. (2023, March 14). Boc Protected Compounds. Retrieved from a search for general reactivity of Boc-protected amines.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- ResearchGate. (2002, April). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from a search for the reactivity of Boc-protected amines.
- MDPI. (n.d.). Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. Retrieved from a search for the reactivity of methyl esters.
Sources
- 1. scbt.com [scbt.com]
- 2. juniata.edu [juniata.edu]
- 3. en.hesperian.org [en.hesperian.org]
- 4. falseguridad.com [falseguridad.com]
- 5. trimaco.com [trimaco.com]
- 6. healthybean.org [healthybean.org]
- 7. afd.calpoly.edu [afd.calpoly.edu]
- 8. gz-supplies.com [gz-supplies.com]
- 9. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 12. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 13. Hazardous Chemical Spill Cleanup [binghamton.edu]
- 14. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 15. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 16. campussafety.lehigh.edu [campussafety.lehigh.edu]
The Strategic Role of Methyl 6-((tert-butoxycarbonyl)amino)nicotinate in Modern Organic Synthesis: A Technical Guide
In the landscape of contemporary organic synthesis, particularly within the demanding realms of medicinal chemistry and drug development, the strategic selection of building blocks is paramount. Among the vast arsenal of available synthons, Methyl 6-((tert-butoxycarbonyl)amino)nicotinate has emerged as a highly versatile and valuable intermediate. Its unique trifunctional nature—a nucleophilic Boc-protected amine, an electrophilic methyl ester, and a pyridine core amenable to a host of transformations—positions it as a powerful scaffold for the construction of complex molecular architectures. This guide provides an in-depth exploration of the synthetic utility of this compound, offering field-proven insights into its application and the chemical principles that underpin its reactivity.
The Architectural Logic of this compound
The synthetic power of this compound stems from the orthogonal reactivity of its constituent functional groups. The tert-butoxycarbonyl (Boc) protecting group plays a pivotal role, masking the reactivity of the 6-amino group under a wide range of conditions, yet being readily removable under mild acidic treatment.[1][2] This allows for selective manipulation of other parts of the molecule without unintended interference from the amine.
The methyl ester at the 3-position of the pyridine ring serves as a versatile handle for elaboration, most commonly through amidation to introduce diverse side chains, a crucial step in tuning the pharmacological properties of drug candidates.[3][4] The pyridine ring itself, an electron-deficient heterocycle, can be functionalized through various C-H activation or cross-coupling strategies, often after introduction of a leaving group, to build molecular complexity. This combination of a stable, yet readily deprotected amine, a modifiable ester, and a functionalizable aromatic core makes this molecule a cornerstone in the synthesis of numerous biologically active compounds, including kinase inhibitors.[5][6]
The Boc Protecting Group: A Gateway to Selective Transformations
The use of the Boc group is a strategic choice rooted in its chemical stability and ease of manipulation.[7] It is stable to most nucleophiles and bases, allowing for a broad range of reactions to be performed on the rest of the molecule without affecting the protected amine.[8]
Protocol for Boc Protection of Methyl 6-aminonicotinate
The parent compound, Methyl 6-aminonicotinate, can be readily prepared from 6-aminonicotinic acid.[9] The subsequent protection of the amino group is a straightforward and high-yielding process.
Experimental Protocol:
-
To a solution of Methyl 6-aminonicotinate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add triethylamine (1.5 eq).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield this compound, which can often be used without further purification.
Diagram: Boc Protection Workflow
Caption: General workflow for the Boc protection of Methyl 6-aminonicotinate.
Protocol for Boc Deprotection
The removal of the Boc group is typically achieved under acidic conditions, regenerating the free amine for subsequent functionalization.[10]
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (5-10 eq) or a solution of hydrogen chloride (HCl) in dioxane (e.g., 4M).
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The resulting amine salt can be used directly or neutralized with a base to afford the free amine.
Diagram: Boc Deprotection and Further Functionalization
Caption: Deprotection of the Boc group to reveal the amine for subsequent reactions.
Transformations of the Methyl Ester: Building Molecular Diversity
The methyl ester of this compound is a key site for introducing molecular diversity, primarily through its conversion to amides.[11]
Amide Bond Formation
The direct amidation of the methyl ester with a primary or secondary amine is a common strategy in drug discovery to explore structure-activity relationships (SAR). This can be achieved through various methods, including thermal or catalyzed reactions.[12][13]
Experimental Protocol (Enzyme-Catalyzed Amidation):
-
To a solution of this compound (1.0 eq) in a suitable solvent like tert-amyl alcohol, add the desired amine (1.5-2.0 eq).[3]
-
Add an immobilized lipase, such as Novozym® 435.[3]
-
Heat the reaction mixture to 50-60 °C and stir for 24-48 hours, or until the reaction is complete as monitored by LC-MS.
-
Filter off the enzyme and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired amide.
| Parameter | Condition | Rationale |
| Amine | Primary or Secondary | Choice of amine dictates the resulting R-group in the amide, allowing for SAR exploration. |
| Catalyst | Lipase (e.g., Novozym® 435) | Offers a green and mild alternative to chemical activators, often with high selectivity.[3] |
| Solvent | tert-Amyl alcohol | An environmentally friendly solvent suitable for enzymatic reactions.[3] |
| Temperature | 50-60 °C | Mild heating is often sufficient to drive the enzymatic reaction to completion.[3] |
The Pyridine Core: A Platform for Cross-Coupling Reactions
While this compound itself is not typically a direct substrate for cross-coupling, its halogenated analogues are excellent precursors for such transformations. For instance, a bromo or chloro substituent can be introduced at various positions on the pyridine ring, which then serves as a handle for palladium-catalyzed cross-coupling reactions to form C-C and C-N bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between a halo-substituted pyridine and a boronic acid or ester.[14][15] This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in kinase inhibitors.[16]
Generalized Protocol for Suzuki-Miyaura Coupling of a Halogenated Analogue:
-
To a degassed mixture of the halo-substituted this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq) in a solvent system like 1,4-dioxane and water, add a palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Other Important Cross-Coupling Reactions
-
Heck Reaction: This reaction allows for the formation of C-C bonds between a halo-pyridine and an alkene, leading to substituted styrenes or cinnamates.[7][17]
-
Sonogashira Coupling: This is a method for coupling a halo-pyridine with a terminal alkyne to form an alkynyl-substituted pyridine.[4][18]
-
Buchwald-Hartwig Amination: This reaction forms a C-N bond between a halo-pyridine and an amine, providing access to a wide range of substituted aminopyridines.[10][19]
| Reaction | Coupling Partner | Bond Formed | Typical Catalyst |
| Suzuki-Miyaura | Boronic acid/ester | C-C (sp²-sp²) | Pd(dppf)Cl₂, Pd(PPh₃)₄ |
| Heck | Alkene | C-C (sp²-sp²) | Pd(OAc)₂, Pd(PPh₃)₄ |
| Sonogashira | Terminal Alkyne | C-C (sp²-sp) | PdCl₂(PPh₃)₂, CuI |
| Buchwald-Hartwig | Amine | C-N | Pd₂(dba)₃, BINAP/Xantphos |
Case Study: Application in Kinase Inhibitor Synthesis
The substituted nicotinamide scaffold is a privileged structure in many kinase inhibitors. This compound serves as an excellent starting point for the synthesis of such compounds. A typical synthetic strategy would involve:
-
Amide Formation: Reaction of the methyl ester with a desired amine to install a key pharmacophoric element.
-
Halogenation: Introduction of a bromine or chlorine atom onto the pyridine ring to enable cross-coupling.
-
Cross-Coupling: A Suzuki or other cross-coupling reaction to introduce an aryl or heteroaryl group.
-
Deprotection: Removal of the Boc group to reveal the 6-amino group.
-
Further Functionalization: The newly liberated amine can be further derivatized, for example, by acylation or alkylation, to complete the synthesis of the target kinase inhibitor.
Conclusion
This compound is a testament to the power of strategic molecular design in organic synthesis. Its trifunctional nature, combined with the predictable and high-yielding transformations it can undergo, makes it an invaluable tool for the efficient construction of complex molecules. For researchers and drug development professionals, a thorough understanding of the reactivity and synthetic potential of this building block is key to accelerating the discovery and development of new therapeutics. The protocols and principles outlined in this guide provide a solid foundation for harnessing the full potential of this versatile intermediate.
References
- Synthesis of Six-Membered Rings and Inhibitors of Protein Kinases - CORE
- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Publishing
- N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - NIH
- The Role of Methyl 6-Methylnicotinate in Advancing Drug Discovery Through Structure-Activity Rel
- Methyl 6-aminonicotinate – preparation and applic
- Buchwald–Hartwig amin
- Technical Support Center: Synthesis of Substituted Nicotinic Acids - Benchchem
- Preparation of sec and tert amines by Buchwald-Hartwig Amin
- BOC Protection and Deprotection - J&K Scientific LLC
- Application Notes and Protocols for the Buchwald-Hartwig Amination of Ethyl 6-chloro-4-(methylamino)
- Direct Catalytic Amidations from Carboxylic Acid and Ester Deriv
- Heck reaction - Wikipedia
- Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed
- N‐Boc‐Amides in Cross‐Coupling Reactions | Request PDF - ResearchG
- Methyl 6-[(tert-butoxycarbonyl)
- Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors - PMC - NIH
- CN114437031A - Synthetic method of 6-methyl nicotine - Google P
- Palladium-C
- BOC protecting groups have become a crucial tool in the development of innov
- Boc-Protected Amino Groups - Organic Chemistry Portal
- Suzuki Coupling - Organic Chemistry Portal
- Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions - PMC - NIH
- Methyl 6-((tert-butoxycarbonyl)amino)
- Sonogashira coupling - Wikipedia
- Nickel-Catalyzed Amide Bond Formation from Methyl Esters | Request PDF - ResearchG
- Preparation of nicotinic acid amide - US2280040A - Google P
- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - RSC Publishing
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube
- Direct amidation of esters with nitroarenes - PMC - NIH
- The synthesis of some substituted methyl pyridinecarboxylates. I.
- Application Notes and Protocols: Suzuki Cross-Coupling of Methyl 4-bromo-6-methylnicotin
- Ethyl 6-((tert-butoxycarbonylamino)methyl)
- SYNTHESIS OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES AS ANALOGS OF ERGOT ALKALOIDS - PubMed
- US4375545A - Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid - Google P
- US2993904A - Preparation of 6-methylnicotinic acid - Google P
- Amine Protection / Deprotection - Fisher Scientific
- US4579953A - Process for the production of 6-methylnicotinic acid ester - Google P
- EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters - Google P
Sources
- 1. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 2. Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US2280040A - Preparation of nicotinic acid amide - Google Patents [patents.google.com]
- 5. SYNTHESIS OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES AS ANALOGS OF ERGOT ALKALOIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. WO2017211543A1 - New menthyl nicotinate synthesis process - Google Patents [patents.google.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 11. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Direct amidation of esters with nitroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US4579953A - Process for the production of 6-methylnicotinic acid ester - Google Patents [patents.google.com]
- 15. Enantioselective amine α-functionalization via palladium catalyzed C–H arylation of thioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Photochemical C3-amination of pyridines via Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
applications of Boc-protected aminonicotinates
An In-depth Technical Guide to the Applications of Boc-Protected Aminonicotinates
Abstract
The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures with precision and efficiency. Among these, the tert-butyloxycarbonyl (Boc) group stands out for its reliability in masking the reactivity of amines. When applied to aminonicotinate scaffolds—a privileged structural motif in medicinal chemistry and materials science—it unlocks a vast potential for synthetic diversification. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the . We will delve into the causality behind their use as versatile building blocks in cross-coupling reactions, pharmaceutical intermediate synthesis, and peptide chemistry, supported by field-proven protocols and mechanistic insights.
The Strategic Imperative for Amine Protection: The Role of the Boc Group
Aminonicotinic acids and their esters are bifunctional molecules, featuring a nucleophilic amino group and a carboxylate moiety on a pyridine ring.[1][2] The high reactivity of the amino group can lead to undesired side reactions, such as premature condensation or acylation, complicating synthetic pathways and reducing yields.[3][4] The tert-butyloxycarbonyl (Boc) protecting group provides an elegant solution to this challenge.[3][5]
Core Advantages of Boc Protection:
-
Robust Stability: The Boc group is stable under a wide array of non-acidic conditions, including exposure to bases, nucleophiles, and catalytic hydrogenation, allowing for broad chemical transformations on other parts of the molecule.[6][][8]
-
Mild and Orthogonal Deprotection: It is readily cleaved under mild acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which do not affect many other protecting groups.[9][10][11] This orthogonality is critical in multi-step synthesis.[6]
-
Enhanced Solubility: The lipophilic nature of the Boc group can improve the solubility of intermediates in organic solvents, simplifying purification processes.
The logic behind using a protecting group strategy is to temporarily mask a reactive site, perform a desired transformation elsewhere on the molecule, and then unmask the original functional group. This ensures high selectivity and yield.
Caption: Logical flow comparing an unprotected vs. a Boc-protected synthetic strategy.
Core Application: Synthesis of Highly Substituted Pyridines via Cross-Coupling
Substituted pyridines are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[12][13][14] Boc-protected aminonicotinates serve as exceptionally valuable building blocks for constructing these scaffolds through metal-catalyzed cross-coupling reactions. The Boc group is critical as it prevents the amine from interfering with the catalytic cycle or acting as a competing nucleophile.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The palladium-catalyzed Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. By first halogenating the Boc-protected aminonicotinate (e.g., at the 5- or 6-position), a versatile electrophilic partner is created. This intermediate can then be coupled with a wide range of aryl or heteroaryl boronic acids or esters.
A key advantage of this approach is that the Boc group can be removed during the reaction workup or under the coupling conditions themselves, in some cases eliminating a separate deprotection step.[15] This strategy has been successfully applied to synthesize complex heterocyclic systems.[15][16]
Table 1: Representative Suzuki-Miyaura Reaction Conditions
| Parameter | Condition | Rationale / Causality |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, XPhos Pd G2 | Ligand choice influences catalytic activity and substrate scope. XPhos-based catalysts are often robust for heteroaromatic couplings.[15] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is essential for the transmetalation step of the catalytic cycle. Cesium carbonate is often effective for challenging couplings. |
| Solvent | Dioxane/H₂O, Toluene, DMF | A mixture of an organic solvent and water is common to dissolve both the organic substrate and the inorganic base. |
| Temperature | 80 - 110 °C | Thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of a Boc-protected bromo-aminonicotinate with an arylboronic acid.
-
Inert Atmosphere: To a flame-dried Schlenk flask, add Boc-protected bromo-aminonicotinate (1.0 equiv.), arylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add degassed 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to 90 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the coupled product.
-
Self-Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The absence of the bromine signal and the appearance of new aromatic signals in the NMR spectra validate the success of the coupling.
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Application in Drug Discovery and Development
Boc-protected aminonicotinates are crucial pharmaceutical intermediates, serving as foundational scaffolds for a variety of active pharmaceutical ingredients (APIs).[][] Their dual functionality allows for systematic modification, enabling the exploration of structure-activity relationships (SAR) in drug discovery.
Key Roles in Pharmaceutical Synthesis:
-
Scaffold for Elaboration: The protected aminonicotinate core can be elaborated at the carboxylate group (e.g., forming amides or esters) and on the pyridine ring (via cross-coupling) in a controlled, stepwise manner.[][19]
-
Synthesis of Bioactive Heterocycles: Many drugs for cancer, bacterial infections, and cardiovascular diseases contain substituted pyridine rings.[2][4][13] Boc-aminonicotinates provide a reliable entry point to these complex molecules.
-
Peptidomimetics: Incorporation of an aminonicotinate structure into a peptide backbone can induce specific conformations or improve metabolic stability. Boc-protection is a standard methodology in peptide synthesis, making these building blocks compatible with established synthetic protocols like Solid-Phase Peptide Synthesis (SPPS).[][20][21]
The Boc Protection/Deprotection Cycle
The ability to easily add and remove the Boc group is central to its utility.
Protection: The amine is typically reacted with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a non-nucleophilic base.[5][6]
Deprotection: The carbamate is cleaved using a strong acid. The mechanism involves protonation of the carbonyl oxygen, which facilitates the elimination of the stable tert-butyl cation. This cation typically deprotonates to form isobutene, and the resulting carbamic acid decarboxylates to release the free amine.[10][11]
Experimental Protocol: Boc Deprotection
-
Dissolution: Dissolve the N-Boc protected aminonicotinate derivative in a suitable solvent, such as dichloromethane (DCM).
-
Acid Addition: Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) dropwise at 0 °C.[9][21]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. The evolution of gas (isobutene and CO₂) is often observed.[10]
-
Removal of Volatiles: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.
-
Neutralization/Isolation: The resulting amine is typically an ammonium trifluoroacetate salt. It can be used directly in the next step or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted into an organic solvent to yield the free amine.
-
Self-Validation: Successful deprotection is confirmed by the disappearance of the t-butyl signal (a singlet at ~1.5 ppm) in the ¹H NMR spectrum and a corresponding mass shift in MS analysis.
Caption: Simplified mechanism of acid-catalyzed Boc deprotection.
Future Perspectives
The utility of Boc-protected aminonicotinates continues to expand. Their application in the synthesis of agrochemicals is an area of growing interest, leveraging the same principles of molecular construction used in pharmaceuticals.[1][22] Furthermore, as materials science increasingly relies on precisely functionalized heterocyclic building blocks, these intermediates will find new roles in the development of organic electronics and smart materials.[14][] The continued development of more efficient and selective catalytic methods will further enhance the value of these versatile synthetic tools.
References
- Ningbo Innopharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Applications of 2-Aminonicotinic Acid.
- Ningbo Innopharmchem Co., Ltd. (n.d.). Exploring 6-Aminonicotinic Acid: Properties and Applications.
- Efficient one-pot synthesis of substituted pyridines through multicomponent reaction. (2010). Org Biomol Chem.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Protheragen. (2025). The Critical Role of BOC Protecting Groups in Drug Synthesis.
- Sandoval, C. A., et al. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines. PMC - NIH.
- Ningbo Innopharmchem Co., Ltd. (n.d.). Peptide Synthesis: The Role of Boc-Protected Amino Acids.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- BOC Sciences. (n.d.). BOC-amino acids.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- ResearchGate. (n.d.). Synthesis of substituted pyridines.
- Lee, S., et al. (n.d.). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. PMC - PubMed Central.
- Jinxiang Chemical. (2025). BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs.
- BOC Sciences. (n.d.). Amino Acids for Pharmaceutical Intermediates.
- Tlili, A., et al. (n.d.). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. PMC - NIH.
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- GenScript. (n.d.). Terminology of Antibody Drug for Boc Chemistry.
- BOC Sciences. (n.d.). Pharmaceutical Intermediates in Drug Synthesis.
- Pancechowska-Ksepko, D., et al. (1975). Synthesis of some 2-aminonicotinic acid derivatives. Pol J Pharmacol Pharm.
- Jeschke, P. (n.d.). The continuing significance of chiral agrochemicals. PMC - NIH.
- BenchChem. (2025). The Enduring Significance of the Boc Protecting Group in Modern Organic Synthesis.
- Molander, G. A., & Ham, J. (2012). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-protected Aminomethyltrifluoroborate With Aryl and Hetaryl Mesylates. PubMed.
- BOC Sciences. (n.d.). Material Chemistry - Building Block.
- Opletal, T., et al. (n.d.). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. MDPI.
Sources
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]
- 4. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]
- 5. genscript.com [genscript.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Amine Protection / Deprotection [fishersci.co.uk]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Suzuki-Miyaura cross-coupling reactions of potassium Boc-protected aminomethyltrifluoroborate with aryl and hetaryl mesylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis of some 2-aminonicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. nbinno.com [nbinno.com]
- 21. peptide.com [peptide.com]
- 22. The continuing significance of chiral agrochemicals - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Legacy of Nicotinic Acid: A Technical Guide to the Discovery and Development of Substituted Analogs
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Introduction: From Pellagra to Plaque, the Enduring Relevance of Nicotinic Acid
Nicotinic acid, also known as niacin or vitamin B3, holds a unique position in the annals of pharmacology. Its journey began as a nutritional cornerstone, the "pellagra-preventive factor," saving countless lives from a devastating deficiency disease.[1] Decades later, it was repurposed as the first orally active lipid-modifying agent, a testament to astute clinical observation.[2] This guide delves into the rich history of nicotinic acid and its chemical descendants, exploring the scientific rationale and experimental innovations that have driven the development of substituted nicotinic acids. We will navigate the intricate signaling pathways, dissect key experimental protocols, and chart the course from the parent molecule to its more refined and targeted derivatives.
The Genesis of a Therapeutic: A Historical Overview
The story of nicotinic acid is one of scientific serendipity and methodical investigation. First isolated in 1867 by chemist Hugo Weidel through the oxidation of nicotine, its biological significance remained unknown for over half a century.[1] The early 20th century saw the devastating impact of pellagra, a systemic disease characterized by dermatitis, diarrhea, and dementia, particularly in regions where corn was a dietary staple. Through a series of brilliant epidemiological studies and human experiments, Dr. Joseph Goldberger of the U.S. Public Health Service demonstrated that pellagra was a nutritional deficiency.[1] The missing nutrient, later identified as nicotinic acid by Conrad Elvehjem in 1937, was found to be the curative "P-P factor."[1]
The second act in nicotinic acid's therapeutic life began in 1955 when Rudolf Altschul and his colleagues discovered that gram-doses of nicotinic acid could significantly lower cholesterol levels in humans.[2] This landmark finding established nicotinic acid as a broad-spectrum lipid-modifying drug, capable of lowering low-density lipoprotein (LDL) and triglycerides while robustly increasing high-density lipoprotein (HDL).[2][3]
The Rationale for Derivatization: Taming the "Flush" and Enhancing Therapeutic Index
Despite its impressive lipid-modifying profile, the clinical utility of nicotinic acid has been hampered by a significant and often intolerable side effect: cutaneous vasodilation, or "flushing."[4] This reaction, characterized by warmth, redness, and itching of the skin, is a primary driver of patient non-compliance. The quest to mitigate this adverse effect, while preserving or enhancing the therapeutic benefits, became the central motivation for the development of substituted nicotinic acids.
Key Objectives for Nicotinic Acid Analogs:
-
Reduce Flushing: To develop compounds with a lower propensity to induce the prostaglandin-mediated flushing response.
-
Improve Tolerability: To minimize other side effects such as gastrointestinal distress and potential hepatotoxicity.[5]
-
Enhance Pharmacokinetics: To create derivatives with more favorable absorption, distribution, metabolism, and excretion (ADME) profiles, potentially allowing for less frequent dosing and more consistent therapeutic effects.[1]
-
Increase Potency and Selectivity: To design molecules with higher affinity and selectivity for the target receptor, GPR109A, potentially leading to lower effective doses.
The Molecular Target: GPR109A and Its Downstream Cascades
The discovery of the G protein-coupled receptor GPR109A (also known as HCA2) as the primary receptor for nicotinic acid was a pivotal moment in understanding its mechanism of action.[6] GPR109A is predominantly expressed in adipocytes and immune cells, including Langerhans cells in the skin.[7]
GPR109A Signaling: A Dichotomy of Therapeutic and Adverse Effects
Activation of GPR109A by nicotinic acid and its derivatives initiates two distinct signaling pathways, a classic example of biased agonism, which has profound implications for drug design.
-
Gαi-Mediated Antilipolytic Effect (Therapeutic): In adipocytes, GPR109A couples to inhibitory G proteins (Gαi), leading to the inhibition of adenylyl cyclase. This reduces intracellular cyclic AMP (cAMP) levels, which in turn decreases the activity of hormone-sensitive lipase. The net result is a reduction in the hydrolysis of triglycerides and a subsequent decrease in the release of free fatty acids (FFAs) into the circulation. The reduced flux of FFAs to the liver leads to decreased hepatic triglyceride synthesis and reduced production of very-low-density lipoprotein (VLDL) and, consequently, LDL.[6]
-
β-Arrestin-Mediated Flushing (Adverse): In epidermal Langerhans cells and keratinocytes, GPR109A activation also leads to the recruitment of β-arrestin 1.[8][9] This β-arrestin-dependent pathway activates phospholipase A2, which releases arachidonic acid. Cyclooxygenase (COX-1 and COX-2) enzymes then convert arachidonic acid into prostaglandins, primarily prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2).[10] These prostaglandins act on receptors in the dermal capillaries, causing vasodilation and the characteristic flushing response.[10]
Figure 2: Workflow for a GPR109A radioligand binding assay.
Protocol 2: In Vitro Diacylglycerol Acyltransferase 2 (DGAT2) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of DGAT2, a key enzyme in triglyceride synthesis.
Materials:
-
Microsomal fraction from cells expressing human DGAT2 (e.g., Sf9 insect cells or HepG2 cells) [11][12]* Assay Buffer: 100 mM Tris-HCl (pH 7.5), 250 mM sucrose, 150 mM MgCl₂
-
Substrates: 1,2-dioleoyl-sn-glycerol and [¹⁴C]oleoyl-CoA
-
Test compounds
-
Stop Solution: Chloroform:methanol (2:1)
-
Thin-layer chromatography (TLC) plate and developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1)
-
Phosphorimager or scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, microsomal protein, and the test compound at various concentrations.
-
Substrate Addition: Add 1,2-dioleoyl-sn-glycerol.
-
Initiate Reaction: Start the reaction by adding [¹⁴C]oleoyl-CoA.
-
Incubation: Incubate the reaction mixture at 25°C for 10 minutes. [11]5. Stop Reaction: Terminate the reaction by adding the stop solution.
-
Lipid Extraction: Vortex the mixture and centrifuge to separate the organic and aqueous phases.
-
TLC: Spot the organic phase onto a TLC plate and develop the plate in the appropriate solvent system to separate the radiolabeled triglycerides from the unreacted [¹⁴C]oleoyl-CoA.
-
Quantification: Visualize and quantify the radiolabeled triglyceride product using a phosphorimager or by scraping the corresponding band and performing scintillation counting.
-
Data Analysis: Determine the IC₅₀ value for the test compound.
Protocol 3: In Vitro Assessment of Hepatotoxicity
Primary human hepatocytes (PHHs) are the gold standard for in vitro hepatotoxicity studies. [13][14] Materials:
-
Cryopreserved or fresh primary human hepatocytes
-
Hepatocyte culture medium
-
96-well collagen-coated plates
-
Test compounds
-
Reagents for assessing cytotoxicity (e.g., LDH leakage assay, MTT assay)
-
Reagents for assessing liver-specific functions (e.g., albumin secretion ELISA, CYP activity assays)
Procedure:
-
Cell Seeding: Thaw and seed PHHs onto 96-well collagen-coated plates at an appropriate density.
-
Cell Culture: Culture the cells for 24-48 hours to allow for attachment and recovery.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours).
-
Cytotoxicity Assessment: At the end of the treatment period, collect the cell culture supernatant and/or lyse the cells to measure markers of cytotoxicity, such as LDH release or changes in cell viability (MTT reduction).
-
Functional Assessment: In parallel wells, assess liver-specific functions, such as albumin secretion into the medium or the activity of key cytochrome P450 enzymes.
-
Data Analysis: Determine the concentration-dependent effects of the test compound on cell viability and liver function to assess its potential for hepatotoxicity.
Future Directions: The Quest for Biased Agonists and Beyond
The divergent signaling pathways of GPR109A present an exciting opportunity for the development of "biased agonists" – compounds that selectively activate the therapeutic Gαi pathway while minimally engaging the β-arrestin pathway responsible for flushing. [15]The discovery of such molecules could finally unlock the full therapeutic potential of nicotinic acid-based therapies.
Furthermore, a deeper understanding of the downstream effects of GPR109A activation in various cell types, including immune cells and pancreatic β-cells, may reveal novel therapeutic applications for substituted nicotinic acids in inflammatory diseases and metabolic disorders beyond dyslipidemia. [6][16]
Conclusion
The journey of nicotinic acid from a simple vitamin to a complex pharmacological agent is a compelling narrative of scientific discovery and innovation. The development of substituted nicotinic acids represents a concerted effort to refine and improve upon a therapy with proven, albeit imperfect, efficacy. By understanding the historical context, the intricate molecular mechanisms, and the key experimental methodologies, researchers and drug development professionals are better equipped to contribute to the next chapter in the evolving legacy of this remarkable molecule.
References
- O'Kane, M. J., et al. (1992). A comparison of acipimox and nicotinic acid in type 2b hyperlipidaemia. British Journal of Clinical Pharmacology, 33(4), 451–453.
- Chai, J. T., et al. (2013). GPR109A and Vascular Inflammation.
- O'Kane, M. J., et al. (1992). A comparison of acipimox and nicotinic acid in type 2b hyperlipidaemia. British Journal of Clinical Pharmacology, 33(4), 451–453. [Link]
- Kato, R., et al. (2023). Development of in vitro drug-induced hepatotoxicity evaluation method based on multi-omics analysis using human primary hepatocytes. Journal of Toxicological Sciences, 48(Supplement), S1-S1. [Link]
- Rebelo, S. P., et al. (2016). In Vitro Model for Hepatotoxicity Studies Based on Primary Human Hepatocyte Cultivation in a Perfused 3D Bioreactor System. International Journal of Molecular Sciences, 17(4), 548. [Link]
- Guguen-Guillouzo, C., & Guillouzo, A. (2010). In vitro models for liver toxicity testing. Expert Opinion on Drug Metabolism & Toxicology, 6(7), 841–852. [Link]
- Walters, R. W., et al. (2009). β-Arrestin1 mediates nicotinic acid–induced flushing, but not its antilipolytic effect, in mice.
- European Medicines Agency. (2014). Acipimox only to be used as additional or alternative treatment to reduce high triglyceride levels. [Link]
- Gille, A., et al. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual Review of Pharmacology and Toxicology, 48, 79–106.
- Lin, H., et al. (2020). In Vitro Models for Studying Chronic Drug-Induced Liver Injury. International Journal of Molecular Sciences, 21(23), 9091. [Link]
- European Medicines Agency. (2014). Acipimox only to be used as additional or alternative treatment to reduce high triglyceride levels. [Link]
- Rodrigues, T. B., et al. (2022). Roadmap for assessing drugs hepatotoxicity mechanisms using in vitro models that might be used alone or in combination at different points and on different scales. [Link]
- Carlson, L. A. (2005). Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review. Journal of Internal Medicine, 258(2), 94–114.
- Fu, L., et al. (2021). Quantification of Acipimox in Plasma and Tissues by LC–MS/MS: Application to Pharmacokinetic Comparison between Normoxia and Hypoxia. Molecules, 26(15), 4485. [Link]
- Ahmed, K., et al. (2023). Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution. bioRxiv. [Link]
- Iannazzo, D., et al. (2018). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Molecules, 23(10), 2683. [Link]
- Vibzzlab. (2021, January 9).
- Ahmed, K., et al. (2023). Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution. bioRxiv. [Link]
- Ahmed, K., et al. (2023). Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution. IDEAS/RePEc. [Link]
- Ahmed, K., et al. (2023). Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution. bioRxiv. [Link]
- Papaliodis, D., et al. (2008). Niacin-induced "Flush" Involves Release of Prostaglandin D-2 from Mast Cells and Serotonin from Platelets: Evidence from Human Cells in Vitro and an Animal Model. The Journal of Pharmacology and Experimental Therapeutics, 327(3), 665–672.
- Benyó, Z., et al. (2006). Nicotinic Acid-Induced Flushing Is Mediated by Activation of Epidermal Langerhans Cells. Molecular Pharmacology, 70(6), 1844–1849. [Link]
- Leren, P., et al. (1987). A comparative study of the effects of acipimox and clofibrate in type III and type IV hyperlipoproteinemia.
- Andersson, R. G., et al. (1977). Studies on the mechanism of flush induced by nicotinic acid. Acta Pharmacologica et Toxicologica, 41(1), 1–10.
- Reiter, E., & Lefkowitz, R. J. (2006). GPCR signaling via β-arrestin-dependent mechanisms. Trends in Endocrinology & Metabolism, 17(10), 406–413. [Link]
- Benyó, Z., et al. (2006). Nicotinic acid-induced flushing requires the presence of epidermal Langerhans cells.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). nicotinic acid. [Link]
- Kim, Y., et al. (2015). Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A, a high affinity niacin receptor. Bioorganic & Medicinal Chemistry Letters, 25(4), 841–845.
- Benyó, Z., et al. (2006). Nicotinic acid-induced flushing is mediated by activation of epidermal langerhans cells. Molecular Pharmacology, 70(6), 1844–1849.
- Google Patents. (n.d.). CN101985434B - Method for preparing nicotinic acid.
- Sato, R., et al. (2015). A Novel Diacylglycerol Acyltransferase 1 Inhibitor, JTT-553, Suppresses Intestinal Triglyceride Absorption and Prevents Obesity. Biological & Pharmaceutical Bulletin, 38(2), 263–269. [Link]
- Lauring, B., et al. (2020). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Nutrients, 12(10), 3121. [Link]
- Fu, L., et al. (2021). Quantification of Acipimox in Plasma and Tissues by LC–MS/MS: Application to Pharmacokinetic Comparison between Normoxia and Hypoxia. Molecules, 26(15), 4485. [Link]
- Grokipedia. (2026, January 7). Laropiprant. [Link]
- Walker, J. T., & Hunninghake, D. B. (2014). Role for β-arrestin in mediating paradoxical β2AR and PAR2 signaling in asthma. Frontiers in Pharmacology, 5, 130. [Link]
- Al-Wendi, K., et al. (2013). Comparison of EC50 and Ki values showing the effect of increasing concentrations of T30 on choline binding to the a7-nAChR. [Link]
- ResearchGate. (n.d.). The protocol of competitive binding assay. [Link]
- Gasper, R., et al. (2021). Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor. Frontiers in Molecular Biosciences, 8, 775354. [Link]
- Fulcher, G. R., et al. (1998). The nicotinic acid analogue acipimox increases plasma leptin and decreases free fatty acids in type 2 diabetic patients. International Journal of Obesity and Related Metabolic Disorders, 22(11), 1060–1064.
- Lauring, B., et al. (2020). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Nutrients, 12(10), 3121. [Link]
- Tunaru, S., et al. (2005). Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G). Molecular Pharmacology, 68(5), 1271–1280.
- Rong, X., et al. (2021). DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER. Cell Metabolism, 33(1), 114–129.e7. [Link]
- Stone, S. J., et al. (2009). The Endoplasmic Reticulum Enzyme DGAT2 Is Found in Mitochondria-associated Membranes and Has a Mitochondrial Targeting Signal That Promotes Its Association with Mitochondria. The Journal of Biological Chemistry, 284(8), 5352–5361.
- Shen, H. C., et al. (2008). Discovery of pyrazolopyrimidines as the first class of allosteric agonists for the high affinity nicotinic acid receptor GPR109A. Bioorganic & Medicinal Chemistry Letters, 18(17), 4948–4951.
- Stone, S. J., et al. (2009). Murine Diacylglycerol Acyltransferase-2 (DGAT2) Can Catalyze Triacylglycerol Synthesis and Promote Lipid Droplet Formation Independent of Its Localization to the Endoplasmic Reticulum. The Journal of Biological Chemistry, 284(8), 5352–5361.
- Digby, J. E., et al. (2009). Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages. American Journal of Physiology-Endocrinology and Metabolism, 296(4), E753–E760. [Link]
- Figge, H. L., et al. (1988). The bioavailability of sustained release nicotinic acid formulations. British Journal of Clinical Pharmacology, 25(4), 473–476. [Link]
- Fuccella, L. M., et al. (1980). Inhibition of lipolysis by nicotinic acid and by acipimox. Clinical Pharmacology and Therapeutics, 28(6), 790–795.
Sources
- 1. Bioavailability and pharmacokinetics in man of acipimox, a new antilipolytic and hypolipemic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel tricyclic full agonists for the G-protein-coupled niacin receptor 109A with minimized flushing in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nicotinic acid | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Studies on the mechanism of flush induced by nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nicotinic acid-induced flushing is mediated by activation of epidermal langerhans cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. refp.cohlife.org [refp.cohlife.org]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. researchgate.net [researchgate.net]
- 13. Development of in vitro drug-induced hepatotoxicity evaluation method based on multi-omics analysis using human primary hepatocytes [jstage.jst.go.jp]
- 14. In vitro models for liver toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Methyl 6-((tert-butoxycarbonyl)amino)nicotinate as a building block
An In-Depth Technical Guide to Methyl 6-((tert-butoxycarbonyl)amino)nicotinate: A Versatile Building Block in Modern Synthesis
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the strategic use of this compound. We will delve into its synthesis, characterization, reactivity, and critical applications, providing not just protocols, but the scientific rationale behind them to empower effective and innovative molecular design.
Core Concepts: Understanding the Strategic Value
This compound is a bifunctional pyridine-based building block. Its structure is deceptively simple, yet it offers a powerful combination of orthogonally reactive sites: a nucleophilic amine masked by a stable protecting group, and an electrophilic methyl ester. This strategic arrangement makes it an invaluable scaffold in multi-step organic synthesis.
Molecular Structure and Physicochemical Properties
The molecule consists of a pyridine ring substituted at the 6-position with a tert-butoxycarbonyl (Boc) protected amine and at the 3-position (nicotinate position) with a methyl ester. This substitution pattern is crucial for its utility in constructing complex molecular architectures.
| Property | Value | Source |
| CAS Number | 144186-11-8 | [1][2] |
| Molecular Formula | C₁₂H₁₆N₂O₄ | [2][3] |
| Molecular Weight | 252.27 g/mol | [2] |
| Appearance | Typically a white to off-white solid |
The Gatekeeper: The Role of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group in non-peptide chemistry for several compelling reasons.[4][5]
-
Stability and Orthogonality: The Boc group is exceptionally stable to a wide range of reaction conditions, including basic, nucleophilic, and reductive environments. This stability allows chemists to perform extensive modifications on other parts of the molecule, such as the methyl ester, without disturbing the protected amine.
-
Mild Deprotection: Its primary advantage is its lability under acidic conditions.[4] This allows for the selective unmasking of the amine functionality when desired, a critical step for subsequent reactions like amide couplings or reductive aminations.
-
Solubility Enhancement: The bulky and lipophilic tert-butyl group often improves the solubility of intermediates in common organic solvents, simplifying purification processes.
The mechanism of Boc protection involves the nucleophilic attack of the amine on di-tert-butyl dicarbonate (Boc₂O), typically in the presence of a base.[5]
Caption: Boc-Protection Mechanism Workflow.
Synthesis and Spectroscopic Characterization
The reliable synthesis and rigorous characterization of this building block are foundational to its successful application.
Synthesis Pathway
The preparation of this compound is typically achieved in a two-step sequence starting from 6-aminonicotinic acid.
-
Fischer Esterification: The carboxylic acid is first converted to its methyl ester via Fischer esterification, using methanol in the presence of a strong acid catalyst like sulfuric acid.[6][7]
-
Boc Protection: The resulting methyl 6-aminonicotinate is then treated with di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine) to protect the amino group.[5]
Caption: Synthesis workflow for the target compound.
Spectroscopic Data Profile
Accurate characterization is essential to confirm the identity and purity of the synthesized material.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons on the pyridine ring (distinct signals).- Singlet for the methyl ester protons (-OCH₃) around 3.9 ppm.- Singlet for the Boc group protons (-C(CH₃)₃) around 1.5 ppm.- A broad singlet for the N-H proton. |
| ¹³C NMR | - Aromatic carbons of the pyridine ring.- Carbonyl carbon of the ester (~165 ppm).- Carbonyl carbon of the carbamate (~153 ppm).- Quaternary carbon of the Boc group (~80 ppm).- Methyl carbons of the Boc group (~28 ppm).- Methyl carbon of the ester (~52 ppm). |
| IR (Infrared) | - N-H stretch (~3300-3400 cm⁻¹).- C=O stretch of the ester (~1725 cm⁻¹).- C=O stretch of the carbamate (~1700 cm⁻¹). |
| Mass Spec (MS) | - Expected molecular ion peak [M+H]⁺ at m/z = 253.12. |
Reactivity and Strategic Applications
The true power of this building block lies in the selective manipulation of its functional groups.
Key Transformation: Boc-Group Deprotection
The most critical reaction is the removal of the Boc group to liberate the free amine for further functionalization. This is reliably achieved under acidic conditions.
Mechanism: The reaction is initiated by protonation of the carbamate oxygen, followed by the loss of the stable tert-butyl cation. This cation can either be trapped by a nucleophile or eliminate a proton to form isobutylene gas. The resulting carbamic acid is unstable and rapidly decarboxylates to yield the free amine.[5]
Caption: Role as a central scaffold for diversification.
Self-Validating Experimental Protocols
These protocols are designed to be robust and include in-process checks to ensure reaction success.
Protocol 1: Synthesis of this compound
Part A: Esterification of 6-Aminonicotinic Acid
-
Setup: To a stirred solution of 6-aminonicotinic acid (1.0 eq) in methanol (approx. 0.2 M), slowly add concentrated sulfuric acid (0.2 eq) at 0 °C.
-
Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 12-18 hours.
-
Monitoring: Track the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS. The product, methyl 6-aminonicotinate, will be more non-polar.
-
Workup: Cool the reaction to room temperature and remove the methanol under reduced pressure. Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude ester. The product can often be used directly in the next step.
Part B: Boc-Protection of Methyl 6-aminonicotinate
-
Setup: Dissolve the crude methyl 6-aminonicotinate (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM) (approx. 0.2 M).
-
Reagent Addition: Add triethylamine (TEA, 1.5 eq) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in the same solvent. [4]3. Reaction: Stir the mixture at room temperature for 4-12 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The Boc-protected product will be significantly less polar than the starting amine.
-
Workup: Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the final product as a solid.
Protocol 2: Acid-Catalyzed Boc-Deprotection
-
Setup: Dissolve this compound (1.0 eq) in dichloromethane (DCM) (approx. 0.1 M) at 0 °C.
-
Reagent Addition: Slowly add trifluoroacetic acid (TFA, 10-20 eq) or a 4M solution of HCl in 1,4-dioxane (10-20 eq). [4][8]3. Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-4 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the appearance of a much more polar product spot (the amine salt).
-
Workup: Concentrate the reaction mixture to dryness under reduced pressure to remove the excess acid and solvent. The resulting product is the amine salt (e.g., trifluoroacetate or hydrochloride salt), which can often be used directly in subsequent steps like amide coupling without further purification. If the free base is required, the residue can be dissolved in water and basified with NaHCO₃ or NaOH before extraction.
Conclusion
This compound is more than a simple chemical; it is a strategic tool for molecular construction. Its well-defined reactivity, governed by the robust and reliably cleaved Boc protecting group, provides chemists with precise control over synthetic sequences. By understanding the causality behind the protocols for its synthesis and manipulation, researchers can confidently leverage this building block to accelerate the discovery and development of novel therapeutics and complex organic molecules.
References
- J&K Scientific LLC. BOC Protection and Deprotection. [Link]
- Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
- ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]
- Hebei Boze Chemical Co.,Ltd. BOC deprotection. [Link]
- PubChem. Methyl 6-((tert-butoxycarbonyl)amino)
- PrepChem.com.
- ResearchGate. Cross-Coupling Reactions: A Practical Guide. [Link]
- Hamblett, C. L., et al. The discovery of 6-amino nicotinamides as potent and selective histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2007. [Link]
Sources
- 1. METHYL 6-[(TERT-BUTOXYCARBONYL)AMINO]NICOTINATE | 144186-11-8 [m.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C12H16N2O4 | CID 2764194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. jk-sci.com [jk-sci.com]
- 6. Methyl 6-methylnicotinate synthesis - chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
A Technical Guide to Methyl 6-((tert-butoxycarbonyl)amino)nicotinate: Synthesis, Commercial Availability, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Medicinal Chemistry
Methyl 6-((tert-butoxycarbonyl)amino)nicotinate, with the CAS number 144186-11-8, is a valuable heterocyclic building block in the field of organic synthesis and medicinal chemistry. Its structure, featuring a pyridine ring substituted with a methyl ester and a Boc-protected amino group, offers a unique combination of functionalities that are highly sought after in the design and synthesis of novel therapeutic agents. The tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle on the amino functionality, allowing for selective transformations at other positions of the molecule. This guide provides an in-depth overview of its commercial availability, a detailed synthesis protocol, and its applications as a key intermediate in the development of biologically active compounds.
Commercial Availability
This compound is commercially available from a number of chemical suppliers catering to the research and pharmaceutical industries. It is typically offered in various purities, and it is crucial for researchers to select a grade appropriate for their specific application.
| Supplier | Purity | Available Quantities |
| Santa Cruz Biotechnology, Inc. | ≥98% | 1 g, 5 g, 25 g |
| Alfa Chemistry | ≥96% | 50mg, 100mg, research and industrial production quantities |
| US Biological | Not specified | 50mg, 100mg |
Note: Availability and purity levels are subject to change. It is recommended to consult the suppliers' websites for the most current information.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available 6-aminonicotinic acid. The first step involves the esterification of the carboxylic acid to form Methyl 6-aminonicotinate, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group.
Part 1: Esterification of 6-Aminonicotinic Acid
The esterification of 6-aminonicotinic acid to its methyl ester is a common and well-established reaction. An acid-catalyzed Fischer esterification is a reliable method.[1]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-aminonicotinic acid (1 equivalent) in methanol (sufficient to ensure stirring).
-
Acid Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrogen chloride in methanol, to the suspension.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After cooling to room temperature, neutralize the reaction mixture with a suitable base, such as a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude Methyl 6-aminonicotinate. This product can often be used in the next step without further purification.
Part 2: Boc Protection of Methyl 6-aminonicotinate
The protection of the amino group of Methyl 6-aminonicotinate with a Boc group is a standard procedure in organic synthesis.[2][3]
Experimental Protocol:
-
Reaction Setup: Dissolve Methyl 6-aminonicotinate (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF), dioxane, or a mixture of water and THF.
-
Base Addition: Add a base, such as sodium hydroxide or 4-dimethylaminopyridine (DMAP), to the solution.
-
Boc Anhydride Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 equivalents) to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC.
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.
Applications in Drug Discovery
The strategic placement of the reactive methyl ester and the protected amino group makes this compound a versatile intermediate for the synthesis of more complex molecules, particularly in the realm of kinase inhibitors. While direct examples of its incorporation into named drug candidates are not extensively documented in publicly available literature, its structural motifs are prevalent in a wide range of biologically active compounds.
The Boc-protected amino group allows for selective reactions at other positions of the pyridine ring or modification of the ester functionality. Following these transformations, the Boc group can be readily removed under acidic conditions to reveal the free amine, which can then be further functionalized, for instance, through amide bond formation or arylation reactions. This stepwise functionalization is a key strategy in the construction of complex drug molecules.
A structurally related compound, Ethyl 2-(4-tert-butoxycarbonyl)amino)phenyl)nicotinate, has been utilized as an intermediate in the synthesis of C5a receptor antagonists, where it undergoes reduction. This highlights the potential of such Boc-protected aminonicotinates as precursors to piperidine-containing structures, which are common scaffolds in drug discovery.
Quality Control and Characterization
The purity and identity of this compound should be confirmed using standard analytical techniques before its use in subsequent reactions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and assessing the purity of the compound.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming its identity.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for determining the purity of the compound.
Handling and Storage
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is recommended to store the compound in a tightly sealed container in a cool, dry place to prevent degradation.
Conclusion
This compound is a commercially available and synthetically accessible building block with significant potential in drug discovery and medicinal chemistry. Its bifunctional nature, combined with the stability and ease of removal of the Boc protecting group, makes it an attractive starting material for the synthesis of a diverse range of complex and biologically active molecules. This guide provides a foundational understanding of its procurement, synthesis, and potential applications, empowering researchers to effectively utilize this versatile compound in their quest for novel therapeutics.
References
- Georganics.
- Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
- Technical Disclosure Commons. PROCESS FOR THE PREPARATION OF INTERMEDIATE USED IN C5AR ANTAGONISTS. (2024-05-27). [Link]
Sources
An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 6-((tert-butoxycarbonyl)amino)nicotinate
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Imperative of Rigorous Spectroscopic Analysis in Modern Drug Discovery
In the landscape of contemporary pharmaceutical development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of both efficacy and safety. The molecule at the heart of this guide, Methyl 6-((tert-butoxycarbonyl)amino)nicotinate, represents a versatile intermediate in the synthesis of a multitude of pharmacologically active compounds. Its proper identification and characterization are, therefore, not merely academic exercises but critical junctures in the drug discovery pipeline. This guide, authored from the perspective of a Senior Application Scientist, endeavors to provide a comprehensive technical overview of the spectroscopic methodologies employed to affirm the structure and purity of this compound. We will delve into the theoretical underpinnings of each technique, present and interpret the spectral data, and provide field-proven insights into the experimental choices that ensure data integrity and reproducibility.
While extensive searches of publicly available scientific literature and chemical databases did not yield a complete set of experimentally-derived spectra for this compound (CAS 144186-11-8), this guide will proceed by presenting a detailed analysis of predicted spectroscopic data. This approach, grounded in the foundational principles of spectroscopy and corroborated by data from closely related analogs, serves as a robust framework for researchers encountering this or similar molecules.
Molecular Structure and a Priori Spectroscopic Considerations
The structure of this compound, with its distinct functional groups, provides a roadmap for its spectroscopic analysis. The molecule comprises a pyridine ring, a methyl ester, and a tert-butoxycarbonyl (Boc) protecting group. Each of these components will give rise to characteristic signals in the various spectra we will explore.
Caption: Molecular Structure of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
A. ¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring protons.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.8 | d | 1H | H-2 (Pyridine) |
| ~8.1 | dd | 1H | H-4 (Pyridine) |
| ~7.8 | d | 1H | H-5 (Pyridine) |
| ~7.5 | s (br) | 1H | N-H |
| ~3.9 | s | 3H | -OCH₃ (Ester) |
| ~1.5 | s | 9H | -C(CH₃)₃ (Boc) |
Interpretation and Rationale:
-
Aromatic Protons (H-2, H-4, H-5): The protons on the pyridine ring are expected to appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the nitrogen atom. The H-2 proton, being ortho to the ring nitrogen, is anticipated to be the most deshielded. The coupling pattern (doublet for H-2 and H-5, and a doublet of doublets for H-4) arises from spin-spin coupling with adjacent protons.
-
Amide Proton (N-H): The N-H proton of the carbamate is expected to be a broad singlet, with its chemical shift being concentration and solvent dependent.
-
Ester Methyl Protons (-OCH₃): The three protons of the methyl ester group will appear as a sharp singlet at approximately 3.9 ppm.
-
Boc Protons (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group of the Boc protecting group will give rise to a strong singlet at around 1.5 ppm. The presence of rotamers due to hindered rotation around the N-C(O) bond could potentially lead to broadening or splitting of the Boc and adjacent proton signals.
B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR (¹³C NMR) spectroscopy provides a map of the carbon framework of a molecule.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (Ester) |
| ~153 | C=O (Boc) |
| ~150 | C-6 (Pyridine) |
| ~148 | C-2 (Pyridine) |
| ~138 | C-4 (Pyridine) |
| ~125 | C-3 (Pyridine) |
| ~115 | C-5 (Pyridine) |
| ~81 | -C(CH₃)₃ (Boc) |
| ~52 | -OCH₃ (Ester) |
| ~28 | -C(CH₃)₃ (Boc) |
Interpretation and Rationale:
-
Carbonyl Carbons: The two carbonyl carbons of the ester and the Boc group are expected to be the most downfield signals, typically appearing between 150 and 170 ppm.
-
Pyridine Carbons: The chemical shifts of the pyridine ring carbons are influenced by the nitrogen atom and the substituents. The carbon attached to the nitrogen (C-2 and C-6) will be significantly downfield.
-
Boc Carbons: The quaternary carbon of the tert-butyl group will appear around 81 ppm, while the three equivalent methyl carbons will be observed at approximately 28 ppm.
-
Ester Methyl Carbon: The carbon of the methyl ester will resonate at about 52 ppm.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is paramount for accurate structural interpretation.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound for ¹H NMR (20-25 mg for ¹³C NMR) into a clean, dry vial.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Gently vortex the vial to ensure complete dissolution.
-
Filter the solution through a pipette containing a small plug of glass wool into a 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the instrument to optimize magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
For ¹³C NMR, acquire a proton-decoupled spectrum to obtain singlets for all carbon signals.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Caption: Workflow for NMR Spectroscopic Analysis.
II. Mass Spectrometry (MS): Determining the Molecular Weight and Formula
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for confirming the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
Predicted Mass Spectrometry Data
-
Molecular Formula: C₁₂H₁₆N₂O₄
-
Molecular Weight: 252.27 g/mol
-
Expected Ionization (ESI+):
-
[M+H]⁺ = 253.12
-
[M+Na]⁺ = 275.10
-
Interpretation and Rationale:
Electrospray ionization (ESI) in positive mode is a soft ionization technique that is well-suited for this molecule. We would expect to see the protonated molecule ([M+H]⁺) as the base peak. The presence of a sodium adduct ([M+Na]⁺) is also common. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, which can be used to confirm the elemental composition.
Fragmentation Pattern:
Under more energetic conditions, fragmentation of the parent ion can occur. Key fragmentations would likely involve the loss of the tert-butyl group (-57 Da) or the entire Boc group (-101 Da) from the parent ion.
Experimental Protocol: LC-MS Data Acquisition
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in the mobile phase.
-
-
LC-MS Analysis:
-
Inject the sample into a liquid chromatograph coupled to a mass spectrometer.
-
Utilize a suitable chromatographic method to separate the analyte from any impurities.
-
Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.
-
III. Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is a rapid and effective method for identifying the presence of specific functional groups.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium | N-H Stretch (Carbamate) |
| ~2980 | Medium-Strong | C-H Stretch (Aliphatic) |
| ~1730 | Strong | C=O Stretch (Ester) |
| ~1710 | Strong | C=O Stretch (Carbamate) |
| ~1600, ~1480 | Medium | C=C and C=N Stretch (Pyridine Ring) |
| ~1250, ~1160 | Strong | C-O Stretch (Ester and Carbamate) |
Interpretation and Rationale:
-
N-H Stretch: The N-H stretching vibration of the carbamate is expected to appear as a single, relatively sharp band around 3350 cm⁻¹.
-
C-H Stretches: The C-H stretching vibrations of the methyl and tert-butyl groups will be observed just below 3000 cm⁻¹.
-
Carbonyl Stretches: The two carbonyl groups will give rise to two distinct and strong absorption bands in the region of 1700-1730 cm⁻¹. The ester carbonyl is typically at a slightly higher wavenumber than the carbamate carbonyl.
-
Aromatic Stretches: The stretching vibrations of the pyridine ring will appear in the 1480-1600 cm⁻¹ region.
-
C-O Stretches: Strong absorptions corresponding to the C-O stretching of the ester and carbamate functionalities will be present in the fingerprint region (1160-1250 cm⁻¹).
Experimental Protocol: ATR-FTIR Data Acquisition
Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid and liquid samples.
-
Sample Preparation:
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure with the anvil to ensure good contact.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum. The instrument will automatically ratio the sample spectrum against the background.
-
Caption: Integrated Spectroscopic Analysis Workflow.
Conclusion: A Unified Approach to Structural Verification
The comprehensive spectroscopic analysis of this compound, as outlined in this guide, provides a robust framework for its unambiguous identification and characterization. While the direct acquisition of experimental data for this specific molecule proved challenging within the public domain, the principles of spectroscopic interpretation, when applied to predicted data and informed by the analysis of analogous structures, offer a reliable pathway for structural elucidation. The integration of ¹H and ¹³C NMR, mass spectrometry, and infrared spectroscopy creates a self-validating system where each technique provides complementary information, culminating in a high degree of confidence in the assigned structure. For any researcher or drug development professional, the rigorous application of these spectroscopic methodologies is not just a matter of due diligence but a fundamental prerequisite for advancing a compound through the discovery and development pipeline.
References
- Hansen, P. E., & Spanget-Larsen, J. (2017). NMR Spectroscopy of Aromatic Compounds. Wiley.
Methodological & Application
Synthesis of Methyl 6-((tert-butoxycarbonyl)amino)nicotinate: A Detailed Protocol for Researchers
Introduction: The Strategic Importance of Boc-Protected Nicotinates
Methyl 6-((tert-butoxycarbonyl)amino)nicotinate is a valuable building block in modern organic and medicinal chemistry. The installation of the tert-butoxycarbonyl (Boc) protecting group on the amino functionality of methyl 6-aminonicotinate is a critical step in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals. The Boc group provides a robust yet readily cleavable shield for the nucleophilic amine, preventing unwanted side reactions during subsequent chemical transformations.[1] This application note provides a comprehensive, field-proven protocol for the synthesis of this compound, grounded in established chemical principles and supported by authoritative references.
Reaction Scheme and Mechanism
The synthesis proceeds via the nucleophilic attack of the amino group of methyl 6-aminonicotinate on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc anhydride). This reaction is typically facilitated by a non-nucleophilic base, such as triethylamine (TEA), which serves to deprotonate the amine, increasing its nucleophilicity, and to neutralize the acidic byproduct.[2]
Reaction Scheme:
Mechanism of Boc Protection:
The reaction mechanism involves the initial attack of the amine on one of the carbonyl groups of the Boc anhydride. The resulting tetrahedral intermediate then collapses, leading to the formation of the N-Boc protected product and a tert-butyl carbonate leaving group.[3] The base, triethylamine, facilitates the reaction by deprotonating the amine and neutralizing the protonated amine intermediate.[2]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this synthesis protocol.
| Parameter | Value | Notes |
| Starting Material | Methyl 6-aminonicotinate | CAS: 36052-24-1 |
| Reagents | Di-tert-butyl dicarbonate (Boc)₂O | 1.2 equivalents |
| Triethylamine (TEA) | 1.5 equivalents | |
| Solvent | Dichloromethane (DCM) | Anhydrous |
| Reaction Time | 2-4 hours | Monitor by TLC |
| Temperature | Room Temperature | |
| Typical Yield | >90% | Based on similar reactions[4] |
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, with clear steps and justifications for each action.
Materials and Equipment:
-
Methyl 6-aminonicotinate
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus (silica plates, developing chamber, UV lamp)
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 6-aminonicotinate (1.0 equivalent) in anhydrous dichloromethane. The volume of the solvent should be sufficient to fully dissolve the starting material.
-
Addition of Base: To the stirred solution, add triethylamine (1.5 equivalents) dropwise. The addition of the base is crucial for activating the amine.[2]
-
Addition of Boc Anhydride: Slowly add di-tert-butyl dicarbonate (1.2 equivalents) portion-wise to the reaction mixture. An exothermic reaction may be observed. The reaction should be stirred at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate. The disappearance of the starting material spot and the appearance of a new, less polar product spot will indicate the completion of the reaction. This typically takes 2-4 hours.
-
Work-up: Upon completion, dilute the reaction mixture with additional dichloromethane. Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to remove any unreacted Boc anhydride and acidic byproducts. Follow this with a wash with brine to remove any remaining aqueous residue.
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification (if necessary): The crude product is often of high purity. However, if TLC indicates the presence of impurities, the product can be further purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizing the Process
Reaction Mechanism Workflow
Sources
Application Note: A Detailed Protocol for the Boc Protection of Methyl 6-Aminonicotinate
Abstract
This application note provides a comprehensive, field-tested protocol for the N-tert-butoxycarbonyl (Boc) protection of methyl 6-aminonicotinate. The protection of the amino group is a critical step in the multi-step synthesis of complex molecules, particularly in pharmaceutical and medicinal chemistry, where 6-aminonicotinate serves as a versatile building block. This document details the underlying chemical principles, a step-by-step experimental procedure, purification techniques, and methods for characterization. It is designed for researchers, scientists, and drug development professionals seeking a reliable and well-validated methodology.
Introduction and Scientific Rationale
In organic synthesis, protecting groups are essential tools for temporarily masking a reactive functional group to prevent it from interfering with a desired transformation elsewhere in the molecule.[1] The N-tert-butoxycarbonyl (Boc) group is arguably the most common protecting group for amines due to its stability under a wide range of nucleophilic and basic conditions, and its facile removal under mild acidic conditions.[2][3]
The substrate, methyl 6-aminonicotinate, is a heteroaromatic amine. The amino group on the pyridine ring is less nucleophilic than a typical aliphatic amine due to the electron-withdrawing nature of the aromatic ring. Consequently, its protection often requires specific conditions to achieve high yields. The standard reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O or Boc anhydride).[4][5] The reaction is often catalyzed by a nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP), which significantly accelerates the rate of carbamate formation.[6][7]
This guide provides a robust protocol that leverages a catalytic amount of DMAP and a stoichiometric amount of a non-nucleophilic base (triethylamine) to ensure efficient and clean conversion to the desired N-Boc protected product, methyl 6-(tert-butoxycarbonylamino)nicotinate.
Reaction Principle and Mechanism
The Boc protection of an amine proceeds via nucleophilic acyl substitution. The nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate.[8] While this reaction can proceed without a catalyst, the reduced nucleophilicity of 6-aminonicotinate makes the addition of a catalyst highly advantageous.
Role of DMAP Catalyst: 4-(Dimethylamino)pyridine (DMAP) acts as a superior nucleophilic catalyst. It first reacts with Boc anhydride to form a highly reactive N-Boc-pyridinium intermediate.[9] This intermediate is significantly more electrophilic than Boc anhydride itself. The amine then attacks this activated species, leading to the formation of the Boc-protected amine and regenerating the DMAP catalyst. A tertiary amine base, such as triethylamine (TEA), is included to neutralize the proton released from the amine and the tert-butoxycarboxylic acid byproduct that forms, driving the reaction to completion.[10] The unstable tert-butoxycarboxylic acid subsequently decomposes into carbon dioxide and tert-butanol.[11]
Detailed Experimental Protocol
This protocol is optimized for a 10 mmol scale reaction. Reagent quantities can be adjusted proportionally for different scales.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity (10 mmol scale) | Moles (mmol) | Equivalents |
| Methyl 6-aminonicotinate | C₇H₈N₂O₂ | 152.15 | 1.52 g | 10.0 | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | 2.62 g | 12.0 | 1.2 |
| 4-(Dimethylamino)pyridine (DMAP) | C₇H₁₀N₂ | 122.17 | 122 mg | 1.0 | 0.1 |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 2.1 mL (1.52 g) | 15.0 | 1.5 |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 50 mL | - | - |
| Round-bottom flask, 100 mL | - | - | 1 | - | - |
| Magnetic stirrer and stir bar | - | - | 1 | - | - |
| Argon or Nitrogen supply | - | - | 1 | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add methyl 6-aminonicotinate (1.52 g, 10.0 mmol) and 4-(dimethylamino)pyridine (122 mg, 1.0 mmol).
-
Dissolution: Add 50 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture at room temperature until all solids are dissolved.
-
Inert Atmosphere: Flush the flask with an inert gas (Argon or Nitrogen).
-
Reagent Addition: Add triethylamine (2.1 mL, 15.0 mmol) to the solution via syringe. Following this, add di-tert-butyl dicarbonate (2.62 g, 12.0 mmol). Note: Boc anhydride is a low-melting solid and may be handled as a liquid if the ambient temperature is warm.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The product spot should be significantly less polar (higher Rf value) than the starting amine.
Purification and Work-up
-
Quenching: Once the reaction is complete (as indicated by TLC), dilute the mixture with an additional 50 mL of DCM.
-
Aqueous Wash: Transfer the solution to a separatory funnel. Wash the organic layer sequentially with:
-
50 mL of 1M HCl solution (to remove DMAP and TEA).
-
50 mL of saturated aqueous NaHCO₃ solution (to neutralize any remaining acid).
-
50 mL of brine (saturated NaCl solution) to facilitate phase separation.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product, typically an off-white solid or pale oil, should be purified by flash column chromatography on silica gel.[12]
-
Eluent: A gradient of 10% to 40% ethyl acetate in hexanes is typically effective.
-
Fraction Collection: Collect fractions and analyze by TLC to pool the pure product fractions.
-
Final Product: Evaporate the solvent from the pure fractions to obtain methyl 6-(tert-butoxycarbonylamino)nicotinate as a white solid.
-
Characterization of Product
Verifying the structure and purity of the final compound is crucial. 1H NMR spectroscopy is the primary method for confirming the successful installation of the Boc group.[13]
Expected Analytical Data
| Analysis Type | Characteristic Signal | Expected Value/Observation |
| ¹H NMR (400 MHz, CDCl₃) | tert-Butyl (Boc) Protons | δ ≈ 1.55 ppm (singlet, 9H)[13][14] |
| Carbamate N-H | δ ≈ 7.5-8.5 ppm (broad singlet, 1H) | |
| Methyl Ester Protons | δ ≈ 3.90 ppm (singlet, 3H) | |
| Pyridine Ring Protons | δ ≈ 8.0-9.0 ppm (multiplets, 3H) | |
| ¹³C NMR (100 MHz, CDCl₃) | tert-Butyl Carbons (CH₃) | δ ≈ 28.5 ppm |
| Quaternary Carbon (Boc) | δ ≈ 81.0 ppm | |
| Carbamate Carbonyl | δ ≈ 152.5 ppm | |
| Methyl Ester Carbonyl | δ ≈ 166.0 ppm | |
| Mass Spec (ESI+) | Molecular Ion | m/z = 253.12 [M+H]⁺, 275.10 [M+Na]⁺ |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient reaction time. 2. Reagents (especially Boc₂O) have degraded. 3. Inadequate mixing. | 1. Allow the reaction to stir longer (up to 24h). 2. Use a fresh bottle of Boc₂O. 3. Ensure vigorous stirring. |
| Low Yield | 1. Mechanical loss during work-up. 2. Inefficient extraction. 3. Product is partially water-soluble. | 1. Be careful during transfers and extractions. 2. Back-extract the aqueous layers with DCM. 3. Use brine for the final wash to minimize product loss to the aqueous phase. |
| Formation of Side Products | 1. Presence of moisture can hydrolyze Boc₂O. 2. Over-reaction (di-Boc formation) is possible but rare with this substrate. | 1. Use anhydrous solvents and dry glassware. 2. Use the specified stoichiometry; avoid large excesses of Boc₂O and base. |
| Difficulty Removing DMAP/TEA | Incomplete neutralization during acidic wash. | Ensure the pH of the aqueous layer is acidic after the 1M HCl wash. Repeat the wash if necessary. |
Safety Precautions
-
Work in a well-ventilated fume hood at all times.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Dichloromethane is a volatile and potentially hazardous solvent. Avoid inhalation and skin contact.
-
Triethylamine has a strong, unpleasant odor and is corrosive. Handle with care.
-
Di-tert-butyl dicarbonate can build up pressure in sealed containers due to slow decomposition; open containers carefully.[5]
Experimental Workflow Visualization
Caption: Workflow for the Boc protection of methyl 6-aminonicotinate.
References
- Wikipedia. Di-tert-butyl dicarbonate.
- Hebei Boze Chemical Co., Ltd. Di-Tert-Butyl Dicarbonate.
- Common Organic Chemistry. Boc Protection Mechanism (Boc2O).
- Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP).
- Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base + DMAP).
- Parlow, J. J., Mischke, D. A., & Woodard, S. S. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry, 63(16), 5690-5693.
- Hebei Boze Chemical Co., Ltd. Boc Protected Compounds. (2023-03-14).
- Beilstein Journals. EXPERIMENTAL PROCEDURES.
- Master Organic Chemistry. Amine Protection and Deprotection.
- Google Patents. CN102936220A - BOC protection method for aminopyridine.
- Wikipedia. tert-Butyloxycarbonyl protecting group.
- Organic Chemistry Portal. Beyond a Protecting Reagent: DMAP-Catalyzed Cyclization of Boc-Anhydride with 2-Alkenylanilines.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- ResearchGate. Spectral characteristics by 1 H NMR analysis of the Boc-AMST monomer.
- Chemistry Steps. Boc Protecting Group for Amines.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 5. Di-Tert-Butyl Dicarbonate [bzchemicals.com]
- 6. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 7. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 9. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 10. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 11. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 12. beilstein-journals.org [beilstein-journals.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
Strategic Incorporation of 6-Aminonicotinic Acid Scaffolds into Peptides using Methyl 6-((tert-butoxycarbonyl)amino)nicotinate
An Application Note and Protocol Guide for Researchers
Abstract
This technical guide provides detailed application notes and protocols for the use of Methyl 6-((tert-butoxycarbonyl)amino)nicotinate as a versatile building block in solid-phase peptide synthesis (SPPS). While not a standard amino acid for direct stepwise incorporation, this molecule serves as a valuable precursor for introducing the 6-aminonicotinic acid moiety into peptide structures, offering unique possibilities for designing novel peptidomimetics and therapeutic leads. This document outlines the necessary chemical modifications, step-by-step protocols for its incorporation at the C-terminus, and the underlying principles of the Boc/Bzl SPPS strategy.
Introduction: The Strategic Value of Non-Standard Building Blocks
Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are created, enabling the automated and efficient assembly of complex sequences.[1][2] The core of this methodology relies on the sequential addition of Nα-protected amino acids to a growing peptide chain anchored to an insoluble resin.[3] The tert-butoxycarbonyl (Boc) protection strategy, pioneered by R.B. Merrifield, utilizes an acid-labile Boc group for temporary Nα-protection and more robust, benzyl-based protecting groups for side chains, which are typically removed at the final cleavage step with strong acids like anhydrous hydrogen fluoride (HF).[4][5][6]
This compound is a pyridine-based building block featuring a Boc-protected amine and a methyl-esterified carboxylic acid.[7][8] Its structure presents both a challenge and an opportunity for peptide chemists. The methyl ester protecting the carboxyl group prevents its direct activation and coupling to the free amine of a resin-bound peptide in a standard SPPS cycle.[9] However, with appropriate modification, this molecule can be strategically employed to introduce a rigid, aromatic 6-aminonicotinic acid scaffold into peptides, a feature of interest for modulating biological activity and creating unique secondary structures.
This guide details the necessary prerequisite step—saponification of the methyl ester—to unmask the carboxylic acid, thereby enabling its use as a C-terminal residue in Boc-SPPS.
Chemical Structure
Caption: Structure of this compound.
Principle of Application: A Two-Stage Approach
The successful incorporation of this compound into a peptide sequence via SPPS necessitates a two-stage strategy:
-
Activation via Saponification: The methyl ester is a stable protecting group for the carboxylic acid. To make it reactive for SPPS, it must first be hydrolyzed (saponified) to the corresponding carboxylate. This is typically achieved under basic conditions, for example, using lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of solvents like methanol/water or THF/water. This step yields 6-((tert-butoxycarbonyl)amino)nicotinic acid.
-
Solid-Phase Synthesis (Boc/Bzl Strategy): Once the carboxyl group is free, the molecule can be attached to a solid support, such as a Merrifield resin, to serve as the C-terminal residue of the peptide. Following this initial anchoring, standard Boc-SPPS cycles can be performed to elongate the peptide chain.
Caption: Workflow for incorporating the nicotinate moiety into peptides.
Detailed Protocols
CAUTION: Always handle reagents like trifluoroacetic acid (TFA), dicyclohexylcarbodiimide (DCC), and anhydrous hydrogen fluoride (HF) in a certified fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Protocol 1: Saponification of this compound
This protocol converts the methyl ester to a free carboxylic acid, a prerequisite for resin attachment.
Materials:
-
This compound
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Deionized Water
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in a 3:1 mixture of THF/MeOH in a round-bottom flask.
-
Addition of Base: In a separate container, dissolve LiOH·H₂O (1.5 eq) in deionized water and add this aqueous solution to the flask.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Acidification: Once the reaction is complete, remove the organic solvents under reduced pressure. Dilute the remaining aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl. A white precipitate should form.
-
Extraction: Extract the acidified aqueous layer three times with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Isolation: Filter off the drying agent and concentrate the filtrate in vacuo to yield 6-((tert-butoxycarbonyl)amino)nicotinic acid as a solid. Verify the structure using ¹H NMR and mass spectrometry.
Protocol 2: Anchoring to Merrifield Resin (Cesium Salt Method)
This method provides a robust and low-racemization approach for attaching the first residue to chloromethylated polystyrene resin (Merrifield resin).
Materials:
-
6-((tert-butoxycarbonyl)amino)nicotinic acid (from Protocol 1)
-
Merrifield resin (1% DVB, 100-200 mesh)
-
Cesium carbonate (Cs₂CO₃)
-
Methanol (MeOH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Peptide synthesis vessel
Procedure:
-
Cesium Salt Formation: Dissolve the 6-((tert-butoxycarbonyl)amino)nicotinic acid (1.0 eq) in methanol. Add a solution of Cs₂CO₃ (0.5 eq) in water.
-
Evaporation: Remove the solvent and water under reduced pressure to obtain the cesium salt as a dry powder.
-
Resin Swelling: Place the Merrifield resin (1.0 eq based on substitution level) in a peptide synthesis vessel and swell in DMF for 1 hour.
-
Coupling Reaction: Dissolve the cesium salt in DMF and add it to the swollen resin.
-
Heat the reaction mixture to 50°C and agitate for 12-24 hours.
-
Washing: After the reaction, filter the resin and wash it thoroughly with DMF (3x), DMF/water (1:1) (3x), DMF (3x), and finally DCM (3x).
-
Drying: Dry the resin under vacuum. Determine the loading of the nicotinate residue using a method like picric acid titration or by cleaving a small sample and analyzing by UV-Vis spectroscopy.
Protocol 3: Standard Boc-SPPS Cycle
This protocol outlines a single cycle of peptide chain elongation.
| Step | Procedure | Reagents & Solvents | Time | Purpose |
| 1. Swelling | Swell the resin in DCM. | DCM | 30 min | Prepare resin for reaction. |
| 2. Deprotection | Treat resin with 50% TFA in DCM. | 50% TFA/DCM | 2 min (pre-wash) + 20 min | Remove Nα-Boc group.[10] |
| 3. Washing | Wash resin to remove excess TFA. | DCM (3x), Isopropanol (IPA) (2x), DCM (3x) | ~10 min | Remove acid and byproducts. |
| 4. Neutralization | Treat with 10% DIEA in DCM. | 10% DIEA/DCM | 2 x 2 min | Convert TFA salt to free amine.[1] |
| 5. Washing | Wash resin to remove excess base. | DCM (3x) | ~5 min | Remove diisopropylethylammonium salt. |
| 6. Coupling | Add the next Boc-protected amino acid (3 eq) pre-activated with DCC (3 eq) and HOBt (3 eq) in DMF/DCM. | Boc-AA, DCC, HOBt, DMF/DCM | 1-4 hours | Form the new peptide bond. |
| 7. Washing | Wash away excess reagents and byproducts (DCU). | DCM (3x), IPA (2x), DCM (3x) | ~10 min | Purify the resin-bound peptide. |
Monitoring: The completion of the coupling step can be monitored using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.
Protocol 4: Final Cleavage from Resin
This protocol uses the high-acidity anhydrous hydrogen fluoride (HF) method to cleave the peptide from the Merrifield resin and remove side-chain protecting groups.
CAUTION: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed by trained personnel in a specialized, dedicated HF cleavage apparatus.
Materials:
-
Peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole or p-cresol (scavenger)
-
Cold diethyl ether
-
HF cleavage apparatus
Procedure:
-
Preparation: Place the dried peptide-resin in the reaction vessel of the HF apparatus. Add a scavenger such as anisole (1 mL per gram of resin) to trap reactive carbocations generated during cleavage.[10]
-
HF Distillation: Cool the reaction vessel to -10°C. Distill anhydrous HF into the vessel (approximately 10 mL per gram of resin).
-
Cleavage Reaction: Stir the mixture at 0°C for 1-2 hours.
-
HF Removal: Remove the HF by vacuum distillation.
-
Peptide Precipitation: Wash the remaining resin and peptide residue with cold diethyl ether to precipitate the crude peptide and remove the scavenger.
-
Isolation: Filter and collect the precipitated crude peptide.
-
Purification: The crude peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[5]
Trustworthiness and Self-Validation
The protocols described are built upon well-established principles of Boc-SPPS.[4][11][12] To ensure success and validate the results at each stage, the following checkpoints are critical:
-
Saponification: The identity and purity of the resulting 6-((tert-butoxycarbonyl)amino)nicotinic acid should be confirmed by NMR, Mass Spectrometry, and HPLC before proceeding.
-
Resin Loading: Accurate determination of the initial residue loading is crucial for calculating the stoichiometry of subsequent coupling reactions.
-
Coupling Efficiency: The ninhydrin test should be performed after each coupling step to ensure the reaction has gone to completion. Incomplete couplings lead to deletion sequences that are difficult to separate during final purification.
-
Final Product: The final cleaved peptide must be analyzed by Mass Spectrometry to confirm the correct molecular weight and by analytical RP-HPLC to assess purity.
Conclusion
This compound is not a direct plug-and-play reagent for SPPS but rather a versatile starting material. By following a two-stage approach of saponification followed by standard Boc-SPPS protocols, researchers can effectively incorporate the 6-aminonicotinic acid scaffold into peptide backbones. This opens avenues for exploring novel peptide architectures with potentially enhanced stability, receptor affinity, or unique pharmacological properties. The robust and well-documented nature of the Boc/Bzl strategy provides a reliable framework for these synthetic endeavors.
References
- Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis.
- PubChem. (n.d.). This compound.
- Applied Biosystems. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.
- GenScript. (n.d.). Overview of Custom Peptide Synthesis.
- Oreate. (2025, December 16). Application and Technical Points of Boc Resin Cleavage Method in Peptide Synthesis.
Sources
- 1. peptide.com [peptide.com]
- 2. Overview of Custom Peptide Synthesis [peptide2.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C12H16N2O4 | CID 2764194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chempep.com [chempep.com]
- 11. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 12. Application and Technical Points of Boc Resin Cleavage Method in Peptide Synthesis - Oreate AI Blog [oreateai.com]
The Strategic Utility of Methyl 6-((tert-butoxycarbonyl)amino)nicotinate in Modern Drug Discovery
Introduction: A Versatile Scaffold for Targeted Therapies
In the landscape of medicinal chemistry, the pyridine ring stands as a privileged scaffold, forming the core of numerous FDA-approved drugs.[1] Among the diverse array of pyridine-based building blocks, Methyl 6-((tert-butoxycarbonyl)amino)nicotinate has emerged as a particularly valuable intermediate. Its strategic combination of a reactive methyl ester, a protected amine, and the inherent properties of the pyridine core makes it a cornerstone for the synthesis of complex, biologically active molecules. The tert-butoxycarbonyl (Boc) protecting group is crucial, allowing for selective reactions at other positions of the molecule while preventing unwanted side reactions involving the amino group.[2][3] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the applications and protocols involving this key synthetic intermediate, with a particular focus on its role in the development of potent and selective kinase inhibitors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is fundamental to its effective use in synthesis. The properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 144186-11-8 | [4][5] |
| Molecular Formula | C₁₂H₁₆N₂O₄ | [4][5] |
| Molecular Weight | 252.27 g/mol | [4][5] |
| Appearance | White to off-white solid | |
| Storage | Sealed in dry, Room Temperature |
Core Application: Synthesis of Kinase Inhibitors for Inflammatory Diseases
A primary application of this compound is in the synthesis of kinase inhibitors. Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is implicated in a multitude of diseases, including cancer and inflammatory disorders.[6][7] This building block is particularly instrumental in the synthesis of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).
The IRAK4 Signaling Pathway: A Key Target in Inflammation
IRAK4 is a serine/threonine kinase that acts as a critical upstream mediator in the signaling cascades of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1R).[3][8][9] These pathways are central to the innate immune response. Upon activation, IRAK4 initiates a phosphorylation cascade that leads to the activation of transcription factors like NF-κB and AP-1, resulting in the production of pro-inflammatory cytokines such as TNF-α and various interleukins.[8] Consequently, inhibiting IRAK4 is a highly attractive therapeutic strategy for a range of autoimmune and inflammatory diseases, including rheumatoid arthritis and lupus.[2][4][10]
Diagram: Simplified IRAK4 Signaling Pathway
Caption: IRAK4 signaling cascade and the point of inhibition.
Protocols for Synthesis and Application
Protocol 1: Synthesis of this compound
This protocol outlines the synthesis of the title compound from its corresponding amine, Methyl 6-aminonicotinate. The procedure involves the protection of the primary amine with di-tert-butyl dicarbonate (Boc₂O).
Workflow Diagram: Synthesis of the Core Building Block
Sources
- 1. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strategic Coupling Reactions with Methyl 6-((tert-butoxycarbonyl)amino)nicotinate
Introduction
Methyl 6-((tert-butoxycarbonyl)amino)nicotinate is a highly versatile and valuable building block in modern organic synthesis, particularly within the realm of medicinal chemistry and drug development. Its structure, featuring a substituted pyridine core, is a common motif in a vast array of pharmacologically active agents. The molecule's utility is derived from its distinct functional handles: a nucleophilic Boc-protected amine, an electrophilic methyl ester, and the pyridine ring itself, which can be functionalized to participate in a variety of cross-coupling reactions.
This guide provides an in-depth exploration of key coupling strategies involving this reagent. We will move beyond simple procedural lists to dissect the causality behind experimental choices, offering field-proven insights into reaction optimization. The protocols described herein are designed as self-validating systems, grounded in established chemical principles and supported by authoritative literature.
I. Palladium-Catalyzed Cross-Coupling Reactions: Expanding the Core
Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing carbon-carbon and carbon-heteroatom bonds. For a substrate like this compound, these reactions typically require prior halogenation (e.g., at the 2- or 4-position of the pyridine ring) to introduce a suitable leaving group for the catalytic cycle.
A. Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, celebrated for its mild conditions, functional group tolerance, and the commercial availability of a vast library of boronic acids and esters.[1][2] The reaction facilitates the coupling of an organoboron species with an organic halide or triflate.
Mechanistic Rationale
The catalytic cycle proceeds through three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.[1][2]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.[1]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[1][2]
The choice of catalyst, ligand, base, and solvent is critical and interdependent, influencing reaction rate and yield.[1]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for coupling a hypothetical Methyl 2-bromo-6-((tert-butoxycarbonyl)amino)nicotinate with an arylboronic acid.
Materials:
-
Methyl 2-bromo-6-((tert-butoxycarbonyl)amino)nicotinate (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
Procedure:
-
To a flame-dried round-bottom flask or microwave vial, add the bromo-nicotinate, arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon). Repeat this cycle three times.
-
Add the Pd(PPh₃)₄ catalyst to the flask under a positive flow of inert gas.
-
Add the degassed solvent system (1,4-dioxane and water) via syringe.
-
Heat the reaction mixture with vigorous stirring to 80-100 °C.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Reaction Conditions
| Catalyst (mol%) | Ligand | Base (equiv) | Solvent | Temperature (°C) | Typical Yield | Reference |
| Pd(dppf)Cl₂ (3-5) | dppf | K₂CO₃ (2.0) | THF/H₂O | 80 | Good to Excellent | [3] |
| Pd₂(dba)₃ (2-5) | SPhos | K₃PO₄ (2.0) | Toluene | 100 | Good to Excellent | [2] |
| Pd(PPh₃)₄ (5) | PPh₃ | Na₂CO₃ (2.0) | Dioxane/H₂O | 90 | Good | [1] |
Visualization: Suzuki-Miyaura Workflow
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
B. Buchwald-Hartwig Amination: Constructing C–N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4][5] Its development revolutionized the synthesis of aryl amines, offering a milder and more general alternative to traditional methods.[4] For our substrate, this would involve coupling a halogenated nicotinate with a primary or secondary amine.
Mechanistic Rationale
The mechanism is similar in principle to other palladium cross-couplings and involves an oxidative addition, coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond.[5][6] The choice of ligand is paramount; sterically hindered, electron-rich phosphine ligands are often required to promote the reductive elimination step and prevent catalyst decomposition.[6] The base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide being common.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a general procedure for coupling a hypothetical Methyl 2-chloro-6-((tert-butoxycarbonyl)amino)nicotinate with an aniline derivative.
Materials:
-
Methyl 2-chloro-6-((tert-butoxycarbonyl)amino)nicotinate (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.01-0.05 equiv)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.02-0.10 equiv)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4-2.0 equiv)
-
Anhydrous Toluene or 1,4-Dioxane
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the palladium precatalyst, ligand, and base to a dry reaction vessel.
-
Add the aryl halide and the amine.
-
Add the anhydrous solvent.
-
Seal the vessel and heat to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify the crude product by flash column chromatography.
Data Presentation: Buchwald-Hartwig Reaction Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Amine Scope | Reference |
| Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (3.0) | Toluene | 110 | Primary/Secondary Aryl Amines | [7] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane | 100 | Alkyl & Aryl Amines | [6] |
| Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu (1.4) | Toluene | 90 | Primary Amines | [4] |
Visualization: Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
C. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for forming C(sp²)–C(sp) bonds by reacting an aryl or vinyl halide with a terminal alkyne.[8] This reaction is unique in its typical use of a dual-catalyst system, employing both palladium and copper(I).[9][10]
Mechanistic Rationale
The reaction involves two interconnected catalytic cycles.[8][9] In the palladium cycle, oxidative addition of the aryl halide to Pd(0) occurs. In the copper cycle, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-aryl complex. The final step is reductive elimination from the palladium center to yield the aryl-alkyne product and regenerate the Pd(0) catalyst.[8]
Experimental Protocol: Sonogashira Coupling
This protocol outlines a general procedure for coupling a hypothetical Methyl 4-iodo-6-((tert-butoxycarbonyl)amino)nicotinate with a terminal alkyne.
Materials:
-
Methyl 4-iodo-6-((tert-butoxycarbonyl)amino)nicotinate (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride) (0.02 equiv)
-
Copper(I) Iodide (CuI) (0.04 equiv)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (serves as base and often co-solvent)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Procedure:
-
To a flame-dried Schlenk flask, add the iodo-nicotinate, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon).
-
Add the anhydrous solvent (e.g., THF) followed by the amine base (e.g., TEA).
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature to 50 °C. The reaction is often run at mild temperatures.[8]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through Celite.
-
Wash the organic layer with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
II. Amide Bond Formation: A Two-Step Strategy
The methyl ester of the title compound provides a convenient handle for derivatization via amide bond formation. This is a two-step process involving the hydrolysis of the ester to a carboxylic acid, followed by coupling with an amine using standard peptide coupling reagents.[11][12]
Step 1: Saponification (Ester Hydrolysis)
Rationale
Saponification is the base-mediated hydrolysis of an ester. Using a base like lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system is a standard and mild method that is compatible with the acid-sensitive Boc protecting group.
Experimental Protocol: Hydrolysis
-
Dissolve this compound (1.0 equiv) in a mixture of THF and water (e.g., 3:1).
-
Add Lithium Hydroxide monohydrate (LiOH·H₂O) (1.5-2.0 equiv).
-
Stir the mixture at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Acidify the solution to pH ~3-4 with cold 1 M HCl. A precipitate should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid.
Step 2: Amide Coupling
Rationale
Direct condensation of a carboxylic acid and an amine is generally inefficient.[12] Therefore, the carboxylic acid must be activated in situ. Coupling reagents like HATU or HBTU form highly reactive activated esters, which are readily attacked by the amine nucleophile to form the stable amide bond.[13] A non-nucleophilic organic base like DIPEA is used to neutralize ammonium salts and facilitate the reaction.
Experimental Protocol: Amide Coupling
-
Dissolve the 6-((tert-butoxycarbonyl)amino)nicotinic acid (1.0 equiv) in anhydrous DMF.
-
Add the coupling reagent, e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equiv).
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv).
-
Stir the mixture at room temperature for 10-15 minutes to allow for pre-activation.
-
Add the desired amine (1.1 equiv).
-
Stir at room temperature until the reaction is complete as monitored by LC-MS.
-
Pour the reaction mixture into water and extract the product with ethyl acetate.
-
Combine the organic layers and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Dry over anhydrous Na₂SO₄, filter, concentrate, and purify by chromatography.
Visualization: Hydrolysis and Amide Coupling Workflow
Caption: Two-step workflow for amide synthesis from the methyl ester.
References
- BenchChem. (n.d.). Application Notes and Protocols for High-Yield Synthesis of Methyl 6-methylnicotinate.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- BenchChem. (n.d.). Application Notes and Protocols for Coupling Reactions with Methyl Glycinate.
- Wikipedia. (2023). Sonogashira coupling.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Organic Chemistry Data. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- Carlson, E. et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC - PubMed Central.
- Ananikov, V. P. et al. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Royal Society of Chemistry.
- Gomes, G. et al. (2023). Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. MDPI.
- Saliou, C. et al. (2020). Br vs. TsO Chemoselective Suzuki–Miyaura Cross‐Coupling Reaction on Nicotinaldehyde Moiety for the Preparation of 2,3,5‐Trisubstituted Pyridines. ResearchGate.
- The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- BenchChem. (n.d.). Application Notes and Protocols for Sonogashira Coupling with Methyl 4-bromo-6-methylnicotinate.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Google Patents. (n.d.). WO2007059922A1 - Synthesis of carbon acid amides.
Sources
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. mdpi.com [mdpi.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WO2007059922A1 - Synthesis of carbon acid amides - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis of Nicotinic Acid Derivatives from Methyl 6-((tert-butoxycarbonyl)amino)nicotinate
Abstract
Nicotinic acid and its derivatives are foundational scaffolds in medicinal chemistry, forming the structural core of numerous therapeutic agents with applications ranging from oncology to infectious diseases.[1][2] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of diverse nicotinic acid derivatives using Methyl 6-((tert-butoxycarbonyl)amino)nicotinate as a versatile starting material. This guide moves beyond simple procedural lists to explain the underlying chemical principles, justify experimental choices, and provide robust, step-by-step protocols for key transformations. We will cover foundational reactions such as Boc-group deprotection and ester hydrolysis, as well as advanced palladium-catalyzed cross-coupling strategies for C-C and C-N bond formation, which are pivotal for generating compound libraries for drug discovery programs.[3][4]
Introduction: The Strategic Importance of the Nicotinate Scaffold
The pyridine carboxylic acid framework, particularly nicotinic acid (Vitamin B3), is a privileged structure in drug design.[5] Its derivatives have been successfully developed into drugs for treating a wide array of conditions, including tuberculosis, cancer, and leukemia.[6] The ability to strategically functionalize the pyridine ring allows for the precise modulation of a molecule's steric and electronic properties, which in turn influences its pharmacokinetic profile and biological activity.
This compound serves as an ideal starting point for chemical library synthesis. Its structure contains three key functional handles:
-
The Pyridine Ring: A site for derivatization, often via palladium-catalyzed cross-coupling reactions on a halogenated analogue.
-
The Methyl Ester: Readily hydrolyzed to the corresponding carboxylic acid, which can be converted into amides, esters, and other functional groups.
-
The Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group provides robust protection for the nucleophilic amino group, preventing unwanted side reactions during synthesis.[7] It can be removed under specific acidic conditions, revealing the free amine for subsequent functionalization.[8]
This guide will detail protocols to exploit each of these handles, enabling the synthesis of a diverse range of novel nicotinic acid derivatives.
Synthetic Pathways Overview
The strategic derivatization of this compound allows for a branching synthetic approach. Key transformations, detailed in the following sections, enable access to primary amines, carboxylic acids, and, through the use of a halogenated intermediate, a wide variety of C-C and C-N coupled products.
Caption: Synthetic pathways from the core reagent.
Protocol 1: Boc-Deprotection of this compound
Principle and Mechanistic Insight
The Boc protecting group is prized for its stability under a wide range of conditions but its facile removal under acidic conditions.[9] The deprotection mechanism is an acid-catalyzed elimination. The process begins with protonation of the carbamate carbonyl oxygen, followed by cleavage of the C-O bond to form the highly stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide.[9]
Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used.[8] A key consideration is the potential for the liberated tert-butyl cation to act as an electrophile and alkylate nucleophilic sites on the substrate or product, a common side reaction with electron-rich aromatic systems.[10][11] While less of a concern for the electron-deficient pyridine ring, the inclusion of a scavenger like anisole or triethylsilane can be a prudent measure in sensitive systems.
Detailed Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (TFA) (5-10 eq) dropwise over 5-10 minutes. Note: The reaction is often exothermic.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Work-up: Upon completion, concentrate the reaction mixture in vacuo using a rotary evaporator to remove the excess TFA and DCM.
-
Neutralization and Extraction: Dissolve the residue in ethyl acetate. Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH of the aqueous layer is ~8-9. Transfer the mixture to a separatory funnel.
-
Isolation: Separate the layers and extract the aqueous phase two more times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: The resulting crude Methyl 6-aminonicotinate can be purified by silica gel column chromatography or recrystallization if necessary.
Expected Outcome
This protocol typically yields Methyl 6-aminonicotinate as a solid with yields generally exceeding 90%.
Protocol 2: Saponification of the Methyl Ester
Principle and Mechanistic Insight
Saponification is the base-catalyzed hydrolysis of an ester to form a carboxylate salt. For this substrate, a strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) attacks the electrophilic carbonyl carbon of the methyl ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide leaving group. A final proton transfer results in methanol and the carboxylate salt. An acidic work-up is required to protonate the carboxylate and yield the final carboxylic acid product.[12] This transformation is highly efficient and typically proceeds to completion with minimal side products.
Detailed Experimental Protocol
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., a 3:1 ratio) in a round-bottom flask with a magnetic stir bar.
-
Base Addition: Add sodium hydroxide (2.0-3.0 eq) to the solution.[12]
-
Reaction Monitoring: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
-
Solvent Removal: Once complete, remove the methanol under reduced pressure.
-
Acidification and Precipitation: Dilute the remaining aqueous residue with water. Cool the solution in an ice bath and acidify to a pH of ~3-4 by the slow, dropwise addition of 2 N HCl.[12] A precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water.
-
Drying: Dry the product, 6-((tert-butoxycarbonyl)amino)nicotinic acid, in vacuo to a constant weight. The product is often pure enough for subsequent steps without further purification.
Advanced Applications: Palladium-Catalyzed Cross-Coupling
The true power of this scaffold is unlocked by introducing a halide (e.g., a bromine atom) onto the pyridine ring, typically at the C5 position, creating a substrate for palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern medicinal chemistry, enabling the formation of C-C and C-N bonds with remarkable efficiency and functional group tolerance.[13]
Protocol 3: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction couples an organoboron species (like an arylboronic acid) with an organic halide.[14] It is exceptionally reliable for creating biaryl structures.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
-
Reaction Setup: To a microwave vial or Schlenk flask, add the bromo-substituted nicotinate substrate (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[15]
-
Solvent and Degassing: Add a solvent system, typically 1,4-dioxane and water (4:1 ratio).[15] Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the sealed reaction vessel to 85-100 °C and stir for 8-16 hours, or until completion as monitored by LC-MS.[15]
-
Work-up and Purification: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel chromatography.
| Coupling Partner (Ar-B(OH)₂) | Catalyst System | Base | Temp (°C) | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 100 | 85[4] |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 90 | 92[4] |
| Pyridin-3-ylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 110 | 78[4] |
Protocol 4: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a C-N bond between an aryl halide and an amine.[16][17] This reaction is incredibly versatile, allowing for the introduction of a wide range of primary and secondary amines.
-
Reaction Setup: In a glovebox, add the bromo-substituted nicotinate substrate (1.0 eq), a palladium source (e.g., Pd₂(dba)₃, 2-5 mol%), a specialized phosphine ligand (e.g., Xantphos or a Buchwald ligand, 4-10 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide or cesium carbonate, 1.5-2.0 eq) to an oven-dried vial.
-
Reagent Addition: Remove the vial from the glovebox. Add the amine coupling partner (1.2-1.5 eq) and anhydrous solvent (e.g., toluene or 1,4-dioxane) under an inert atmosphere (argon or nitrogen).
-
Reaction: Seal the vessel and heat to 90-110 °C for 12-24 hours, monitoring by LC-MS.
-
Work-up and Purification: Cool the reaction, dilute with a suitable solvent like ethyl acetate, and filter through Celite®. Wash the filtrate with water, dry the organic layer, and concentrate. Purify the product via silica gel chromatography.
Conclusion
This compound is a highly valuable and strategically designed building block for the synthesis of diverse libraries of nicotinic acid derivatives. The protocols detailed herein provide robust and reproducible methods for key chemical transformations, including protecting group manipulation, functional group interconversion, and advanced C-C and C-N bond formation. By understanding the principles behind these reactions, researchers can effectively leverage this starting material to accelerate drug discovery and development programs targeting this important class of heterocyclic compounds.
References
- Bentham Science. (n.d.). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents.
- PubMed. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Mini Rev Med Chem, 21(7), 847-882.
- Dove Medical Press. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Current Drug Discovery Technologies. (2014). Nicotinic Acid and its Derivatives: Synthetic Routes, Crystal Forms and Polymorphs.
- Chem-Impex. (n.d.). Ethyl 6-((tert-butoxycarbonylamino)methyl)nicotinate.
- J&K Scientific LLC. (2025). BOC Protection and Deprotection.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.
- PMC - NIH. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
- PubMed. (n.d.). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors.
- ChemicalBook. (n.d.). 6-Aminonicotinic acid synthesis.
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromonicotinonitrile.
- Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. dovepress.com [dovepress.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. jk-sci.com [jk-sci.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. BOC deprotection [ms.bzchemicals.com]
- 12. 6-Aminonicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
The Strategic Application of Methyl 6-((tert-butoxycarbonyl)amino)nicotinate in the Synthesis of Biologically Active Molecules
Introduction: A Versatile Scaffold for Modern Drug Discovery
Methyl 6-((tert-butoxycarbonyl)amino)nicotinate has emerged as a pivotal building block in contemporary medicinal chemistry. Its unique trifunctional nature—a nucleophilic Boc-protected amine, an electrophilic methyl ester, and a pyridine core amenable to cross-coupling reactions—provides a robust platform for the synthesis of complex, biologically active molecules. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic utilization of this reagent. We will delve into detailed protocols for key transformations and showcase its application in the construction of a representative kinase inhibitor scaffold, a class of molecules of immense therapeutic interest.[1] The tert-butoxycarbonyl (Boc) protecting group is crucial, offering stability under various reaction conditions while allowing for mild and selective removal, a cornerstone of multi-step organic synthesis.
Core Physicochemical Properties
A thorough understanding of the substrate's properties is fundamental to successful synthetic planning.
| Property | Value | Reference |
| CAS Number | 144186-11-8 | [2] |
| Molecular Formula | C₁₂H₁₆N₂O₄ | [2] |
| Molecular Weight | 252.27 g/mol | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate |
Strategic Synthetic Transformations: A Modular Approach
The true utility of this compound lies in its capacity for sequential, controlled modifications. The following sections detail the core reactions that enable the elaboration of this scaffold into complex molecular architectures.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: Forging the Biaryl Core
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and broad functional group tolerance.[3] In the context of our scaffold, this reaction is typically employed to introduce aryl or heteroaryl substituents at the C2 or C4 position of the pyridine ring, a common feature in many kinase inhibitors.
Causality Behind Experimental Choices: The choice of a palladium catalyst, ligand, base, and solvent system is critical for a successful Suzuki coupling.[4][5] For a heteroaromatic substrate like a pyridine derivative, phosphine ligands such as SPhos or XPhos are often employed to enhance catalyst activity and stability. The base is essential for the transmetalation step, with carbonates or phosphates being common choices. A mixed aqueous-organic solvent system is frequently used to facilitate the dissolution of both the organic substrates and the inorganic base.[3]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Synthesis of Methyl 6-((tert-butoxycarbonyl)amino)-2-(3-methoxyphenyl)nicotinate
Materials:
-
Methyl 6-((tert-butoxycarbonyl)amino)-2-bromonicotinate (or corresponding triflate)
-
3-Methoxyphenylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equivalents)
-
SPhos (0.1 equivalents)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To an oven-dried Schlenk flask, add Methyl 6-((tert-butoxycarbonyl)amino)-2-bromonicotinate (1.0 eq), 3-methoxyphenylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and water (4:1 v/v) to the flask. The mixture should be stirred to ensure good mixing.
-
Degas the solution by bubbling argon through it for 15-20 minutes.
-
Under a positive pressure of argon, add palladium(II) acetate (0.05 eq) and SPhos (0.1 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to yield the desired biaryl product.
Saponification: Unmasking the Carboxylic Acid for Amide Coupling
The methyl ester of the nicotinate scaffold serves as a stable protecting group for the carboxylic acid. Its hydrolysis, or saponification, is a critical step to enable subsequent amide bond formation.
Causality Behind Experimental Choices: Lithium hydroxide (LiOH) is a frequently used base for the hydrolysis of methyl esters in complex molecules due to its high reactivity and the generally good solubility of lithium salts.[6][7] A mixed solvent system of tetrahydrofuran (THF), methanol, and water is often employed to ensure the solubility of both the substrate and the inorganic base.[7]
Detailed Protocol: Hydrolysis of the Methyl Ester
Materials:
-
Methyl 6-((tert-butoxycarbonyl)amino)-2-(aryl)nicotinate
-
Lithium hydroxide monohydrate (LiOH·H₂O) (2.0-3.0 equivalents)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
Procedure:
-
Dissolve the starting methyl ester in a mixture of THF and methanol (e.g., 3:1 v/v).
-
Add an aqueous solution of lithium hydroxide monohydrate (2.0-3.0 eq).
-
Stir the reaction mixture at room temperature for 2-6 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Once complete, carefully acidify the reaction mixture to a pH of approximately 3-4 with 1M hydrochloric acid (HCl).
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.
Amide Bond Formation: Introducing the Pharmacophore
The formation of an amide bond is one of the most common reactions in medicinal chemistry, allowing for the introduction of diverse functionalities that can interact with biological targets.[8]
Causality Behind Experimental Choices: A variety of coupling reagents are available for amide bond formation. A common and effective combination is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt).[9] EDC activates the carboxylic acid, and HOBt acts as an additive to suppress side reactions and minimize racemization. A non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is often added to neutralize any acid formed during the reaction.
Experimental Workflow: Amide Coupling
Caption: Generalized workflow for EDC/HOBt mediated amide coupling.
Detailed Protocol: Synthesis of a Representative 6-((tert-butoxycarbonyl)amino)-N-(aryl)-2-(aryl)nicotinamide
Materials:
-
6-((tert-butoxycarbonyl)amino)-2-(aryl)nicotinic acid
-
Desired amine (e.g., 4-fluoroaniline) (1.1 equivalents)
-
EDC (1.2 equivalents)
-
HOBt (1.2 equivalents)
-
DIPEA (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the carboxylic acid in anhydrous DMF.
-
Add the amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by silica gel chromatography.
Boc Deprotection: The Final Unveiling of the Bioactive Moiety
The final step in many synthetic sequences involving this scaffold is the removal of the Boc protecting group to reveal the primary amine. This is typically achieved under acidic conditions.
Causality Behind Experimental Choices: Trifluoroacetic acid (TFA) is a common and effective reagent for Boc deprotection.[10] It is typically used in a solvent like dichloromethane (DCM). The reaction is generally clean and proceeds at room temperature.[4]
Detailed Protocol: Boc Deprotection with TFA
Materials:
-
Boc-protected substrate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected compound in DCM.
-
Add TFA (typically 20-50% v/v) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.
-
The resulting trifluoroacetate salt can often be used directly in the next step or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted to yield the free amine.
Application in Kinase Inhibitor Synthesis: A Representative Example
The modular nature of the synthetic routes described above makes this compound an ideal starting point for the synthesis of libraries of potential kinase inhibitors. For instance, many p38 MAP kinase inhibitors feature a substituted aminonicotinamide core.[11][][13][14][15]
Synthetic Scheme: A Hypothetical p38 Kinase Inhibitor Scaffold
Caption: Representative synthetic pathway to a kinase inhibitor scaffold.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of biologically active molecules. Its strategic functionalization through a series of well-established and robust chemical transformations, including palladium-catalyzed cross-coupling, amide bond formation, and protecting group manipulations, allows for the efficient construction of complex molecular architectures. The protocols detailed in this application note provide a solid foundation for researchers to leverage the full potential of this reagent in their drug discovery and development endeavors.
References
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Synthesis of Six-Membered Rings and Inhibitors of Protein Kinases. CORE.
- Boc Deprotection - TFA - Common Organic Chemistry.
- Boc deprotection of [[921|BocPhePheOEt]]. ChemSpider SyntheticPages.
- SUPPORTING INFORMATION - The Royal Society of Chemistry.
- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Sciforum.
- 6.3 Methyl Esters and Derivatives.
- Synthesis development of a naphthyridinone p38 kinase inhibitor. PubMed.
- The Suzuki Reaction. Andrew G Myers Research Group.
- Facile One-Pot Synthesis of Nicotinamide Analogs: Biological and Computational Evaluation. ResearchGate.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
- Amine Protection / Deprotection. Fisher Scientific.
- Boc Deprotection Mechanism - TFA - Common Organic Chemistry.
- Rapid N-Boc Deprotection with TFA | PDF | Chemistry | Physical Sciences. Scribd.
- A Mild Hydrolysis of Esters Mediated by Lithium Salts | Request PDF. ResearchGate.
- Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. AmeliCA.
- Isomerization during hydrolysis of a methyl ester : r/Chempros. Reddit.
- Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.
- US10059714B2 - Protein kinase B inhibitors - Google Patents.
- Recent development of VEGFR small molecule inhibitors as anticancer agents: A patent review (2021-2023). PubMed.
- Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. NIH.
- WO2010067130A8 - P38 map kinase inhibitors - Google Patents.
- CN112724110A - Synthesis method of VEGFR inhibitor furoquintinib and benzofuran intermediate thereof - Google Patents.
- Kinetics of small molecule inhibitor binding to p38 kinase. PubMed.
- Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies. PMC - NIH.
- US9732058B2 - 2-(2,4,5-substituted-anilino)pyrimidine compounds - Google Patents.
- The EGFR tyrosine kinase inhibitor tyrphostin AG-1478 causes hypomagnesemia and cardiac dysfunction. PMC - NIH.
Sources
- 1. US10059714B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. tcichemicals.com [tcichemicals.com]
- 4. m.youtube.com [m.youtube.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. sciforum.net [sciforum.net]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 9. portal.amelica.org [portal.amelica.org]
- 10. Boc Deprotection - TFA [commonorganicchemistry.com]
- 11. Synthesis development of a naphthyridinone p38 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. WO2010067130A8 - P38 map kinase inhibitors - Google Patents [patents.google.com]
- 15. Kinetics of small molecule inhibitor binding to p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Utility of Methyl 6-((tert-butoxycarbonyl)amino)nicotinate in Pharmaceutical Development
Abstract
Methyl 6-((tert-butoxycarbonyl)amino)nicotinate (CAS No. 942517-36-8) is a sophisticated heterocyclic building block of significant value in medicinal chemistry and pharmaceutical research.[1] Its unique trifunctional architecture—comprising a pyridine core, a versatile methyl ester, and an acid-labile tert-butoxycarbonyl (Boc) protected amine—positions it as a strategic intermediate for the synthesis of complex molecular scaffolds. This guide provides an in-depth exploration of its synthesis, characterization, and application, with a focus on the underlying chemical principles and field-proven protocols designed for researchers, medicinal chemists, and drug development professionals.
Introduction: A Multifunctional Scaffold for Drug Discovery
In the landscape of modern drug discovery, the efficiency of a synthetic route is paramount. Intermediates that offer multiple points for diversification with orthogonal reactivity are highly prized. This compound is one such intermediate. The pyridine ring is a common motif in a vast array of approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability.[2] The Boc-protected amine at the 6-position and the methyl ester at the 3-position provide two distinct reactive sites.
The Boc group offers robust protection for the nucleophilic amine under a wide range of conditions (e.g., basic hydrolysis, cross-coupling), yet it can be removed cleanly under acidic conditions, unmasking the amine for subsequent elaboration.[3][4] The methyl ester provides a handle for hydrolysis followed by amide bond formation, a cornerstone reaction in medicinal chemistry. This dual functionality allows for sequential and controlled modifications, making it an ideal precursor for constructing libraries of compounds for structure-activity relationship (SAR) studies, particularly in the development of kinase inhibitors and other targeted therapies.[5][6]
This document serves as a practical guide, detailing the synthesis, purification, and spectroscopic validation of this intermediate, followed by protocols for its strategic deployment in synthetic campaigns.
Physicochemical & Spectroscopic Profile
Accurate characterization is the bedrock of reproducible science. The identity and purity of this compound must be unequivocally confirmed before its use in subsequent reactions.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 942517-36-8 |
| Molecular Formula | C₁₂H₁₆N₂O₄ |
| Molecular Weight | 252.27 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥98% (typically) |
Spectroscopic Characterization Protocols
The following protocols outline standard procedures for acquiring the analytical data needed to verify the structure and purity of the synthesized compound.
Protocol 1: NMR Sample Preparation & Acquisition [7]
-
Sample Preparation : Dissolve 10-15 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition : Utilize a standard one-pulse sequence on a 400 MHz (or higher) spectrometer. Key parameters include a spectral width of ~12 ppm, a relaxation delay of 1-2 seconds, and accumulation of 16-64 scans for an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition : Employ a proton-decoupled pulse sequence. A spectral width of ~220 ppm and a relaxation delay of 2 seconds are standard. A greater number of scans (>1024) is typically required.
-
Data Processing : Apply a Fourier transform to the raw Free Induction Decay (FID). Perform phase and baseline corrections. Reference chemical shifts to the TMS signal.
Table 2: Expected NMR Spectroscopic Data (Typical, in CDCl₃) | ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | | :--- | :--- | :--- | :--- | :--- | | | ~8.90 | d | 1H | H-2 (Pyridine) | | | ~8.20 | dd | 1H | H-4 (Pyridine) | | | ~8.05 | d | 1H | H-5 (Pyridine) | | | ~7.80 (broad s) | 1H | N-H (Carbamate) | | | ~3.90 | s | 3H | -OCH₃ (Ester) | | | ~1.55 | s | 9H | -C(CH₃)₃ (Boc) | | ¹³C NMR | Chemical Shift (δ) ppm | Assignment | | | ~165.5 | C=O (Ester) | | | ~152.0 | C=O (Carbamate) | | | ~155.0, 148.0, 138.0, 122.0, 115.0 | Pyridine Ring Carbons | | | ~81.5 | -C (CH₃)₃ (Boc) | | | ~52.5 | -OC H₃ (Ester) | | | ~28.0 | -C(C H₃)₃ (Boc) |
Protocol 2: Mass Spectrometry (MS) & Infrared (IR) Analysis
-
Mass Spectrometry : Prepare a dilute solution in methanol or acetonitrile for Electrospray Ionization (ESI) analysis. The expected [M+H]⁺ ion peak is at m/z 253.12.
-
Infrared Spectroscopy : Acquire the spectrum using a KBr pellet or as a thin film. Key expected absorption bands include: ~3300 cm⁻¹ (N-H stretch), ~1730 cm⁻¹ (C=O ester stretch), ~1710 cm⁻¹ (C=O carbamate stretch), and ~1600 cm⁻¹ (C=C/C=N aromatic stretch).
Synthesis and Purification Workflow
The synthesis of this compound is a robust two-step process starting from commercially available 6-aminonicotinic acid. The workflow involves an initial esterification followed by a selective N-protection of the amino group.
Caption: Overall workflow for the synthesis and purification.
Protocol 3: Synthesis of this compound
Part A: Synthesis of Methyl 6-aminonicotinate [8]
-
Reaction Setup : To a stirred suspension of 6-aminonicotinic acid (1.0 equiv.) in methanol (approx. 0.2 M), slowly add concentrated sulfuric acid (0.1-0.2 equiv.) at room temperature.
-
Esterification : Heat the mixture to reflux (approx. 65°C) and maintain for 12-18 hours. Monitor the reaction progress by TLC (e.g., 10% MeOH in CH₂Cl₂) until the starting material is consumed.
-
Work-up : Cool the reaction to room temperature and remove the methanol under reduced pressure. Carefully neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to pH ~7-8.
-
Extraction : Extract the product from the aqueous layer with ethyl acetate or dichloromethane (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield Methyl 6-aminonicotinate, which can often be used in the next step without further purification.
Part B: Boc Protection [9]
-
Reaction Setup : Dissolve Methyl 6-aminonicotinate (1.0 equiv.) in dichloromethane (CH₂Cl₂) (approx. 0.2 M). Add triethylamine (TEA, 1.5 equiv.) followed by a catalytic amount of 4-(Dimethylamino)pyridine (DMAP, 0.1 equiv.).
-
Rationale: TEA acts as a base to neutralize the acid byproduct. DMAP is a hypernucleophilic catalyst that accelerates the reaction by forming a more reactive intermediate with the Boc anhydride.[9]
-
-
Protection : Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv.) portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring : Stir for 2-4 hours, monitoring by TLC until the starting amine is consumed.
-
Work-up : Dilute the reaction mixture with CH₂Cl₂. Wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Rationale: The NaHCO₃ wash removes any unreacted acidic species and catalysts.
-
-
Isolation : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 4: Purification by Flash Column Chromatography
-
Setup : Prepare a silica gel column using a slurry packing method with a suitable solvent system (e.g., hexane/ethyl acetate).
-
Loading : Adsorb the crude product onto a small amount of silica gel and load it onto the column.
-
Elution : Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 40%). The polarity of the solvent system should be determined beforehand using TLC analysis.
-
Collection : Collect fractions and analyze by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a solid.
Applications in Pharmaceutical Synthesis
The strategic value of this intermediate is best demonstrated by its application in synthesizing libraries of potential drug candidates, such as kinase inhibitors.[10] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of diseases like cancer.[10]
The following workflow illustrates how this compound can be used as a scaffold. A key transformation is the Suzuki cross-coupling, which allows for the introduction of diverse aryl or heteroaryl groups at a different position (e.g., after conversion of another position to a halide), while the ester and protected amine remain intact.
Caption: Strategic application in kinase inhibitor synthesis.
Protocol 5: Acid-Mediated Boc Deprotection[11]
This protocol describes the final step in many synthetic sequences where the amine must be unmasked for activity or further functionalization.
-
Reaction Setup : Dissolve the Boc-protected substrate (1.0 equiv.) in dichloromethane (CH₂Cl₂).
-
Deprotection : Add trifluoroacetic acid (TFA, 5-10 equiv.) dropwise at 0°C. Alternatively, a solution of 4M HCl in dioxane can be used.[11]
-
Rationale: The strong acid protonates the carbamate, leading to the elimination of isobutylene and carbon dioxide, releasing the free amine as its corresponding salt (e.g., trifluoroacetate or hydrochloride).
-
-
Reaction : Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Isolation : Remove the solvent and excess acid under reduced pressure. The resulting amine salt can often be used directly or neutralized by washing with a mild base (e.g., saturated NaHCO₃ solution) during an aqueous work-up to yield the free amine. It is often advisable to purify the product before deprotection, as purification of the final polar amine can be more challenging.[12]
Safety and Handling
While comprehensive toxicological data is not available, compounds of this class should be handled with care.
-
Hazards : May cause skin, eye, and respiratory irritation.[13][14]
-
Precautions : Use only in a well-ventilated area, preferably a chemical fume hood.[15] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.
-
First Aid :
-
Skin Contact : Immediately wash with plenty of soap and water. If irritation occurs, seek medical attention.[15]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation : Move the person to fresh air. If breathing is difficult, seek medical attention.[13]
-
Ingestion : Rinse mouth and consult a physician.
-
-
Storage : Store in a tightly closed container in a cool, dry place.
Conclusion
This compound is a high-value, versatile intermediate for pharmaceutical synthesis. Its well-defined reactivity allows for the strategic and sequential introduction of molecular diversity, facilitating the rapid exploration of chemical space in drug discovery programs. The protocols and data presented in this guide provide a robust framework for the synthesis, characterization, and effective utilization of this important building block.
References
- Parchem, K., & Kujawski, J. (2021). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. Vertex AI Search Grounding Tool.
- ChemicalBook. (n.d.). Methyl 6-methylnicotinate synthesis.
- National Institutes of Health. (n.d.). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds.
- BenchChem. (n.d.). Spectroscopic Profile of Methyl 6-methylnicotinate: A Technical Guide.
- Merck Millipore. (n.d.). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- BenchChem. (n.d.). The Role of Methyl 6-Methylnicotinate in Advancing Drug Discovery Through Structure-Activity Relationship Studies.
- Fisher Scientific. (2010). SAFETY DATA SHEET.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET.
- Echemi. (n.d.). Methyl 6-methylnicotinate 108630 - Safety Data Sheet.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- BenchChem. (n.d.). Application Notes and Protocols: The Utility of Methyl 6-methylnicotinate as a Versatile Pharmaceutical Intermediate.
- BenchChem. (n.d.). Spectroscopic and Spectrometric Characterization of Methyl (tert-butoxycarbonyl)-L-leucinate: A Technical Guide.
- Molinstincts. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis.
- Reddit. (2014). Removal of Boc protecting group as workup?
- BenchChem. (n.d.). Methyl 6-methylnicotinate synthesis from 6.
- PrepChem.com. (n.d.). Synthesis of methyl 6-methylnicotinate.
- Google Patents. (n.d.). CN102936220B - BOC protection method for aminopyridine.
- PubChem. (n.d.). This compound.
- Georganics. (2023). Methyl 6-aminonicotinate – preparation and application.
- BenchChem. (n.d.). Application of Methyl 6-methylnicotinate in the Synthesis of Biologically Active Nicotine Analogs.
- BenchChem. (n.d.). 6-Methylnicotinonitrile: A Versatile Building Block in Modern Drug Discovery.
- BenchChem. (n.d.). Application Notes and Protocols for the Boc Protection of Heteroaromatic Amines.
- ChemicalBook. (n.d.). Methyl nicotinate(93-60-7) 1H NMR spectrum.
- BenchChem. (n.d.). Application Notes and Protocols: Methyl 6-bromoquinoline-3-carboxylate as a Versatile Building Block for Novel Kinase Inhibitors.
- ChemicalBook. (2024). Methyl Nicotinate: uses and Synthesis method.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- TCI Chemicals. (n.d.). Building Blocks for Medicinal Chemistry.
- National Center for Biotechnology Information. (2020). Compounds from Natural Sources as Protein Kinase Inhibitors.
- Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.
- MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle.
- PubMed. (2007). The discovery of 6-amino nicotinamides as potent and selective histone deacetylase inhibitors.
- BOC Sciences. (n.d.). CAS 93-60-7 Methyl nicotinate.
- Beilstein Journals. (n.d.). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.
- PubMed Central. (n.d.). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate.
- BioBlocks. (n.d.). Kinase Targeted Amines.
Sources
- 1. This compound | C12H16N2O4 | CID 2764194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Methyl 6-aminonicotinate – preparation and application - Georganics [georganics.sk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. reddit.com [reddit.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. dcfinechemicals.com [dcfinechemicals.com]
- 15. fishersci.com [fishersci.com]
Application Note: A Modular Protocol for the Synthesis of Nicotine Analogs from Methyl 6-((tert-butoxycarbonyl)amino)nicotinate
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of diverse nicotine analogs utilizing Methyl 6-((tert-butoxycarbonyl)amino)nicotinate as a versatile starting scaffold. Nicotine analogs are of significant interest in medicinal chemistry and drug development, particularly as modulators of nicotinic acetylcholine receptors (nAChRs). The protocols herein are designed to be modular, allowing for systematic structural modifications at both the 6-amino and 3-ester positions of the pyridine core. We present detailed, step-by-step experimental procedures, explain the rationale behind key methodological choices, and offer insights into reaction optimization and troubleshooting. The guide is structured to empower researchers to generate libraries of novel compounds for biological screening and lead optimization programs.
Introduction: The Strategic Value of the Aminonicotinate Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, and its derivatives are central to numerous pharmaceuticals. This compound is a particularly valuable starting material for building nicotine analogs due to its pre-installed functional handles. The tert-butoxycarbonyl (Boc) protecting group on the 6-amino function provides a stable, masked nucleophile that can be selectively revealed under acidic conditions.[1][2] The methyl ester at the 3-position offers a site for reduction and subsequent functionalization. This strategic arrangement allows for a divergent synthetic approach, where a common intermediate can be elaborated into a wide array of target molecules.
Overall Synthetic Strategy & Workflow
The synthetic approach is divided into three core phases:
-
Phase 1: Deprotection. Removal of the Boc group to unmask the key 6-amino nucleophile.
-
Phase 2: Diversification of the 6-Amino Group. Functionalization of the free amine via N-alkylation or reductive amination to introduce the first vector of diversity.
-
Phase 3: Modification of the 3-Ester Group. Reduction of the ester to a primary alcohol, followed by conversion to an alkyl halide, creating an electrophilic site for further reactions, including intramolecular cyclization.
The following diagram illustrates the overall workflow and modularity of the synthetic pathways described.
Caption: Overall synthetic workflow from the starting material to diverse nicotine analogs.
Phase 1: Protocol for Boc Group Deprotection
Principle & Rationale
The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group, ideal for masking amine nucleophilicity. Its removal is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which subsequently decomposes into isobutene and a proton.[3][4] This process is highly efficient and clean.
Causality of Experimental Choices:
-
Reagent: TFA is often chosen for its high volatility, which simplifies product isolation via evaporation. A solution of HCl in an anhydrous solvent like 1,4-dioxane or diethyl ether is also highly effective and can be advantageous if the final product is desired as a hydrochloride salt.[1][5]
-
Solvent: Dichloromethane (DCM) is a common solvent as it is relatively inert and effectively dissolves both the starting material and the TFA.
-
Scavengers: The intermediate tert-butyl cation can potentially alkylate nucleophilic sites on the substrate or product.[4] While less common for simple aminopyridines, for complex substrates, scavengers like triethylsilane or anisole can be added to trap this cation.
Detailed Experimental Protocol: TFA-Mediated Deprotection
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Place the flask in an ice bath (0 °C). This is a precautionary measure to control any potential exotherm, although the reaction is typically mild.
-
Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 1-3 hours).
-
Workup:
-
Concentrate the reaction mixture in vacuo to remove the DCM and excess TFA.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Carefully neutralize by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: CO₂ evolution will occur.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: The resulting Methyl 6-aminonicotinate is often of sufficient purity for the next step. If required, purify by column chromatography on silica gel.
| Parameter | Value/Description |
| Typical Scale | 1.0 g (3.57 mmol) |
| Solvent Volume | 35 mL DCM |
| TFA Volume | 13.7 mL (178.5 mmol, 50 eq) |
| Reaction Time | 2 hours |
| Expected Yield | >95% |
| Appearance | White to pale yellow solid |
Phase 2: Protocol for 6-Amino Group Diversification
The unmasked 6-amino group is a powerful handle for introducing molecular diversity. N-alkylation is a direct method for adding alkyl substituents.
Principle & Rationale: N-Alkylation
Direct N-alkylation of the 6-amino group with an alkyl halide proceeds via a standard SN2 mechanism. The primary amine acts as a nucleophile, displacing the halide from the electrophilic carbon of the alkyl halide.
Causality of Experimental Choices:
-
Base: A non-nucleophilic base is required to scavenge the proton released during the reaction, driving the equilibrium towards the product. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective. A common issue is dialkylation; using a slight excess of the amine or carefully controlling stoichiometry can mitigate this.[6]
-
Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile is ideal for SN2 reactions as it solvates the cation of the base while leaving the anion (carbonate) reactive.
-
Catalyst: The addition of a catalytic amount of sodium iodide or potassium iodide can accelerate the reaction with alkyl chlorides or bromides through the Finkelstein reaction, generating the more reactive alkyl iodide in situ.
Detailed Experimental Protocol: Direct N-Alkylation
-
Setup: To a solution of Methyl 6-aminonicotinate (1.0 eq) in anhydrous DMF, add potassium carbonate (K₂CO₃, 2.0 eq) and the desired alkyl halide (e.g., benzyl bromide, 1.1 eq).
-
Heating: Heat the reaction mixture to 60-80 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from 4 to 24 hours depending on the reactivity of the alkyl halide.
-
Workup:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash with water (3x) to remove DMF and salts, followed by a brine wash.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated product.
| Parameter | Value/Description |
| Starting Material | Methyl 6-aminonicotinate |
| Alkylating Agent | R-X (e.g., Benzyl Bromide) |
| Base | K₂CO₃ (2.0 eq) |
| Solvent | DMF |
| Temperature | 60 °C |
| Expected Yield | 60-85% (substrate dependent) |
Phase 3: Modification and Elaboration at the C3-Position
Principle & Rationale: Ester Reduction
The methyl ester at the C3-position can be readily reduced to a primary alcohol using a powerful hydride-based reducing agent.
Causality of Experimental Choices:
-
Reducing Agent: Lithium aluminum hydride (LiAlH₄) is the reagent of choice for ester reduction as it is a potent hydride donor.[7][8][9] Sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters.[9] Diisobutylaluminum hydride (DIBAL-H) can also be used and sometimes offers better selectivity.[8]
-
Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are mandatory for LiAlH₄ reductions to prevent violent quenching of the reagent.
-
Workup: A careful, sequential addition of water and then a base (e.g., NaOH solution), known as a Fieser workup, is critical for safely quenching the excess LiAlH₄ and precipitating the aluminum salts into a filterable solid.
Detailed Experimental Protocol: Reduction to a Primary Alcohol
-
Setup: Suspend LiAlH₄ (1.5-2.0 eq) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar). Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Slowly add a solution of the N-alkylated aminonicotinate ester (1.0 eq) in anhydrous THF to the LiAlH₄ suspension via a dropping funnel.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature until completion (monitored by TLC/LC-MS, typically 2-4 hours).
-
Quenching (Fieser Workup):
-
Cool the reaction back to 0 °C.
-
Slowly and carefully add X mL of water dropwise (where X = grams of LiAlH₄ used).
-
Add X mL of 15% aqueous NaOH solution.
-
Add 3X mL of water.
-
Stir vigorously for 30 minutes. The grey suspension should turn into a white, granular precipitate.
-
-
Isolation: Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Concentrate the filtrate in vacuo to obtain the crude alcohol.
Principle & Rationale: Conversion of Alcohol to Alkyl Halide
The primary alcohol can be converted into a more reactive electrophile, such as an alkyl chloride or bromide, setting the stage for cyclization or other nucleophilic substitution reactions.
Causality of Experimental Choices:
-
Reagent for Chlorination: Thionyl chloride (SOCl₂) is a common and effective reagent for converting primary alcohols to alkyl chlorides.[10][11] The reaction proceeds via a chlorosulfite ester intermediate. In the absence of a base like pyridine, the reaction often proceeds with retention of configuration, but for primary alcohols, the mechanism leads directly to the chloride.
-
Reagent for Bromination: Phosphorus tribromide (PBr₃) is the analogous reagent for producing alkyl bromides.[10][12]
-
Solvent: An inert solvent like DCM is typically used. The reaction is often run at 0 °C to control reactivity.
Detailed Experimental Protocol: Conversion to an Alkyl Chloride
-
Setup: Dissolve the alcohol (1.0 eq) in anhydrous DCM and cool to 0 °C under an inert atmosphere.
-
Reagent Addition: Add thionyl chloride (SOCl₂, 1.2-1.5 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC/LC-MS.
-
Workup:
-
Carefully pour the reaction mixture onto ice.
-
Basify the aqueous layer with a saturated NaHCO₃ solution.
-
Extract the product with DCM (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
-
Purification: The resulting alkyl chloride is often used crude in the next step due to potential instability, but can be purified by careful column chromatography if necessary.
Application Example: Intramolecular Cyclization to a Bicyclic Analog
This final step demonstrates how the installed functionalities can be used to construct more complex, constrained nicotine analogs, which are valuable for probing receptor binding pockets.
Caption: Conceptual workflow for the synthesis of a bicyclic nicotine analog. (Note: Images are placeholders for chemical structures)
Principle & Rationale
By selecting an appropriate linker during the N-alkylation step (Phase 2), an intramolecular SN2 reaction can be induced between the secondary amine and the C3-halomethyl group. This ring-closing reaction is highly favorable when forming 5- or 6-membered rings. A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the secondary amine, creating a highly reactive internal nucleophile that attacks the alkyl halide.
Detailed Experimental Protocol: Cyclization
-
Setup: To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the N-alkylated 3-(halomethyl)pyridine precursor (1.0 eq) in THF dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir. The reaction may require gentle heating (reflux) to proceed to completion. Monitor by TLC/LC-MS.
-
Workup:
-
Cool the reaction to 0 °C and quench carefully by the slow addition of water.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the final bicyclic analog by flash column chromatography or preparative HPLC.
References
- BenchChem. (2025). Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines.
- Buchwald, S. L. et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- RSC Publishing. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
- ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters.
- ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
- Fisher Scientific. Amine Protection / Deprotection.
- PubMed. (2010). One-pot formation of piperidine- and pyrrolidine-substituted pyridinium salts via addition of 5-alkylaminopenta-2,4-dienals to N-acyliminium ions: application to the synthesis of (±)-nicotine and analogs. Organic Letters.
- BenchChem. (2025). A Comparative Analysis of Protecting Groups for Aminopyridines.
- Google Patents. WO2010023561A1 - Process for preparing varenicline, varenicline intermediates, and pharmaceutically acceptable salts thereof.
- ResearchGate. (2008).
- SciSpace.
- BenchChem. (2025). Application of Methyl 6-methylnicotinate in the Synthesis of Biologically Active Nicotine Analogs.
- Google Patents.
- New Drug Approvals. Varenicline.
- Google Patents. US8314235B2 - Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof.
- MDPI. Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine.
- ACS GCI Pharmaceutical Roundtable. BOC Deprotection.
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
- Wikipedia.
- ChemRxiv. (2023).
- Química Organica.org. Reduction of esters to alcohols.
- Chemistry Steps. Esters to Alcohols.
- ACS GCI Pharmaceutical Roundtable.
- Patsnap. (2022). Synthesis method of 6-methyl nicotine.
- Synthesis Spotlight.
- PubMed Central (NIH). (2024). Efficient Method of (S)-Nicotine Synthesis. [Link]
- Organic Chemistry. Ester to Alcohol - Common Conditions.
- Chemistry LibreTexts. (2023). Esters can be reduced to 1° alcohols using LiAlH₄.
- Chemistry LibreTexts. (2023).
- PubMed. A novel enantioselective synthesis of (S)-(-)- and (R)-(+)
- Google Patents. US4321387A - Process for the preparation of optically active nicotine analogs.
- PubMed. (1979). Synthesis and hypoglycemic activity of pyridyl alcohols. Journal of Medicinal Chemistry.
- Scirp.org. (2022). A Novel Approach for the Synthesis of (R) and (S)-Nicotine.
- Chemistry LibreTexts. (2019). 9.3: Conversion of Alcohols to Alkyl Halides with SOCl₂ and PBr₃.
- Sciencemadness.org. (2013). Synthesis of Nicotine and Analogues.
- YouTube. (2023).
- PubMed Central (NIH). (2025). Levels of the nicotine analog 6-methyl nicotine as a naturally formed tobacco alkaloid in tobacco and tobacco products.
- Chemistry Steps. Alcohols to Alkyl Halides.
- YouTube. (2023). Conversions of Alcohols into Alkyl Halides SN1 and SN2 Style.
- Reddit. (2024). Substitution reactions of alcohols to convert to alkyl halide.
Sources
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scispace.com [scispace.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. reddit.com [reddit.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Reduction of esters to alcohols [quimicaorganica.org]
- 8. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
- 12. m.youtube.com [m.youtube.com]
Application Note & Protocol: Selective Fischer Esterification of 6-((tert-butoxycarbonyl)amino)nicotinic Acid
Abstract: This document provides a comprehensive guide to the Fischer esterification of 6-((tert-butoxycarbonyl)amino)nicotinic acid to synthesize its corresponding methyl ester, a valuable intermediate in pharmaceutical research and drug development. We delve into the mechanistic intricacies of the reaction, addressing the critical challenge of preventing the acid-catalyzed cleavage of the tert-butoxycarbonyl (Boc) protecting group. A detailed, field-tested protocol is presented, complete with experimental workflow diagrams, data tables, and troubleshooting guidance to ensure reproducible, high-yield synthesis.
Introduction and Scientific Context
The synthesis of functionalized heterocyclic compounds is a cornerstone of modern medicinal chemistry. Nicotinic acid derivatives, in particular, are privileged scaffolds found in numerous pharmacologically active agents. The target molecule of this protocol, methyl 6-((tert-butoxycarbonyl)amino)nicotinate, serves as a key building block for more complex molecular architectures. The ester functional group provides a handle for further transformations, such as amide bond formation, while the Boc-protected amine allows for subsequent selective deprotection and derivatization.
The Fischer-Speier esterification, first described in 1895, remains one of the most fundamental and atom-economical methods for converting carboxylic acids into esters.[1] The reaction involves treating a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[2] While straightforward, the application of this method to substrates bearing acid-sensitive functional groups, such as the Boc protecting group, requires careful optimization. The tert-butyl carbamate is notoriously labile under strongly acidic conditions, which are typically used to catalyze Fischer esterifications.[3][4]
This guide, therefore, focuses on a selective protocol that promotes the desired esterification while minimizing the premature deprotection of the amine, a common and problematic side reaction. Understanding the delicate interplay between catalysis of the primary reaction and the kinetics of the undesired side reaction is paramount for success.
The Mechanistic Tightrope: Esterification vs. Deprotection
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[5][6] The reaction equilibrium must be driven towards the product, typically by using a large excess of the alcohol (which often serves as the solvent) or by removing the water byproduct.[2][7]
The mechanism proceeds through several distinct, reversible steps:
-
Carbonyl Activation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[6][8]
-
Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[1][9]
-
Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups, converting it into a good leaving group (water).[7]
-
Elimination: The lone pair on the remaining hydroxyl group reforms the carbonyl π-bond, eliminating a molecule of water.
-
Deprotonation: The protonated ester is deprotonated by a weak base (e.g., another molecule of alcohol or water) to regenerate the acid catalyst and yield the final ester product.
The primary challenge with 6-((tert-butoxycarbonyl)amino)nicotinic acid is that the same acidic conditions required for Step 1 can also protonate and initiate the cleavage of the Boc group.[4] This competing reaction generates the tert-butyl cation, which subsequently decomposes into isobutylene and releases CO₂, yielding the undesired deprotected amino-ester. The key to a successful synthesis is to employ conditions that are sufficiently acidic to catalyze esterification at a reasonable rate but mild enough to keep the rate of Boc deprotection acceptably low. This is typically achieved by carefully selecting the acid catalyst and controlling the reaction temperature and duration.
Detailed Experimental Protocol
This protocol is optimized for the methyl esterification on a laboratory scale. All operations should be conducted in a well-ventilated fume hood.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Sample Quantity (10 mmol scale) | Notes |
| 6-((tert-butoxycarbonyl)amino)nicotinic acid | C₁₁H₁₄N₂O₄ | 254.24 | 1.0 | 2.54 g | Starting material. Ensure it is dry. |
| Methanol (MeOH) | CH₄O | 32.04 | Solvent | 50 mL | Anhydrous grade is recommended. |
| Thionyl Chloride (SOCl₂) | SOCl₂ | 118.97 | ~2.0 | 1.46 mL (2.38 g) | Caution: Highly corrosive and moisture-sensitive. Add slowly. |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | As needed | ~100 mL | For neutralization. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | ~150 mL | For extraction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | ~10 g | For drying organic phase. |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | As needed | ~50 mL | For washing. |
Reaction Setup & Procedure
The use of thionyl chloride in methanol in situ generates a solution of methanolic HCl, providing the necessary acidic catalyst under relatively controlled conditions.[10][11] This method avoids the use of concentrated sulfuric acid, which can be overly harsh and lead to significant Boc deprotection.
Step-by-Step Method:
-
Catalyst Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous methanol (50 mL). Cool the flask to 0 °C in an ice-water bath. Slowly , add thionyl chloride (1.46 mL) dropwise over 10-15 minutes.
-
Causality Note: The highly exothermic reaction between thionyl chloride and methanol generates HCl gas and methyl sulfite. Adding it slowly at 0 °C prevents a dangerous rise in temperature and ensures controlled generation of the acidic catalyst.
-
-
Reaction Initiation: Once the addition of thionyl chloride is complete, add 6-((tert-butoxycarbonyl)amino)nicotinic acid (2.54 g) to the cold methanolic HCl solution.
-
Reflux: Remove the ice bath, attach a reflux condenser, and heat the reaction mixture to reflux (approx. 65 °C) using a heating mantle.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 1-2 hours. A suitable mobile phase is 50% ethyl acetate in hexanes. The product spot should have a higher Rf value than the starting carboxylic acid. The reaction is typically complete within 4-6 hours.
-
Trustworthiness Note: Over-extending the reaction time significantly increases the risk of Boc deprotection. It is crucial to stop the reaction once the starting material is consumed.
-
-
Workup - Concentration: Once the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Workup - Neutralization: Dissolve the resulting residue in ethyl acetate (100 mL). Carefully transfer the solution to a separatory funnel. Slowly add saturated aqueous sodium bicarbonate solution in portions (~100 mL total) until CO₂ evolution ceases and the aqueous layer is basic (pH > 7).
-
Causality Note: Neutralization is critical to quench the acid catalyst, preventing further side reactions and allowing for effective extraction of the neutral ester product into the organic layer.
-
-
Workup - Extraction: Shake the separatory funnel vigorously, allowing the layers to separate. Drain the aqueous layer and extract it once more with fresh ethyl acetate (50 mL).
-
Workup - Wash and Dry: Combine the organic layers and wash them with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate to dryness under reduced pressure.
-
Purification: The crude product, typically an off-white solid, can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40%). Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) may yield a pure product.
Troubleshooting and Optimization
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | Insufficient reaction time or temperature. Ineffective catalyst. | Continue reflux and monitor by TLC. If stalled, consider adding a small additional amount of thionyl chloride. Ensure anhydrous conditions were maintained. |
| Significant Boc Deprotection | Reaction time was too long. Reaction temperature was too high. Acid catalyst was too concentrated or harsh. | Reduce reflux time in future runs; stop the reaction as soon as the starting material is consumed. Consider running the reaction at a lower temperature (e.g., 50 °C) for a longer period. |
| Low Yield after Workup | Incomplete extraction due to insufficient neutralization (product remains protonated). Product loss during purification. | Ensure the aqueous layer is fully basic (pH > 7) before extraction. Optimize chromatography conditions to minimize product smearing. |
| Emulsion during Extraction | Formation of salts at the interface. | Add more brine to the separatory funnel to help break the emulsion. Allow the funnel to stand for an extended period. |
Conclusion
The Fischer esterification of 6-((tert-butoxycarbonyl)amino)nicotinic acid is a highly effective transformation when reaction parameters are carefully controlled. By using a milder acid catalyst generated in situ and diligently monitoring the reaction to prevent prolonged exposure to acidic conditions, the synthesis of this compound can be achieved in high yield with minimal formation of the deprotected byproduct. This protocol provides a reliable and scalable method for researchers engaged in the synthesis of complex nitrogen-containing heterocycles for drug discovery and development.
References
- US Patent US2758999A - Esterification of pyridine carboxylic acids. Provides background on the general esterification of pyridine-based carboxylic acids.
- Fisher Scientific - Amine Protection / Deprotection - Discusses the acid-labile nature of the Boc protecting group and common deprotection conditions.
- US Patent US2948734A - Esterification of pyridine carboxylic acids.
- BenchChem - How to avoid ester bond cleavage during Boc deprotection - Offers insights into the relative stability of Boc groups and esters under different acidic conditions.
- Reddit r/Chempros - Advice on N-boc deprotection in the presence of acid sensitive groups - A discussion among chemists about practical str
- ACS Publications - Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - Contrasts traditional acid-catalyzed deprotection with alternative methods, highlighting selectivity challenges.
- ACS GCI Pharmaceutical Roundtable - BOC Deprotection Reagent Guide - A comprehensive guide on Boc group lability and potential side reactions like t-butyl
- SynHet - Methyl 6-{[({tert}-butoxycarbonyl)
- Chemistry Steps - Fischer Esterification - Provides a detailed, step-by-step mechanism of the Fischer esterific
- Chemistry LibreTexts - Fischer Esterification - An educational resource explaining the mechanism and equilibrium principles.
- BYJU'S - Fischer Esterification Reaction - A simplified overview of the reaction mechanism.
- NROChemistry - Fischer Esterification: Mechanism & Examples - Includes reaction examples and mechanistic details.
- Master Organic Chemistry - Fischer Esterification - A detailed explanation of the reaction mechanism (PADPED).
- ResearchGate - Best method of esterification of N-Boc-Amino Acids? - A discussion forum with various methods for esterifying Boc-protected amino acids.
- Scribd - (48)
- PrepChem - Synthesis of methyl 6-methylnicotinate - A specific protocol using methanol satur
- ResearchGate - How do you esterify a N-Boc protected amino acid?
- Wikipedia - Fischer–Speier esterification - A general encyclopedic overview of the reaction, its history, and mechanism.
- Master Organic Chemistry - Conversion of carboxylic acids to esters using acid and alcohols - Provides a clear visual guide to the reaction and its mechanism.
- BenchChem - Methyl 6-methylnicotinate synthesis - A technical guide comparing different synthetic methods for a similar molecule.
- Google Patents - CN114437031A - A patent describing the use of methyl 6-methylnicotin
- TSI Journals - Simple and efficient protocol for synthesis of N-Boc protected oxazolidines - Describes the use of thionyl chloride in methanol for esterific
- NIH PMC - A Convenient Synthesis of Amino Acid Methyl Esters - Details the use of trimethylchlorosilane in methanol as an efficient esterific
- Santa Cruz Biotechnology - Methyl 6-[(tert-butoxycarbonyl)
- ResearchGate - Synthesis of Boc protected amino acid methyl ester - A diagram showing the synthesis of a Boc-protected amino acid methyl ester.
- MDPI - Pyridine-2,6-Dicarboxylic Acid Esters - Research article on the synthesis of rel
- BLDpharm - Methyl 6-(((tert-butoxycarbonyl)amino)methyl)
- ResearchGate - Pyridinecarboxylic Acids - A topic page with various articles rel
- YouTube - Esterification of Carboxylic Acids - An educational video explaining the Fischer esterific
- Organic Chemistry Portal - Fischer Esterification - A summary of the reaction with links to recent liter
- YouTube - Fischer Esterification Reaction Mechanism - A video detailing the step-by-step mechanism of the reaction.
- BLDpharm - 6-(((tert-Butoxycarbonyl)(methyl)amino)methyl)
- Parchem - methyl 6-{[({tert}-butoxycarbonyl)
- Google Patents - EP0128279B1 - A patent describing the prepar
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. byjus.com [byjus.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. tsijournals.com [tsijournals.com]
- 11. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Analytical Characterization of Methyl 6-((tert-butoxycarbonyl)amino)nicotinate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 6-((tert-butoxycarbonyl)amino)nicotinate is a key substituted pyridine derivative, frequently utilized as a building block in the synthesis of complex pharmaceutical agents. Its purity and structural integrity are paramount to ensure the desired outcome, efficacy, and safety of subsequent synthetic steps and final active pharmaceutical ingredients (APIs). This application note provides a comprehensive guide to the essential analytical methods required for the robust characterization of this compound. We present detailed, field-proven protocols for structural elucidation, purity assessment, and physicochemical analysis, emphasizing the causality behind experimental choices to empower researchers in their drug discovery and development endeavors. The methodologies include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Thermal Analysis (DSC/TGA).
Introduction: The Importance of Rigorous Characterization
This compound (C₁₂H₁₆N₂O₄, Mol. Wt.: 252.27 g/mol ) is a bifunctional molecule incorporating a methyl nicotinate core and a tert-butoxycarbonyl (Boc)-protected amine.[1][2] This structure makes it an invaluable intermediate for introducing the 6-aminonicotinate moiety in medicinal chemistry. The Boc protecting group offers stability under various conditions while allowing for facile deprotection, typically under acidic or thermal stress.[3][4]
Given its role as a critical intermediate, a multi-faceted analytical approach is not merely a quality control step but a foundational requirement for reproducible and successful research. An unverified or impure starting material can lead to failed reactions, the generation of complex impurity profiles, and ultimately, significant delays and resource expenditure. This guide establishes a self-validating system of analytical protocols to unequivocally confirm the identity, purity, and stability of this compound.
Workflow for Complete Analytical Characterization
A systematic workflow ensures that all critical quality attributes of the compound are assessed. The relationship between the analytical techniques and the information they provide is crucial for a complete understanding of the material.
Caption: Relationship between analytical techniques and derived information.
Structural Elucidation and Identity Confirmation
The primary step in characterization is the unambiguous confirmation of the molecular structure. This is best achieved by combining data from NMR, MS, and IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful technique for structural elucidation in solution. ¹H NMR confirms the proton framework and connectivity through spin-spin coupling, while ¹³C NMR verifies the carbon backbone. For this molecule, key diagnostic signals include the nine equivalent protons of the Boc group, the aromatic protons of the pyridine ring, and the methyl ester protons, each appearing in a distinct and predictable region of the spectrum.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H NMR (25-50 mg for ¹³C NMR) into a clean, dry vial.
-
Add approximately 0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃) or DMSO-d₆. CDCl₃ is often preferred for its ability to dissolve many organic compounds.[5]
-
Ensure the sample is fully dissolved; gentle vortexing may be applied.
-
Filter the solution through a pipette containing a small glass wool plug directly into a 5 mm NMR tube.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if quantitative analysis is needed or if the spectrometer is not locked on the solvent signal.[6]
-
-
¹H NMR Data Acquisition:
-
Insert the sample into a 400 MHz (or higher) NMR spectrometer.
-
Acquire the spectrum using a standard single-pulse experiment.
-
Typical parameters: spectral width of ~12 ppm, relaxation delay of 2 seconds, 16-32 scans to ensure a good signal-to-noise ratio.[6]
-
-
¹³C NMR Data Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and improve sensitivity.
-
Typical parameters: spectral width of ~220 ppm, relaxation delay of 2-5 seconds, accumulate several hundred to a few thousand scans.
-
The following tables summarize the expected chemical shifts based on the known structure and data from analogous compounds.[7]
Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~8.8 | Doublet (d) | 1H | H-2 (Pyridine) | Deshielded by adjacent ester and ring nitrogen. |
| ~8.2 | Doublet of Doublets (dd) | 1H | H-4 (Pyridine) | Coupled to H-2 and H-5. |
| ~7.8 | Doublet (d) | 1H | H-5 (Pyridine) | Coupled to H-4. |
| ~7.5 | Broad Singlet (br s) | 1H | N-H (Amine) | Exchangeable proton, chemical shift can vary. |
| 3.92 | Singlet (s) | 3H | -OCH₃ (Ester) | Characteristic singlet for a methyl ester. |
| 1.55 | Singlet (s) | 9H | -C(CH₃)₃ (Boc) | Highly shielded, sharp singlet due to nine equivalent protons. |
Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~165.5 | C=O (Ester) | Typical chemical shift for an aromatic ester carbonyl. |
| ~152.0 | C=O (Carbamate) | Carbonyl carbon of the Boc group. |
| ~150.0 | C-6 (Pyridine) | Carbon attached to the nitrogen of the Boc group. |
| ~148.5 | C-2 (Pyridine) | Deshielded carbon adjacent to ring nitrogen. |
| ~139.0 | C-4 (Pyridine) | Aromatic CH carbon. |
| ~122.0 | C-3 (Pyridine) | Carbon bearing the ester group. |
| ~115.0 | C-5 (Pyridine) | Aromatic CH carbon. |
| ~81.0 | -C(CH₃)₃ (Boc) | Quaternary carbon of the Boc group. |
| ~52.5 | -OCH₃ (Ester) | Methyl carbon of the ester. |
| ~28.3 | -C(CH₃)₃ (Boc) | Methyl carbons of the Boc group. |
High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: HRMS provides an exact mass measurement of the parent ion, allowing for the determination of its elemental formula. This technique is exceptionally trustworthy for confirming molecular identity. Electrospray Ionization (ESI) is the preferred method for this compound as it is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation.
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL.
-
Dilute this stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.[5] Formic acid aids in protonation for positive ion mode ESI.
-
-
Data Acquisition:
-
Infuse the diluted sample directly into an ESI-TOF or ESI-Orbitrap mass spectrometer.
-
Acquire the spectrum in positive ion mode over a mass range of m/z 100-500.
-
Ensure the instrument is properly calibrated to achieve mass accuracy within 5 ppm.
-
-
Molecular Formula: C₁₂H₁₆N₂O₄
-
Monoisotopic Mass: 252.1110 Da
-
Expected Ion [M+H]⁺: 253.1183 m/z
-
Expected Ion [M+Na]⁺: 275.0999 m/z
A measured mass for the [M+H]⁺ ion within 5 ppm of the calculated value provides high-confidence confirmation of the elemental composition.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR is a rapid and simple technique used to identify the presence of key functional groups. For this molecule, the C=O stretches of the ester and the carbamate, and the N-H stretch of the amine are the most informative signals.
-
Sample Preparation: No extensive preparation is needed for Attenuated Total Reflectance (ATR). Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.[5]
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure with the anvil to ensure good contact.
-
Collect the sample spectrum. The instrument software will automatically ratio this against the background.
-
Table 3: Expected Characteristic FTIR Peaks
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3350-3400 | N-H Stretch | Amine |
| ~2980 | C-H Stretch | Aliphatic (Boc, -OCH₃) |
| ~1725-1740 | C=O Stretch | Ester |
| ~1700-1715 | C=O Stretch | Carbamate (Boc) |
| ~1580-1610 | C=C / C=N Stretch | Pyridine Ring |
| ~1250 & ~1150 | C-O Stretch | Ester & Carbamate |
Purity Assessment by HPLC
Expertise & Experience: HPLC with UV detection is the gold standard for assessing the purity of non-volatile organic compounds. The choice of a reversed-phase C18 column is logical due to the moderate polarity of the analyte. A mobile phase consisting of an organic solvent (acetonitrile or methanol) and an acidified aqueous phase ensures good peak shape and resolution from potential impurities, such as the corresponding un-protected amine or the hydrolyzed nicotinic acid.[8][9]
Caption: A typical experimental workflow for HPLC analysis.
-
System Preparation:
-
Set up an HPLC system equipped with a UV or Diode Array Detector (DAD).
-
Equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.
-
Dilute this solution to a working concentration of ~0.1 mg/mL for analysis. Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions: The following parameters provide a robust starting point for method development.
Table 4: Recommended HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Standard reversed-phase column for good retention and resolution of moderately polar compounds.[8] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier improves peak shape and suppresses ionization of any acidic/basic species.[9] |
| Mobile Phase B | Acetonitrile | Common organic modifier providing good elution strength. |
| Elution Mode | Isocratic: 70% A, 30% B | A simple starting point. A gradient may be needed to elute more retained impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Injection Volume | 10 µL | A typical volume to avoid column overloading. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 265 nm | Pyridine rings typically have strong absorbance in this region. A DAD can be used to check for peak purity. |
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity level of >98% is typically required for high-quality intermediates. The retention time serves as a qualitative identifier for the compound under specific conditions.
Physicochemical Characterization: Thermal Analysis
Expertise & Experience: Thermal analysis provides insights into the material's physical properties and stability. Differential Scanning Calorimetry (DSC) is used to determine the melting point, which is a key physical constant and an indicator of purity. Thermogravimetric Analysis (TGA) measures weight loss as a function of temperature, revealing the onset of thermal decomposition. For this compound, TGA is particularly important as the Boc group is known to be thermally labile, typically decomposing to isobutylene and carbon dioxide.[4]
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into a clean aluminum TGA pan or a crimped DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the instrument.
-
Data Acquisition (TGA):
-
Heat the sample under a nitrogen atmosphere (flow rate ~20-50 mL/min).
-
Use a heating rate of 10 °C/min from ambient temperature to ~400 °C.
-
-
Data Acquisition (DSC):
-
Heat the sample under a nitrogen atmosphere.
-
Use a heating rate of 10 °C/min. The temperature range should bracket the expected melting point.
-
-
DSC: The melting point is identified as the onset or peak of the endothermic event on the DSC thermogram. A sharp melting peak is indicative of high purity.
-
TGA: The TGA curve will show a distinct weight loss step corresponding to the loss of the Boc group (mass of C₅H₈O₂ = 100.1 g/mol ), which is approximately 39.7% of the total molecular weight. This decomposition typically occurs at temperatures above 150 °C.[4] Any earlier weight loss could indicate the presence of residual solvent.
Conclusion
The analytical methods detailed in this application note provide a comprehensive framework for the complete and reliable characterization of this compound. By systematically applying NMR and MS for structural confirmation, HPLC for purity assessment, and thermal analysis for physicochemical properties, researchers and drug development professionals can ensure the quality and integrity of this critical synthetic intermediate. Adherence to these protocols establishes a foundation of trustworthiness and scientific rigor, mitigating risks in the pharmaceutical development pipeline.
References
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- BLDpharm. (n.d.). Methyl 6-(((tert-butoxycarbonyl)amino)methyl)nicotinate.
- Santa Cruz Biotechnology, Inc. (n.d.). Methyl 6-[(tert-butoxycarbonyl)amino]nicotinate.
- National Center for Biotechnology Information. (n.d.). Methyl 6-methylnicotinate. PubChem Compound Database.
- BenchChem. (n.d.). Spectroscopic Profile of Methyl 6-methylnicotinate: A Technical Guide.
- Thornalley, P. J., et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. Headache: The Journal of Head and Face Pain, 48(8), 1215–1220.
- BenchChem. (n.d.). Analytical method validation for quantifying Methyl 6-methylnicotinate.
- The Royal Society of Chemistry. (n.d.). Supporting Information for "The reaction of methyl nicotinate with aqueous methylamine...".
- BLDpharm. (n.d.). 6-(((tert-Butoxycarbonyl)(methyl)amino)methyl)nicotinic acid.
- ChemicalBook. (n.d.). METHYL 6-[(TERT-BUTOXYCARBONYL)AMINO]NICOTINATE.
- BenchChem. (n.d.). Spectroscopic and Spectrometric Characterization of Methyl (tert-butoxycarbonyl)-L-leucinate: A Technical Guide.
- ResearchGate. (n.d.). Analysis of methylnicotinate solutions by HPLC.
- ResearchGate. (n.d.). Investigation of thermal behavior of nicotinic acid.
- O'Brien, A. G., et al. (2019). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 23(10), 2239–2245.
- ResearchGate. (n.d.). Calorimetric study and thermal analysis of crystalline nicotinic acid.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Thermal Methods for BOC Deprotection.
- Al-Shehri, M. M., et al. (2022). Simultaneous Determination of Methyl Nicotinate and Three Salicylic Acid Derivatives in Pain Relief Spray Using HPLC–DAD. Molecules, 27(15), 4975.
Sources
- 1. This compound | C12H16N2O4 | CID 2764194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
- 8. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Note: Methyl 6-((tert-butoxycarbonyl)amino)nicotinate as a Versatile Scaffold for Combinatorial Chemistry
An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of Methyl 6-((tert-butoxycarbonyl)amino)nicotinate in the construction of diverse chemical libraries.
Introduction: The Strategic Advantage of a Bifunctional Scaffold
In the landscape of modern drug discovery, the efficiency of synthesizing and screening large, diverse compound libraries is paramount. Combinatorial chemistry provides a powerful paradigm for this process, enabling the rapid generation of numerous molecules from a common core or scaffold.[1][2] The selection of this central scaffold is a critical decision, dictating the spatial arrangement and chemical nature of the resulting library.
This compound has emerged as a highly valuable building block in this field. Its structure is uniquely suited for combinatorial applications, presenting two distinct and orthogonally addressable functional groups: a Boc-protected amine and a methyl ester, both attached to a rigid, drug-like pyridyl core.[3][4]
-
The Pyridine Core: The nicotinic acid (pyridine-3-carboxylic acid) framework is a well-established pharmacophore found in numerous biologically active compounds and approved drugs.[5] Its defined geometry provides a rigid backbone, ensuring that diversity elements are projected into chemical space in a controlled manner.
-
The Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis.[6] Its stability under a wide range of conditions, coupled with its clean and selective removal under acidic conditions, allows for the precise unmasking of the 6-amino group for subsequent diversification.[7][8]
-
The Methyl Ester: The methyl ester at the 3-position serves as a second diversification point. It can be readily hydrolyzed (saponified) to the corresponding carboxylic acid, which can then be coupled with a library of amines, alcohols, or other nucleophiles.
This application note provides a detailed guide to leveraging the unique chemical properties of this compound in combinatorial library synthesis, complete with field-proven protocols and an explanation of the underlying chemical principles.
Caption: Key functional sites of the scaffold.
Core Chemistry and Diversification Strategy
The successful use of this compound in combinatorial synthesis hinges on a two-stage diversification strategy, enabled by the orthogonal nature of its key functional groups. The general workflow involves sequential reactions at the amine and ester positions.
Sources
- 1. One moment, please... [iipseries.org]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | C12H16N2O4 | CID 2764194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols for the Enzymatic Synthesis of Nicotinamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Senior Application Scientist]
Abstract
Nicotinamide derivatives, particularly nicotinamide mononucleotide (NMN) and nicotinamide riboside (NR), are pivotal precursors to the essential coenzyme nicotinamide adenine dinucleotide (NAD+). The burgeoning interest in the therapeutic potential of these molecules for age-related diseases and metabolic disorders has created a demand for efficient and scalable synthesis methods.[1][2][3][4] Enzymatic synthesis has emerged as a superior alternative to traditional chemical routes, offering high specificity, mild reaction conditions, and environmentally benign processes.[5][6][7][8] This guide provides an in-depth exploration of the enzymatic synthesis of nicotinamide derivatives, offering detailed protocols, mechanistic insights, and data-driven best practices for researchers in academia and industry.
Introduction: The Central Role of Nicotinamide Derivatives in Cellular Metabolism
Nicotinamide adenine dinucleotide (NAD+) is a cornerstone of cellular metabolism, functioning as a critical cofactor in redox reactions and as a substrate for various signaling enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs).[9][10][11] Maintaining cellular NAD+ levels is crucial for DNA repair, metabolic regulation, and stress resistance.[9][11] As NAD+ levels decline with age, supplementation with its precursors, such as NMN and NR, has shown promise in preclinical studies for mitigating age-associated physiological decline.[3][12]
Enzymatic approaches to synthesizing these NAD+ precursors offer significant advantages over chemical methods, which often involve harsh conditions and produce isomeric mixtures.[6][7][8] Biocatalysis provides a direct and stereospecific route to high-purity nicotinamide derivatives, making it the preferred method for pharmaceutical and nutraceutical applications.[3][8]
Key Enzymatic Pathways for Nicotinamide Derivative Synthesis
Two primary enzymatic pathways are predominantly utilized for the synthesis of NMN and NR. The choice of pathway often depends on the starting materials, desired product, and scalability considerations.
-
The Nicotinamide Phosphoribosyltransferase (NAMPT) Pathway: This pathway mimics the natural salvage pathway in mammals, where nicotinamide (NAM) is converted to NMN.[6][13][14] The key enzyme, NAMPT, catalyzes the reaction between NAM and 5-phosphoribosyl-1-pyrophosphate (PRPP) to yield NMN.[13][15]
-
The Nicotinamide Riboside Kinase (NRK) Pathway: This pathway utilizes nicotinamide riboside (NR) as the starting material. NR is phosphorylated by nicotinamide riboside kinases (NRK1 or NRK2) to produce NMN.[14][16][17] This pathway is particularly attractive due to its directness and the increasing commercial availability of NR.[7]
The following diagram illustrates these two key enzymatic pathways leading to the synthesis of NMN and ultimately NAD+.
Caption: Key enzymatic pathways for NMN synthesis.
Application Protocol 1: NMN Synthesis via the Nicotinamide Riboside Kinase (NRK) Pathway with ATP Regeneration
This protocol details the synthesis of NMN from NR using a highly active nicotinamide riboside kinase, coupled with an efficient ATP regeneration system to drive the reaction to completion and improve cost-effectiveness.[1][2]
Rationale and Experimental Design
The phosphorylation of NR by NRK is an ATP-dependent reaction.[3] On a large scale, the cost of ATP can be prohibitive. To overcome this, an ATP regeneration system is employed. This system uses a cost-effective phosphate donor, such as polyphosphate or acetyl phosphate, to continuously regenerate ATP from the ADP produced during the primary reaction. This self-validating system ensures a constant supply of ATP, maximizing NMN yield.
The workflow for this process is depicted below:
Caption: Workflow for NMN synthesis via the NRK pathway with ATP regeneration.
Materials and Reagents
-
Nicotinamide Riboside (NR)
-
ATP, sodium salt
-
Acetyl Phosphate, lithium potassium salt
-
Recombinant Nicotinamide Riboside Kinase (e.g., Klm-NRK from Kluyveromyces marxianus)[1][2]
-
Recombinant Acetate Kinase (AcK)
-
Reaction Buffer (e.g., 100 mM Potassium Phosphate Buffer, pH 7.0)
-
Magnesium Chloride (MgCl₂)
-
HPLC system with a suitable column for purification and analysis
Step-by-Step Protocol
-
Reaction Setup:
-
In a temperature-controlled reaction vessel, prepare the reaction mixture containing:
-
100 mM Potassium Phosphate Buffer, pH 7.0
-
50 mM Nicotinamide Riboside (NR)
-
5 mM ATP
-
100 mM Acetyl Phosphate
-
10 mM MgCl₂
-
-
Equilibrate the mixture to the optimal reaction temperature for the enzymes (e.g., 37-50°C).[2]
-
-
Enzyme Addition and Incubation:
-
Add the recombinant NRK and Acetate Kinase to the reaction mixture. The optimal enzyme concentration should be determined empirically but can start at 0.1 mg/mL for each.
-
Incubate the reaction with gentle agitation for a defined period (e.g., 2-8 hours).[2]
-
-
In-Process Monitoring (Self-Validation):
-
Periodically (e.g., every hour), withdraw a small aliquot of the reaction mixture.
-
Quench the reaction by adding an equal volume of 0.1% trifluoroacetic acid (TFA).
-
Analyze the sample by HPLC to monitor the conversion of NR to NMN. This allows for the determination of the reaction endpoint.
-
-
Reaction Termination and Product Purification:
-
Once the reaction has reached completion (as determined by HPLC), terminate the reaction by heating to 95°C for 5 minutes to denature the enzymes.
-
Centrifuge the mixture to pellet the denatured proteins.
-
Filter the supernatant through a 0.22 µm filter.
-
Purify the NMN from the clarified supernatant using preparative HPLC.
-
Analytical Characterization
The purity and identity of the synthesized NMN should be confirmed using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.[18][19][20]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Confirms the molecular weight and provides structural information.[10][18]
Application Protocol 2: Chemo-enzymatic Synthesis of Isotopically Labeled Nicotinamide Riboside
This protocol describes a chemo-enzymatic method for the synthesis of isotopically labeled NR, which is an invaluable tool for metabolic flux analysis and tracking the fate of NR in biological systems.[9][21]
Rationale and Experimental Design
This approach combines chemical synthesis to introduce isotopic labels into the nicotinamide moiety with enzymatic steps for the subsequent conversion to NAD+ and then degradation to the desired labeled NR.[9] This multi-step process allows for precise placement of isotopic labels.
Materials and Reagents
-
[carbonyl-¹⁴C]-nicotinamide or other isotopically labeled nicotinamide
-
NAD+
-
ADP-ribosylcyclase
-
Phosphodiesterase I
-
Alkaline Phosphatase
-
Reaction Buffer (e.g., 100 mM Phosphate Buffer, pH 7.5)
-
HPLC system for purification
Step-by-Step Protocol
-
Synthesis of Labeled NAD+:
-
In a reaction tube, combine:
-
1 mM unlabeled NAD+
-
5 mM [carbonyl-¹⁴C]-nicotinamide
-
100 mM Phosphate Buffer, pH 7.5
-
-
Initiate the reaction by adding ADP-ribosylcyclase.
-
Incubate at 37°C for 2 hours.[9]
-
Quench the reaction with 10% trifluoroacetic acid (TFA).
-
Purify the ¹⁴C-NAD+ using HPLC.
-
-
Enzymatic Degradation to Labeled NR:
-
Resuspend the purified ¹⁴C-NAD+ in 100 mM Phosphate Buffer, pH 7.5, to a final concentration of 400 µM.
-
Add Phosphodiesterase I and Alkaline Phosphatase to the solution.
-
Incubate at 37°C for 2 hours.[9]
-
The resulting mixture will contain the isotopically labeled NR.
-
-
Purification and Characterization:
-
Purify the labeled NR from the reaction mixture using HPLC.
-
Confirm the identity and isotopic enrichment of the final product using LC-MS.
-
Data Summary and Comparison
The choice of enzymatic method can significantly impact the final product yield and process efficiency. The table below summarizes typical yields and conditions for different enzymatic approaches.
| Enzymatic Method | Key Enzyme(s) | Starting Material(s) | Typical Yield | Reference |
| NRK with ATP Regeneration | Nicotinamide Riboside Kinase, Acetate Kinase | Nicotinamide Riboside, Acetyl Phosphate | 93.5 g/L | [1][2] |
| Multi-enzyme Cascade | Ribose-phosphate diphosphokinase, Nicotinamide phosphoribosyltransferase | D-Ribose, Nicotinamide | 8.10 g/L | [5] |
| Whole-cell Biocatalysis | Engineered E. coli expressing NAMPT and PRS | Nicotinamide, Ribose | 2.31 mmol/L | [22] |
Troubleshooting and Optimization
-
Low Yields:
-
Cause: Suboptimal enzyme activity, substrate inhibition, or product degradation.
-
Solution: Optimize reaction pH, temperature, and enzyme/substrate concentrations. Consider using engineered enzymes with improved kinetics.[5] For the NRK pathway, ensure the ATP regeneration system is functioning efficiently.
-
-
Incomplete Reactions:
-
Cause: Insufficient incubation time or enzyme denaturation.
-
Solution: Monitor the reaction progress using HPLC to determine the optimal reaction time. Ensure the reaction temperature is within the stable range for the enzymes used.
-
-
Purification Challenges:
-
Cause: Co-elution of substrates, products, and byproducts.
-
Solution: Optimize the HPLC gradient and consider using alternative chromatography techniques, such as ion-exchange chromatography.
-
Conclusion
The enzymatic synthesis of nicotinamide derivatives represents a robust and scalable approach for producing high-purity compounds for research and therapeutic applications. By understanding the underlying enzymatic pathways and optimizing reaction conditions, researchers can efficiently synthesize a range of nicotinamide derivatives, including isotopically labeled tracers for advanced metabolic studies. The protocols and insights provided in this guide serve as a comprehensive resource for scientists and professionals in the field of drug development and metabolic research.
References
- Title: Chemo-enzymatic Synthesis of Isotopically Labeled Nicotinamide Riboside Source: PMC URL:[Link]
- Title: Improvement of an enzymatic cascade synthesis of nicotinamide mononucleotide via protein engineering and reaction-process reinforcement Source: PubMed URL:[Link]
- Title: Enzymatic synthesis of high-titer nicotinamide mononucleotide with a new nicotinamide riboside kinase and an efficient ATP regeneration system Source: PMC - PubMed Central URL:[Link]
- Title: Enzymatic synthesis of high-titer nicotinamide mononucleotide with a new nicotinamide riboside kinase and an efficient ATP regeneration system Source: Hep Journals URL:[Link]
- Title: NMN Production Methods: Fermentation, Synthesis, and Enzymes Source: NMN.com URL:[Link]
- Title: Biosynthesis of Nicotinamide Mononucleotide: Synthesis Method, Enzyme, and Biocatalytic System Source: PubMed URL:[Link]
- Title: How Are NMN Supplements Made? Source: NAD.com URL:[Link]
- Title: Chemo-enzymatic synthesis of isotopically labeled nicotinamide riboside Source: RSC Publishing URL:[Link]
- Title: Method for industrially producing NAD (nicotinamide adenine dinucleotide)
- Title: Niacin (Vitamin B3) - A review of analytical methods for use in food Source: GOV.UK URL:[Link]
- Title: Biological synthesis of nicotinamide mononucleotide Source: FAO AGRIS URL:[Link]
- Title: How Is Nicotinamide Mononucleotide Made? Source: BOTANICAL CUBE URL:[Link]
- Title: Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects Source: Frontiers URL:[Link]
- Title: Nicotinamide riboside - Wikipedia Source: Wikipedia URL:[Link]
- Title: Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects Source: Frontiers URL:[Link]
- Title: Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects Source: Frontiers URL:[Link]
- Title: Enzymatic synthesis of nicotinamide mononucleotide Source: ResearchG
- Title: Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects Source: Frontiers URL:[Link]
- Title: Nicotinamide Riboside Kinase Structures Reveal New Pathways to NAD+ Source: Dartmouth Digital Commons URL:[Link]
- Title: Biotechnological production of reduced and oxidized NAD+ precursors Source: PubMed URL:[Link]
- Title: Biosynthesis of a Therapeutically Important Nicotinamide Mononucleotide through a Phosphoribosyl Pyrophosphate Synthetase 1 and 2 Engineered Strain of Escherichia coli Source: ResearchG
- Title: Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors Source: RSC Publishing URL:[Link]
- Title: Nicotinamide Riboside Kinase Structures Reveal New Pathways to NAD+ Source: PLOS Biology URL:[Link]
- Title: The emergence of the nicotinamide riboside kinases in the regulation of NAD+ metabolism Source: PMC - PubMed Central URL:[Link]
- Title: NRK1 controls nicotinamide mononucleotide and nicotinamide riboside metabolism in mammalian cells Source: Queen's University Belfast URL:[Link]
- Title: Engineering a nicotinamide mononucleotide redox cofactor system for biocatalysis. Source: rdiscovery.com URL:[Link]
- Title: Synthesis of β-nicotinamide riboside using an efficient two-step methodology Source: PMC URL:[Link]
- Title: Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column Source: SIELC Technologies URL:[Link]
- Title: Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry Source: PMC - NIH URL:[Link]
- Title: Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column Source: Nacalai Tesque, Inc. URL:[Link]
- Title: Nicotinamide Riboside Kinase Structures Reveal New Pathways to NAD+ Source: PMC - NIH URL:[Link]
- Title: Improved Yield for the Enzymatic Synthesis of Radiolabeled Nicotinamide Adenine Dinucleotide Source: ACS Bio & Med Chem Au URL:[Link]
- Title: Role of Nicotinamide Adenine Dinucleotide and Related Precursors as Therapeutic Targets for Age-Related Degenerative Diseases: Rationale, Biochemistry, Pharmacokinetics, and Outcomes Source: Mary Ann Liebert, Inc., publishers URL:[Link]
- Title: Purification, analysis, and preservation of reduced nicotinamide adenine dinucleotide 2'-phosph
- Title: Dihydronicotinamide riboside: synthesis from nicotinamide riboside chloride, purification and stability studies Source: PMC - NIH URL:[Link]
- Title: HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column Source: SIELC Technologies URL:[Link]
Sources
- 1. Enzymatic synthesis of high-titer nicotinamide mononucleotide with a new nicotinamide riboside kinase and an efficient ATP regeneration system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic synthesis of high-titer nicotinamide mononucleotide with a new nicotinamide riboside kinase and an efficient ATP regeneration system [journal.hep.com.cn]
- 3. How Are NMN Supplements Made? [nmn.com]
- 4. Biological synthesis of nicotinamide mononucleotide [agris.fao.org]
- 5. Improvement of an enzymatic cascade synthesis of nicotinamide mononucleotide via protein engineering and reaction-process reinforcement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cimasci.com [cimasci.com]
- 7. Biosynthesis of Nicotinamide Mononucleotide: Synthesis Method, Enzyme, and Biocatalytic System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemo-enzymatic Synthesis of Isotopically Labeled Nicotinamide Riboside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of Nicotinamide Adenine Dinucleotide and Related Precursors as Therapeutic Targets for Age-Related Degenerative Diseases: Rationale, Biochemistry, Pharmacokinetics, and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure.qub.ac.uk [pure.qub.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. The emergence of the nicotinamide riboside kinases in the regulation of NAD+ metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Nicotinamide riboside - Wikipedia [en.wikipedia.org]
- 17. Nicotinamide Riboside Kinase Structures Reveal New Pathways to NAD+ | PLOS Biology [journals.plos.org]
- 18. Nicotinamide Analysis Service - Creative Proteomics [creative-proteomics.com]
- 19. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 20. Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column | SIELC Technologies [sielc.com]
- 21. Chemo-enzymatic synthesis of isotopically labeled nicotinamide riboside - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 6-((tert-butoxycarbonyl)amino)nicotinate
Welcome to the technical support center for the synthesis of Methyl 6-((tert-butoxycarbonyl)amino)nicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing causal explanations and actionable solutions.
Issue 1: Low or No Product Formation
Symptom: After the reaction period, analysis by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy shows a significant amount of unreacted starting material, Methyl 6-aminonicotinate.
Possible Causes & Solutions:
-
Inadequate Activation of Di-tert-butyl dicarbonate (Boc₂O): The electrophilicity of the carbonyl carbon in Boc₂O may not be sufficient for the weakly nucleophilic amino group of the pyridine ring.
-
Presence of a Competing Base: If a strong, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIEA) is used, it can deprotonate the amine, but may not sufficiently activate the Boc₂O.
-
Reaction Conditions Not Optimal: Temperature and reaction time can significantly impact the conversion.
Issue 2: Presence of Impurities in the Crude Product
Symptom: The crude product shows multiple spots on TLC or additional peaks in LC-MS/NMR analysis that do not correspond to the starting material or the desired product.
Possible Causes & Solutions:
-
Formation of a Di-Boc Protected Product: The pyridine nitrogen, although significantly less nucleophilic than the amino group, can potentially react with the highly reactive N-Boc-pyridinium intermediate, especially with prolonged reaction times or excess reagents.
-
Solution: Use a stoichiometric amount or a slight excess (e.g., 1.1-1.2 equivalents) of Boc₂O. Monitor the reaction closely and stop it once the starting material is consumed to prevent over-reaction.
-
-
Hydrolysis of the Methyl Ester: If the reaction is performed in the presence of a strong base and water, hydrolysis of the methyl ester to the corresponding carboxylic acid can occur.[6][7][8]
-
Solution: Ensure anhydrous reaction conditions if possible. If an aqueous workup is necessary, perform it under neutral or slightly acidic conditions to minimize ester hydrolysis.
-
-
Side Reactions Involving DMAP: While catalytic, DMAP can promote side reactions if used in stoichiometric amounts or at high temperatures for extended periods.[1][2][3]
-
Solution: Adhere to catalytic quantities of DMAP.
-
Issue 3: Difficulty in Product Isolation and Purification
Symptom: The product is difficult to crystallize or purify by column chromatography, leading to low isolated yields.
Possible Causes & Solutions:
-
Co-elution of Impurities: Unreacted Boc₂O and byproducts can be difficult to separate from the desired product due to similar polarities.
-
Solution: After the reaction, any remaining Boc₂O can be quenched by adding a small amount of a primary amine (e.g., a few drops of n-butylamine) and stirring for an hour. The resulting urea byproduct is typically more polar and easier to separate. Alternatively, residual Boc₂O can be removed under high vacuum.[5]
-
-
Product Solubility: The product may have high solubility in the chosen crystallization solvent, leading to poor recovery.
-
Solution: A solvent screen is recommended to find an optimal solvent system for crystallization. Common choices include mixtures of ethyl acetate and hexanes, or dichloromethane and hexanes.
-
-
Emulsion Formation During Workup: The presence of both a relatively polar pyridine ring and a nonpolar Boc group can lead to emulsification during aqueous extraction.
-
Solution: Use a brine wash to break up emulsions. If the problem persists, filtration through a pad of celite can be effective.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction?
A1: A variety of aprotic solvents can be used, with Dichloromethane (DCM) and Tetrahydrofuran (THF) being common choices.[4] Acetonitrile is also a viable option.[9] The choice of solvent can depend on the solubility of the starting material and the reaction temperature.
Q2: Is a base absolutely necessary for this reaction?
A2: While the reaction can proceed without an added base, it is generally recommended.[10] A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIEA) is often used to scavenge the proton generated during the reaction, driving the equilibrium towards the product.[2]
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective method. Use a solvent system that provides good separation between the starting material (Methyl 6-aminonicotinate) and the product. A mixture of ethyl acetate and hexanes (e.g., 30:70) is a good starting point. The product, being less polar due to the Boc group, will have a higher Rf value than the starting material.
Q4: What are the key safety precautions for this synthesis?
A4: Di-tert-butyl dicarbonate can cause skin and eye irritation. 4-Dimethylaminopyridine (DMAP) is toxic and should be handled with care. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction can produce carbon dioxide gas, so it should not be performed in a sealed system.[1][2]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and reagent purity.
Materials:
-
Methyl 6-aminonicotinate
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a stirred solution of Methyl 6-aminonicotinate (1.0 eq) in anhydrous DCM or THF, add triethylamine (1.2 eq).
-
Add a catalytic amount of DMAP (0.1 eq).
-
Slowly add a solution of Di-tert-butyl dicarbonate (1.1 eq) in the same solvent.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is sluggish, it can be gently heated to 40°C.
-
Once the starting material is consumed, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization.
| Reagent | Molar Equivalents |
| Methyl 6-aminonicotinate | 1.0 |
| Di-tert-butyl dicarbonate | 1.1 - 1.2 |
| Triethylamine/DIEA | 1.2 |
| 4-Dimethylaminopyridine | 0.1 |
Table 1: Recommended Reagent Stoichiometry
Visualizations
Reaction Mechanism
Caption: Catalytic cycle of DMAP in Boc protection.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting low yield.
References
- Georganics. (2023, December 28). Methyl 6-aminonicotinate – preparation and application.
- Common Organic Chemistry. Boc Protection Mechanism (Boc2O + DMAP).
- Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base + DMAP).
- PrepChem.com. Synthesis of methyl 5,6-diaminonicotinate.
- PharmaCompass.com. Methyl Nicotinate | Drug Information, Uses, Side Effects, Chemistry.
- Wikipedia. tert-Butyloxycarbonyl protecting group.
- RSC Publishing. (2013, July 17). Dual protection of amino functions involving Boc.
- PubChem - NIH. Methyl Nicotinate | C7H7NO2 | CID 7151.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- Chemtips - WordPress.com. (2012, June 18). Reactions that Work: Boc Protection.
- (PDF) methyl-6-methyinicotinate Route of Synthesis.
- Reddit. (2021, June 17). Having great trouble with a Boc-protection reaction.
- PrepChem.com. Synthesis of methyl 6-methylnicotinate.
- Google Patents. CN114437031A - Synthetic method of 6-methyl nicotine.
- Amazon S3. Methyl Nicotinate.
- Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- Google Patents. US4579953A - Process for the production of 6-methylnicotinic acid ester.
- Google Patents. EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters.
- ResearchGate. (2025, August 5). (PDF) Synthesis and antinociceptive activity of methyl nicotinate.
- Master Organic Chemistry. Amine Protection and Deprotection.
- ResearchGate. (2021, May 5). How should I deprotect Boc-amino group without breaking ester bond?.
- Organic Syntheses Procedure. L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-.
Sources
- 1. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 2. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 3. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. chemtips.wordpress.com [chemtips.wordpress.com]
- 6. Methyl Nicotinate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. Methyl Nicotinate | C7H7NO2 | CID 7151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 6-Aminonicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 9. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. total-synthesis.com [total-synthesis.com]
Technical Support Center: Troubleshooting Boc Deprotection of Aminonicotinates
Welcome to the technical support center for the Boc deprotection of aminonicotinates. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common yet sometimes challenging synthetic transformation. Here, we will address specific issues you may encounter during your experiments, providing not just solutions but also the underlying chemical principles to empower your research.
Section 1: Core Troubleshooting Guide
This section addresses the most frequent challenges encountered during the Boc deprotection of aminonicotinate derivatives. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.
Q1: My Boc deprotection is sluggish or incomplete. What are the primary causes and how can I resolve this?
Incomplete deprotection is a common hurdle, often stemming from several factors related to reagent quality, reaction conditions, and substrate reactivity.
Potential Causes & Solutions:
-
Insufficient Acid Strength or Stoichiometry: The pyridine nitrogen in aminonicotinates can be protonated, consuming a portion of the acid catalyst and reducing its effective concentration for Boc group cleavage.
-
Solution: Increase the equivalents of the acid (e.g., trifluoroacetic acid [TFA] or hydrochloric acid [HCl]). A common starting point is using TFA in a 1:1 ratio with a solvent like dichloromethane (DCM), but for aminonicotinates, a higher ratio (e.g., 2:1 or even neat TFA) might be necessary.[1][2]
-
-
Water Contamination: TFA is hygroscopic, and the presence of water can diminish its acidity, thereby slowing down the deprotection process.[3]
-
Solution: Use fresh, anhydrous solvents and reagents. If you suspect your TFA is "wet," use a fresh bottle or consider methods for drying your solvents.
-
-
Steric Hindrance: Bulky substituents on the pyridine ring or near the amine can sterically hinder the approach of the acid, making deprotection more difficult.[3]
-
Solution: Consider increasing the reaction temperature (e.g., from room temperature to 40°C) or extending the reaction time.[3] Always monitor the reaction closely by TLC or LC-MS to avoid potential side reactions.
-
-
Poor Substrate Solubility: If your Boc-protected aminonicotinate is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.[3]
-
Solution: Choose a solvent system in which your starting material is fully soluble. For example, if solubility in DCM is low, you might consider using dioxane for HCl-mediated deprotection.[4]
-
Q2: I'm observing significant side product formation. What are the likely side reactions and how can they be minimized?
The primary side reaction during Boc deprotection is the formation of a stable tert-butyl cation, which is a potent electrophile.[2]
Common Side Reactions & Mitigation Strategies:
-
tert-Butylation: The generated tert-butyl cation can alkylate electron-rich aromatic rings, such as the pyridine ring of the aminonicotinate itself, or other sensitive functional groups in your molecule.[5][6]
-
Solution: Use of Scavengers. Scavengers are nucleophilic species added to the reaction mixture to trap the tert-butyl cation before it can react with your product.[2]
-
Common Scavengers: Triethylsilane (TES), thioanisole, or anisole are effective scavengers. A typical scavenger cocktail might be a solution of TFA containing 2-5% of the chosen scavenger.
-
-
-
Trifluoroacetylation: With TFA deprotection, a small amount of the deprotected amine can be acylated by trifluoroacetic anhydride (a common impurity in TFA) or by TFA itself under certain conditions, leading to a trifluoroacetamide byproduct.[7]
Q3: My aminonicotinate product is difficult to isolate or purify after deprotection. What are some effective work-up and purification strategies?
The basicity of the aminonicotinate product and its potential salt formation can complicate isolation and purification.
Work-up and Purification Tips:
-
Removal of Excess Acid: After the reaction is complete, the volatile acid (like TFA) and solvent can be removed under reduced pressure.[9] To ensure complete removal of residual acid, the residue can be co-evaporated with a solvent like toluene or DCM multiple times.[2]
-
Obtaining the Free Amine vs. the Salt:
-
Salt Precipitation: The deprotected amine salt (e.g., trifluoroacetate or hydrochloride) can often be precipitated by adding a non-polar solvent like cold diethyl ether to the reaction mixture or the concentrated residue.[3] The resulting solid can then be collected by filtration.
-
Basic Work-up for the Free Amine: To obtain the neutral free amine, the residue can be dissolved in a suitable organic solvent (e.g., DCM or ethyl acetate) and washed with a mild aqueous base, such as saturated sodium bicarbonate solution, followed by a brine wash.[9] The organic layer is then dried and concentrated. Be cautious, as some aminonicotinates may have solubility in the aqueous layer, especially at a neutral pH.
-
-
Purification Techniques:
-
Crystallization: If the product is a solid, crystallization can be an effective purification method.
-
Chromatography:
-
Reverse-Phase HPLC: This is a powerful technique for purifying polar compounds like aminonicotinates.
-
Ion-Exchange Chromatography: This method can be particularly useful for separating the desired amine from non-basic impurities.[10] A strongly acidic ion-exchange resin can also be used to both deprotect the Boc-amine and capture the resulting product.[10]
-
Silica Gel Chromatography: While the basicity of the amine can lead to streaking on silica gel, this can often be mitigated by adding a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q: How do I effectively monitor the progress of my Boc deprotection reaction?
A: Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): This is a quick and cost-effective method. The deprotected amine is more polar than the Boc-protected starting material and will have a lower Retention Factor (Rf) value.[11] Staining with ninhydrin can be used to visualize the newly formed primary or secondary amine as a colored spot.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly effective for monitoring the reaction by observing the disappearance of the starting material's mass peak and the appearance of the product's mass peak.[11] It can also help identify any side products.
-
¹H NMR Spectroscopy: This method provides definitive structural confirmation. The disappearance of the characteristic singlet peak for the nine protons of the tert-butyl group (typically around 1.4-1.5 ppm) is a clear indicator of successful deprotection.[11]
Q: Which acidic condition is better for my aminonicotinate: TFA or HCl?
A: The choice depends on the other functional groups present in your molecule and the desired final salt form.
-
TFA: Generally provides faster deprotection and is easily removed by evaporation.[2] However, it can be more prone to causing trifluoroacetylation side reactions.[7]
-
HCl (in dioxane, ethyl acetate, or methanol): This is often considered a milder option, particularly if your molecule contains other acid-sensitive groups.[4][8] The resulting hydrochloride salt is often a stable, crystalline solid that can be easily handled.
Q: Can I perform a Boc deprotection on a large scale?
A: Yes, Boc deprotections are routinely performed on a large scale. However, there are some important considerations:
-
Exothermicity: The reaction can be exothermic, especially when adding the acid. Ensure adequate cooling and controlled addition of the acid.
-
Gas Evolution: The deprotection reaction releases carbon dioxide and isobutylene gas.[12][13] The reaction must be performed in a well-ventilated area and should not be conducted in a sealed vessel.[2][13]
-
Work-up: Handling large volumes of acidic solutions requires appropriate safety precautions. Neutralization of large quantities of acid with a base will be highly exothermic and can cause vigorous gas evolution.
Section 3: Data and Protocols
Table 1: Comparison of Common Boc Deprotection Conditions
| Reagent System | Typical Concentration | Temperature | Reaction Time | Advantages | Disadvantages |
| TFA in DCM | 25-50% (v/v)[2] | Room Temperature | 30 min - 2 hours[2] | Fast, volatile reagents | Potential for side reactions (trifluoroacetylation, t-butylation) |
| Neat TFA | 100% | Room Temperature | 15 - 60 min | Very fast for stubborn substrates | Increased risk of side reactions |
| 4M HCl in Dioxane | 4 M | Room Temperature | 30 min - 4 hours[3][4] | Milder, forms stable HCl salt | Dioxane is a peroxide former |
| HCl in Ethyl Acetate | Saturated Solution | Room Temperature | 1 - 6 hours[8] | Good alternative to dioxane | Can be slower than TFA |
| Oxalyl Chloride in Methanol | 3 equivalents | Room Temperature | 1 - 4 hours[14] | Mild, tolerates some acid-labile groups | Generates carbon monoxide |
Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection with TFA in DCM
-
Dissolve the Boc-protected aminonicotinate (1 equivalent) in anhydrous dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (typically an equal volume for a 50% solution). For aminonicotinates, a higher concentration may be needed.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[9]
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene (2-3 times) to remove residual TFA.[2]
-
The resulting residue can be triturated with cold diethyl ether to precipitate the TFA salt of the amine, which can then be isolated by filtration.[2]
Protocol 2: General Procedure for Boc Deprotection with HCl in Dioxane
-
Dissolve the Boc-protected aminonicotinate (1 equivalent) in a minimal amount of a suitable solvent if necessary (e.g., methanol or DCM).
-
Add a solution of 4 M HCl in dioxane (typically 5-10 equivalents).
-
Stir the reaction at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product may precipitate as the hydrochloride salt. If so, it can be collected by filtration and washed with a non-polar solvent like diethyl ether.[3] Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.
Section 4: Visualizing the Process
Diagram 1: Boc Deprotection Mechanism
This diagram illustrates the acid-catalyzed removal of the Boc protecting group.
Caption: Acid-catalyzed mechanism of Boc deprotection.
Diagram 2: Troubleshooting Workflow for Incomplete Deprotection
This flowchart provides a logical sequence of steps to address an incomplete Boc deprotection reaction.
Caption: A systematic approach to troubleshooting incomplete reactions.
References
- A Comparative Guide to Confirming t-Boc Deprotection of Aminooxy PEG Linkers via NMR Spectroscopy. (2025). BenchChem.
- A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis. (2025). BenchChem.
- Liu, Y. S., Zhao, C., & Romo, D. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. Journal of Organic Chemistry.
- Amine Protection / Deprotection. Fisher Scientific.
- Amine Protection and Deprotection. Master Organic Chemistry.
- Common side reactions with Boc-protected amino acids and how to avoid them. (2025). BenchChem.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Secondary Amines. (2025). BenchChem.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). National Institutes of Health.
- BOC deprotection. (2023). Hebei Boze Chemical Co.,Ltd.
- How should I deprotect Boc-amino group without breaking ester bond? (2021). ResearchGate.
- Boc Deprotection Mechanism - TFA. Common Organic Chemistry.
- BOC Protection and Deprotection. (2025). J&K Scientific LLC.
- Application Notes: Trifluoroacetic Acid (TFA) for Boc Removal in Boc-D-4-aminomethylphe(Boc) Synthesis. (2025). BenchChem.
- BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- How can we do the deprotection of boc-amino acids using hcl? (2016). ResearchGate.
Sources
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. BOC deprotection [ms.bzchemicals.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture | Semantic Scholar [semanticscholar.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 13. jk-sci.com [jk-sci.com]
- 14. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Reactions in Substituted Pyridine Synthesis
Welcome to the Technical Support Center for Substituted Pyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common side reactions encountered during the synthesis of this critical heterocyclic scaffold. Pyridines are a cornerstone in pharmaceuticals, agrochemicals, and materials science, yet their synthesis is often accompanied by challenges that can impact yield, purity, and scalability. This resource provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter at the bench.
Section 1: Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic and versatile multicomponent reaction for the preparation of dihydropyridines, which are subsequently oxidized to pyridines. While powerful, it is not without its pitfalls.
Frequently Asked Questions & Troubleshooting
Q1: My Hantzsch reaction is giving a low yield of the desired pyridine. What are the most common culprits?
A1: Low yields in Hantzsch synthesis are a frequent issue and can often be traced back to two primary stages: the initial condensation and the final oxidation.[1][2]
-
Suboptimal Condensation Conditions: The traditional approach of refluxing in ethanol can be inefficient, leading to long reaction times and thermal degradation.[1]
-
Troubleshooting: Consider employing a catalyst to improve reaction kinetics and yield. p-Toluenesulfonic acid (PTSA) under ultrasonic irradiation in aqueous micelles has been shown to dramatically increase yields, often exceeding 90%.[1] Alternatively, solvent-free conditions using catalysts like γ-Al2O3 nanoparticles at elevated temperatures (e.g., 90°C) can also provide high yields (up to 95%) in shorter timeframes.[1]
-
-
Incomplete Oxidation: The primary product of the Hantzsch condensation is a 1,4-dihydropyridine (1,4-DHP), which must be aromatized to the pyridine.[2][3] Incomplete oxidation is a major source of yield loss.
-
Troubleshooting: Ensure you are using an effective oxidizing agent and the correct stoichiometry. Common oxidants include nitric acid, potassium permanganate (KMnO4), and iodine.[2][3] Monitor the reaction closely by TLC or LC-MS to confirm the complete consumption of the 1,4-DHP intermediate before workup.
-
Q2: I'm observing an unexpected isomer in my final product. What could be the cause?
A2: While the Hantzsch synthesis classically yields 1,4-dihydropyridines, the formation of the 1,2-dihydropyridine regioisomer has been reported, particularly under certain conditions.[4][5] This can lead to a mixture of pyridine isomers after oxidation.
-
Causality: The formation of the 1,2-DHP isomer can be favored under solvent-free conditions at room temperature.[5] The reaction mechanism can be influenced by the specific substrates and conditions, leading to alternative cyclization pathways.
-
Troubleshooting:
-
Reaction Conditions: Re-evaluate your reaction conditions. If you are running the reaction solvent-free, consider switching to a traditional solvent system like ethanol to favor the 1,4-DHP pathway.
-
Characterization: Carefully characterize your product mixture using techniques like 2D NMR to confirm the isomeric structure and quantify the ratio of products.
-
Q3: The oxidation step is messy, leading to multiple byproducts and difficult purification. How can I achieve a cleaner aromatization?
A3: Harsh oxidizing agents like CrO3 and KMnO4 can lead to over-oxidation and the formation of side products, complicating purification.[3]
-
Troubleshooting:
-
Milder Oxidants: Switch to a milder and more selective oxidizing agent. Iodine in refluxing methanol is often a good choice.[6]
-
Photochemical Oxidation: Metal-free photochemical conditions using UV or visible light can be a very clean and efficient method for the aromatization of 1,4-DHPs.[3]
-
One-Pot Procedures: Consider a one-pot synthesis where the aromatization occurs in the same reaction vessel. This can be achieved using reagents like ferric chloride, which can facilitate both the condensation and subsequent oxidation.[2]
-
Section 2: Guareschi-Thorpe Pyridine Synthesis
This method provides access to 2-pyridones from cyanoacetamide and a 1,3-dicarbonyl compound.[7] Its mechanism shares similarities with the Hantzsch synthesis, and thus, some of the potential pitfalls are related.[8]
Frequently Asked Questions & Troubleshooting
Q1: My Guareschi-Thorpe reaction is producing a complex mixture of products, and the yield of the desired 2-pyridone is low.
A1: The complexity of the product mixture often arises from competing reaction pathways and the stability of intermediates.
-
Side Reactions:
-
Hydrolysis of Cyanoacetamide: Under the reaction conditions, the cyanoacetamide can hydrolyze to malonamide, which can then participate in the reaction to form undesired byproducts.
-
Michael Addition vs. Knoevenagel Condensation: The reaction proceeds through a series of condensations and additions. The relative rates of these steps can be influenced by the reaction conditions, potentially leading to the formation of open-chain intermediates or alternative cyclization products.[4]
-
-
Troubleshooting:
-
pH Control: The pH of the reaction medium is crucial. Using a buffered system, such as ammonium carbonate in an aqueous medium, can help to control the pH and favor the desired reaction pathway, acting as both a nitrogen source and a promoter.[9][10]
-
Solvent Choice: While traditional methods may use alcoholic solvents, recent advancements have shown that green solvents like water can be highly effective, often leading to the precipitation of the desired product and simplifying purification.[9]
-
Temperature Control: Carefully control the reaction temperature. Excessive heat can promote the hydrolysis of the cyanoacetamide and other side reactions.
-
Q2: I'm having difficulty with the purification of my 2-pyridone product. What are some common impurities?
A2: Common impurities can include unreacted starting materials, particularly the 1,3-dicarbonyl compound, and partially reacted intermediates.
-
Troubleshooting Purification:
-
Precipitation: As mentioned, running the reaction in an aqueous medium can often lead to the precipitation of the product, providing a significant purification advantage.[9]
-
Recrystallization: If the product does not precipitate, recrystallization from a suitable solvent is often effective for removing unreacted starting materials and soluble byproducts.
-
Column Chromatography: For more challenging separations, column chromatography on silica gel can be employed. A solvent system of ethyl acetate and hexanes is a common starting point.
-
Section 3: Ciamician-Dennstedt Rearrangement
This reaction involves the ring expansion of pyrrole to a 3-halopyridine using a dihalocarbene, typically generated from a haloform and a strong base.[11][12] It is notoriously plagued by low yields and side reactions.[13]
Frequently Asked Questions & Troubleshooting
Q1: The yield of my 3-chloropyridine is very low, and I'm isolating a significant amount of a formylated pyrrole byproduct. What is happening?
A1: This is a classic issue with the Ciamician-Dennstedt rearrangement. The conditions used to generate the dichlorocarbene from chloroform and a strong base are also the conditions for the Reimer-Tiemann reaction, which leads to the formylation of electron-rich aromatic rings like pyrrole.[11][13]
-
Mechanism of Side Reaction: The Reimer-Tiemann reaction competes with the desired cyclopropanation of the pyrrole ring by the dichlorocarbene.
-
Troubleshooting:
-
Alternative Carbene Precursors: To circumvent the Reimer-Tiemann side reaction, consider using alternative precursors for the carbene that do not involve haloforms and strong bases. For example, α-chlorodiazirines can serve as thermal precursors to the corresponding carbenes, allowing for the direct synthesis of 3-arylpyridines from pyrroles with improved yields and functional group tolerance.[14]
-
Phase-Transfer Catalysis: The use of a phase-transfer catalyst can sometimes improve the efficiency of the carbene generation and its reaction with the pyrrole, potentially minimizing the formylation side reaction.
-
Section 4: Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis is a two-step process involving the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration to yield a trisubstituted pyridine.[2][15]
Frequently Asked Questions & Troubleshooting
Q1: The cyclodehydration step of my Bohlmann-Rahtz synthesis requires very high temperatures and gives a low yield. How can I improve this?
A1: The high temperature required for the cyclodehydration is a significant drawback of the classical Bohlmann-Rahtz synthesis, as it can lead to thermal decomposition.[2][5] This high temperature is necessary to facilitate the E/Z isomerization of the aminodiene intermediate, which is a prerequisite for cyclization.[2]
-
Troubleshooting:
-
Acid Catalysis: The use of a Brønsted acid (e.g., acetic acid) or a Lewis acid catalyst can significantly lower the temperature required for the cyclodehydration step.[2][10] This also allows for a one-pot procedure where the initial condensation and subsequent cyclization occur under the same conditions.[2]
-
Solid-Phase Catalysts: Using a solid-phase acid catalyst like Amberlyst-15 ion-exchange resin can also facilitate the cyclodehydration at lower temperatures (e.g., 50°C) and simplifies the workup, as the catalyst can be filtered off.[10][16]
-
Q2: I am observing decomposition of my starting enamine when using acid catalysis. Are there any alternatives?
A2: Yes, certain enamines, particularly those with acid-sensitive groups like t-butyl esters or nitriles, can decompose under acidic conditions.[5][10]
-
Troubleshooting:
-
Milder Catalysts: For acid-sensitive substrates, using a milder solid-phase catalyst like Amberlyst-15 can be beneficial.[10]
-
In Situ Generation of Enamine: If the enamine is difficult to synthesize or handle, it can be generated in situ from the corresponding ketone and ammonium acetate. This three-component approach can be performed under acid-free conditions in ethanol.[5]
-
Section 5: Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a versatile method for preparing highly functionalized pyridines from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds in the presence of an ammonium source.[1][17]
Frequently Asked Questions & Troubleshooting
Q1: My Kröhnke synthesis is not going to completion, and I'm isolating the Michael addition intermediate. What can I do?
A1: The Kröhnke synthesis proceeds via a Michael addition to form a 1,5-dicarbonyl intermediate, which then cyclizes with ammonia.[15][18] The accumulation of this intermediate indicates that the cyclization and dehydration steps are sluggish.
-
Causality: The 1,5-dicarbonyl intermediate may be stable under the reaction conditions, or the subsequent steps to the pyridine may have a higher activation energy. While these intermediates are not typically isolated, their presence points to an incomplete reaction cascade.[11][15]
-
Troubleshooting:
-
Increase Reaction Time and/or Temperature: Ensure the reaction is running for a sufficient duration. If monitoring by TLC shows the presence of the intermediate, extending the reaction time or cautiously increasing the temperature (typically not exceeding 140°C) may drive the reaction to completion.[18]
-
Solvent Choice: The reaction is often performed in glacial acetic acid or methanol. Acetic acid can act as a catalyst for the cyclization and dehydration steps.[18]
-
Purity of Ammonium Source: Ensure the ammonium acetate is of high purity and anhydrous, as it is the source of ammonia for the cyclization.[18]
-
Q2: I'm observing the formation of an unexpected aniline derivative instead of the expected pyridine.
A2: This is an interesting and less common side reaction that has been observed with specific substrates, such as 1-(3,3,3-trifluoro-2-oxopropyl)pyridin-1-ium bromide. In this case, an alternative annulation pathway can lead to the formation of 3-trifluoromethyl aniline derivatives as the major product.[11]
-
Troubleshooting:
-
Substrate-Specific Reactivity: Be aware that highly activated or electronically unusual substrates may deviate from the standard Kröhnke reaction pathway.
-
Thorough Characterization: If an unexpected product is formed, comprehensive characterization (NMR, MS, etc.) is crucial to identify the alternative structure and elucidate the unexpected reaction pathway.
-
Section 6: Transition-Metal Catalyzed Pyridine Synthesis
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the synthesis of substituted pyridines. However, the pyridine nitrogen can introduce unique challenges.
Frequently Asked Questions & Troubleshooting
Q1: I'm experiencing significant dehalogenation of my halopyridine starting material in my Suzuki-Miyaura coupling reaction, leading to low yields of the desired biaryl product.
A1: Dehalogenation, the replacement of the halogen with a hydrogen atom, is a common and frustrating side reaction in Suzuki couplings, particularly with electron-deficient heteroaryl halides like halopyridines.[12][19]
-
Mechanism of Dehalogenation: This side reaction is often mediated by a palladium-hydride (Pd-H) species, which can arise from the reaction of the palladium catalyst with the base, solvent, or trace water. Reductive elimination of the aryl group and the hydride from the palladium center then yields the dehalogenated byproduct.[19]
-
Troubleshooting:
-
Choice of Halide: The propensity for dehalogenation follows the order I > Br > Cl. If you are using a pyridyl iodide, switching to the corresponding bromide or chloride can reduce the extent of dehalogenation.[19]
-
Catalyst and Ligand Selection: Use a highly active catalyst system that promotes the desired cross-coupling at a rate that outcompetes dehalogenation. Pre-catalysts that rapidly form the active Pd(0) species can be beneficial. The choice of phosphine ligand is also critical.[19]
-
Reaction Conditions: Carefully control the reaction temperature. While higher temperatures can increase the rate of the desired reaction, they can also accelerate dehalogenation.
-
Q2: My palladium catalyst seems to be deactivating over the course of the reaction.
A2: Catalyst deactivation is a significant issue in cross-coupling reactions involving pyridines. The basic nitrogen of the pyridine product can coordinate to the palladium center, leading to catalyst poisoning and inhibiting further catalytic cycles.[2][12]
-
Troubleshooting:
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands can help to stabilize the palladium catalyst and prevent product inhibition by sterically hindering the coordination of the pyridine product.
-
Catalyst Loading: While it may seem counterintuitive, in some cases, a lower catalyst loading can lead to higher yields by minimizing the formation of inactive palladium species.[15]
-
Slow Addition: Slowly adding one of the coupling partners can help to keep the concentration of the pyridine product low throughout the reaction, reducing the rate of catalyst poisoning.
-
Q3: I'm observing homocoupling of my boronic acid reagent as a major byproduct.
A3: Homocoupling of the boronic acid is another common side reaction in Suzuki-Miyaura couplings. This can be promoted by the presence of oxygen and can compete with the desired cross-coupling.
-
Troubleshooting:
-
Degassing: Thoroughly degas all solvents and reagents before use to remove dissolved oxygen. This can be done by bubbling an inert gas (argon or nitrogen) through the solution or by using freeze-pump-thaw cycles.
-
Stoichiometry: Using a slight excess of the boronic acid can sometimes help to drive the cross-coupling reaction to completion, but a large excess should be avoided as it can favor homocoupling.
-
Base Selection: The choice of base can influence the rate of homocoupling. Experiment with different bases (e.g., K2CO3, K3PO4, CsF) to find the optimal conditions for your specific substrates.
-
Q4: My phosphine ligand appears to be degrading during the reaction.
A4: Phosphine ligands, while essential for many palladium-catalyzed reactions, can undergo degradation under catalytic conditions, particularly through P-C bond cleavage.[1][15] This can lead to the formation of inactive or less active catalyst species.
-
Mechanism of Degradation: The cleavage of the P-C bond can be promoted by the metal center, especially with certain ligand architectures and under harsh reaction conditions.[1][15] The reduction of Pd(II) precatalysts to the active Pd(0) species can also involve the oxidation of the phosphine ligand to a phosphine oxide, altering the ligand-to-metal ratio.[16]
-
Troubleshooting:
-
Ligand Selection: Choose phosphine ligands that are known to be robust under the desired reaction conditions. Biaryl phosphine ligands are often more stable than simpler trialkyl- or triarylphosphines.
-
Pre-catalyst Choice: Using a well-defined Pd(0) pre-catalyst, such as Pd2(dba)3, can sometimes avoid the issues associated with the in situ reduction of Pd(II) salts.[16]
-
Reaction Temperature: Avoid unnecessarily high reaction temperatures, as this can accelerate ligand degradation.
-
Visualizations
Troubleshooting Workflow for Low Yield in Hantzsch Synthesis
Caption: A troubleshooting workflow for addressing low yields in the Hantzsch pyridine synthesis.
Competing Pathways in Ciamician-Dennstedt Rearrangement
Caption: Competing reaction pathways in the Ciamician-Dennstedt rearrangement.
Catalyst Deactivation in Palladium-Catalyzed Pyridine Synthesis
Caption: Product inhibition leading to catalyst deactivation in pyridine synthesis.
References
- Benchchem. Technical Support Center: Pyridine Synthesis Troubleshooting.
- Benchchem. Technical Support Center: Kröhnke Pyyridine Synthesis.
- Beilstein Journals.
- NROChemistry. Reimer-Tiemann Reaction: Mechanism & Examples.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Benchchem.
- Organic Chemistry Portal. Bohlmann-Rahtz Pyridine Synthesis.
- Wikipedia. Hantzsch pyridine synthesis.
- Green Chemistry (RSC Publishing). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines.
- A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines.
- ResearchG
- National Institutes of Health. Icilio Guareschi and his amazing “1897 reaction”.
- J&K Scientific LLC. Bohlmann–Rahtz Pyridine Synthesis.
- RSC Publishing.
- Química Organica.org. Guareschi-Thorpe synthesis of pyridine.
- Controlling P–C/C–H Bond Cleavage in Nickel Bis(diphosphine) Complexes.
- Organic Chemistry Portal. A New Modification of the Bohlmann-Rahtz Pyridine Synthesis.
- Organic Chemistry Frontiers (RSC Publishing). An alternative metal-free amination approach to 3-trifluoromethyl aniline derivatives: the major products under Kröhnke pyridine synthesis conditions.
- Merch Index. Ciamician-Dennstedt Rearrangement.
- YouTube. Bohlmann–Rahtz pyridine synthesis.
- Semantic Scholar.
- A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines.
- PMC.
- PMC. Carbon Atom Insertion into Pyrroles and Indoles Promoted by Chlorodiazirines.
- Journal of the Chemical Society (Resumed) (RSC Publishing). 217. Studies in the detoxication of catalyst poisons. Part VII.
- Journal of the American Chemical Society. Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System.
- MDPI. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine.
- Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II.
- Organic Syntheses. 9 - Organic Syntheses Procedure.
- Chemistry LibreTexts. 20.7: Chemistry of Nitriles.
- Google Patents. US3920670A - Process for hydrolysis of nitriles.
- YouTube. 20.11 Synthesis and Reactions of Nitriles | Organic Chemistry.
- Chemical Communications (RSC Publishing). The ambiguous behaviour of diphosphines towards the quasilinear iron(i) complex [Fe(N(SiMe3)2)
- Organometallics - ACS Publications. P−C Bond Scission at the TRIPHOS Ligand and C−CN Bond Cleavage in 2-Methyl-3-butenenitrile with [Ni(COD)2].
- PMC.
- Chemical Science (RSC Publishing). Insights into the mechanism of active catalyst generation for the Pd II (acac)
- Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis.
- Merch Index.
- PubMed. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis.
- ResearchG
- ResearchGate. Pyridinium Ylids in Heterocyclic Synthesis.
- ResearchGate.
- Organic Chemistry Frontiers (RSC Publishing).
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the mechanism of active catalyst generation for the Pd II (acac) 2 /PPh 3 system in the context of telomerization of 1,3-butadiene - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02171E [pubs.rsc.org]
- 4. Guareschi-Thorpe Condensation [drugfuture.com]
- 5. An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 11. Icilio Guareschi and his amazing “1897 reaction” - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Multielectron Bond Cleavage Processes Enabled by Redox-Responsive Phosphinimide Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The ambiguous behaviour of diphosphines towards the quasilinear iron(i) complex [Fe(N(SiMe3)2)2]− – between inertness, P–C bond cleavage and C–C double bond isomerisation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 16. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Methyl 6-((tert-butoxycarbonyl)amino)nicotinate
Welcome to the technical support center for the chromatographic purification of Methyl 6-((tert-butoxycarbonyl)amino)nicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this key building block. As a molecule possessing both a pyridine ring and an acid-labile Boc-protecting group, its purification requires careful consideration of the stationary and mobile phases to ensure high purity and yield.
This document provides in-depth troubleshooting guides, frequently asked questions, and a detailed experimental protocol grounded in established chemical principles and field-proven experience.
Troubleshooting Guide: Flash & HPLC Chromatography
Navigating chromatographic purifications can be challenging. Below is a structured guide to address the most common issues encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Product Degradation (New, more polar spot on TLC) | Acid-Catalyzed Deprotection: The tert-butoxycarbonyl (Boc) group is notoriously labile to acid.[1][2] Standard silica gel is inherently acidic and can catalyze the removal of the Boc group, leading to the formation of the more polar free amine, Methyl 6-aminonicotinate. | 1. Assess Stability: Before running a column, spot the crude material on a silica TLC plate. Let it sit for 30-60 minutes, then develop the plate. The appearance of a new, lower Rf spot indicates instability.[3] 2. Neutralize the Mobile Phase: Add a small amount of a basic modifier like triethylamine (Et₃N, 0.1-1.0%) or a 1-10% solution of ammonia in methanol to your eluent.[4][5] This neutralizes the acidic sites on the silica, preventing Boc cleavage. 3. Use an Alternative Stationary Phase: If the compound is highly sensitive, consider using neutral or basic alumina, or deactivated silica gel.[3] |
| Poor Separation of Product and Impurities | Suboptimal Mobile Phase Polarity: The eluent polarity is not optimized to differentiate between the target compound and closely-eluting impurities (e.g., unreacted starting materials or byproducts). | 1. Systematic TLC Analysis: Methodically test various solvent systems. A good starting point is mixtures of hexanes (or petroleum ether) and ethyl acetate (EtOAc).[2] Aim for an Rf of 0.2-0.4 for the product to ensure good separation on the column.[3] 2. Employ a Gradient Elution: Start with a low polarity mobile phase and gradually increase the proportion of the more polar solvent. This helps separate less polar impurities first, followed by the product, and finally more polar contaminants. |
| Product Streaking or Tailing on TLC/Column | 1. Sample Overload: Too much sample has been applied to the TLC plate or loaded onto the column.[5] 2. Strong Interaction with Silica: The basic pyridine nitrogen can interact strongly with acidic silanol groups on the silica surface, causing tailing. | 1. Dilute the Sample: Prepare a more dilute solution for spotting on TLC. For column chromatography, ensure the sample load does not exceed 1-5% of the silica gel mass. 2. Add a Basic Modifier: As with preventing degradation, adding 0.1-1.0% triethylamine or ammonia to the eluent can competitively bind to the acidic sites, improving the peak/spot shape.[5] |
| Product Will Not Elute from the Column (Rf ≈ 0) | Insufficient Eluent Polarity: The mobile phase is not polar enough to displace the compound from the stationary phase.[3] | 1. Increase Mobile Phase Polarity: Gradually increase the concentration of the polar solvent (e.g., ethyl acetate). If necessary, introduce a stronger solvent like methanol (MeOH). A common system for polar compounds is Dichloromethane (DCM)/MeOH.[4] 2. Consider Reversed-Phase: If the compound is very polar, normal-phase chromatography may be unsuitable. Reversed-phase chromatography (e.g., C18 silica) with a mobile phase like water/acetonitrile is a viable alternative.[3] |
| Low Mass Recovery / Poor Yield | 1. On-Column Degradation: As detailed above.[3] 2. Irreversible Adsorption: The compound may be too polar for the chosen system and binds irreversibly to the silica. 3. Dilute Fractions: The product may have eluted, but the fractions are too dilute to be detected by TLC.[3] | 1. Mitigate Degradation: Use the strategies outlined for product degradation. 2. Optimize Eluent: Ensure the mobile phase is capable of eluting the compound (see above). 3. Concentrate Fractions: If you suspect the product has eluted but is not visible on TLC, combine and concentrate the fractions where you expected the product to elute and re-analyze. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for developing a TLC method for this compound? A good starting point is a 70:30 mixture of Hexane:Ethyl Acetate. You can then adjust the ratio based on the resulting Rf value. If the spot is at the baseline, increase the proportion of ethyl acetate; if it's near the solvent front, increase the proportion of hexane.[5]
Q2: How can I be certain my compound is degrading on silica gel? A two-dimensional (2D) TLC analysis is a definitive test. Spot your compound in one corner of a TLC plate, develop it, and then rotate the plate 90 degrees and develop it again in the same solvent system. If the compound is stable, it will appear on the diagonal. Any spots that appear off the diagonal are degradation products formed during its time on the silica.[3]
Q3: Is HPLC a suitable method for purifying this compound? Yes, both normal-phase and reversed-phase HPLC can be used for high-purity isolation. For reversed-phase HPLC, be cautious with acidic mobile phase modifiers like trifluoroacetic acid (TFA), as concentrations as low as 0.1% can cause slow deprotection of the Boc group, especially during solvent evaporation.[6] Consider using a less acidic modifier like formic acid or a buffered mobile phase (e.g., ammonium acetate) if stability is a concern.
Q4: What visualization methods work best for this compound on TLC? The pyridine ring in the molecule is UV-active, so it should be visible under a UV lamp at 254 nm. Additionally, potassium permanganate (KMnO₄) stain can be used as a general visualization agent. If deprotection occurs, the resulting free amine can be visualized specifically with a ninhydrin stain.
Q5: Should I use wet or dry loading for my column? Dry loading is often preferable for compounds that are not highly soluble in the initial, low-polarity eluent. Adsorbing the crude material onto a small amount of silica gel and then loading the resulting powder onto the column can lead to a tighter sample band and better separation.[7]
Visualized Workflow for Troubleshooting
The following diagram outlines a logical workflow for diagnosing and solving common purification problems.
Caption: A troubleshooting decision tree for chromatographic purification.
Detailed Experimental Protocol: Flash Chromatography
This protocol outlines a standard procedure for the purification of this compound on a laboratory scale (50-500 mg).
1. Mobile Phase Optimization (TLC)
-
Prepare several test eluents, for example:
-
20% EtOAc / 80% Hexanes
-
30% EtOAc / 70% Hexanes
-
40% EtOAc / 60% Hexanes
-
-
Spot the crude reaction mixture on a silica gel TLC plate and develop it in the test eluents.
-
The ideal "separation solvent" will show the product spot with an Rf value of approximately 0.2-0.4 and good separation from impurities. The "running solvent" will be more polar. For this example, let's assume 30% EtOAc/Hexanes gives an Rf of 0.25.
2. Column Preparation
-
Select a glass column of appropriate size (e.g., for 250 mg of crude material, use ~25 g of silica gel).
-
Prepare a slurry of silica gel (230-400 mesh) in a low-polarity solvent (e.g., 10% EtOAc/Hexanes).
-
Pour the slurry into the column and use gentle air pressure to pack the bed evenly, ensuring no cracks or air bubbles form.[7] Drain the excess solvent until the solvent level is just at the top of the silica bed.
3. Sample Loading (Dry Loading Method)
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., DCM or EtOAc).
-
Add 1-2 grams of silica gel to this solution and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator.
-
Carefully add the silica-adsorbed sample to the top of the packed column, creating a thin, level band.
-
Gently add a thin layer of sand on top of the sample to prevent disturbance of the silica bed during solvent addition.[7]
4. Elution and Fraction Collection
-
Carefully add the initial, low-polarity eluent (e.g., 10% EtOAc/Hexanes) to the column.
-
Begin collecting fractions (e.g., 10-15 mL per fraction).
-
Apply gentle pressure (1-2 psi) to achieve a steady flow rate.[7]
-
Gradually increase the polarity of the mobile phase (gradient elution). For example:
-
200 mL of 10% EtOAc/Hexanes
-
200 mL of 20% EtOAc/Hexanes
-
400 mL of 30% EtOAc/Hexanes
-
200 mL of 40% EtOAc/Hexanes
-
5. Fraction Analysis and Product Isolation
-
Monitor the collected fractions by TLC. Spot every second or third fraction on a TLC plate and develop it in the optimized separation solvent (30% EtOAc/Hexanes).
-
Combine all fractions that contain the pure product.
-
Remove the solvent from the combined fractions under reduced pressure using a rotary evaporator to yield the purified this compound.
Visualized Protocol: Flash Chromatography Workflow
Caption: Step-by-step workflow for flash chromatography purification.
References
- University of Rochester, Department of Chemistry.
- PubMed. Effect of incomplete removal of the tert-butoxycarbonyl protecting group during synthesis of a pharmaceutical drug substance on the residual solvent analysis. [Link]
- ResearchGate. Improved selectivity in the removal of the tert.‐butyloxycarbonyl group. [Link]
- ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? [Link]
- J&K Scientific LLC. BOC Protection and Deprotection. [Link]
- ChemistryViews.
- National Institutes of Health (NIH). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
- ResearchGate. Use of Thin Layer Chromatography to Evaluate the Stability of Methyl Nicotinate. [https://www.researchgate.
- Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
- Organic Syntheses. Organic Syntheses Procedure. [Link]
- PrepChem.com.
- BGD Group. TLC System. [Link]
- Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
- Royal Society of Chemistry. A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). [Link]
- ScienceDirect.
- Royal Society of Chemistry.
- ResearchGate.
- YouTube.
- Fisher Scientific. Amine Protection / Deprotection. [Link]
- Google Patents. CN114437031A - Synthetic method of 6-methyl nicotine.
- ResearchGate. Selective Deprotection of N-Boc-Protected tert Butyl Ester Amino Acids by the CeCl 3 ·7H 2 O−NaI System in Acetonitrile. [Link]
- ACS Publications. Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. [Link]
- White Rose Research Online. Cu-catalyzed coupling of aliphatic amines with alkylboronic esters. [Link]
- Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
- PubMed.
- SpringerLink.
- MDPI. Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. [Link]
- Google Patents. CN102936220A - BOC protection method for aminopyridine.
Sources
- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Chromatography [chem.rochester.edu]
- 4. users.ox.ac.uk [users.ox.ac.uk]
- 5. silicycle.com [silicycle.com]
- 6. researchgate.net [researchgate.net]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Optimizing Aminonicotinate Coupling Reactions
Welcome to the technical support center for aminonicotinate coupling reactions. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing molecules incorporating the aminonicotinate scaffold. As a versatile building block in pharmaceutical discovery, successful and reproducible coupling of aminonicotinates is paramount.[1][2]
This document moves beyond simple protocols to provide a deeper understanding of the reaction mechanics, enabling you to troubleshoot effectively and optimize your synthetic strategy. We will address common challenges in both amide bond formations and palladium-catalyzed cross-coupling reactions, providing logical frameworks for problem-solving.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that frequently arise during the planning and execution of aminonicotinate coupling experiments.
Q1: My reaction yield is consistently low. What are the most common culprits?
A1: Low yield is a multifaceted issue. Before re-optimizing the core reaction, consider these common sources of product loss:
-
Workup & Isolation: Your product may be more water-soluble than anticipated, leading to loss in the aqueous layer during extraction.[3] Similarly, highly volatile products can be lost during solvent removal.[3] Always check all phases and fractions (aqueous layers, filtration media, rotovap trap solvent) via TLC or LC-MS if you cannot account for your material.[3]
-
Incomplete Conversion: The reaction may have stalled. This could be due to catalyst deactivation, insufficient reaction time, or an equilibrium that disfavors the product. Monitoring the reaction over time is crucial to distinguish between a slow reaction and a stalled one.
-
Side Reactions: Unwanted side reactions can consume starting materials or your desired product. Common issues include homocoupling of coupling partners or decomposition of sensitive reagents.[4][5] We will address specific side reactions in the detailed troubleshooting guides below.
-
Purity of Starting Materials: Ensure your aminonicotinate, coupling partner, and all reagents are pure and dry. Impurities can poison catalysts or participate in competing reactions.[6]
Q2: How do I choose between an amide coupling and a cross-coupling strategy?
A2: The choice depends on the bond you intend to form.
-
Amide Coupling: Choose this method when you are forming a C(O)-N bond, for instance, by reacting the amino group of the aminonicotinate with a carboxylic acid. This is a classic transformation for which numerous coupling reagents exist (e.g., HBTU, HATU, EDC).[6][7]
-
Palladium-Catalyzed Cross-Coupling: This is the method of choice for forming C-N (Buchwald-Hartwig), C-C (Suzuki, Stille, Heck), or C-S bonds.[2][8][9] For example, to couple an aryl group to the nitrogen of your aminonicotinate, a Buchwald-Hartwig amination is the standard approach.[2] If your aminonicotinate is halogenated, it can serve as the electrophile in Suzuki or Stille couplings to form C-C bonds.[9][10]
Q3: Are there specific challenges associated with the aminonicotinate ring itself?
A3: Yes. The pyridine ring is electron-deficient, which can decrease the nucleophilicity of the amino group compared to a standard aniline. This can make both amide and C-N cross-coupling reactions more challenging. Furthermore, the nitrogen atom in the pyridine ring can coordinate to the metal catalyst (e.g., palladium), potentially inhibiting the catalytic cycle.[5] This often necessitates careful selection of ligands that can stabilize the catalyst and facilitate the desired reaction pathway.
Section 2: In-Depth Troubleshooting Guides
Guide 1: Amide Coupling Reactions
Amide bond formation is a cornerstone of organic synthesis. However, coupling a carboxylic acid to an aminonicotinate can be problematic.
Problem: Low or No Product Formation
| Potential Cause | Explanation & Recommended Solution |
| Poor Carboxylic Acid Activation | The coupling reagent (e.g., HBTU, DCC, EDC) must first activate the carboxylic acid to form a highly reactive intermediate.[7] If this step fails, the amine will not react. Solution: Pre-activate the carboxylic acid with the coupling reagent and a base (like DIEA or NMM) for 5-15 minutes before adding the aminonicotinate.[6] This ensures the active ester is formed in high concentration. |
| Insufficient Amine Nucleophilicity | As mentioned, the aminonicotinate's amino group can be poorly nucleophilic. Solution: Switch to a more powerful coupling reagent. Urionium-based reagents like HATU or HCTU are generally more reactive than HBTU.[11] Alternatively, increasing the reaction temperature may provide the necessary activation energy, but must be balanced against potential side reactions. |
| Side Reactions | With carbodiimide reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive.[7] Solution: Add an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure. These additives trap the O-acylisourea to form a more stable active ester, minimizing the N-acylurea side reaction and also suppressing racemization.[7][12] |
| Insoluble Byproducts (DCC) | When using DCC, the dicyclohexylurea (DCU) byproduct is notoriously insoluble and can coat your starting materials, preventing the reaction from proceeding.[12] Solution: For solid-phase synthesis or when solubility is an issue, switch to a carbodiimide with a more soluble urea byproduct, such as diisopropylcarbodiimide (DIC) or the water-soluble EDC.[12] |
Guide 2: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Example)
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. Here, we troubleshoot a scenario where a halogenated aminonicotinate fails to couple with a boronic acid.
Troubleshooting Workflow for a Failed Suzuki Coupling
Caption: Troubleshooting Decision Tree for Suzuki-Miyaura Reactions.
Problem: Specific Byproducts Identified
| Observed Byproduct | Plausible Cause | Recommended Solution |
| Dehalogenation of Aminonicotinate | The palladium catalyst reacts with a hydride source (e.g., solvent, base) leading to reductive dehalogenation.[5] | Ensure all solvents are high purity and anhydrous. Avoid bases known to be hydride sources. The choice of ligand is also critical; sometimes a different ligand can disfavor this pathway. |
| Protodeboronation of Boronic Acid | This side reaction involves the cleavage of the C-B bond by a proton source, often exacerbated by aqueous bases.[4][5] | Use rigorously anhydrous conditions. Alternatively, switch from a boronic acid to a more robust boronic ester (e.g., pinacol ester) or a trifluoroborate salt, which are less prone to this pathway.[4] |
| Homocoupling of Boronic Acid | This is often caused by the presence of oxygen, which facilitates the oxidative dimerization of the boronic acid, or by issues with the catalyst reduction state.[4][5] | Rigorously degas all solvents and the reaction headspace with an inert gas (Argon or Nitrogen).[4] Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate homocoupling that occurs during the in situ reduction of a Pd(II) precatalyst.[4] |
Problem: Catalyst System Ineffective
For challenging substrates like electron-deficient aminonicotinates, the choice of catalyst, ligand, and base is paramount.[4][13]
-
Catalyst/Ligand: The standard Pd(PPh₃)₄ may not be effective. For electron-deficient halides or systems where the substrate can coordinate to the metal, bulky, electron-rich phosphine ligands are often required.[4] Consider screening a panel of ligands such as SPhos, XPhos, or RuPhos, which are designed to promote challenging couplings.[14]
-
Base: The base is not just a proton scavenger; it plays a crucial role in the catalytic cycle. Inorganic bases like K₂CO₃ or Cs₂CO₃ are common, but organic bases may be needed in some cases. The solubility of the base is critical, and sometimes a mixed solvent system (e.g., toluene/water) is required to bring all components into solution.[13]
-
Solvent: The solvent must solubilize all components of the reaction. Common choices include dioxane, THF, and toluene.[4] A screening of solvents is often a necessary step in optimization.
Section 3: Generalized Experimental Protocols
These protocols provide a starting point. They must be optimized for your specific substrates.
Protocol 1: General Procedure for Amide Coupling using HBTU
-
Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 equiv.), HBTU (1.0 equiv.), and an anhydrous polar aprotic solvent (e.g., DMF or NMP).
-
Pre-activation: Add a tertiary amine base such as N,N-diisopropylethylamine (DIEA) (2.0 equiv.) to the mixture. Stir at room temperature for 10-15 minutes.
-
Coupling: Add a solution of the aminonicotinate (1.05 equiv.) in the same solvent to the activated carboxylic acid mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS every 30-60 minutes. Reactions are typically complete within 1-4 hours.[6]
-
Workup: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Inert Atmosphere: Assemble a dry reaction flask equipped with a condenser and magnetic stir bar. Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.[5]
-
Reagent Addition: To the flask, add the halogenated aminonicotinate (1.0 equiv.), the boronic acid or ester (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.[5]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[5]
-
Reaction Monitoring: Monitor the reaction's progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water or brine.[4]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
References
- How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester.
- Palladium-Catalyzed Aminocyclization–Coupling Cascades: Preparation of Dehydrotryptophan Derivatives and Computational Study - PMC - NIH.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing).
- The optimization of conditions for Pd-catalyzed coupling reactions between chlorobenzene and phenylboronic acid a - ResearchGate.
- Methyl 6-aminonicotinate – preparation and application - Georganics.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC.
- Coupling Reagents - Aapptec Peptides.
- introduction to coupling reactions - YouTube.
- Chan-Lam Coupling - Organic Chemistry Portal.
- Palladium-Catalyzed Aminocyclization-Coupling Cascades: Preparation of Dehydrotryptophan Derivatives and Computational Study - PubMed.
- Stille reaction - Wikipedia.
- amide coupling help : r/Chempros - Reddit.
Sources
- 1. Methyl 6-aminonicotinate – preparation and application - Georganics [georganics.sk]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How To [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bachem.com [bachem.com]
- 8. Palladium-Catalyzed Aminocyclization–Coupling Cascades: Preparation of Dehydrotryptophan Derivatives and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. reddit.com [reddit.com]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
- 14. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
stability of Methyl 6-((tert-butoxycarbonyl)amino)nicotinate in different solvents
An In-depth Technical Guide to the Stability of Methyl 6-((tert-butoxycarbonyl)amino)nicotinate in Different Solvents
Introduction: Understanding the Core Structure and Stability Profile
This compound is a bifunctional molecule featuring two key reactive sites that dictate its stability: the N-Boc (tert-butoxycarbonyl) protecting group and the methyl ester on the pyridine ring. The overall stability in any given solvent or experimental condition is a function of the susceptibility of these two groups to degradation.
-
The N-Boc Group: This carbamate is a widely used protecting group for amines due to its robustness under many synthetic conditions.[1] It is notably stable in basic and nucleophilic environments but is designed to be readily cleaved under acidic conditions.[2][3] The mechanism of cleavage involves protonation of the carbonyl oxygen, leading to the formation of a stable tert-butyl cation and the release of the free amine after decarboxylation.[4][5]
-
The Methyl Nicotinate Moiety: This is an ester of a pyridinecarboxylic acid. Esters are susceptible to hydrolysis, a reaction that can be catalyzed by both acid and, more significantly, base.[6] The electron-withdrawing nature of the pyridine ring can influence the reactivity of the ester carbonyl, making it susceptible to nucleophilic attack.
This guide provides practical insights into maintaining the integrity of this compound during your experiments, offering troubleshooting advice and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
The two main degradation pathways are:
-
Acid-Catalyzed Deprotection: Exposure to acidic conditions (e.g., strong acids like TFA, HCl, or even milder acids at elevated temperatures) will cleave the Boc group, yielding Methyl 6-aminonicotinate, isobutylene, and carbon dioxide.[4][5]
-
Base-Catalyzed Hydrolysis: Exposure to basic conditions (e.g., NaOH, KOH, or other strong bases) will hydrolyze the methyl ester, forming the corresponding carboxylate salt, 6-((tert-butoxycarbonyl)amino)nicotinic acid.[6] The Boc group itself is generally stable under basic conditions.[1][7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
Technical Support Center: Synthesis of 6-Aminonicotinic Acid Derivatives
Prepared by: Senior Application Scientist, Gemini Laboratories
Welcome to the technical support center for the synthesis of 6-aminonicotinic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing these valuable heterocyclic compounds. 6-Aminonicotinic acid serves as a crucial intermediate in the production of pharmaceuticals and other biologically active molecules.[1][2] However, its synthesis is not without challenges, from managing side reactions to overcoming purification hurdles.
This document provides in-depth, experience-driven guidance in a question-and-answer format, addressing specific issues you may encounter in the lab.
Part 1: Troubleshooting Guide
This section tackles common problems encountered during the synthesis of 6-aminonicotinic acid derivatives. Each answer provides a causal explanation and a set of actionable solutions.
Question 1: I am attempting a nucleophilic aromatic substitution (SNAr) on 6-chloronicotinic acid (or its ester) with an amine, but my yields are consistently low. What's going wrong?
Answer:
This is a frequent challenge. While the pyridine ring is electron-deficient, which facilitates nucleophilic attack, the reactivity can be sluggish, leading to incomplete conversion or side reactions.[3][4]
Plausible Causes & Solutions:
-
Insufficient Ring Activation: The chloro-group at the 6-position of the pyridine ring can be less reactive compared to other leaving groups or more activated systems (e.g., with nitro groups present).[4] The disruption of aromaticity during the formation of the Meisenheimer intermediate is a significant energy barrier.[3]
-
Solution: Increase the reaction temperature. SNAr reactions on chloropyridines often require heating, sometimes to temperatures between 80°C and reflux.[3][5]
-
Solution: Switch to a more effective solvent. Polar aprotic solvents like DMF, DMSO, or NMP are excellent for SNAr as they can solvate the cation of the base and do not interfere with the nucleophile. Using dimethylformamide (DMF) has been shown to be particularly effective for related esterification reactions, suggesting its utility in promoting reactivity in this system.[6]
-
-
Inappropriate Base: The choice and stoichiometry of the base are critical. An insufficiently strong base may not deprotonate the amine nucleophile effectively (if it's a primary or secondary amine), while an overly harsh base could promote side reactions.
-
Solution: For amine nucleophiles, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is a common choice. For less reactive systems, a stronger inorganic base like K₂CO₃ or Cs₂CO₃ may be necessary.
-
-
Nucleophile Reactivity: Sterically hindered or electronically poor amines will react more slowly.
-
Solution: If possible, consider using a less hindered amine. Alternatively, switching to a more powerful synthetic method, such as a Buchwald-Hartwig amination, may be necessary for particularly challenging nucleophiles.[7][8] This palladium-catalyzed method is specifically designed for forming C-N bonds with substrates that are unreactive under traditional SNAr conditions.[8]
-
Question 2: I'm hydrolyzing my ethyl 6-aminonicotinate to 6-aminonicotinic acid using NaOH, but the reaction is incomplete, and I get a low yield after acidic workup. What can I do?
Answer:
Ester hydrolysis, or saponification, is a standard transformation, but the unique properties of the 6-aminonicotinic acid product can complicate the process and especially the isolation.[9][10]
Plausible Causes & Solutions:
-
Incomplete Hydrolysis: The ester may be sterically hindered or may have limited solubility in the reaction medium, leading to a slow or incomplete reaction.
-
Solution: Ensure sufficient reaction time. Some procedures call for stirring at room temperature for 18 hours or more.[9]
-
Solution: Increase the temperature. Gently heating the reaction mixture (e.g., to 40-60°C) can significantly accelerate the rate of saponification.
-
Solution: Use a co-solvent. The addition of methanol or ethanol to the aqueous NaOH solution can improve the solubility of the starting ester, facilitating the reaction.[9]
-
-
Product Loss During Workup: This is the most common culprit. 6-Aminonicotinic acid is amphiprotic, meaning it has both a basic amino group and an acidic carboxylic acid group.[11] This allows it to be soluble in both aqueous acid (as the ammonium salt) and aqueous base (as the carboxylate salt). During workup, if the pH is not carefully controlled, the product can remain dissolved in the aqueous layer.
-
Solution: Carefully adjust the pH to the isoelectric point. After hydrolysis, the solution will be basic. You must slowly add acid (e.g., 2N HCl) to neutralize the solution.[9] The product will precipitate out at its isoelectric point (typically around pH 3-4). Monitor the pH closely with a pH meter or pH paper. Adding acid too quickly can create localized areas of very low pH, potentially re-dissolving your product.
-
Solution: Cool the solution. Chilling the mixture in an ice bath after pH adjustment can further decrease the solubility of the product, maximizing precipitation.
-
Troubleshooting Workflow: Ester Hydrolysis
Below is a logical workflow to diagnose and solve issues with the saponification of 6-aminonicotinate esters.
Caption: Troubleshooting workflow for low yield in ester hydrolysis.
Question 3: I'm struggling with the purification of my final 6-aminonicotinic acid derivative. Column chromatography gives poor separation and recrystallization fails.
Answer:
Purification is a significant challenge due to the polarity and zwitterionic potential of these molecules. Standard purification techniques often require optimization.
Plausible Causes & Solutions:
-
Column Chromatography Issues: The polar nature of these compounds can cause them to streak or remain on the silica gel column.
-
Solution: Modify your mobile phase. For polar, basic compounds, adding a small amount of a base like triethylamine (e.g., 0.1-1%) or ammonia in methanol to your eluent can significantly improve peak shape and recovery by neutralizing acidic sites on the silica.
-
Solution: Switch your stationary phase. If silica gel fails, consider using alumina (basic or neutral) or a reverse-phase C18 column, which separates compounds based on hydrophobicity rather than polarity.
-
Expert Insight: A common issue is residual DMF from the reaction mixture, which is highly polar and can interfere with chromatography.[12] Before loading your sample, ensure it is as free of high-boiling solvents as possible, perhaps by co-evaporation with a lower-boiling solvent like toluene.
-
-
Recrystallization Failure: Finding a suitable single-solvent system can be difficult. The compound may be highly soluble in polar solvents and insoluble in nonpolar ones, with no happy medium.
-
Solution: Use a two-solvent system. Dissolve your compound in a minimum amount of a hot solvent in which it is soluble (e.g., methanol, ethanol, or aqueous acetic acid).[11] Then, slowly add a "non-solvent" in which it is insoluble (e.g., diethyl ether, hexanes, or water) until the solution becomes cloudy. Re-heat to clarify and then allow it to cool slowly.
-
Solution: Acid-base crystallization. For 6-aminonicotinic acid itself, a powerful technique is to dissolve the crude product in a dilute aqueous base (like NaOH), treat with charcoal to remove colored impurities, filter, and then re-precipitate the pure product by carefully adding acid to the isoelectric point.[11]
-
Part 2: Frequently Asked Questions (FAQs)
FAQ 1: What are the most common synthetic routes to 6-aminonicotinic acid?
The most prevalent methods start from commercially available nicotinic acid derivatives. Key routes include:
-
Nucleophilic Aromatic Substitution (SNAr): Starting from a halogenated nicotinic acid, such as 6-chloronicotinic acid, and reacting it with ammonia or an ammonia equivalent.[11]
-
Reduction of a Nitro Group: Synthesizing 6-nitronicotinic acid and then reducing the nitro group to an amine using methods like catalytic hydrogenation or metal-acid reductions (e.g., Sn/HCl).[11]
-
Hydrolysis of an Ester: Starting with a pre-made ester like ethyl 6-aminonicotinate or methyl 6-aminonicotinate and hydrolyzing it to the free acid.[9][13]
FAQ 2: When should I choose a palladium-catalyzed reaction like Buchwald-Hartwig over a traditional SNAr for C-N bond formation?
The choice depends on the reactivity of your substrates. The table below provides a general guide.
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Aryl Halide | Best with highly activated systems (e.g., electron-withdrawing groups present). Aryl chlorides are often challenging.[8] | Excellent for unactivated and even electron-rich aryl halides, including chlorides, bromides, and iodides.[7][14] |
| Amine Nucleophile | Works well with simple, unhindered primary/secondary amines and other strong nucleophiles. | Broad scope, including hindered primary/secondary amines, anilines, amides, and even ammonia equivalents.[15] |
| Conditions | Often requires high temperatures and/or strong bases. Can be performed without a metal catalyst.[3] | Milder conditions are often possible. Requires a palladium catalyst, a specific phosphine ligand, and a base.[16] |
| Cost & Complexity | Generally cheaper and simpler (no catalyst or special ligands required). | More expensive due to the palladium catalyst and phosphine ligand. The reaction setup can be more complex.[8] |
Senior Application Scientist's Note: Opt for SNAr as your first choice if you are using a reactive aryl halide and a simple amine, as it is more cost-effective. If SNAr fails or if you are working with a challenging substrate (e.g., a hindered amine or an unactivated aryl chloride), the Buchwald-Hartwig amination is a powerful and reliable alternative.[7][8]
FAQ 3: What are the best practices for storing 6-aminonicotinic acid?
6-Aminonicotinic acid is a stable, crystalline solid.[1][11] However, to ensure its long-term integrity, follow these guidelines:
-
Container: Store in a tightly sealed container to protect it from moisture.[11]
-
Environment: Keep it in a cool, dry, and well-ventilated area.[1]
-
Incompatibilities: Avoid storage near strong oxidizing agents, strong acids, or acylating agents, as these can react with the amino or carboxylic acid groups.[11]
Part 3: Key Experimental Protocols
Protocol 1: Saponification of Ethyl 6-Aminonicotinate
This protocol is adapted from a general procedure for the hydrolysis of 6-aminonicotinate esters.[9]
-
Dissolution: Dissolve ethyl 6-aminonicotinate (1.0 eq) in methanol (approx. 7 mL per mmol of ester).
-
Hydrolysis: Add a 1N aqueous solution of sodium hydroxide (NaOH) (4.0 eq).
-
Reaction: Stir the reaction mixture at room temperature for 18 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Solvent Removal: Remove the methanol under reduced pressure (in vacuo).
-
Dilution: Dilute the remaining aqueous residue with a small amount of water.
-
Precipitation: Cool the solution in an ice bath. Slowly add a 2N aqueous solution of hydrochloric acid (HCl) dropwise while stirring, monitoring the pH. Continue adding acid until the pH of the solution reaches ~3. A precipitate should form.
-
Isolation: Isolate the solid product by vacuum filtration or centrifugation.
-
Washing: Wash the isolated solid with cold water to remove residual salts.
-
Drying: Dry the product in a vacuum oven to obtain 6-aminonicotinic acid as an off-white solid.
Protocol 2: SNAr Reaction of an Amine with Methyl 6-chloronicotinate
This is a representative protocol for forming a C-N bond via SNAr.
SNAr Pathway and Potential Side Reaction
Caption: SNAr pathway for amination and a potential hydrolysis side reaction.
-
Setup: To a round-bottom flask charged with a magnetic stir bar, add methyl 6-chloronicotinate (1.0 eq), the desired amine (1.1-1.5 eq), and a base such as potassium carbonate (K₂CO₃) (2.0 eq).
-
Solvent: Add a polar aprotic solvent, such as DMF or DMSO (approx. 5-10 mL per mmol of the chloro-ester).
-
Reaction: Heat the mixture to 80-120°C under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, followed by brine, to remove the DMF and inorganic salts.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography or recrystallization to yield the desired product.
References
- Nucleophilic aromatic substitution reactions of chloropyrimidines. (n.d.). ResearchGate.
- nucleophilic aromatic substitutions. (2019, January 19). YouTube.
- Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project. (2021, February 1). Morressier.
- Understanding the Synthesis and Quality of 6-Aminonicotinic Acid. (n.d.). Ningbo Inno Pharmchem Co.,Ltd.
- We have considered nucleophilic aromatic substitution of pyridine... (n.d.). Pearson+.
- Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid. (n.d.). Google Patents.
- Interaction of Pyridine-2,6-dicarboxylic Acid with Cr(VI) in the Oxidative Decarboxylation of Phenylsulfinyl Acetic Acid and Linear Free Energy Relationship. (2015). Chemical Science International Journal.
- Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. (n.d.). ResearchGate.
- Optimizing Chemical Synthesis with 6-Aminonicotinic Acid from China. (n.d.). Fengchen Group Co., Ltd.
- View of Interaction of Pyridine-2,6-dicarboxylic Acid with Cr(VI) in the Oxidative Decarboxylation of Phenylsulfinyl Acetic Acid and Linear Free Energy Relationship. (n.d.). JournalCSJI.
- Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid. (n.d.). ResearchGate.
- Exploring 6-Aminonicotinic Acid: Properties and Applications. (n.d.). INNO SPECIALTY CHEMICALS.
- The Role of 6-Aminonicotinic Acid in Pharmaceutical Synthesis. (n.d.). Fengchen Group Co., Ltd.
- Methyl 6-aminonicotinate – preparation and application. (2023, December 28). Georganics.
- Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid. (n.d.). Google Patents.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Effects of 6-Aminonicotinic Acid Esters on the Reprogrammed Epigenetic State of Distant Metastatic Pancreatic Carcinoma. (n.d.). PubMed Central.
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Rate of Decarboxylation of pyridinecarboxylic acids. (2017, December 2). Chemistry Stack Exchange.
- Buchwald-Hartwig Cross-Coupling. (2021, February 23). J&K Scientific LLC.
- BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. (2013, December 2). PubMed.
- How to purify Nicotinic acid derivatives from the reaction mixture? (2017, August 13). ResearchGate.
- Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (n.d.). PMC - NIH.
- DNA-Catalyzed Hydrolysis of Esters and Aromatic Amides. (n.d.). PMC - PubMed Central.
- Chemistry of Esters. (2024, September 30). LibreTexts.
- Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes. (2016, February 26). PMC - PubMed Central.
- Hydrolysis of Esters and Amides. (2023, August 4). Chemistry LibreTexts.
- Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. (n.d.). PMC - NIH.
Sources
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project [morressier.com]
- 5. US4375545A - Process for the synthesis of the nicotinyl ester of 6-aminonicotinic acid - Google Patents [patents.google.com]
- 6. CA1167852A - Process for the synthesis of the nicotinyl ester of 6- aminonicotinic acid - Google Patents [patents.google.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. 6-Aminonicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Page loading... [guidechem.com]
- 12. researchgate.net [researchgate.net]
- 13. Methyl 6-aminonicotinate – preparation and application - Georganics [georganics.sk]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jk-sci.com [jk-sci.com]
Technical Support Center: Boc Protection of Sterically Hindered Aminopyridines
Welcome to the technical support center for the Boc protection of sterically hindered aminopyridines. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with this specific and often tricky transformation. Here, we move beyond simple protocols to provide in-depth troubleshooting, mechanistic insights, and practical solutions to common experimental hurdles.
Troubleshooting Guide
This section addresses specific problems you might be facing in the lab. The question-and-answer format is designed to help you quickly identify and resolve your experimental issues.
Q1: My Boc protection reaction on a sterically hindered aminopyridine is showing low to no conversion. What are the likely causes and how can I fix it?
Low or no conversion is the most common issue when dealing with sterically hindered aminopyridines. The reduced nucleophilicity of the amino group, often due to electronic effects from the pyridine ring and steric hindrance from adjacent substituents, is the primary cause.[1] Here’s a systematic approach to troubleshoot this problem:
Immediate Steps to Consider:
-
Increase Reagent Equivalents: For sluggish reactions, increasing the equivalents of di-tert-butyl dicarbonate (Boc₂O) to 2-3 equivalents can help drive the reaction to completion.[2]
-
Elevate the Reaction Temperature: Gently heating the reaction mixture can provide the necessary activation energy to overcome the steric barrier.[2] Monitor the reaction closely by TLC to avoid potential side product formation or decomposition of Boc₂O at excessively high temperatures.[3]
-
Prolong the Reaction Time: Sterically hindered substrates often require significantly longer reaction times. Allow the reaction to proceed for 24-48 hours, monitoring periodically.
Advanced Strategies for Stubborn Cases:
-
Catalyst Choice is Crucial: While 4-(dimethylamino)pyridine (DMAP) is a common catalyst, its effectiveness can be limited with highly hindered substrates. Consider using a stronger, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIEA) in conjunction with DMAP.[4] The base helps to deprotonate the amine, increasing its nucleophilicity.
-
Alternative Catalytic Systems:
-
EDCI/HOBT: A method has been reported using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT) in the presence of a base, which has shown high yields for aminopyridine Boc protection.[5][6]
-
NaI/DMAP: A combination of sodium iodide and DMAP has been shown to be highly effective, in some cases leading to rapid and high-yielding Boc protection of unreactive amines.[7]
-
-
Solvent Effects: The choice of solvent can significantly impact reaction rates. Aprotic polar solvents like acetonitrile or tetrahydrofuran (THF) are generally good starting points.[2][8] For particularly insoluble starting materials, consider using a co-solvent system.
Q2: I'm observing the formation of multiple products, including a di-Boc protected species. How can I improve the selectivity for mono-Boc protection?
The formation of di-Boc protected aminopyridines is a known side reaction, especially when using a catalyst like DMAP.[] Here's how to enhance mono-selectivity:
-
Control Stoichiometry: Carefully control the stoichiometry of Boc₂O. Using a slight excess (1.1-1.5 equivalents) is often sufficient.
-
Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can disfavor the formation of the di-Boc product.
-
Modify the Catalytic System: Using a less activating catalyst or a non-nucleophilic base can improve selectivity. For instance, using only a base like triethylamine without DMAP may slow down the reaction but can increase the yield of the mono-Boc product.[10] A patented method suggests that the use of EDCI and HOBT provides good selectivity.[5][6]
Q3: My di-tert-butyl dicarbonate (Boc₂O) appears to be decomposing, leading to inconsistent results. What are the signs of decomposition and how can I prevent it?
Di-tert-butyl dicarbonate is thermally unstable and sensitive to moisture.[3][11] Decomposition can lead to the formation of tert-butanol and carbon dioxide, reducing the effective concentration of the reagent and potentially introducing side reactions.[8]
Signs of Decomposition:
-
Gas Evolution: Noticeable bubbling or pressure buildup in the reaction vessel (ensure the system is not closed).[4][12]
-
Inconsistent Potency: A fresh bottle of Boc₂O works well, while an older one gives poor yields.
-
Physical Appearance: While it can be a colorless solid or liquid, any significant discoloration may indicate decomposition.[3][8]
Prevention and Handling:
-
Storage: Store Boc₂O at or below room temperature, ideally in a refrigerator, to maintain its solid form and minimize decomposition.[11] It is often sold and stored in plastic bottles to prevent pressure buildup from CO₂ evolution.[8]
-
Handling: Minimize exposure to atmospheric moisture.[3] Use the reagent in a dry environment and ensure solvents are anhydrous.
-
Purification: If decomposition is suspected, the product can be purified before use.[13]
Frequently Asked Questions (FAQs)
This section covers broader conceptual questions related to the Boc protection of sterically hindered aminopyridines.
Q1: What is the mechanism of DMAP-catalyzed Boc protection, and why is it so effective?
DMAP acts as a nucleophilic catalyst. It attacks one of the carbonyl groups of Boc₂O, leading to the formation of a highly reactive Boc-pyridinium species and a tert-butyl carbonate leaving group.[4][12] The amine then attacks the carbonyl of the activated Boc-pyridinium intermediate, which is more electrophilic than Boc₂O itself, resulting in the Boc-protected amine and regeneration of the DMAP catalyst.[4][12]
Q2: Are there alternative reagents to Boc₂O for introducing a Boc group onto a sterically hindered amine?
While Boc₂O is the most common reagent, other options exist for challenging substrates:
-
2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON): This reagent can be effective in cases where Boc₂O fails.
-
1-(tert-Butoxycarbonyl)benzotriazole: Another activated form of the Boc group.[14]
It is important to note that these alternatives are often more expensive and may require different reaction conditions.
Q3: Can I use a strong base like sodium hydride (NaH) to deprotonate the aminopyridine before adding Boc₂O?
Yes, for particularly unreactive or sterically hindered amines, deprotonation with a strong, non-nucleophilic base like sodium hydride (NaH) or sodium hexamethyldisilazide (NaHMDS) prior to the addition of Boc₂O can be a very effective strategy.[][15] This approach generates the highly nucleophilic sodium amide salt, which then readily reacts with Boc₂O. This method avoids the formation of urea byproducts that can sometimes occur with hindered amines.[]
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of a Sterically Hindered Aminopyridine
Reagents and Materials:
-
Sterically hindered aminopyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylaminopyridine) (DMAP)
-
Triethylamine (TEA)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
Standard laboratory glassware
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the sterically hindered aminopyridine (1 equivalent) in the chosen anhydrous solvent.
-
Add triethylamine (1.5 equivalents).
-
Add a catalytic amount of DMAP (0.1 equivalents).
-
To the stirred solution, add di-tert-butyl dicarbonate (1.5-2.0 equivalents) portion-wise.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is sluggish, gentle heating (40-50 °C) may be applied.[2]
-
Upon completion, dilute the reaction mixture with the solvent and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Boc Protection using a Strong Base (NaH)
Reagents and Materials:
-
Sterically hindered aminopyridine
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents).
-
Wash the NaH with anhydrous hexane to remove the mineral oil, and then carefully decant the hexane.
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the sterically hindered aminopyridine (1 equivalent) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and slowly add a solution of di-tert-butyl dicarbonate (1.2 equivalents) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography if necessary.
Visualizations
Caption: Troubleshooting workflow for low conversion in Boc protection.
Caption: Mechanism of DMAP-catalyzed Boc protection.
References
- US6555713B1, "Protection of di-t-butyl dicarbonate against decomposition," Google P
- "DI-tert-BUTYL DICARBON
- "A Better Understanding of Di Tert Butyl Dicarbon
- "Di-tert-butyl dicarbon
- "BOC-amino acids," BOC Sciences.
- "Boc Protection Mechanism (Boc2O + Base + DMAP)," Common Organic Chemistry.
- "Boc Protection Mechanism (Boc2O + DMAP)," Common Organic Chemistry.
- "Amine Protection / Deprotection," Fisher Scientific.
- "Boc-Protected Amino Groups," Organic Chemistry Portal.
- "BOC Protection and Deprotection," Hebei Boze Chemical Co., Ltd.
- CN102936220A, "BOC protection method for aminopyridine," Google P
- "Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds," N
- "Application Note – N-Boc protection," Sigma-Aldrich.
- CN102936220B, "BOC protection method for aminopyridine," Google P
- "Efficient solventless technique for Boc-protection of hydrazines and amines," Semantic Scholar.
- "“Click-like” Boc protection of unreactive amine via solvent gelation with potential application for PET tracer development," Journal of Nuclear Medicine.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. echemi.com [echemi.com]
- 4. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 5. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 6. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 7. “Click-like” Boc protection of unreactive amine via solvent gelation with potential application for PET tracer development | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 8. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 10. BOC Protection and Deprotection [bzchemicals.com]
- 11. US6555713B1 - Protection of di-t-butyl dicarbonate against decomposition - Google Patents [patents.google.com]
- 12. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
analytical techniques for impurity profiling of Methyl 6-((tert-butoxycarbonyl)amino)nicotinate.
Welcome to the technical support center for the analytical impurity profiling of Methyl 6-((tert-butoxycarbonyl)amino)nicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into the methodologies and troubleshooting strategies essential for accurate and reliable impurity analysis. The information herein is grounded in established scientific principles and regulatory expectations to ensure the integrity of your analytical data.
Introduction to Impurity Profiling
Impurity profiling is a critical aspect of drug development and manufacturing, aimed at the identification, quantification, and control of impurities in drug substances and products.[1][2] For this compound, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), a thorough understanding of its impurity profile is paramount for ensuring the safety and efficacy of the final drug product. Impurities can originate from starting materials, by-products of the synthesis, degradation products, or residual solvents.[1]
Regulatory bodies such as the International Council for Harmonisation (ICH) provide comprehensive guidelines on impurity testing, including thresholds for reporting, identification, and qualification.[3] Adherence to these guidelines, such as ICH Q3A(R2) for impurities in new drug substances, is mandatory for regulatory submissions.[3]
Core Analytical Techniques and Troubleshooting
The primary analytical techniques for impurity profiling of this compound and similar molecules are High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS), and Gas Chromatography (GC) for volatile impurities.[1][4][5]
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone technique for separating and quantifying non-volatile and semi-volatile impurities.[1][2] A well-developed, stability-indicating HPLC method is essential for resolving the parent compound from all potential impurities.
Frequently Asked Questions (FAQs) - HPLC Analysis
Q1: What are the most common causes of peak tailing when analyzing nitrogen-containing heterocyclic compounds like this compound?
A1: Peak tailing for basic compounds like this is often due to secondary interactions between the analyte and acidic silanol groups on the silica-based stationary phase.[6][7] Other causes can include column overload, inappropriate mobile phase pH, extra-column dead volume, or a contaminated guard/analytical column.[8][9]
Q2: How can I mitigate peak tailing in my HPLC method?
A2: Several strategies can be employed:
-
Mobile Phase pH Adjustment: Operating at a low pH (e.g., pH ≤ 3) can suppress the ionization of silanol groups, minimizing secondary interactions.[6]
-
Use of Modern Columns: Employing columns packed with high-purity, Type B silica, which has a lower concentration of acidic silanols, can significantly improve peak shape.[6]
-
Mobile Phase Additives: Incorporating a competing base, such as triethylamine (TEA), in the mobile phase can mask the active silanol sites. However, this is less common with modern columns.
-
Reduce Sample Load: Injecting a lower concentration or smaller volume of the sample can rule out column overload as the cause.[9]
Q3: My retention times are drifting during a long analytical run. What should I investigate?
A3: Retention time drift can be caused by several factors:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the sequence.
-
Mobile Phase Composition: Inaccurate mobile phase preparation or evaporation of the more volatile solvent component in a mixture can alter the elution strength.
-
Temperature Fluctuations: Use a column oven to maintain a consistent temperature, as viscosity and retention are temperature-dependent.
-
Column Degradation: Over time, the stationary phase can degrade, especially at extreme pH values or high temperatures, leading to changes in retention.[10]
Troubleshooting Guide: HPLC Peak Shape Issues
| Issue | Potential Cause(s) | Recommended Action(s) |
| Peak Tailing (All Peaks) | Blocked column inlet frit; Extra-column dead volume (e.g., loose fitting, long tubing).[9] | Reverse and flush the column. If unresolved, replace the frit or the column. Check and tighten all fittings and use tubing with appropriate internal diameter. |
| Peak Tailing (Specific Peaks) | Secondary interactions with stationary phase; Co-eluting impurity.[8] | Adjust mobile phase pH; Use a different column chemistry (e.g., embedded polar group); Optimize gradient to resolve co-eluting species. |
| Peak Fronting | Sample overload; Sample solvent stronger than mobile phase.[9] | Reduce injection volume or sample concentration. Dissolve the sample in the mobile phase or a weaker solvent. |
| Split Peaks | Partially blocked column frit; Column contamination or void.[8] | Replace the guard column if used. Back-flush the analytical column. If the problem persists, the column may need replacement. |
Experimental Protocol: A Starting Point for HPLC Method Development
This protocol provides a robust starting point for developing a stability-indicating HPLC method for this compound. Method validation must be performed according to ICH Q2(R1) guidelines.[11][12][13]
-
Instrumentation: HPLC with UV/DAD detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %B 0 20 20 80 25 80 25.1 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
Rationale:
-
A C18 column provides good hydrophobic retention for the molecule.
-
Using formic acid in the mobile phase helps to protonate the pyridine nitrogen, leading to better peak shape and controlling the ionization of residual silanols.[14]
-
A gradient elution is necessary to ensure that impurities with a wide range of polarities are eluted and detected.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the identification and structural elucidation of unknown impurities.[4][5] It provides molecular weight information and, with tandem MS (MS/MS), fragmentation data that can be used to deduce the structure of an impurity.
Frequently Asked Questions (FAQs) - LC-MS Analysis
Q1: I am observing in-source fragmentation of my parent compound, specifically the loss of the Boc group. How can I minimize this?
A1: The tert-butoxycarbonyl (Boc) protecting group is known to be labile under certain ESI-MS conditions.[15][16] To minimize this:
-
Use a Softer Ionization Technique: If available, consider Atmospheric Pressure Chemical Ionization (APCI) or a gentler ESI source setting.
-
Optimize Source Parameters: Reduce the fragmentor or cone voltage to decrease the energy applied in the ion source.[15]
-
Mobile Phase Modifier: Formic acid is generally preferred over trifluoroacetic acid (TFA), as TFA can cause deprotection of the Boc group.[15]
Q2: How can I confirm the identity of a suspected process-related impurity?
A2: A multi-step approach is recommended:
-
High-Resolution MS (HRMS): Obtain an accurate mass measurement to determine the elemental composition of the impurity.
-
MS/MS Fragmentation: Compare the fragmentation pattern of the impurity with that of the parent compound to identify common structural motifs.
-
Synthesis and Co-injection: Synthesize the suspected impurity and perform a co-injection with the sample. If the impurity is correctly identified, a single, sharp peak will be observed.
-
NMR Spectroscopy: For definitive structural confirmation, isolate the impurity (e.g., by preparative HPLC) and perform 1D and 2D NMR analysis.[5]
Visualization: General Impurity Profiling Workflow
Caption: A typical workflow for the identification and quantification of impurities.
Forced Degradation Studies
Forced degradation (or stress testing) studies are essential for developing and validating stability-indicating analytical methods.[17][18] These studies involve subjecting the drug substance to harsh conditions to generate potential degradation products.[19][20][21]
Frequently Asked Questions (FAQs) - Forced Degradation
Q1: What conditions are typically used for forced degradation of this compound?
A1: The recommended stress conditions according to ICH guidelines include:
-
Acid Hydrolysis: e.g., 0.1 M HCl at 60 °C.
-
Base Hydrolysis: e.g., 0.1 M NaOH at 60 °C. The ester and Boc-protecting group are susceptible to basic hydrolysis.
-
Oxidation: e.g., 3% H₂O₂ at room temperature.
-
Thermal Stress: e.g., 80 °C in a dry oven.
-
Photostability: Exposure to light as per ICH Q1B guidelines.[18]
Q2: What is the target degradation level in these studies?
A2: The goal is to achieve a modest level of degradation, typically in the range of 5-20%.[19] Excessive degradation can lead to the formation of secondary and tertiary degradation products that may not be relevant under normal storage conditions.
Q3: How do I ensure mass balance in my forced degradation studies?
A3: Mass balance is a critical component of validating a stability-indicating method. It involves demonstrating that the sum of the assay value of the main peak and the levels of all degradation products is close to 100% of the initial value. A good mass balance (e.g., 98-102%) provides confidence that all major degradation products have been detected.
Visualization: Forced Degradation Decision Tree
Caption: Decision tree for validating a stability-indicating method.
Summary of Potential Impurities
Based on the structure of this compound, several potential impurities can be anticipated.
| Impurity Type | Potential Structure/Name | Origin | Recommended Analytical Technique |
| Process-Related | 6-Aminonicotinic acid methyl ester | Incomplete Boc protection or deprotection during synthesis. | HPLC, LC-MS |
| Process-Related | Nicotinic acid derivatives | Impurities in starting materials.[22] | HPLC, LC-MS |
| Degradation | 6-((tert-butoxycarbonyl)amino)nicotinic acid | Hydrolysis of the methyl ester. | HPLC, LC-MS |
| Degradation | Methyl 6-aminonicotinate | Hydrolysis of the Boc group. | HPLC, LC-MS |
| Residual Solvents | Methanol, Ethyl Acetate, etc. | From synthesis and purification steps. | GC-HS (Headspace) |
This guide provides a foundational framework for developing and troubleshooting analytical methods for the impurity profiling of this compound. A thorough and scientifically sound approach to impurity analysis is crucial for ensuring the quality and safety of pharmaceutical products.
References
- ICH Q2 Analytical Method Validation | PPTX - Slideshare. (n.d.).
- ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- ICH. (n.d.). Quality Guidelines.
- Abraham Entertainment. (2025, October 22). ICH Q2 R1: Mastering Analytical Method Validation.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Restek. (2014, March 11). Troubleshooting HPLC- Tailing Peaks.
- Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
- Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
- Nuventra. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- YMC. (n.d.). HPLC Troubleshooting Guide.
- MedCrave. (2016, December 14). Forced degradation studies.
- Royal Society of Chemistry. (n.d.). Supporting Information.
- Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals.
- Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review.
- Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- Regis Technologies. (n.d.). Technical Guide Series - Forced Degradation Studies.
- Kamal, A., et al. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. PubMed, 22(1), 1-15.
- Satish, S., & Nitu, S. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2), 107-117.
- Veeprho. (n.d.). Methyl Nicotinate Impurities and Related Compound.
- Dubey, S., et al. (2018). Impurity Profiling and Drug Characterization: Backdrop and Approach. Indo American Journal of Pharmaceutical Sciences, 05(04).
- Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
- ResearchGate. (n.d.). Analysis of methylnicotinate solutions by HPLC.
- Hawkins, C. L., et al. (2020). Absolute quantitative analysis of intact and oxidized amino acids by LC-MS without prior derivatization. PubMed, 501, 115-124.
- ResearchGate. (2021, July 16). How can I avoid the Boc-cleavage during Mass Analysis?
- Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
- Raju, G., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(6), 651-63.
- Sdocument. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis.
- Qu, W., et al. (2024). A comprehensive LC-MS based study of factors influencing biotinylation of critical reagents. Bioanalysis, 16(16), 895-904.
- Scope Database. (n.d.). DEVELOPMENT AND VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF (2R, 3S)-3-((TERT-BUTOXY CARBONYL)AMINO).
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
Sources
- 1. soeagra.com [soeagra.com]
- 2. iajps.com [iajps.com]
- 3. ICH Official web site : ICH [ich.org]
- 4. biotech-spain.com [biotech-spain.com]
- 5. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Blogs | Restek [discover.restek.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 12. database.ich.org [database.ich.org]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. phx.phenomenex.com [phx.phenomenex.com]
- 15. researchgate.net [researchgate.net]
- 16. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biopharminternational.com [biopharminternational.com]
- 18. medcraveonline.com [medcraveonline.com]
- 19. pharmtech.com [pharmtech.com]
- 20. biomedres.us [biomedres.us]
- 21. cdn2.hubspot.net [cdn2.hubspot.net]
- 22. veeprho.com [veeprho.com]
Technical Support Center: Strategies to Avoid Racemization in Aminonicotinate Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with stereochemical integrity during reactions involving aminonicotinate derivatives. Racemization, the conversion of a chiral molecule into a mixture of enantiomers, is a critical issue in pharmaceutical development, as different enantiomers can have vastly different pharmacological and toxicological profiles.[1][2] This document provides in-depth troubleshooting guides and frequently asked questions to help you diagnose and solve racemization problems in your experiments.
The principles discussed here are largely derived from the extensive body of research on peptide synthesis. Aminonicotinates are heterocyclic amino acid analogs, and the mechanisms of amide bond formation and racemization are directly comparable.[3][4]
Troubleshooting Guide: Diagnosing and Solving Racemization
This section is structured to help you systematically identify and address the root causes of racemization in your aminonicotinate reactions.
Problem 1: High levels of epimerization (>1-2%) are detected in my final product.
This is the most common issue and can be caused by several factors working in concert. Use the following workflow to pinpoint the likely cause.
Caption: Troubleshooting workflow for addressing high racemization.
Detailed Solutions:
-
Possible Cause A: Inappropriate Coupling Reagent
-
Explanation: The activation of the carboxylic acid is the step where racemization is most likely to occur.[5] Carbodiimides like DCC or DIC form a highly reactive O-acylisourea intermediate, which rapidly cyclizes to an oxazolone. This oxazolone is the primary culprit in racemization.[6][7]
-
Recommended Solution:
-
Use Additives with Carbodiimides: Never use a carbodiimide reagent alone. Always include an additive like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl cyano(hydroxyimino)acetate (Oxyma).[6][8] These additives trap the O-acylisourea to form an active ester intermediate that is more stable and less prone to racemization.[9] HOAt and Oxyma are generally more effective at suppressing racemization than HOBt.[3][6]
-
Switch to Onium or Phosphonium Reagents: Uronium/aminium salts (e.g., HATU, HBTU) or phosphonium salts (e.g., PyBOP) are generally superior for suppressing racemization.[9][10] These reagents form the less racemization-prone active esters directly. HATU, which incorporates the HOAt moiety, is particularly effective.[5]
-
-
-
Possible Cause B: Base is Too Strong or Unhindered
-
Explanation: The base plays a dual role: it deprotonates the carboxylic acid salt and neutralizes the amine salt. However, a strong or sterically unhindered base can also directly abstract the acidic α-proton from the activated intermediate or the oxazolone, leading to racemization.[5][11]
-
Recommended Solution: Use the weakest, most sterically hindered base that can effectively carry out the reaction. For many applications, N-methylmorpholine (NMM) is a better choice than diisopropylethylamine (DIPEA).[6] In cases of extremely sensitive substrates, the highly hindered base 2,4,6-collidine may be beneficial.[6][12]
-
-
Possible Cause C: High Reaction Temperature
-
Explanation: Racemization is a kinetically controlled process. Higher temperatures increase the rate of all reactions, including the undesired epimerization pathways.[13] This is a critical consideration in microwave-assisted syntheses where temperatures can rise significantly.[12]
-
Recommended Solution: Perform the coupling reaction at a lower temperature, typically 0 °C, and allow it to warm slowly to room temperature.[14] For microwave protocols, carefully control the temperature settings, limiting exposure to high temperatures. It may be necessary to sacrifice reaction speed for chiral purity.[12]
-
Problem 2: Racemization is specifically high for a C-terminal Histidine or Cysteine analog.
-
Explanation: Certain amino acid derivatives are inherently more prone to racemization. Histidine's imidazole side chain can act as a base, catalyzing racemization.[15][16] Cysteine's side chain is also known to increase susceptibility.[17]
-
Recommended Solutions:
-
For Histidine Analogs: Protect the side-chain imidazole nitrogen with a group like Trityl (Trt) or Benzyloxymethyl (Bom). This prevents the side chain from participating in the reaction and reduces racemization.[14][16]
-
For Cysteine Analogs: The combination of DIC with Oxyma has been shown to be particularly effective at minimizing racemization for cysteine residues.[17][18] Avoid prolonged pre-activation times.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization in aminonicotinate coupling reactions?
The dominant mechanism for racemization during amide bond formation is the formation of a 5(4H)-oxazolone (also known as an azlactone).[4][5][6]
-
Activation: The carboxyl group of the N-protected aminonicotinate is activated by a coupling reagent.
-
Cyclization: The carbonyl oxygen of the N-protecting group attacks the activated carboxyl group, forming the planar, achiral oxazolone intermediate. This step is much faster with acyl-type protecting groups than with urethane-type (Fmoc, Boc) protecting groups.
-
Enolization: In the presence of a base, the proton at the α-carbon (the former stereocenter) is abstracted. This creates an achiral aromatic oxazole structure.[6][19]
-
Aminolysis: The incoming amine can now attack the oxazolone from either face of the planar ring with nearly equal probability, resulting in a mixture of D and L products.[4]
Caption: The oxazolone pathway is the main cause of racemization.
Q2: How do I choose the best coupling reagent and additives?
Your choice should be guided by the sensitivity of your substrate.
| Coupling Reagent Class | Examples | Racemization Risk | Recommended Additive | When to Use |
| Carbodiimides | DIC, EDC | High (if used alone) | Oxyma, HOAt, HOBt | Routine couplings where cost is a factor. Never use without an additive .[8][10] |
| Onium (Aminium/Uronium) | HATU, HBTU, HCTU | Low to Moderate | None needed (HOAt/HOBt is part of the structure) | For sensitive substrates, difficult couplings, and when minimizing racemization is critical.[3][9] |
| Onium (Phosphonium) | PyBOP, PyAOP | Low | None needed | Similar to aminium salts; very effective but can be more expensive. Does not cause guanidinylation side reactions.[10][15] |
Expert Insight: For a previously untested, valuable aminonicotinate, start with a reliable onium salt like HATU. While more expensive, it provides the highest chance of success with minimal racemization, saving time and material in the long run.[5]
Q3: What is the role of solvent polarity in racemization?
Polar aprotic solvents like DMF and NMP are excellent for solubility but can promote racemization by stabilizing the charged intermediates (enolates) involved in the process.[7][20] Less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred to suppress racemization.[17] However, you must always balance the need to minimize racemization with the need to maintain adequate solubility for all reaction components. A reaction that crashes out of solution will not proceed efficiently, regardless of the solvent's effect on racemization.
Key Experimental Protocols
Protocol 1: Low-Racemization Coupling Using HATU
This protocol is recommended for aminonicotinates that are sensitive or of high value.
-
Preparation: In a clean, dry, nitrogen-flushed flask, dissolve the N-protected aminonicotinate (1.0 eq) and HATU (1.0 eq) in anhydrous DCM or THF (to a concentration of approx. 0.1 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add N-methylmorpholine (NMM) (2.0 eq) dropwise to the solution. Stir for 1-2 minutes. Avoid using DIPEA unless necessary for solubility or difficult couplings.[6]
-
Activation: Stir the mixture at 0 °C for 5-10 minutes. This is the "pre-activation" step. Do not extend this time unnecessarily.
-
Amine Addition: Add the amine component (1.0-1.1 eq) to the reaction mixture, either neat or as a solution in the reaction solvent.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS until the starting aminonicotinate is consumed.
-
Workup: Quench the reaction with a mild acid (e.g., saturated aq. NH₄Cl), and proceed with standard aqueous extraction and purification.
References
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]
- Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. (2002). Analytical Chemistry. [Link]
- Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.).
- Epimerisation in Peptide Synthesis. (2022). MDPI. [Link]
- Epimerisation in Peptide Synthesis. (2022). National Institutes of Health (NIH). [Link]
- Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (2022). National Institutes of Health (NIH). [Link]
- A New Wave of Amide Bond Formations for Peptide Synthesis. (2022).
- Racemization in stepwise solid-phase peptide synthesis at elevated temperature. (2018).
- Coupling Reagents. (n.d.). Aapptec Peptides. [Link]
- Developments in peptide and amide synthesis. (2004). Luxembourg Bio Technologies. [Link]
- Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). National Institutes of Health (NIH). [Link]
- Effect of coupling reagent on α-C racemization of His, Cys, and Ser... (2023).
- Ynamide Coupling Reagents: Origin and Advances. (2022). National Institutes of Health (NIH). [Link]
- Amino Acid Derivatives for Peptide Synthesis. (n.d.). Aapptec. [Link]
- STEREOCHEMISTRY II SEM-1, CC-1B PART-11, PPT-11 Part-11: Racemization. (n.d.). St.
- General mechanism of base-catalysed racemisation. (2020).
- Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. (2009).
- SPPS Tips For Success Handout. (2016). Mesa Labs. [Link]
- The problem of racemization in drug discovery and tools to predict it. (2019).
- 19.11: Racemization. (2021). Chemistry LibreTexts. [Link]
- Role of racemization in optically active drugs development. (2007). PubMed. [Link]
- Racemiz
Sources
- 1. researchgate.net [researchgate.net]
- 2. Role of racemization in optically active drugs development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. mdpi.com [mdpi.com]
- 8. peptide.com [peptide.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. hepatochem.com [hepatochem.com]
- 11. Ynamide Coupling Reagents: Origin and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. peptide.com [peptide.com]
- 16. peptide.com [peptide.com]
- 17. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Racemization - Wikipedia [en.wikipedia.org]
- 20. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of Substituted Nicotinic Acid Reactivity
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the low reactivity of substituted nicotinic acids. Our goal is to empower you with the knowledge to overcome common experimental hurdles and achieve success in your synthetic endeavors.
Troubleshooting Guide: Overcoming Common Synthetic Hurdles
This section directly addresses specific issues you may encounter during your experiments, offering insights into the underlying causes and providing actionable solutions.
Issue 1: Inefficient Amide Coupling and Low Yields
Q: I am attempting an amide coupling with a substituted nicotinic acid and an amine, but the reaction is sluggish and the yield is poor. Why is this happening and what can I do to improve it?
A: This is a frequent challenge rooted in the electronic nature of the nicotinic acid scaffold and the thermodynamics of amide bond formation.
The Underlying Chemistry:
Directly reacting a carboxylic acid and an amine to form an amide is often kinetically and thermodynamically unfavorable at standard temperatures.[1] The reaction is a dehydration condensation that requires significant energy input to proceed. Furthermore, the electron-withdrawing nature of the pyridine ring in nicotinic acid deactivates the carboxyl group, making the carbonyl carbon less electrophilic and therefore less susceptible to nucleophilic attack by the amine.
Solutions and Protocols:
To overcome this, the carboxylic acid must be "activated" by converting it into a more reactive intermediate. This is typically achieved using coupling reagents.
Recommended Coupling Reagents:
The choice of coupling reagent is critical and depends on the specific substrates and their steric and electronic properties. Here is a comparison of commonly used reagents:
| Coupling Reagent | Acronym | Key Features & Considerations | Byproduct Solubility |
| N,N'-Dicyclohexylcarbodiimide | DCC | Highly effective and inexpensive. | Dicyclohexylurea (DCU) is insoluble in most organic solvents, which can simplify purification by filtration but makes it unsuitable for solid-phase synthesis.[2] |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDAC | Water-soluble, making it ideal for solution-phase synthesis where the urea byproduct can be removed by aqueous workup.[2][3] | Water-soluble. |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | A phosphonium salt-based reagent known for high coupling efficiency and lower risk of racemization compared to carbodiimides alone.[4] | Soluble in common organic solvents. |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Similar to PyBOP, effective for difficult couplings. | Soluble in common organic solvents. |
| Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium | HATU | An aminium/uronium salt-based reagent that is highly effective, especially for sterically hindered substrates. Often used with a non-nucleophilic base like diisopropylethylamine (DIPEA). | Soluble in common organic solvents. |
Protocol: General Procedure for EDC/HOBt Coupling
This protocol is a robust starting point for many substituted nicotinic acid couplings. The addition of 1-hydroxybenzotriazole (HOBt) minimizes racemization and improves efficiency.[2][4]
-
Dissolve the Reagents: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve your substituted nicotinic acid (1 equivalent) in an appropriate anhydrous solvent (e.g., DMF, DCM, or THF).
-
Add Coupling Agents: Add HOBt (1.1 equivalents) and EDC (1.1 equivalents) to the solution. Stir at room temperature for 15-30 minutes. This pre-activation step forms a reactive ester intermediate.
-
Introduce the Amine: Add your amine (1.0-1.2 equivalents) to the reaction mixture. If your amine is a hydrochloride salt, add a non-nucleophilic base like DIPEA or triethylamine (TEA) (1.5-2.0 equivalents) to liberate the free amine.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress using an appropriate technique (e.g., TLC or LC-MS). Reactions are typically complete within 2-24 hours.
-
Workup: Upon completion, perform a standard aqueous workup to remove the water-soluble byproducts and any remaining reagents. The exact procedure will depend on the properties of your product.
Issue 2: Challenges in Esterifying the Carboxylic Acid
Q: I am struggling to synthesize the methyl or ethyl ester of my substituted nicotinic acid using standard Fischer esterification conditions (acid catalyst and alcohol). What alternative methods can I use, especially for sterically hindered substrates?
A: The low reactivity of the nicotinic acid carboxyl group, especially when flanked by bulky substituents, often renders traditional Fischer esterification inefficient. More potent activation methods are required.
The Underlying Chemistry:
Steric hindrance around the carboxylic acid can prevent the approach of the alcohol nucleophile, even under acidic conditions.[5] The electronic deactivation from the pyridine ring further exacerbates this issue.
Solutions and Protocols:
1. Steglich Esterification:
This method is highly effective for esterifying sterically hindered substrates because it uses a carbodiimide (like DCC or DIC) to activate the carboxylic acid, and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) to facilitate the nucleophilic attack of the alcohol.[6]
Protocol: Steglich Esterification of a Substituted Nicotinic Acid
-
Combine Reactants: In a flask under an inert atmosphere, combine the substituted nicotinic acid (1 equivalent), the alcohol (1.5-3 equivalents), and a catalytic amount of DMAP (0.1-0.2 equivalents) in an anhydrous aprotic solvent like DCM or THF.
-
Cool the Mixture: Cool the reaction mixture to 0 °C in an ice bath.
-
Add Carbodiimide: Slowly add a solution of DCC or DIC (1.1 equivalents) in the reaction solvent.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Purification: If using DCC, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration. The filtrate can then be subjected to a standard workup and chromatographic purification.
2. Conversion to an Acyl Chloride:
For particularly stubborn esterifications, converting the nicotinic acid to the highly reactive acyl chloride is a powerful strategy.
Protocol: Two-Step Esterification via Acyl Chloride
-
Acyl Chloride Formation: In a fume hood, gently reflux the substituted nicotinic acid (1 equivalent) with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (2-3 equivalents) in an inert solvent (e.g., toluene or DCM) for 1-3 hours.
-
Remove Excess Reagent: Carefully remove the solvent and excess thionyl/oxalyl chloride under reduced pressure.
-
Esterification: Dissolve the crude acyl chloride in an anhydrous solvent (e.g., DCM) and cool to 0 °C. Slowly add the desired alcohol (1.1 equivalents) and a non-nucleophilic base like triethylamine (1.2 equivalents). Stir and allow to warm to room temperature.
-
Workup and Purification: Once the reaction is complete, perform an aqueous workup to remove the triethylamine hydrochloride salt and purify the ester product.
Issue 3: Poor Performance in Suzuki-Miyaura Cross-Coupling Reactions
Q: I am attempting a Suzuki-Miyaura coupling with a bromo- or chloro-substituted nicotinic acid, but the reaction is not proceeding to completion. How can I optimize this transformation?
A: The Suzuki-Miyaura reaction is a robust method for C-C bond formation, but its success with heteroaromatic halides like substituted halonicotinic acids is highly dependent on the choice of catalyst, ligand, base, and solvent.[7][8]
The Underlying Chemistry:
The catalytic cycle of the Suzuki reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic group from the boronic acid to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the catalyst.[9][10] Each of these steps can be influenced by the electronic properties of the nicotinic acid substrate and the reaction conditions.
Optimization Strategies:
-
Catalyst and Ligand Selection: The choice of palladium source and phosphine ligand is paramount. Electron-rich, bulky phosphine ligands often enhance the rate of both oxidative addition and reductive elimination.
-
Common Palladium Precatalysts: Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃
-
Effective Ligands: SPhos, XPhos, RuPhos, Tricyclohexylphosphine (PCy₃)
-
-
Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[9] The choice of base can significantly impact the reaction outcome.
-
Strong Bases: K₃PO₄, Cs₂CO₃ (often effective for challenging couplings)
-
Milder Bases: K₂CO₃, NaHCO₃
-
-
Solvent System: A variety of solvent systems can be employed, often a mixture of an organic solvent and water.
-
Common Solvents: Dioxane, Toluene, DMF, often with added water (e.g., Dioxane/H₂O 4:1).
-
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Prepare the Reaction Vessel: To a Schlenk flask or microwave vial, add the halo-substituted nicotinic acid (1 equivalent), the boronic acid or boronate ester (1.2-1.5 equivalents), and the base (2-3 equivalents).
-
Add Catalyst and Ligand: Add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (4-10 mol%).
-
Add Solvent and Degas: Add the chosen solvent system. Thoroughly degas the mixture by bubbling argon or nitrogen through it for 15-30 minutes, or by using several freeze-pump-thaw cycles.
-
Heat the Reaction: Heat the reaction to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent and water. Separate the layers and extract the aqueous layer. Combine the organic layers, wash with brine, dry over Na₂SO₄ or MgSO₄, and concentrate. Purify the product by column chromatography.
Frequently Asked Questions (FAQs)
Q1: Why are substituted nicotinic acids generally considered to have low reactivity?
The low reactivity stems from the electronic properties of the pyridine ring. The nitrogen atom is highly electronegative, which withdraws electron density from the ring system.[11] This makes the ring electron-deficient and deactivates it towards electrophilic aromatic substitution. This electron-withdrawing effect also extends to the carboxylic acid group at the 3-position, reducing the electrophilicity of the carbonyl carbon and making it less reactive towards nucleophiles.
Q2: What is the fundamental role of an "activating agent" or "coupling reagent" in these reactions?
An activating agent transforms the hydroxyl group of the carboxylic acid into a better leaving group.[12] In simple terms, it converts the carboxyl group into a more reactive intermediate, such as a reactive ester or an acyl isourea.[4][13] This intermediate is much more susceptible to nucleophilic attack by an amine or alcohol, thereby facilitating the formation of the desired amide or ester bond under milder conditions than direct condensation would require.[1][14]
dot digraph "Activation_of_Carboxylic_Acid" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption: "Activation workflow for nicotinic acids."
Q3: How do I choose the right solvent for my reaction?
The ideal solvent should dissolve all reactants and be inert to the reaction conditions.
-
For Amide Couplings: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF), Dichloromethane (DCM), and Tetrahydrofuran (THF) are common choices. DMF is excellent at dissolving a wide range of substrates but can be difficult to remove.
-
For Suzuki Couplings: Toluene, 1,4-dioxane, and DMF are frequently used, often in a biphasic mixture with water to facilitate the dissolution of the inorganic base.
-
General Considerations: Always use anhydrous solvents when working with moisture-sensitive reagents like coupling agents or organometallics to prevent hydrolysis and deactivation.
Q4: Are there any specific safety precautions for activating nicotinic acids?
Yes, safety is paramount.
-
Coupling Reagents: Many coupling reagents (e.g., DCC, HATU) are sensitizers and can cause allergic reactions. Always handle them in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Acyl Chloride Formation: Reagents like thionyl chloride and oxalyl chloride are highly corrosive and toxic, and they react violently with water. All work must be conducted in a well-ventilated fume hood, and appropriate quenching procedures should be in place.
-
Inert Atmosphere: Many of these reactions require an inert atmosphere (nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.
References
- Preparation of Amides. (2023). JoVE.
- Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. (2017). The Journal of Organic Chemistry.
- Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. (2017). ResearchGate.
- Peptide synthesis. (n.d.). University of Calgary.
- Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017). PubMed Central.
- Chemistry of Amides. (2022). LibreTexts Chemistry.
- Peptide synthesis. (n.d.). Wikipedia.
- Coupling Reagents. (n.d.). Aapptec Peptides.
- Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. (2001). ResearchGate.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Suzuki reaction. (n.d.). Wikipedia.
- The Suzuki Reaction. (n.d.). Myers Research Group, Harvard University.
- Steric effects. I. Esterification and acid-catalyzed hydrolysis of esters. (1952). ACS Publications.
- Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. (2023). National Institutes of Health.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 13. Video: Preparation of Amides [jove.com]
- 14. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Catalyst Loading in Cross-Coupling Reactions
Welcome to the Technical Support Center dedicated to the fine-tuning of catalyst loading in palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reaction optimization, troubleshoot common experimental hurdles, and ultimately achieve efficient, reproducible, and scalable results. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, enabling the formation of crucial carbon-carbon and carbon-heteroatom bonds.[1] However, achieving optimal performance while minimizing the use of expensive and toxic palladium catalysts is a significant challenge.[2][3] This resource provides field-proven insights and practical guidance to master this critical aspect of synthetic chemistry.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a new cross-coupling reaction?
A1: For initial screening of a new cross-coupling reaction, a standard catalyst loading is typically between 1-5 mol% of the palladium source.[4][5] A common starting point is 2 mol% Pd catalyst with a palladium-to-ligand ratio of 1:1 to 1:2.[4] For many Suzuki-Miyaura couplings, a range of 0.5–2.5 mol% is a good initial window.[6] It is often more efficient to first screen various ligands and bases to identify a promising system before extensively optimizing the catalyst loading.[4]
Q2: How does increasing the catalyst loading affect the reaction outcome?
A2: Increasing the catalyst loading generally accelerates the reaction rate and can lead to higher yields, which is particularly useful for challenging or sterically hindered substrates.[7][8] However, higher catalyst loadings can also increase the prevalence of side reactions and complicate product purification due to higher levels of residual palladium.[8][9] This creates a trade-off that must be carefully optimized for each specific transformation.[8]
Q3: When is it appropriate to consider using a higher catalyst loading?
A3: A higher catalyst loading should be considered under the following circumstances:
-
Low Conversion: When you observe low or incomplete conversion of your starting materials.[8]
-
Sluggish Reactions: If the reaction is proceeding very slowly.[8]
-
Challenging Substrates: When working with particularly difficult coupling partners, such as sterically hindered aryl halides or electron-deficient anilines.[7][8]
An optimization screen is always recommended to determine the most effective loading for your specific system.[8]
Q4: My reaction is not reproducible. What are the likely causes related to the catalyst?
A4: Poor reproducibility can often be traced back to the catalyst system. Key factors include:
-
Inconsistent Catalyst Activity: The in-situ generation of the active Pd(0) species can be variable.[8] Using a well-defined, commercially available precatalyst can lead to more consistent results.[1][8]
-
Variable Reagent Quality: Impurities in starting materials, solvents, or the base can negatively impact the reaction.[8] Ensure all reagents are of high purity, and use anhydrous solvents and freshly opened bases.[8][10]
-
Catalyst Sensitivity: The active Pd(0) catalyst is often sensitive to air and moisture.[10][11] Inadequate degassing of solvents and reagents can lead to catalyst deactivation and inconsistent results.[11]
Troubleshooting Guide: Common Issues & Solutions
This guide addresses specific issues you may encounter during your cross-coupling experiments, with a focus on problems related to catalyst loading and activity.
Issue 1: Low or No Product Yield
Observing a low yield or recovering unreacted starting material is one of the most common challenges in cross-coupling reactions.
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution |
| Inefficient Pre-catalyst Reduction | The active catalyst in most cross-coupling reactions is a Pd(0) species, which is often generated in-situ from a Pd(II) precursor like Pd(OAc)₂ or PdCl₂.[1][12] Incomplete reduction to Pd(0) can severely limit catalytic activity.[1] Ensure your base is strong enough and soluble in the reaction medium to facilitate this reduction. In some cases, phosphine ligands can also aid in the reduction of the palladium center.[10] |
| Catalyst Poisoning | Impurities in your reagents (e.g., aryl halide, organometallic partner, solvent, or base) can act as catalyst poisons.[10][13] Ensure all reagents are of high purity and that solvents are anhydrous and have been properly degassed.[10] For reactions involving nitrogen-containing heterocycles, the Lewis basic nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[4] In such cases, using bulky, electron-rich ligands can sterically hinder this unwanted coordination.[4] |
| Inappropriate Ligand Choice | The ligand is critical for stabilizing the catalyst and promoting key steps in the catalytic cycle.[7][14] For sterically demanding substrates, standard ligands like PPh₃ may be ineffective.[7] A screening of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands is often necessary.[7][12] |
| Insufficient Catalyst Loading | For particularly challenging or unreactive substrates, the initial catalyst loading may simply be too low to achieve a reasonable reaction rate and conversion.[15] Systematically increase the catalyst loading in small increments (e.g., from 1 mol% to 2 mol%, then 3 mol%) to see if the yield improves. |
Issue 2: Reaction Stalls Before Completion
Sometimes a reaction proceeds initially but then stops before all the starting material is consumed.
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution |
| Catalyst Decomposition (Formation of Palladium Black) | The formation of a black precipitate is a clear sign of catalyst deactivation, where the active Pd(0) species has aggregated into inactive palladium black.[7][10] This can be caused by high temperatures, the presence of oxygen, or insufficient ligand stabilization.[7][10][13] Ensure your reaction is performed under a strict inert atmosphere (e.g., nitrogen or argon) and use thoroughly degassed solvents.[7][10] Consider running the reaction at a lower temperature, even if it requires a longer reaction time.[4][7] Using a higher ligand-to-palladium ratio can also help stabilize the active catalyst. |
| Product Inhibition | In some cases, the desired product may coordinate to the palladium center, inhibiting further catalytic cycles.[8] This can sometimes be mitigated by trying a different solvent to improve the solubility of all components and minimize this inhibitory effect.[8] |
| Limited Catalyst Lifetime | The catalyst may simply have a limited lifetime under the specific reaction conditions.[8] Consider a higher initial catalyst loading or the use of a more robust precatalyst. In some instances, a second addition of the catalyst midway through the reaction can be beneficial.[8] |
Issue 3: Formation of Homocoupling Side Products
The formation of byproducts from the coupling of two identical starting materials (e.g., two aryl halides or two organometallic reagents) can reduce the yield of the desired cross-coupled product.
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution |
| Presence of Oxygen | Oxygen can promote the homocoupling of boronic acids in Suzuki reactions.[6] It is crucial to thoroughly degas all reagents and solvents and maintain an inert atmosphere throughout the reaction.[4][6] |
| Slow Transmetalation | If the transmetalation step is slow relative to homocoupling, an increase in this side product will be observed.[6] This can sometimes be addressed by changing the base or solvent to facilitate the transmetalation step. |
| High Concentration of Organometallic Reagent | A high concentration of the organoboron reagent in Suzuki reactions can lead to homocoupling.[4] Consider a slower addition of the boronic acid to the reaction mixture.[4] |
Experimental Protocols & Workflows
Protocol 1: General Procedure for Catalyst Loading Optimization Screen
This protocol outlines a systematic approach to optimizing catalyst loading for a generic cross-coupling reaction (e.g., Suzuki-Miyaura).
Materials:
-
Aryl halide (1.0 mmol)
-
Boronic acid (1.2 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Palladium precatalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., SPhos)
-
Anhydrous, degassed solvent (e.g., Toluene/H₂O 10:1, 5 mL)
-
Reaction vials with stir bars
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Reaction Setup: In an inert atmosphere, add the aryl halide, boronic acid, and base to a series of reaction vials.
-
Catalyst/Ligand Stock Solution: Prepare a stock solution of the palladium precatalyst and ligand in the reaction solvent to ensure accurate dispensing of small quantities.
-
Catalyst Addition: Add the appropriate volume of the catalyst/ligand stock solution to each vial to achieve the desired catalyst loadings (e.g., 0.5 mol%, 1.0 mol%, 2.0 mol%, 3.0 mol%).
-
Solvent Addition: Add the remaining solvent to each vial to reach the final reaction concentration.
-
Reaction: Seal the vials and heat the reactions to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of each reaction at regular intervals (e.g., 1h, 4h, 12h, 24h) using an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Analysis: Once the reactions are complete, quench, work up, and analyze the crude reaction mixtures to determine the conversion and yield for each catalyst loading.
Data Presentation: Catalyst Loading Optimization
The results of such a screen can be summarized in a table for easy comparison:
| Entry | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Yield (%) |
| 1 | 0.5 | 24 | 65 | 60 |
| 2 | 1.0 | 24 | 95 | 92 |
| 3 | 2.0 | 12 | >99 | 96 |
| 4 | 3.0 | 12 | >99 | 95 |
This table provides a general framework for an optimization study.[8]
Workflow 1: Troubleshooting Low Reaction Yield
The following diagram illustrates a logical workflow for troubleshooting a cross-coupling reaction that is giving a low yield.
Caption: A logical workflow for troubleshooting low-yield reactions.[6]
Understanding Catalyst Efficiency: TON and TOF
When optimizing catalyst loading, it is useful to consider the Turnover Number (TON) and Turnover Frequency (TOF).
-
Turnover Number (TON): This represents the total number of moles of product formed per mole of catalyst before the catalyst becomes deactivated. It is a measure of the catalyst's lifetime or robustness.[16]
-
TON = (moles of product) / (moles of catalyst)
-
-
Turnover Frequency (TOF): This is the turnover number per unit of time, representing the speed or efficiency of the catalyst.
-
TOF = TON / reaction time
-
The goal of optimization is often to maximize both the TON and TOF, achieving high product yield with minimal catalyst in the shortest amount of time. For "green" and economically viable syntheses, a high TON is a critically important factor.[17][18]
Diagram: The Catalytic Cycle and Deactivation Pathways
Understanding the catalytic cycle is essential for troubleshooting. The following diagram illustrates a generalized cycle for a Suzuki-Miyaura cross-coupling and highlights points where catalyst deactivation can occur.
Caption: Generalized catalytic cycle and common deactivation pathway.
By systematically addressing the factors outlined in this guide, researchers can effectively optimize catalyst loading, leading to more efficient, cost-effective, and reliable cross-coupling reactions.
References
- Benchchem. (n.d.). Optimizing Heck Coupling Reactions with (NH4)2PdCl6: A Technical Support Guide.
- Fantoni, T., Palladino, C., Grigolato, R., Muzzi, B., Ferrazzano, L., Tolomelli, A., & Cabri, W. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 12, 1982-1991. DOI: 10.1039/D4QO02335H.
- PubMed Central. (n.d.). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 1-Bromo-2-methyl-1-propene.
- Benchchem. (n.d.). Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of Isoquinoline Derivatives.
- Benchchem. (n.d.). Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling Reactions with 2-(Trifluoromethoxy)aniline.
- Benchchem. (n.d.). Technical Support Center: Managing Catalyst Deactivation in Cross-Coupling Reactions for Aniline Synthesis.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in the Suzuki Coupling of 4-Bromobiphenyl.
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?.
- University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.
- Benchchem. (n.d.). troubleshooting guide for Buchwald-Hartwig reactions with 4-Iodobenzylamine.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- Benchchem. (n.d.). Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling of Vinyl Triflates.
- Lab Manager. (2021, October 25). A Big Leap Forward in Using Iron Catalysts for Pharmaceuticals.
- PubMed. (2018, August 27). Iron-Catalyzed Cross-Couplings in the Synthesis of Pharmaceuticals: In Pursuit of Sustainability.
- ResearchGate. (2025). Pd-catalyzed cross-coupling reactions exhibiting catalyst turnover numbers (TONs) exceeding one million.
- Negishi, E.-i., et al. (2012). Pd-catalyzed cross-coupling reactions exhibiting catalyst turnover numbers (TONs) exceeding one million. ARKIVOC, 2012(vii), 242-252.
- ACS Catalysis. (2012). “Turning Over” Definitions in Catalytic Cycles.
Sources
- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 2. A Big Leap Forward in Using Iron Catalysts for Pharmaceuticals | Lab Manager [labmanager.com]
- 3. Iron-Catalyzed Cross-Couplings in the Synthesis of Pharmaceuticals: In Pursuit of Sustainability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. quod.lib.umich.edu [quod.lib.umich.edu]
work-up procedures for reactions involving Methyl 6-((tert-butoxycarbonyl)amino)nicotinate
Welcome to the technical support guide for Methyl 6-((tert-butoxycarbonyl)amino)nicotinate) (CAS: 144186-11-8).[1] This document is designed for researchers, medicinal chemists, and process development scientists. It provides field-proven insights and troubleshooting strategies for the successful work-up and purification of reactions involving this versatile building block. Our goal is to move beyond simple procedural lists and explain the chemical principles behind each step, enabling you to anticipate challenges and make informed decisions during your experiments.
Compound Properties at a Glance
A foundational understanding of the physicochemical properties of this compound is critical for designing robust work-up and purification protocols.
| Property | Value | Significance for Work-up Procedures |
| Molecular Formula | C₁₂H₁₆N₂O₄[1] | - |
| Molecular Weight | 252.27 g/mol [1] | Influences diffusion rates and elution profiles in chromatography. |
| Boc Group Stability | Acid-labile; stable to most bases and nucleophiles.[2][3] | CRITICAL: Avoid strong acidic conditions (pH < 4) during aqueous washes to prevent premature deprotection. |
| Methyl Ester Stability | Base-labile (saponification). | Avoid strong bases (e.g., NaOH, KOH). Use weak inorganic bases like NaHCO₃ or K₂CO₃ for neutralization. |
| Pyridine Nitrogen pKa | ~3-4 (estimated) | The pyridine nitrogen is weakly basic. At acidic pH, it will be protonated, increasing aqueous solubility and potentially causing extraction issues. |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the work-up of reactions involving this compound.
Q1: My Boc group was unintentionally cleaved during the aqueous work-up. How can I prevent this?
A1: This is the most common pitfall and stems from the inherent acid lability of the tert-butyloxycarbonyl (Boc) protecting group. The cleavage mechanism proceeds via protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl carbocation, which then typically forms isobutylene and carbon dioxide.[4][5]
Root Causes & Solutions:
-
Acidic Quench/Wash: Quenching your reaction with a strong acid (e.g., 1M HCl) or washing the organic layer with an acidic solution to remove basic impurities will rapidly cleave the Boc group.[6][7]
-
Recommended Action: Always quench your reaction with a neutral or mildly basic solution, such as saturated aqueous ammonium chloride (NH₄Cl) or water.[8] For neutralization, use a saturated sodium bicarbonate (NaHCO₃) solution.[9][10] Monitor the pH of the aqueous layer to ensure it remains above 7.
-
-
Reagent Carryover: If your reaction uses an acidic catalyst or generates acidic byproducts, these must be neutralized before extraction.
-
Recommended Action: Carefully add a saturated solution of NaHCO₃ to the reaction mixture post-completion until effervescence ceases before proceeding with extraction.[10]
-
Q2: I'm observing hydrolysis of the methyl ester to the corresponding carboxylic acid. What work-up conditions should I use to avoid this?
A2: The methyl ester group is susceptible to saponification (base-catalyzed hydrolysis). While less common than accidental Boc deprotection, it can lead to significant yield loss and purification challenges.
Root Causes & Solutions:
-
Strong Base Washes: Using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) during the work-up will hydrolyze the ester.
-
Recommended Action: Exclusively use mild bases such as saturated sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) for any necessary washes.[11] Minimize the contact time between the organic layer and the basic aqueous solution.
-
-
Elevated Temperatures: Performing a basic wash at elevated temperatures will accelerate the rate of hydrolysis.
-
Recommended Action: Ensure all extractive procedures are performed at room temperature or below.
-
Q3: My product recovery is low after aqueous extraction, and I suspect it's lost in the aqueous layers. Why is this happening?
A3: The weakly basic pyridine nitrogen is the likely culprit. If the pH of the aqueous phase is acidic or even near-neutral, the ring nitrogen can become protonated. This forms a salt, which is significantly more soluble in water than the neutral compound, causing it to partition out of the organic layer.
Solutions:
-
pH Control: Before extraction, ensure the aqueous phase is basic (pH 8-9). This can be achieved by washing with saturated NaHCO₃ solution. This suppresses the protonation of the pyridine nitrogen, maximizing its partitioning into the organic solvent.
-
Salting Out: After adjusting the pH, add solid sodium chloride (NaCl) to the aqueous layer to saturation (creating a brine). This increases the ionic strength of the aqueous phase, decreasing the solubility of your organic product and promoting its transfer into the organic layer.[9]
-
Back-Extraction: After the initial separation, re-extract the aqueous layers one or two more times with fresh organic solvent (e.g., ethyl acetate or dichloromethane) to recover any dissolved product.[9][11]
Q4: A persistent emulsion formed during my extractive work-up. How can I resolve this?
A4: Emulsions are common when working with pyridine derivatives, especially at larger scales or with certain solvent systems. They are stabilized by the amphiphilic nature of the partially protonated compound.
Solutions:
-
Brine Wash: The most effective first step is to add a saturated brine solution. The increased ionic strength helps to break the emulsion.[8]
-
Solvent Addition: Add more of the organic extraction solvent to change the phase ratio.
-
Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® (diatomaceous earth) can be effective.
-
Patience & Technique: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes). Gentle swirling, rather than vigorous shaking, can also help prevent emulsion formation in the first place.
Q5: My compound streaks badly during silica gel column chromatography. How can I achieve better purification?
A5: This is a classic issue for amine-containing compounds. The basic pyridine nitrogen interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This leads to poor peak shape, tailing (streaking), and sometimes irreversible adsorption.
Solution: Use a Basic Modifier in the Eluent
-
Triethylamine (Et₃N): Add 0.1-1% triethylamine to your eluent system (e.g., Hexane/Ethyl Acetate). The Et₃N is a stronger base than your compound and will preferentially bind to the acidic sites on the silica, allowing your product to elute with a symmetrical peak shape.[12]
-
Ammonia: For very polar eluent systems, using a mobile phase pre-saturated with ammonia can also be effective.
Q6: Is my compound stable to standard reversed-phase HPLC conditions with a TFA-modified mobile phase?
A6: Caution is advised. While many Boc-protected compounds can survive a rapid analysis using 0.1% trifluoroacetic acid (TFA) in the mobile phase, it is not without risk.[13] The Boc group can slowly cleave under these conditions, and the problem is significantly exacerbated when you concentrate the collected fractions, as this increases the effective concentration of TFA.[13]
Recommendations:
-
For Analysis: Use the lowest possible concentration of TFA (e.g., 0.05%) or, preferably, switch to a less aggressive acidic modifier like formic acid.
-
For Preparative HPLC: Avoid TFA if possible. Use a buffered mobile phase system, such as ammonium acetate or ammonium formate, to control the pH.
-
Post-Purification: If you must use TFA, immediately neutralize the collected fractions with a mild base (like a dilute solution of ammonia in methanol) before solvent evaporation.
Validated Experimental Protocols
Protocol 1: Standard (Boc-Safe) Aqueous Work-Up
This protocol is designed to isolate the product after a reaction is deemed complete by TLC or LC-MS, while preserving both the Boc and methyl ester functional groups.
-
Cooling & Quenching: Cool the reaction mixture to room temperature. If the reaction was performed in a water-miscible solvent like THF or acetonitrile, first remove the solvent under reduced pressure.[14]
-
Dilution: Dilute the residue with an appropriate extraction solvent (e.g., Ethyl Acetate, Dichloromethane; 10-20x the volume of the limiting reagent).
-
Neutralization Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of NaHCO₃.[9] Check the pH of the aqueous layer with pH paper to ensure it is > 7. Separate the layers.
-
Water Wash: Wash the organic layer with deionized water.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine).[8] This step helps to remove residual water from the organic phase.
-
Drying: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration & Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
This protocol is optimized to prevent streaking and improve separation efficiency.
-
Eluent Preparation: Based on TLC analysis, determine a suitable mobile phase (e.g., Hexane/Ethyl Acetate). To this solvent mixture, add 0.5% (v/v) triethylamine (Et₃N).
-
Column Packing: Pack a silica gel column using the Et₃N-modified eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or dichloromethane. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel and loading the resulting powder onto the column.
-
Elution: Run the column using the Et₃N-modified eluent, collecting fractions and monitoring by TLC.
-
Fraction Pooling & Concentration: Combine the fractions containing the pure product and remove the solvent and Et₃N under reduced pressure. Note: Triethylamine is volatile and should be removed effectively under high vacuum.
Workflow Visualizations
General Work-Up & Extraction Workflow
The following diagram outlines the decision-making process for a standard work-up procedure.
Caption: Decision workflow for a Boc- and ester-safe work-up.
Troubleshooting Purification by Column Chromatography
This diagram illustrates the logical steps to address common purification issues.
Caption: Troubleshooting logic for column chromatography purification.
References
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Yang, B., & O'Dowd, H. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. Organic Letters, 1(1), 31-32.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods. In Toxicological Profile for Pyridine.
- Hengen, L. A., & Bernlohr, D. A. (1984). Thin-layer chromatographic separation of intermediates of the pyridine nucleotide cycle. Analytical Biochemistry, 139(2), 309-312.
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
- University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- Elmkaddem, M. K., Fischmeister, C., Thomas, C. M., & Renaud, J.-L. (2009). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Electronic Supplementary Information, Royal Society of Chemistry.
- Kumar, B. V., et al. (2012). A simple synthesis of aminopyridines: use of amides as amine source. Journal of the Brazilian Chemical Society, 23(3), 557-564.
- Reddit r/OrganicChemistry. (2022). Why is boc stable to hydrolysis under basic conditions?
- Reddit r/chemhelp. (2019). Having great trouble with a Boc-protection reaction.
- Checkoway, K. P., et al. (2012). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 14(17), 4536-4539.
- ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?
- Wang, Z., et al. (2020). Electronic Supplementary Information for "AIE-active tetraphenylethylene-pyridine salt for highly sensitive and selective detection of picric acid". Royal Society of Chemistry.
- Google Patents. (1985). EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters.
- Scribd. (n.d.). Methyl-6-methyinicotinate Route of Synthesis.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- ResearchGate. (2023). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.
- Drugs.com. (n.d.). Capsaicin / Menthol / Methyl Nicotinate / Methyl Salicylate Topical Side Effects.
- Journal of Nuclear Medicine. (2018). “Click-like” Boc protection of unreactive amine via solvent gelation with potential application for PET tracer development.
- MDPI. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity.
- Chemtips. (2012). Reactions that Work: Boc Protection.
- Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.
- Loba Chemie. (n.d.). METHYL NICOTINATE EXTRA PURE Safety Data Sheet.
- Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols.
- PharmaCompass. (n.d.). Methyl Nicotinate.
- Google Patents. (1986). US4579953A - Process for the production of 6-methylnicotinic acid ester.
Sources
- 1. scbt.com [scbt.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. reddit.com [reddit.com]
- 4. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scielo.br [scielo.br]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rsc.org [rsc.org]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
removal of unreacted starting materials from product mixture
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to the critical process of removing unreacted starting materials from product mixtures. As Senior Application Scientists, we understand that a pure product is paramount for reliable downstream applications, from biological assays to clinical trials. This guide is designed to provide you with not only step-by-step protocols but also the underlying scientific principles and troubleshooting strategies to navigate the complexities of product purification.
Choosing Your Purification Strategy: A Logic-Based Approach
The first and most critical step is selecting the appropriate purification method. This decision hinges on the physicochemical properties of your product and the unreacted starting materials.[1] A systematic evaluation of these properties will guide you to the most efficient and effective technique.
Below is a decision-making workflow to help you select the optimal purification strategy.
Caption: Decision tree for selecting a purification method.
In-Depth Purification Techniques: Protocols and Troubleshooting
Here, we delve into the most common purification techniques, providing detailed protocols and troubleshooting guides to address specific issues you may encounter.
Crystallization and Recrystallization
Crystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility at varying temperatures.[2][3] The principle is to dissolve the impure compound in a hot solvent and then allow it to cool, causing the pure compound to crystallize while impurities remain in the solution.[2]
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a solvent in which your product is highly soluble at high temperatures and poorly soluble at low temperatures, while the unreacted starting material is either very soluble or insoluble at all temperatures.[1]
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to your crude product to achieve complete dissolution.[1][2]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[1][3]
-
Cooling: Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities.[1] Subsequently, place the flask in an ice bath to maximize crystal formation.[1]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[1][2]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[1][4]
-
Drying: Dry the purified crystals, typically in a vacuum oven.
Troubleshooting Guide: Crystallization
| Problem | Potential Cause | Solution |
| No crystals form upon cooling. | The solution is not saturated. | Evaporate some of the solvent to increase the concentration and then cool again.[5] You can also try scratching the inside of the flask with a glass rod to create nucleation sites or adding a seed crystal of the pure product.[5] |
| Product "oils out" instead of crystallizing. | The solution is supersaturated at a temperature above the product's melting point, or the cooling rate is too fast. | Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool more slowly. Insulating the flask can help slow the cooling process.[5] |
| Low recovery of crystals. | Too much solvent was used, or the product has significant solubility in the cold solvent. | Evaporate some of the solvent and re-cool the solution. Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.[5] |
| Crystals are colored or appear impure. | Impurities were trapped during rapid crystallization. | Redissolve the crystals in fresh hot solvent and allow them to recrystallize more slowly. |
Liquid-Liquid Extraction
Extraction is a fundamental technique used to separate compounds based on their differing solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[6][7][8]
Experimental Protocol: Liquid-Liquid Extraction
-
Solvent Selection: Choose an organic solvent that is immiscible with water and in which your product has high solubility.
-
Combine and Mix: In a separatory funnel, combine the reaction mixture with the chosen organic solvent and an aqueous solution (e.g., water, brine, or an acidic/basic solution).[7][9]
-
Shake and Vent: Stopper the funnel, invert it, and vent to release any pressure buildup. Shake the funnel vigorously to ensure thorough mixing of the two phases.[7][9]
-
Separate Layers: Allow the layers to separate completely. The layer with the lower density will be on top.[9]
-
Drain: Drain the bottom layer into a flask. Pour the top layer out through the top of the funnel to avoid contamination.[7]
-
Repeat: Repeat the extraction process with fresh solvent to maximize the recovery of your product.
-
Dry and Evaporate: Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.
Troubleshooting Guide: Extraction
| Problem | Potential Cause | Solution |
| An emulsion forms (a stable mixture of the two layers). | Vigorous shaking of certain solutions can lead to emulsions. | Allow the mixture to stand for a longer period. Gently swirling the funnel or adding a small amount of brine (saturated NaCl solution) can help break the emulsion. |
| Difficult to distinguish the layers. | The densities of the two phases are very similar. | Add a small amount of a denser, halogenated solvent (like dichloromethane) to the organic layer or water to the aqueous layer to increase the density difference. |
| Product is in the aqueous layer. | The product may be more water-soluble than anticipated, especially if it has polar functional groups. | Saturate the aqueous layer with a salt like NaCl ("salting out") to decrease the polarity of the aqueous layer and drive the organic product into the organic phase.[1] |
Column Chromatography
Column chromatography is a highly versatile purification technique that separates compounds based on their differential adsorption to a stationary phase as a mobile phase is passed through it.[1]
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase and Solvent System Selection: Choose an appropriate stationary phase (e.g., silica gel or alumina) and a solvent system (eluent) that provides good separation of your product from the starting material on a Thin Layer Chromatography (TLC) plate.[10]
-
Column Packing: Pack a glass column with a slurry of the stationary phase in a non-polar solvent.[1]
-
Sample Loading: Dissolve the crude product in a minimal amount of solvent and carefully load it onto the top of the column.[1]
-
Elution: Pass the eluent through the column, often gradually increasing the polarity of the solvent system.[1]
-
Fraction Collection: Collect the eluent in separate fractions as it exits the column.[1]
-
Fraction Analysis: Analyze the fractions using TLC to identify those containing the pure product.[1]
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.[1]
Troubleshooting Guide: Column Chromatography
| Problem | Potential Cause | Solution |
| Poor separation of product and starting material. | The polarity of the eluent is not optimized. | Experiment with different solvent mixtures to fine-tune the polarity. A slight change can significantly improve separation.[1] |
| Bands are streaking or tailing on the column. | The sample was too concentrated when loaded, or the compound is sparingly soluble in the eluent. | Dissolve the sample in a minimal amount of a slightly more polar solvent before loading. Ensure the chosen eluent is a good solvent for your compound.[5] |
| Compound is not eluting from the column. | The eluent is not polar enough, or the compound has decomposed on the stationary phase. | Gradually increase the polarity of the eluent. To check for decomposition, test the stability of your compound on a silica TLC plate.[11] |
| Cracked or channeled column bed. | Improper packing of the column. | Ensure the stationary phase is packed uniformly without any air bubbles. A well-packed column is crucial for good separation. |
Distillation
Distillation is a purification technique used to separate liquids with different boiling points.[12][13][14][15] The liquid with the lower boiling point vaporizes first and is then condensed back into a liquid and collected.[13][15]
Experimental Protocol: Simple Distillation
-
Apparatus Setup: Assemble the distillation apparatus consisting of a distilling flask, a condenser, and a receiving flask.[16]
-
Heating: Heat the mixture in the distilling flask. The component with the lower boiling point will begin to boil first.[17]
-
Vaporization and Condensation: The vapor travels into the condenser, where it is cooled by circulating water and condenses back into a liquid.[13]
-
Collection: The purified liquid (distillate) is collected in the receiving flask.[17]
Troubleshooting Guide: Distillation
| Problem | Potential Cause | Solution |
| Bumping (violent boiling). | Uneven heating of the liquid. | Add boiling chips or a magnetic stir bar to the distilling flask to ensure smooth boiling. |
| Poor separation of liquids with close boiling points. | Simple distillation is not effective for separating liquids with boiling points that differ by less than 25 °C.[14] | Use fractional distillation, which incorporates a fractionating column to provide a better separation.[18] |
| Product darkens during distillation. | Thermal decomposition at high temperatures. | Use vacuum distillation to lower the boiling point of the product and prevent degradation.[5][17] |
Precipitation
Precipitation is a technique that involves converting a soluble substance into an insoluble solid, which can then be separated from the liquid.[19] This can be achieved by changing the solvent, pH, or temperature.[20]
Experimental Protocol: Precipitation
-
Induce Precipitation: Add a substance (an anti-solvent, acid, or base) to the solution that causes the desired product to become insoluble and precipitate out.
-
Allow for Complete Precipitation: Stir the mixture and allow sufficient time for the precipitation to be complete.
-
Isolate the Precipitate: Separate the solid precipitate from the liquid by filtration or centrifugation.[19]
-
Wash and Dry: Wash the precipitate with a suitable solvent to remove any remaining impurities and then dry it.
Troubleshooting Guide: Precipitation
| Problem | Potential Cause | Solution |
| Incomplete precipitation. | Insufficient precipitating agent was added, or the conditions (e.g., pH, temperature) are not optimal. | Add more of the precipitating agent and monitor the process. Optimize the conditions to maximize precipitation. |
| Precipitate is very fine and difficult to filter. | The precipitation occurred too rapidly. | Add the precipitating agent slowly with vigorous stirring to promote the formation of larger particles that are easier to filter. |
| Co-precipitation of impurities. | Impurities are being trapped within the precipitate. | Redissolve the precipitate and reprecipitate it under more controlled conditions to improve purity. |
Frequently Asked Questions (FAQs)
Q1: How do I choose between crystallization and precipitation?
A1: Crystallization aims to form a highly ordered solid crystalline lattice, which tends to exclude impurities, resulting in a purer product.[2] It is generally preferred when a high degree of purity is required. Precipitation is a more general term for the formation of a solid from a solution and may result in an amorphous solid that can trap more impurities.[4] Precipitation is often faster and can be used for initial bulk purification.[19]
Q2: My product and starting material have very similar polarities. How can I separate them by column chromatography?
A2: This is a common challenge. Here are some strategies:
-
Optimize the Solvent System: Even a small change in the eluent composition can significantly affect separation.[1]
-
Use a Longer Column: A longer column provides more surface area for the separation to occur.[1]
-
Decrease the Flow Rate: Slower elution can improve the resolution between closely eluting compounds.[1]
-
Consider a Different Stationary Phase: If silica gel is not effective, consider using alumina or a reverse-phase silica.[1]
Q3: I'm losing a lot of my product during recrystallization. What can I do?
A3: Significant product loss during recrystallization is often due to using too much solvent or the product having some solubility even in the cold solvent.[5] Try using the absolute minimum amount of hot solvent to dissolve your product. Also, ensure the solution is thoroughly cooled in an ice bath to minimize the amount of product that remains dissolved.[5]
Q4: When should I use vacuum distillation instead of simple distillation?
A4: Vacuum distillation is used for compounds that have high boiling points or are thermally unstable.[5] By reducing the pressure, the boiling point of the liquid is lowered, allowing it to distill at a lower temperature and preventing decomposition.[17]
Q5: Can I use a combination of purification techniques?
A5: Absolutely. It is very common to use a multi-step purification process. For example, you might perform an extraction to remove the bulk of the impurities, followed by column chromatography for fine purification, and finally, recrystallization to obtain a highly pure, crystalline product.
References
- SOP: CRYSTALLIZATION. (n.d.).
- Distillation Of A Product From A Reaction | The Chemistry Blog. (2023, January 18).
- The Distillation Process: An Essential Technique for Purification and Separation. (n.d.).
- Crystallization - Organic Chemistry at CU Boulder. (n.d.).
- Synthesis Techniques: Reflux, Distillation, and Extraction | Solubility of Things. (n.d.).
- How to remove unreacted starting material from the product mixture - Benchchem. (n.d.).
- 3.3B: General Procedures for Removing Impurities - Chemistry LibreTexts. (2022, April 7).
- Crystallization - Wikipedia. (n.d.).
- Concentration & Purification of Target Product by Precipitation | PDF | Polyethylene Glycol. (n.d.).
- Precipitation (chemistry) - Wikipedia. (n.d.).
- Extraction - Organic Chemistry at CU Boulder. (n.d.).
- Methods for removing unreacted starting materials from 2-Acetylthiophene - Benchchem. (n.d.).
- Video: Extraction - Concept - JoVE. (2020, March 26).
- Distillation - BYJU'S. (2019, December 8).
- How To: Purify by Crystallization - Department of Chemistry : University of Rochester. (n.d.).
- Full article: Purification of Natural Products by Selective Precipitation Using Supercritical/Gas Antisolvent Techniques (SAS/GAS). (n.d.).
- Precipitation and Extraction Methods for Protein Purification: A Meta-Analysis of Purification Performance and Cost-Effectiveness - PubMed. (2023, December 15).
- 5: Distillation - Chemistry LibreTexts. (2022, April 7).
- PEG Precipitation: A Powerful Tool for Monoclonal Antibody Purification. (n.d.).
- Extraction technique in organic chemistry - Nadia Korovina - YouTube. (2020, September 20).
- Distillation | Definition, Process, & Methods | Britannica. (2025, December 18).
- Troubleshooting Purification Methods - Sigma-Aldrich. (n.d.).
- Solvent Extraction Techniques - Organomation. (n.d.).
- What is the best way to purify a crude reaction mixture that auto-crystallizes? - Biotage. (2023, February 6).
- Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.).
- Trouble Shooting Guide for Industrial Membrane Cleaning - PWT Chemicals. (n.d.).
- US4218358A - Process for removing unreacted monomers from polymerization slurries - Google Patents. (n.d.).
- Selectively Removing Organic Impurities? It's Easy If You Do It Smartly. - SiliCycle. (2022, October 1).
- Natural Product Isolation (2) - Purification Techniques, An Overview. (2016, August 12).
- How to Purify Compounds - Organic Chemistr... | Practice Hub - Varsity Tutors. (n.d.).
- How Is Chromatography Used for Purification? - Moravek. (n.d.).
- Protein purification troubleshooting guide - Dutscher. (n.d.).
- What are the key steps in the purification of pharmaceutical intermediates? - Blog. (2025, August 20).
- The Purification of Organic Compound: Techniques and Applications - Reachem. (2024, August 9).
- Successful HPLC Operation – A Troubleshooting Guide - Thermo Fisher Scientific. (n.d.).
- Separation and purification - Chromatography, Adsorption, Retention | Britannica. (n.d.).
- Isolation and Purification of Natural Compounds - Column Chromatography. (2024, August 12).
- How to isolate my desired product(metal complex) from the unreacted starting material (schiff base), if both have the same solubility? | ResearchGate. (2017, July 22).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. science.uct.ac.za [science.uct.ac.za]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Video: Extraction - Concept [jove.com]
- 9. youtube.com [youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Purification [chem.rochester.edu]
- 12. chemicals.co.uk [chemicals.co.uk]
- 13. longdom.org [longdom.org]
- 14. byjus.com [byjus.com]
- 15. Distillation | Definition, Process, & Methods | Britannica [britannica.com]
- 16. varsitytutors.com [varsitytutors.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 19. scribd.com [scribd.com]
- 20. Crystallization - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Senior Application Scientist's Guide to Boc vs. Fmoc in Solid-Phase Peptide Synthesis
For researchers, scientists, and professionals in drug development, the chemical synthesis of peptides is a foundational technique. The success of Solid-Phase Peptide Synthesis (SPPS), the dominant methodology in the field, hinges on a robust and reliable protecting group strategy. For decades, two approaches have defined the landscape: the classic tert-butyloxycarbonyl (Boc) strategy and the now predominant 9-fluorenylmethyloxycarbonyl (Fmoc) strategy.
The choice between these two methods is a critical decision that profoundly impacts synthesis efficiency, crude product purity, scalability, and compatibility with sensitive or modified residues. This guide provides an in-depth, data-driven comparison of the Boc and Fmoc strategies, moving beyond a simple list of pros and cons to explain the underlying chemical principles and field-proven insights that should guide your synthetic approach.
The Principle of Orthogonality: The Heart of the Matter
Effective SPPS relies on the concept of orthogonality: the use of multiple classes of protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one type without affecting others.[1] This precise control is what enables the stepwise, directional assembly of a peptide chain on a solid support.[2] The core difference between Boc and Fmoc SPPS lies in their distinct orthogonal schemes.
-
Boc/Bzl Strategy: This method is based on graduated acid lability . The temporary α-amino protecting group (Boc) is removed with a moderate acid (e.g., trifluoroacetic acid, TFA), while the "permanent" side-chain protecting groups (typically benzyl-based, Bzl) require a much stronger acid (e.g., anhydrous hydrofluoric acid, HF) for removal during the final cleavage step.[3][4] This is considered a "quasi-orthogonal" system as both deprotection steps rely on acidity, just at different strengths.[5]
-
Fmoc/tBu Strategy: This method employs a truly orthogonal scheme. The temporary α-amino protecting group (Fmoc) is base-labile and removed with a secondary amine like piperidine.[6] The permanent side-chain protecting groups (typically tert-butyl-based, tBu) are acid-labile and are removed during the final cleavage from the resin with TFA.[7] The use of completely different chemical mechanisms (base vs. acid) for deprotection is the hallmark of this strategy's orthogonality.[8]
The Boc Strategy: The Robust Workhorse
Developed by R.B. Merrifield, the Boc strategy was the foundation of SPPS and has been used to synthesize countless peptides, including proteins like active ribonuclease A.[4] Its continued use, particularly for complex and aggregation-prone sequences, speaks to its robustness.
Boc Chemistry Workflow & Causality
The cyclical process of Boc-SPPS involves a series of chemically distinct steps. The rationale behind each step is critical to understanding the strategy's strengths and weaknesses.
dot graph TD { graph [rankdir=TB, splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: High-level workflow of a single Boc-SPPS cycle.
Deprotection: The cycle begins with the removal of the acid-labile Boc group using ~50% TFA in a solvent like dichloromethane (DCM).[9] This step generates a protonated N-terminus (an ammonium salt). This positive charge is a key, often advantageous, feature of Boc chemistry. For hydrophobic sequences prone to aggregation, the electrostatic repulsion between the protonated chains can disrupt the interchain hydrogen bonding that causes aggregation, improving solvation and subsequent coupling efficiency.[8]
Neutralization: Before the next amino acid can be coupled, the N-terminal ammonium salt must be neutralized to the free amine. This is typically achieved by washing with a hindered base like N,N-diisopropylethylamine (DIEA).[10] In situ neutralization protocols, where the base is included in the subsequent coupling cocktail, can minimize the time the peptide-resin exists in a neutral, aggregation-prone state.[11]
Coupling: The next Boc-protected amino acid is activated using a coupling reagent (e.g., HBTU) and added to the resin to form the next peptide bond.[6]
Final Cleavage: This is the most significant drawback of the Boc strategy. The final cleavage of the peptide from the resin and removal of benzyl-based side-chain protecting groups requires treatment with extremely harsh and hazardous strong acids, most notably anhydrous hydrofluoric acid (HF).[12] This step necessitates specialized, corrosion-resistant equipment (e.g., a Teflon HF apparatus) and stringent safety protocols.
The Fmoc Strategy: The Modern Standard
Introduced by Carpino and Han in the 1970s, the Fmoc strategy was developed as a milder alternative to Boc chemistry.[4] Its milder conditions, true orthogonality, and amenability to automation have made it the method of choice for routine peptide synthesis in most modern laboratories.[8]
Fmoc Chemistry Workflow & Causality
The Fmoc cycle is mechanistically simpler than the Boc cycle, primarily because a separate neutralization step is not required.
dot graph TD { graph [rankdir=TB, splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: High-level workflow of a single Fmoc-SPPS cycle.
Deprotection: The Fmoc group is cleaved via a β-elimination reaction triggered by a secondary amine base, typically 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). The reaction releases the free N-terminal amine directly, along with a dibenzofulvene (DBF) byproduct. The piperidine in the deprotection solution serves a dual purpose: it acts as the base for Fmoc removal and as a scavenger to trap the reactive DBF electrophile, forming a stable adduct that is easily washed away.[10]
Coupling: The next Fmoc-protected amino acid is activated and coupled, similar to the Boc strategy. The reaction is performed in a polar solvent like DMF, which effectively solvates the growing peptide chain.
Final Cleavage: The final cleavage from the resin and removal of tBu-based side-chain protecting groups is accomplished with a single treatment of TFA.[13] This is a significantly milder and safer procedure than the HF cleavage required in Boc chemistry. The TFA is used in a "cocktail" containing various scavengers.
The Critical Role of Scavengers in TFA Cocktails: During TFA cleavage, highly reactive carbocations are generated from the cleaved side-chain protecting groups (e.g., the tert-butyl cation from Boc or tBu groups).[14] These cations can re-attach to and modify nucleophilic residues in the peptide, such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[13] Scavengers are added to the cleavage cocktail to trap these reactive species. The choice of scavenger is dictated by the peptide's composition.[14][15]
-
Triisopropylsilane (TIS): A highly effective scavenger for trityl (Trt) and other carbocations.[16]
-
Water: Helps dissolve the peptide and acts as a scavenger for tert-butyl cations.
-
1,2-Ethanedithiol (EDT): A thiol-based scavenger that is crucial for protecting Cys residues and preventing Trp modification.[17]
-
Thioanisole: Used to prevent side reactions with Met and Trp.[16]
A common "universal" cleavage mixture is Reagent K (TFA/water/phenol/thioanisole/EDT), though simpler cocktails like TFA/TIS/water are often sufficient if the appropriate side-chain protecting groups (e.g., Fmoc-Trp(Boc)-OH) are used during synthesis.[17]
Head-to-Head Comparison: A Data-Driven Analysis
The choice between Boc and Fmoc chemistry is a trade-off between robustness for difficult sequences and the milder conditions and versatility of the modern standard.
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy | Rationale & Field Insights |
| α-Amino Protection | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) | Boc is a small, acid-labile group. Fmoc is a larger, base-labile group. |
| α-Amino Deprotection | Moderate Acid (e.g., 50% TFA in DCM) | Base (e.g., 20% Piperidine in DMF) | The repeated acidolysis in Boc chemistry can lead to gradual degradation of the resin linkage and some side-chain protecting groups over a long synthesis.[] |
| Side-Chain Protection | Strong Acid-Labile (e.g., Benzyl, Tosyl) | Acid-Labile (e.g., tBu, Trt, Boc) | Fmoc/tBu offers true orthogonality, which is advantageous for synthesizing peptides with modifications like phosphorylation or glycosylation that may be sensitive to the harsh conditions of the Boc strategy.[8][19] |
| Final Cleavage Reagent | Very Strong Acid (e.g., HF, TFMSA) | Strong Acid (e.g., TFA Cocktail) | This is the most significant differentiator. HF is highly corrosive, toxic, and requires specialized equipment. TFA is far safer and easier to handle.[12] |
| Orthogonality | Quasi-orthogonal (Graduated Acid Lability) | Fully Orthogonal (Base/Acid) | Full orthogonality allows for selective on-resin modifications of side chains, which is difficult with the Boc strategy.[8] |
| Crude Purity & Yield | Can be superior for highly hydrophobic/aggregation-prone sequences. | Generally higher for routine synthesis. | The milder deprotection steps in Fmoc chemistry typically lead to fewer side reactions and higher crude purity.[8] For the "difficult" ACP(65-74) fragment, Fmoc synthesis with HATU activation yielded a crude purity of 83.6%.[8] |
| Common Side Reactions | Acid-catalyzed modifications, gradual loss of peptide from resin. | Aspartimide formation (especially at Asp-Gly/Ser sequences), diketopiperazine formation at the dipeptide stage.[5][11] | Aspartimide formation is a major issue in Fmoc chemistry, caused by piperidine attacking the side-chain of Asp. This can be mitigated by using specific protecting groups or additives.[5] |
| Automation & Safety | More complex due to corrosive reagents and safety concerns with HF. | Readily automated and significantly safer. | The milder reagents and lack of HF make Fmoc-SPPS ideal for modern automated synthesizers.[8] |
| Cost | Reagents like TFA can be cheaper. HF and the required apparatus are major expenses. | Fmoc-amino acids are generally more expensive than Boc-amino acids. | Overall cost-effectiveness often favors Fmoc due to higher success rates, easier automation, and avoidance of specialized HF equipment.[19] |
Experimental Protocols: A Practical Overview
The following are generalized, step-by-step protocols for a single synthesis cycle. These should be adapted based on the specific sequence, scale, and equipment.
Protocol 1: A Representative Boc-SPPS Cycle (Manual)
This protocol assumes a starting peptide-resin in a reaction vessel.
-
Resin Swelling: Swell the resin (e.g., Merrifield resin) in DCM for 30-60 minutes. Drain the solvent.[6]
-
Boc Deprotection:
-
Washing: Wash the resin sequentially with DCM (3x), Isopropanol (IPA) (3x), and DCM (3x) to remove residual acid.[6]
-
Neutralization:
-
Add a solution of 10% DIEA in DCM to the resin. Agitate for 2 minutes.[10]
-
Repeat the neutralization step.
-
Wash the resin with DCM (5x) to remove excess base.
-
-
Amino Acid Coupling (HBTU Activation):
-
In a separate vessel, dissolve 3 equivalents of the next Boc-amino acid and 2.9 equivalents of HBTU in DMF.
-
Add 6 equivalents of DIEA to the amino acid solution to pre-activate.
-
Immediately add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor reaction completion with a Kaiser (ninhydrin) test. A negative test (yellow beads) indicates complete coupling.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.
Protocol 2: A Representative Fmoc-SPPS Cycle (Manual)
This protocol assumes a starting peptide-resin in a reaction vessel.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes. Drain the solvent.[20]
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin. Agitate for 7 minutes.[20]
-
Drain the solution.
-
Repeat the piperidine treatment for another 7 minutes to ensure complete deprotection.
-
Drain the solution.
-
-
Washing: Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine and the DBF-piperidine adduct.
-
Amino Acid Coupling (HBTU Activation):
-
In a separate vessel, dissolve 3 equivalents of the next Fmoc-amino acid and 2.9 equivalents of HBTU in DMF.
-
Add 6 equivalents of DIEA to the amino acid solution to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor reaction completion with a Kaiser test.
-
-
Washing: Wash the resin with DMF (3x). The resin is now ready for the next cycle.
Conclusion: Selecting the Optimal Strategy
Both Boc and Fmoc SPPS are powerful and effective methods for peptide synthesis. The choice is not about which is "better," but which is better suited for the specific scientific objective.
The Fmoc strategy has rightfully become the dominant method for routine peptide synthesis. Its milder reaction conditions, true orthogonality, enhanced safety profile, and ease of automation make it the default choice for most applications, especially for the synthesis of peptides containing post-translational modifications or other sensitive functionalities.[8]
The Boc strategy , while requiring more hazardous reagents and specialized equipment, remains an invaluable tool. It is often the superior choice for the synthesis of long and "difficult" sequences, particularly those prone to aggregation, where the protonated N-terminus during deprotection can be a significant advantage.[8] For established, large-scale industrial productions, the maturity and robustness of Boc chemistry ensure its continued relevance.[19]
Ultimately, a Senior Application Scientist must possess a deep, mechanistic understanding of both strategies. This knowledge allows for an informed, data-driven decision, enabling the successful and efficient synthesis of the target peptide, from simple sequences to the most challenging frontiers of peptide chemistry.
References
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Comparing Fmoc and Boc strategies in solid-phase peptide synthesis. Benchchem.
- Step-by-Step Boc Solid-Phase Peptide Synthesis (SPPS) Protocol. Benchchem.
- Orthogonal Protection Definition - Organic Chemistry Key Term. Fiveable.
- Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed.
- An In-depth Technical Guide to Fmoc Chemistry in Solid-Phase Peptide Synthesis (SPPS). Benchchem.
- Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis. Benchchem.
- Application Notes and Protocols for TFA Cleavage of Pseudoproline-Containing Peptides. Benchchem.
- Advances in Fmoc solid-phase peptide synthesis. PMC - NIH.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Experimental procedures Solid phase peptide synthesis (SPPS). The Royal Society of Chemistry.
- Fmoc vs Boc: Choosing the Right Amino Acid Deriv
- TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis.
- Boc Solid Phase Peptide Synthesis. ChemPep.
- Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTEC.
- A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. PubMed.
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
- Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
- Introduction to Peptide Synthesis. PMC - NIH.
- (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of...
- A Practical Guide to Solid Phase Peptide Synthesis. CSBio.
- Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
- Methods and protocols of modern solid phase peptide synthesis.
- Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore.
- Fmoc solid-phase peptide synthesis. Wikipedia.
- Solid Phase Chemical Synthesis. BOC Sciences.
- Solid-phase peptide synthesis. Wikipedia.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. csbio.com [csbio.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chempep.com [chempep.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. merckmillipore.com [merckmillipore.com]
- 17. csbiochina.com [csbiochina.com]
- 19. chem.uci.edu [chem.uci.edu]
- 20. rsc.org [rsc.org]
A Comparative Guide to the Biological Activity of Methyl 6-((tert-butoxycarbonyl)amino)nicotinate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, nicotinic acid and its derivatives represent a privileged scaffold, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth comparative analysis of the biological activities of a specific class of these derivatives: Methyl 6-((tert-butoxycarbonyl)amino)nicotinate and its analogs. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the experimental validation and therapeutic potential of these compounds.
Introduction: The Therapeutic Promise of Nicotinic Acid Derivatives
Nicotinic acid, or niacin (Vitamin B3), is a fundamental molecule in cellular metabolism. Beyond its nutritional role, its derivatives have garnered significant attention in drug discovery for their diverse pharmacological properties.[1] The modification of the core pyridine ring has led to the development of compounds with potent anticancer, antimicrobial, and enzyme-inhibitory activities.[2][3] The subject of this guide, this compound, serves as a key intermediate in the synthesis of a variety of biologically active molecules, making an understanding of its derivatives' potential paramount for new therapeutic developments.[4]
This guide will explore the primary biological activities associated with this class of compounds, provide detailed protocols for their evaluation, and present a comparative analysis to inform future research and development.
Key Biological Activities and Mechanistic Insights
The derivatization of the 6-amino group and the methyl ester of the nicotinate core can profoundly influence the biological activity profile. The tert-butoxycarbonyl (Boc) protecting group in the parent molecule offers a versatile handle for synthetic modifications, allowing for the introduction of various pharmacophores.
Anticancer Activity: Targeting Angiogenesis and Cell Proliferation
A significant body of research points to the anticancer potential of nicotinic acid derivatives.[1][2] A primary mechanism of action for many of these compounds is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients.[5]
Mechanism of Action: VEGFR-2 Inhibition
VEGFR-2 is a receptor tyrosine kinase that, upon binding with its ligand VEGF, initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival.[6] Inhibition of VEGFR-2 can effectively starve tumors and prevent metastasis. Nicotinic acid derivatives have been shown to act as potent VEGFR-2 inhibitors.[5][7]
Caption: Workflow for the MTT cytotoxicity assay.
VEGFR-2 Kinase Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase. [8] Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds.
-
Reaction Setup: In a microplate, add the kinase buffer, recombinant VEGFR-2 enzyme, and the test compounds. [8]3. Initiate Reaction: Add a substrate and ATP to initiate the phosphorylation reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period. [9]5. Detection: Stop the reaction and add a detection reagent that quantifies the amount of phosphorylated substrate (e.g., using luminescence or fluorescence). [8]6. Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value. [8]
Antimicrobial Susceptibility Testing
Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [10] Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., S. aureus, E. coli).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. [11]
Conclusion and Future Directions
The family of this compound derivatives holds significant promise for the development of novel therapeutic agents. The existing body of research on related nicotinic acid structures strongly suggests that these compounds are viable candidates for anticancer and antimicrobial drug discovery. The Boc-protected amino group provides a key synthetic handle for creating diverse libraries of compounds with potentially enhanced potency and selectivity.
Future research should focus on the systematic synthesis and biological evaluation of a focused library of derivatives of this compound. Direct comparative studies against existing drugs and other nicotinic acid derivatives will be crucial to fully elucidate their therapeutic potential. The experimental protocols outlined in this guide provide a robust framework for conducting these essential investigations.
References
- Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity.
- Jain, N., Utreja, D., Kaur, K., & Jain, P. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Mini-Reviews in Medicinal Chemistry, 21(7), 847-882.
- Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
- Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Bentham Science.
- Zemali, D., Ouahrani, M. R., & Nacer, S. (2022). Synthesis of nicotine derivatives and evaluation of their anti-bacterial activity. European Journal of Biological Research, 12(2), 207-215.
- Synthesis of nicotine derivatives and evaluation of their anti-bacterial activity. CORE.
- El-Sayed, W. A., Ali, O. M., & El-Sawy, E. R. (2012). Synthesis and Antimicrobial Activities of a Novel Series of Heterocyclic α-aminophosphonates. Archiv der Pharmazie, 345(11), 896-903.
- Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. PMC.
- El-Naggar, M., Abdu-Allah, H. H., El-Shorbagi, A. A., & El-Gendy, M. A. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy, 16, 631-653.
- Xu, K., Li, F., Xiong, L., Guo, Y., Zhang, J., Wang, Y., Ji, S., Yang, S., & Li, L. (2025). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. European Journal of Medicinal Chemistry, 282, 117054.
- van Haren, M. J., Taig, R., Kuppens, J., Sastre Toraño, J., Moret, E. E., Parsons, R. B., Sartini, D., Emanuelli, M., & Martin, N. I. (2017). Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state. Organic & Biomolecular Chemistry, 15(31), 6656-6667.
- Al-Ostath, A., Al-Qaisi, Z., & El-Awady, R. (2021). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Molecules, 26(5), 1279.
- 6-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid. MySkinRecipes.
- Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Europe PMC.
- Fayed, E. A., Fayed, M. A., Abd El-Wahab, A. H., & El-Adl, K. (2021). Discovery of new VEGFR-2 inhibitors based on bis(t[1][8][15]riazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Scientific Reports, 11(1), 11333.
- Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf.
- In vitro VEGFR-2 inhibitory assay. ResearchGate.
- MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration.
Sources
- 1. broadpharm.com [broadpharm.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity | Semantic Scholar [semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. dovepress.com [dovepress.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and antimicrobial activities of a novel series of heterocyclic α-aminophosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to Substituted Nicotinates
Substituted nicotinates, esters of nicotinic acid (pyridine-3-carboxylic acid), are privileged scaffolds in medicinal chemistry and materials science. Their prevalence in pharmaceuticals, agrochemicals, and functional materials underscores the critical need for efficient and versatile synthetic methodologies. This guide provides an in-depth comparative analysis of the primary synthetic strategies for accessing these valuable compounds, offering researchers, scientists, and drug development professionals a comprehensive resource for strategic synthetic planning. We will delve into both classical ring-forming reactions and modern cross-coupling techniques, evaluating each for its scope, limitations, and practical applicability.
De Novo Synthesis: Constructing the Pyridine Core
The classical approach to substituted nicotinates involves the construction of the pyridine ring from acyclic precursors. These methods are often powerful for creating highly substituted and complex nicotinates in a convergent manner.
The Hantzsch Pyridine Synthesis
First reported by Arthur Hantzsch in 1881, this multicomponent reaction is a cornerstone of pyridine synthesis.[1][2] It typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate. The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine.[1][2]
Causality in Experimental Choices:
The choice of β-ketoester directly dictates the substituents at the 3- and 5-positions of the final pyridine ring, which will be ester functionalities, making this a direct route to nicotinates. The aldehyde determines the substituent at the 4-position. The final oxidation step is crucial for aromatization and is often the driving force for the reaction.[2] While classical methods used harsh oxidants, modern variations employ milder conditions.
Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate [3]
Step 1: 1,4-Dihydropyridine Synthesis
-
In a round-bottom flask, combine benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in ethanol (20 mL).
-
Stir the mixture at reflux for 4 hours.
-
Cool the reaction mixture to room temperature. The 1,4-dihydropyridine product will precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Aromatization
-
Dissolve the obtained 1,4-dihydropyridine (1.0 g) in glacial acetic acid (10 mL).
-
Add a solution of sodium nitrite (0.3 g) in water (1 mL) dropwise with stirring.
-
Heat the mixture at 80°C for 1 hour.
-
After cooling, pour the mixture into ice-water.
-
Collect the precipitated product by filtration, wash with water, and recrystallize from ethanol to afford the diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate.
Caption: Workflow for the Hantzsch Pyridine Synthesis.
The Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis is a two-step process that provides access to 2,3,6-trisubstituted pyridines.[4][5] It involves the condensation of an enamine with an ethynyl ketone to form an aminodiene intermediate, which then undergoes a thermally induced cyclodehydration to yield the pyridine.[4][5]
Causality in Experimental Choices:
This method is particularly useful for producing unsymmetrically substituted pyridines. The choice of enamine and ethynyl ketone allows for precise control over the substitution pattern. The high temperature required for the cyclodehydration step is a key parameter and can be a limitation, although acid catalysis can lower this barrier.[6]
Experimental Protocol: Synthesis of a 2,3,6-Trisubstituted Pyridine [5]
Step 1: Aminodiene Formation
-
Dissolve the enamine (1.0 equiv.) in a suitable aprotic solvent like toluene.
-
Add the ethynyl ketone (1.0 equiv.) dropwise at room temperature.
-
Stir the reaction mixture for 2-4 hours until the starting materials are consumed (monitor by TLC).
-
Remove the solvent under reduced pressure to obtain the crude aminodiene intermediate. This intermediate can be purified by column chromatography if necessary.
Step 2: Cyclodehydration
-
Dissolve the aminodiene intermediate in a high-boiling solvent such as xylenes.
-
Heat the solution at reflux for 12-24 hours. The progress of the cyclization can be monitored by TLC or GC-MS.
-
After cooling, remove the solvent under reduced pressure.
-
Purify the resulting substituted pyridine by column chromatography.
Caption: Workflow for the Bohlmann-Rahtz Pyridine Synthesis.
The Guareschi-Thorpe Condensation
This method provides a route to 2-hydroxypyridines (or their 2-pyridone tautomers), which are versatile intermediates for further functionalization.[7][8] The reaction involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound in the presence of a base.[3]
Causality in Experimental Choices:
The use of cyanoacetamide is key to forming the 2-pyridone structure. The choice of the 1,3-dicarbonyl compound determines the substituents at the 4- and 6-positions of the pyridine ring. Recent advancements have focused on developing greener protocols using aqueous media.[7][9]
Experimental Protocol: Synthesis of a 2-Pyridone Derivative [3]
-
In a round-bottom flask, prepare a mixture of cyanoacetamide (0.84 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and ammonium carbonate (1.92 g, 20 mmol).
-
Add a 1:1 mixture of water and ethanol (20 mL) as the solvent.
-
Heat the mixture at 80°C for 4 hours.
-
Upon cooling, the product precipitates from the solution.
-
Collect the solid by filtration, wash with cold water, and dry to yield the desired 2-pyridone.
Modern Approaches: Functionalization of the Pyridine Ring
While classical methods build the pyridine ring from the ground up, modern strategies focus on the direct functionalization of a pre-existing pyridine core. These methods, particularly those catalyzed by transition metals, offer excellent regioselectivity and functional group tolerance.[10][11]
Transition-Metal-Catalyzed C-H Functionalization
Direct C-H functionalization has emerged as a powerful tool for the synthesis of substituted pyridines, avoiding the need for pre-functionalized starting materials.[11][12] Palladium, nickel, and other transition metals can catalyze the formation of C-C and C-N bonds at specific positions on the pyridine ring.[10][13]
Causality in Experimental Choices:
The regioselectivity of C-H functionalization is a critical aspect. The choice of catalyst, ligand, and directing group (if any) determines which C-H bond is activated. For instance, the inherent electronic properties of the pyridine ring often favor functionalization at the C2 and C4 positions.[10] However, the use of specific directing groups can steer the reaction to the C3 position.[13] Pyridine N-oxides are also commonly used substrates as they can facilitate ortho-functionalization.[14]
Experimental Protocol: Palladium-Catalyzed C3-Alkenylation of Pyridine [13]
Note: This is a representative protocol and specific conditions will vary based on the substrate and alkene coupling partner.
-
To an oven-dried Schlenk tube, add the pyridine substrate (1.0 equiv.), the alkene (1.5 equiv.), Pd(OAc)₂ (5 mol %), and a suitable ligand (e.g., a phosphine or N-heterocyclic carbene ligand, 10 mol %).
-
Add a silver-based oxidant (e.g., Ag₂CO₃, 2.0 equiv.) and a carboxylic acid additive (e.g., pivalic acid, 1.0 equiv.).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).
-
Add a dry, degassed solvent (e.g., dioxane or toluene).
-
Heat the reaction mixture at 100-120°C for 12-24 hours.
-
After cooling, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain the C3-alkenylated pyridine.
Caption: General workflow for transition-metal-catalyzed C-H functionalization of pyridines.
Comparative Analysis
| Synthetic Route | General Approach | Key Transformation | Typical Substitutions Achieved | Advantages | Limitations |
| Hantzsch Synthesis | De Novo Synthesis | Condensation & Oxidation | Symmetrically 3,5-dicarboalkoxy, 2,6-dialkyl, 4-substituted | High convergence; builds complex cores in one pot; simple and efficient.[1] | Requires a subsequent oxidation step; primarily for symmetrically substituted pyridines.[2] |
| Bohlmann-Rahtz Synthesis | De Novo Synthesis | Condensation & Cyclodehydration | 2,3,6-Trisubstituted | Versatile for unsymmetrical substitution patterns.[4][5] | High temperatures may be required; purification of the intermediate can be challenging.[5] |
| Guareschi-Thorpe Condensation | De Novo Synthesis | Condensation & Cyclization | 2-Hydroxy (2-pyridone), 4,6-disubstituted | Direct route to 2-pyridones, which are useful synthetic intermediates.[7][8] | Limited to the synthesis of 2-pyridone derivatives. |
| Transition-Metal-Catalyzed C-H Functionalization | Core Functionalization | C-C or C-N Bond Formation | Aryl, heteroaryl, alkyl, alkenyl, or amino groups at various positions.[10][11] | Excellent functional group tolerance; mild reaction conditions; high regioselectivity.[15] | Requires a halogenated precursor in some cases; potential for catalyst poisoning by the pyridine nitrogen.[12][15] |
Conclusion
The synthesis of substituted nicotinates can be approached through two main strategies: de novo ring construction and functionalization of a pre-existing pyridine core. Classical methods like the Hantzsch, Bohlmann-Rahtz, and Guareschi-Thorpe syntheses are powerful for creating highly substituted pyridines from simple acyclic precursors. In contrast, modern transition-metal-catalyzed C-H functionalization offers a more direct and often milder approach to introduce a wide range of substituents with high regioselectivity.
The optimal synthetic route will depend on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. For the rapid generation of diverse libraries of substituted nicotinates for drug discovery, modern C-H functionalization methods are often preferred. For the large-scale synthesis of specific, highly substituted targets, classical de novo syntheses may be more appropriate. A thorough understanding of the advantages and limitations of each method is crucial for the efficient and successful synthesis of these important heterocyclic compounds.
References
- Daugulis, O., Do, H.-Q., & Shabashov, D. (2009). Palladium- and Copper-Catalyzed Arylation of Carbon−Hydrogen Bonds. Accounts of Chemical Research, 42(8), 1074–1086. [Link]
- RSC Publishing. (2015).
- Beilstein Journals. (2023). Pyridine C(sp2)
- National Institutes of Health. (2021).
- American Chemical Society. (2008).
- National Institutes of Health. (2015).
- Ingenta Connect. (2022).
- University of Sheffield. (n.d.).
- Wiley Online Library. (n.d.).
- ResearchGate. (2007).
- PubMed. (2014). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. [Link]
- MDPI. (2021). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. [Link]
- National Institutes of Health. (2023). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. [Link]
- Hantzsch pyridine synthesis. (n.d.). In Wikipedia.
- Hantzsch pyridine synthesis. (n.d.). In Wikipedia.
- Bohlmann–Rahtz pyridine synthesis. (n.d.). In Wikipedia.
- Consensus. (2023). The [3+2] cycloaddition reaction as an attractive way for the preparation of nicotine analogs (microreview). [Link]
- Springer. (2011).
- Arecoline. (n.d.). In Wikipedia.
- Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. [Link]
- ResearchGate. (2018). Overview on the synthetic routes to nicotine nitriles. [Link]
- J&K Scientific LLC. (2025). Bohlmann–Rahtz Pyridine Synthesis. [Link]
- ResearchGate. (1976). The synthesis of some substituted methyl pyridinecarboxylates. I.
- Scribd. (n.d.). Hantzsch Pyridine Synthesis. [Link]
- ResearchGate. (n.d.). Hantzsch pyridine synthesis. [Link]
- ResearchGate. (2001). A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. [Link]
- MDPI. (2023). Efficient Method of (S)-Nicotine Synthesis. [Link]
- OAE Publishing Inc. (2022). Catalytic synthesis of niacin from 3-methyl-pyridine and 30%H2O2 by Cu-based zeolite. [Link]
- Oriental Journal of Chemistry. (2008).
- ResearchGate. (2023). Investigating the mechanism of formation of nitro-substituted nicotine analogue via the [3 + 2] cycloaddition reaction of (E)-substituted nitroethene derivatives and (Z)-C-(3-pyridyl)-N-aryl-nitrones: a density functional theory (DFT) study. [Link]
- Semantic Scholar. (2013).
- The [3+2]Cycloaddition Reaction. (n.d.). [Link]
- National Institutes of Health. (2018). Cycloaddition reactions for antiviral compounds. [Link]
- National Institutes of Health. (2022).
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Guareschi-Thorpe Condensation [drugfuture.com]
- 9. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 12. Recent Advances in Direct Pyridine C-H Activation Strategies: Ingenta Connect [ingentaconnect.com]
- 13. A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Efficacy of Methyl 6-((tert-butoxycarbonyl)amino)nicotinate in Parallel Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced environment of drug discovery and development, the efficient construction of diverse chemical libraries is paramount. Parallel synthesis has emerged as a powerful strategy for the rapid generation of compound arrays, enabling the exploration of vast chemical space to identify novel therapeutic agents. The choice of building blocks is a critical determinant of the success of any parallel synthesis campaign. This guide provides an in-depth technical comparison of Methyl 6-((tert-butoxycarbonyl)amino)nicotinate as a key building block for the parallel synthesis of 6-aminonicotinamide libraries, evaluating its performance against common alternatives and providing supporting experimental insights.
The Strategic Importance of the 6-Aminonicotinamide Scaffold
The 6-aminonicotinamide core is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. Derivatives of this structure have shown promise as inhibitors of various enzymes and as modulators of cellular pathways. The ability to rapidly generate a diverse library of 6-aminonicotinamide derivatives allows for the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern drug design.
Comparative Analysis of Building Blocks for 6-Aminonicotinamide Library Synthesis
The synthesis of a 6-aminonicotinamide library typically involves the amidation of a suitable pyridine precursor. The choice of this precursor significantly impacts the efficiency, versatility, and overall success of the parallel synthesis workflow. Here, we compare this compound with two primary alternatives: Methyl 6-aminonicotinate and Methyl 6-halonicotinates (e.g., Methyl 6-chloronicotinate).
This compound: The "Protect and Proceed" Strategy
This compound incorporates the tert-butoxycarbonyl (Boc) protecting group on the 6-amino functionality. This "protect and proceed" strategy offers several distinct advantages in a parallel synthesis setting. The Boc group is stable under a wide range of reaction conditions used for amide bond formation, preventing unwanted side reactions at the amino group.[]
Key Features:
-
Orthogonal Protection: The Boc group provides orthogonal protection, allowing for selective deprotection under acidic conditions after the amide library has been generated.[2]
-
Clean Reactions: The stability of the Boc group generally leads to cleaner reaction profiles and simplifies purification.
-
Versatility: Compatible with a broad range of amide coupling reagents.[]
Considerations:
-
Additional Step: Requires a final deprotection step to yield the desired 6-aminonicotinamide library.
-
Atom Economy: The introduction and subsequent removal of the Boc group reduces the overall atom economy of the synthetic route.
Methyl 6-aminonicotinate: The Direct Approach
Utilizing Methyl 6-aminonicotinate allows for the direct amidation of the methyl ester without the need for a protecting group on the 6-amino function. This approach is more atom-economical and involves fewer synthetic steps.
Key Features:
-
Step Economy: A more direct route to the final products.
-
Cost-Effective: Often a more economical starting material.
Considerations:
-
Potential for Side Reactions: The presence of the free amino group can lead to side reactions, such as self-condensation or reaction with the coupling agents, potentially lowering the yield and purity of the desired products.
-
Optimization Required: Reaction conditions must be carefully optimized to favor amidation of the ester over reactions involving the amino group.
Methyl 6-Halonicotinates (e.g., Methyl 6-chloronicotinate): The "Displace and Amide" Strategy
This strategy involves a two-step process: first, a nucleophilic aromatic substitution (SNAr) reaction to introduce the desired amine at the 6-position, followed by amidation of the methyl ester.
Key Features:
-
Divergent Synthesis: Allows for the introduction of a wide variety of amines at the 6-position, leading to a highly diverse library.
-
Well-Established Chemistry: SNAr reactions on electron-deficient pyridine rings are generally well-understood and reliable.
Considerations:
-
Harsher Conditions: SNAr reactions often require elevated temperatures, which may not be compatible with all functional groups.
-
Two-Step Sequence: The two-step nature of this approach adds complexity to the parallel synthesis workflow.
-
Potential for Regioisomers: Depending on the substrate and reaction conditions, the formation of regioisomers is a possibility.
Experimental Data: A Head-to-Head Comparison
| Starting Material | Reaction Type | Reagents | Time | Yield (%) | Purity | Ref. |
| This compound | Amidation followed by Deprotection | 1. Amine, Coupling Agent (e.g., HATU) 2. TFA | 1-4 h (Amidation) 0.5-1 h (Deprotection) | Generally high yields reported for similar Boc-protected systems. | High | Inferred from[] |
| Methyl 6-aminonicotinate | Direct Amidation | Amine, Coupling Agent | 2-12 h | Moderate to high, requires optimization. | Variable, potential for byproducts. | Inferred from[4] |
| Methyl 6-chloronicotinate | Enzymatic Amidation | Amine, Novozym® 435 | 35 min | 65.2 - 71.2% | High | [3] |
Analysis of Experimental Data:
The enzymatic amidation of Methyl 6-chloronicotinate demonstrates the potential for rapid and efficient synthesis.[3] However, this approach is limited to the scope of the enzyme's substrate tolerance. For a broader range of amines, chemical methods are necessary. The use of this compound, while requiring an additional deprotection step, is anticipated to provide higher overall yields and purity across a diverse library due to the prevention of side reactions. The direct amidation of Methyl 6-aminonicotinate is the most step-economical but may require significant optimization for each amine in the library to achieve acceptable purity and yield.
Experimental Protocols
General Protocol for Parallel Solution-Phase Synthesis of a 6-Aminonicotinamide Library using this compound
This protocol is designed for a 96-well plate format.
Workflow Diagram:
Caption: Workflow for parallel synthesis of a 6-aminonicotinamide library.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMF or DMSO).
-
Prepare individual stock solutions of a diverse set of primary and secondary amines in the same solvent.
-
Prepare a stock solution of a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA) in the same solvent.
-
-
Reaction Setup (in a 96-well plate):
-
To each well, add the this compound stock solution.
-
To each well, add the corresponding unique amine stock solution.
-
Initiate the reaction by adding the coupling agent/base solution to each well.
-
-
Reaction and Monitoring:
-
Seal the plate and shake at room temperature for 2-12 hours.
-
Monitor the reaction progress by LC-MS analysis of a representative well.
-
-
Work-up and Purification:
-
Upon completion, quench the reactions by adding water to each well.
-
Perform a liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate).
-
Isolate the organic layer and evaporate the solvent.
-
Purify the crude products using parallel HPLC.
-
-
Boc Deprotection:
-
Dissolve the purified, Boc-protected amides in a suitable solvent (e.g., DCM).
-
Add a solution of trifluoroacetic acid (TFA) in the same solvent.
-
Stir at room temperature for 30-60 minutes.
-
Evaporate the solvent and TFA under reduced pressure to yield the final 6-aminonicotinamide library.
-
Conclusion and Recommendations
The choice of building block for the parallel synthesis of 6-aminonicotinamide libraries is a critical decision that influences the efficiency and success of the campaign.
-
This compound is the recommended choice for achieving high purity and yield across a diverse range of amines in a parallel synthesis format. The "protect and proceed" strategy minimizes side reactions and simplifies purification, albeit at the cost of an additional deprotection step.
-
Methyl 6-aminonicotinate offers a more direct and atom-economical route. However, it is more suitable for focused libraries where extensive optimization for each amine is feasible, or for enzymatic reactions where selectivity is high.
-
Methyl 6-halonicotinates provide a powerful tool for creating highly diverse libraries through a divergent synthetic approach. This strategy is particularly advantageous when a wide variety of 6-substituents are desired.
Ultimately, the optimal choice will depend on the specific goals of the project, the diversity of the desired library, and the resources available for optimization and purification. For robust and reliable library production with a high success rate across a broad range of substrates, this compound stands out as a superior building block in the realm of parallel synthesis.
References
- Baldino, C. M. (2000). J. Comb. Chem., 2(2), 89–103.
- Dolle, R. E. (2000). J. Comb. Chem., 2(5), 383–433.
- Georganics. (2023). Methyl 6-aminonicotinate – preparation and application.
- Li, Y., et al. (2024). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. RSC Advances, 14(1), 131-138.[3]
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Pathak, A. K., et al. (2014). Solution-Phase Parallel Synthesis of Acyclic Nucleoside Libraries of Purine, Pyrimidine, and Triazole Acetamides.
- Tenti, G., et al. (2012). One-pot access to a library of structurally diverse nicotinamide derivatives via a three-component formal aza [3 + 3] cycloaddition.
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Zhang, Z., et al. (2001). Fluorous Boc ((F)Boc) carbamates: new amine protecting groups for use in fluorous synthesis. The Journal of Organic Chemistry, 66(12), 4261–4266.[8]
- BenchChem. (2025). A Comparative Guide to Aminopyridine Building Blocks for Drug Discovery: Spotlight on 2-Fluoro-5-methylpyridin-3-amine.
- Creighton, C. J., et al. (1999). Solid-phase synthesis of pyridones and pyridopyrazines as peptidomimetic scaffolds. Organic letters, 1(9), 1407-1409.[9]
- Kalliokoski, T. (2015). Price-Focused Analysis of Commercially Available Building Blocks for Combinatorial Library Synthesis.
- MDPI. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance.
- Yang, T., et al. (2007). Syntheses of nicotinamide riboside and derivatives: effective agents for increasing nicotinamide adenine dinucleotide concentrations in mammalian cells. Journal of medicinal chemistry, 50(26), 6458-6461.[12]
Sources
A Senior Scientist's Guide to Spectroscopic Comparison of Nicotinic Acid Derivatives
Introduction
Nicotinic acid, also known as niacin or vitamin B3, is a water-soluble vitamin vital for energy metabolism and DNA repair within living cells.[1][2] Its derivatives form a cornerstone of numerous pharmaceutical compounds, leveraging their versatile biological activities.[1] For researchers in drug development and chemical analysis, the ability to accurately identify and structurally characterize these derivatives is paramount. Spectroscopic techniques provide the essential toolkit for this purpose, offering a non-destructive window into the molecular structure and functional groups of these compounds.
This guide provides an in-depth comparison of nicotinic acid and two of its common derivatives—nicotinamide and methyl nicotinate—using four principal spectroscopic methods: Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). We will explore the causal relationships between molecular structure and spectral output, present comparative data, and provide robust, field-tested protocols for obtaining high-quality spectra.
The Spectroscopic Toolkit: A Comparative Overview
The selection of a spectroscopic technique is dictated by the information required. Each method probes a different aspect of molecular structure:
-
UV-Vis Spectroscopy examines electronic transitions, providing information about conjugation within the molecule.
-
FT-IR Spectroscopy probes molecular vibrations, identifying the presence of specific functional groups.
-
NMR Spectroscopy maps the chemical environment of magnetically active nuclei (¹H and ¹³C), revealing the molecular skeleton and connectivity.
-
Mass Spectrometry measures the mass-to-charge ratio of ionized molecules and their fragments, determining molecular weight and elemental composition.
Comparative Analysis of Nicotinic Acid and Its Derivatives
The structural differences between nicotinic acid, nicotinamide, and methyl nicotinate are subtle yet produce distinct spectroscopic signatures. Nicotinic acid features a carboxylic acid group, nicotinamide an amide, and methyl nicotinate a methyl ester. These changes directly influence the electronic environment, bond vibrational energies, and fragmentation patterns.
Figure 1: Structures of Nicotinic Acid and Derivatives
UV-Vis Spectroscopy: Probing Electronic Transitions
The pyridine ring in all three compounds contains a conjugated π-system, leading to characteristic UV absorption. The primary absorption band is influenced by the nature of the substituent at the 3-position. The pH of the solution can also significantly affect the UV-Vis spectrum of these compounds, particularly for nicotinic acid.[3][4][5]
| Compound | λmax (nm) | Key Observations |
| Nicotinic Acid | ~263 nm | The carboxylic acid group has a modest electronic effect on the pyridine ring's π → π* transition. |
| Nicotinamide | ~263 nm | The amide group's electronic influence is similar to the carboxylic acid, resulting in a nearly identical λmax. |
| Methyl Nicotinate | ~264 nm | Esterification causes a slight bathochromic (red) shift, indicating a minor alteration of the chromophore's electronic environment. |
Note: λmax values are approximate and can vary with solvent and pH.
FT-IR Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy provides the most direct evidence of the functional group transformation from a carboxylic acid to an amide or ester. The key diagnostic region is the carbonyl (C=O) stretching frequency.
| Compound | Key IR Frequencies (cm⁻¹) | Interpretation |
| Nicotinic Acid | ~1710 (C=O str), ~3000 (broad, O-H str), ~1300 (C-O str) | The strong, broad O-H stretch from the carboxylic acid is a defining feature. The C=O stretch is typical for a carboxylic acid conjugated with an aromatic ring.[6][7] |
| Nicotinamide | ~1680 (C=O str, Amide I), ~3350 & ~3170 (N-H str), ~1620 (N-H bend, Amide II) | The C=O frequency is lowered due to resonance with the nitrogen lone pair. The presence of two distinct N-H stretching bands is characteristic of a primary amide.[8] |
| Methyl Nicotinate | ~1725 (C=O str), ~1290 (C-O str, asymmetric), ~3000 (sp³ C-H str) | The C=O stretch is at a higher frequency than in nicotinic acid, typical for an ester. The C-O stretch and methyl C-H stretches are also prominent. |
¹H & ¹³C NMR Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy provides the most detailed structural information. The chemical shifts (δ) of the protons and carbons in the pyridine ring are sensitive to the electronic effects of the substituent at the C3 position.
¹H NMR Comparison
The protons on the pyridine ring (H2, H4, H5, H6) show distinct patterns. The electron-withdrawing nature of the carbonyl group deshields adjacent protons, shifting them downfield.
| Proton | Nicotinic Acid (δ ppm) | Nicotinamide (δ ppm) | Methyl Nicotinate (δ ppm) | Causality of Shift Differences |
| H2 | ~9.15 | ~9.00 | ~9.05 | The H2 proton is ortho to the nitrogen and meta to the carbonyl group, making it the most downfield proton in all three compounds.[9] |
| H6 | ~8.83 | ~8.70 | ~8.75 | H6 is also ortho to the nitrogen, resulting in a significant downfield shift.[9] |
| H4 | ~8.30 | ~8.20 | ~8.25 | H4 is para to the nitrogen and ortho to the carbonyl, leading to deshielding.[9] |
| H5 | ~7.60 | ~7.50 | ~7.50 | H5 is the most upfield of the ring protons, being meta to both the nitrogen and the carbonyl group.[9] |
| -OCH₃ | N/A | N/A | ~3.90 | The singlet for the methyl ester protons is a unique identifier for methyl nicotinate. |
| -NH₂ | N/A | ~7.7 & ~8.3 (broad) | N/A | The two broad singlets for the amide protons are characteristic of nicotinamide. |
Note: Chemical shifts are approximate and depend on the solvent and concentration. Data is referenced for D₂O or similar polar solvents.[10][11][12][13]
¹³C NMR Comparison
The carbon chemical shifts further highlight the electronic differences.
| Carbon | Nicotinic Acid (δ ppm) | Nicotinamide (δ ppm) | Methyl Nicotinate (δ ppm) | Causality of Shift Differences |
| C=O | ~167 | ~168 | ~165 | The carbonyl carbon resonance is sensitive to the attached heteroatom (O vs. N). |
| C2 | ~154 | ~152 | ~153 | These pyridine ring carbons show subtle shifts based on the substituent's inductive and resonance effects. |
| C6 | ~151 | ~149 | ~150 | |
| C4 | ~140 | ~137 | ~138 | |
| C3 | ~130 | ~133 | ~130 | |
| C5 | ~125 | ~125 | ~125 | |
| -OCH₃ | N/A | N/A | ~53 | The methyl carbon provides a clear marker for the ester. |
Note: Chemical shifts are approximate and solvent-dependent.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the parent compound and reveals structural information through characteristic fragmentation patterns.
| Compound | Molecular Ion (M⁺˙ or [M+H]⁺) | Key Fragment Ions (m/z) | Interpretation of Fragmentation |
| Nicotinic Acid | 123 | 106, 78 | The primary fragmentation is the loss of a hydroxyl radical (•OH, M-17) followed by the loss of carbon monoxide (CO) to give the pyridyl cation at m/z 78.[14][15] |
| Nicotinamide | 122 | 106, 78 | Fragmentation often begins with the loss of the amino group (•NH₂, M-16) to form an acylium ion (m/z 106), which then loses CO to yield the pyridyl cation (m/z 78).[16] |
| Methyl Nicotinate | 137 | 106, 78 | A characteristic loss is the methoxy radical (•OCH₃, M-31) to form the same acylium ion (m/z 106) as nicotinamide, which subsequently fragments to m/z 78. |
Experimental Protocols
The quality of spectroscopic data is critically dependent on meticulous sample preparation and adherence to standardized protocols.
General Sample Preparation Workflow
The following diagram illustrates a universal workflow for preparing samples for spectroscopic analysis.
Caption: A generalized workflow for preparing analytical samples.
Protocol 1: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
ATR is a common technique requiring minimal sample preparation for solid or liquid samples.[17][18][19][20]
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[21] Wipe with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Background Scan: With the clean, empty crystal, acquire a background spectrum. This is crucial to subtract the spectral contributions of the atmosphere (CO₂, H₂O) and the crystal itself.
-
Sample Application: Place a small amount of the solid sample (a few milligrams is sufficient) onto the center of the ATR crystal.[21]
-
Apply Pressure: Use the instrument's pressure arm to apply firm, even contact between the sample and the crystal. Consistent pressure is key for reproducibility.[17]
-
Acquire Spectrum: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: After analysis, retract the pressure arm, remove the sample, and clean the crystal thoroughly with a solvent-moistened wipe.
Causality Note: The quality of an ATR-FTIR spectrum is directly proportional to the quality of contact between the sample and the crystal surface. The infrared beam penetrates only a few microns into the sample, so good contact is essential for a strong signal.[18]
Protocol 2: ¹H NMR Spectroscopy
High-quality NMR spectra require careful sample preparation to ensure magnetic field homogeneity.[22][23][24]
-
Sample Weighing: Accurately weigh 5-25 mg of the analyte into a clean, dry vial.[25]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Chloroform-d (CDCl₃)). The deuterated solvent is necessary for the spectrometer's field-frequency lock.[23][26]
-
Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used.
-
Filtration and Transfer: To remove any particulate matter which can degrade spectral resolution, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, high-quality 5 mm NMR tube.[26]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
-
Instrumental Analysis: Insert the tube into the spectrometer. The instrument will then perform locking, shimming (optimizing magnetic field homogeneity), and tuning before acquiring the spectrum.[25]
Causality Note: Particulate matter in an NMR sample creates magnetic susceptibility distortions in the solution, leading to broadened spectral lines and poor resolution.[26] Filtering is a critical step to mitigate this.
Conclusion
The spectroscopic analysis of nicotinic acid and its derivatives—nicotinamide and methyl nicotinate—demonstrates how minor structural modifications lead to significant and predictable changes in their spectral properties. UV-Vis spectroscopy confirms the presence of the pyridine chromophore, while FT-IR provides definitive identification of the carboxylic acid, amide, or ester functional group. NMR spectroscopy offers a detailed map of the molecular framework, and mass spectrometry confirms the molecular weight and provides corroborating structural evidence through fragmentation analysis. By employing the robust protocols outlined in this guide, researchers can confidently identify and characterize these and other related compounds, ensuring data integrity and advancing their research and development objectives.
References
- NIST. (n.d.). Welcome to the NIST WebBook. NIST Chemistry WebBook.
- Linstrom, P.J., & Mallard, W.G. (Eds.). (n.d.). The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. NIST.
- Bioregistry. (n.d.). Spectral Database for Organic Compounds.
- Wikipedia. (n.d.). Spectral Database for Organic Compounds.
- Scribd. (n.d.). NMR Sample Preparation Guide.
- NIST. (2009). The NIST Chemistry Webbook.
- DATACC. (n.d.). Spectral Database for Organic Compounds (SDBS).
- PubChem. (2006). NIST Chemistry WebBook.
- NIST. (n.d.). NIST Chemistry WebBook.
- Re3data.org. (2023). Spectral Database for Organic Compounds.
- Lafayette College Libraries. (n.d.). Spectral database for organic compounds, SDBS.
- Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
- SIELC Technologies. (n.d.). UV-Vis Spectrum of 2,3-Pyridinedicarboxylic Acid.
- Western University. (n.d.). NMR Sample Preparation.
- ALWSCI. (2025). How To Prepare And Run An NMR Sample.
- Food Research. (2025). Analysis of nicotinic acid in coffee using the temperature programmable injection method in gas chromatography-mass spectrometry.
- Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I.
- Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy.
- Bruker. (n.d.). Guide to FT-IR Spectroscopy.
- Lal, A., et al. (2013). Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. Journal of Chemical and Pharmaceutical Research.
- ResearchGate. (n.d.). ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative.
- Wasylina, L., Kucharska, E., & Puszko, A. (1999). The13C NMR, UV and IR absorption spectra of pyridinedicarboxylic acids. Chemistry of Heterocyclic Compounds.
- Bruker. (2019). ATR FTIR Basics. YouTube.
- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
- Stephenson, H. P., & Sponer, H. (1951). Near Ultraviolet Absorption Spectra of the Pyridine Monocarboxylic Acids in Water and Ethanol Solutions. Journal of the American Chemical Society.
- Wang, Y., et al. (2013). Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS. Journal of Analytical Methods in Chemistry.
- ResearchGate. (n.d.). UV spectra of pyridine-3,5-di-carboxylic acid and CH-PyCA complex.
- ResearchGate. (n.d.). FT-IR spectra of Nicotinic acid (a) control and (b) treated.
- ResearchGate. (2025). FT-IR and FT-Raman vibrational spectra and molecular structure investigation of nicotinamide.
- NIH. (n.d.). Spectroscopic Studies on Nicotine and Nornicotine in the UV Region. PubMed Central.
- ResearchGate. (2025). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma.
- NIH. (n.d.). Copper Complexes of Nicotinic-Aromatic Carboxylic Acids as Superoxide Dismutase Mimetics. PubMed Central.
- Trends in Sciences. (2024). Synthesis, Spectroscopic Evaluations and UV-Vis Titration Studies of New Symmetrical Amide Compounds.
- PubMed. (2012). Simultaneous quantification of niacin and its three main metabolites in human plasma by LC-MS/MS.
- ACS Publications. (n.d.). Nicotinic Acid. Ultraviolet Absorption Spectrum and Dissociation Constants. The Journal of Physical Chemistry.
- ACS Publications. (n.d.). The Infrared Spectrum of Nicotinic Acid. The Journal of Organic Chemistry.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488).
- Council for Responsible Nutrition. (n.d.).
- ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
- Chemistry Stack Exchange. (2017). Proton NMR Spectrum for Nicotinic Acid.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
Sources
- 1. jocpr.com [jocpr.com]
- 2. crnusa.org [crnusa.org]
- 3. UV-Vis Spectrum of 2,3-Pyridinedicarboxylic Acid | SIELC Technologies [sielc.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. hmdb.ca [hmdb.ca]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. myfoodresearch.com [myfoodresearch.com]
- 15. Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Simultaneous quantification of niacin and its three main metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 19. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 20. m.youtube.com [m.youtube.com]
- 21. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 22. scribd.com [scribd.com]
- 23. publish.uwo.ca [publish.uwo.ca]
- 24. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 25. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 26. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
A Comparative Guide to Assessing the Purity of Synthesized Methyl 6-((tert-butoxycarbonyl)amino)nicotinate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and drug discovery, the meticulous verification of compound purity is a cornerstone of reliable and reproducible research. This guide offers a comprehensive, in-depth comparison of analytical methodologies for assessing the purity of synthesized Methyl 6-((tert-butoxycarbonyl)amino)nicotinate, a key building block in the development of various therapeutic agents. By delving into the causality behind experimental choices and providing validated protocols, this document serves as a practical resource for researchers striving for the highest standards of scientific integrity.
Introduction to this compound and its Synthetic Context
This compound (CAS No: 144186-11-8, Molecular Formula: C₁₂H₁₆N₂O₄) is a valuable intermediate in organic synthesis, particularly in the construction of complex heterocyclic scaffolds for medicinal chemistry.[1] Its structure incorporates a pyridine ring, an ester functional group, and a Boc-protected amine, making it a versatile precursor for a range of molecular targets.
A common synthetic route to this compound involves a two-step process starting from 6-aminonicotinic acid. The first step is an esterification of the carboxylic acid to form methyl 6-aminonicotinate, followed by the protection of the amino group with di-tert-butyl dicarbonate ((Boc)₂O) to yield the final product.[2] Understanding this synthetic pathway is crucial as it informs the potential impurity profile of the final compound.
The Critical Role of Purity Assessment
The presence of impurities, even in trace amounts, can significantly impact the outcome of subsequent reactions and biological assays. Therefore, a robust analytical workflow to confirm the purity of this compound is not just a quality control measure, but a fundamental aspect of rigorous scientific investigation. This guide will focus on a multi-pronged approach to purity determination, leveraging the strengths of Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
A Multi-Technique Approach to Purity Validation
No single analytical technique can provide a complete picture of a compound's purity. A combination of spectroscopic and chromatographic methods is essential for a comprehensive assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is an unparalleled tool for the structural elucidation and purity assessment of organic molecules. It provides detailed information about the chemical environment of each atom in the molecule, allowing for the identification of the target compound and the detection of structurally similar impurities.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the synthesized this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).
-
Ensure the sample is fully dissolved and transfer the solution to a clean 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse program. Key parameters to consider include the relaxation delay (D1), which should be set to at least 5 times the longest T1 relaxation time of the protons of interest to ensure accurate integration for quantitative analysis.
-
Acquire the proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be performed to obtain a good signal-to-noise ratio.
-
-
Data Analysis and Interpretation:
-
¹H NMR: The spectrum should be consistent with the structure of this compound. Key expected signals include those for the pyridine ring protons, the methyl ester protons, the Boc group protons (a characteristic singlet around 1.5 ppm), and the NH proton. The integration of these signals should correspond to the number of protons in each environment. Impurities would manifest as additional, unassigned peaks. For instance, the presence of the starting material, methyl 6-aminonicotinate, would show characteristic signals for the free amine and the absence of the Boc group singlet.
-
¹³C NMR: The number of signals in the ¹³C NMR spectrum should correspond to the number of unique carbon atoms in the molecule. The chemical shifts of the carbonyl carbons (ester and carbamate) and the aromatic carbons are particularly diagnostic. The presence of unexpected signals would indicate impurities.
-
High-Performance Liquid Chromatography (HPLC): The Separation Powerhouse
HPLC is a highly sensitive and quantitative technique for separating mixtures of compounds. For the purity assessment of this compound, a reverse-phase HPLC (RP-HPLC) method is most suitable.
-
Instrumentation:
-
An HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), and a data acquisition system.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.
-
Filter and degas both mobile phases before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Gradient Elution: A typical gradient would be to start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase it to a high percentage (e.g., 95%) over 20-30 minutes. This allows for the separation of compounds with a wide range of polarities.
-
-
Sample Preparation:
-
Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., acetonitrile or a mixture of mobile phases) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of about 0.1 mg/mL for analysis.
-
-
Data Analysis:
-
The purity of the sample is determined by the area percentage of the main peak in the chromatogram. The retention time of the main peak should be consistent with a reference standard of this compound.
-
Potential impurities, such as the more polar methyl 6-aminonicotinate, would be expected to elute earlier than the product. Less polar impurities, if any, would have longer retention times.
-
| Compound | Expected Retention Time | Rationale |
| Methyl 6-aminonicotinate | Shorter | More polar due to the free amino group. |
| This compound | Longer | Less polar due to the hydrophobic Boc group. |
| (Boc)₂O | Varies | Can be hydrolyzed; its byproducts may be observed. |
| 6-Aminonicotinic Acid | Very Short | Highly polar starting material. |
Mass Spectrometry (MS): The Molecular Weight Confirmer
Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a powerful tool for confirming the molecular weight of the synthesized compound and identifying unknown impurities.
-
Instrumentation:
-
An LC-MS system, typically with an electrospray ionization (ESI) source.
-
-
LC Conditions:
-
The same HPLC method as described above can be used.
-
-
MS Conditions:
-
Ionization Mode: Positive ESI is generally suitable for this compound, as the pyridine nitrogen can be readily protonated.
-
Mass Range: Scan a mass range that includes the expected molecular weight of the product and potential impurities (e.g., m/z 100-500).
-
-
Data Analysis:
-
The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of this compound (expected m/z ≈ 253.12).
-
By analyzing the mass-to-charge ratios of other peaks in the chromatogram, the molecular weights of impurities can be determined, aiding in their identification. For example, the [M+H]⁺ of methyl 6-aminonicotinate would be observed at m/z ≈ 153.06.
-
Comparison with Alternatives: The Case of Methyl 6-(acetylamino)nicotinate
To provide a comparative context, we can consider an alternative Boc-protected intermediate, such as Methyl 6-(((tert-butoxycarbonyl)amino)methyl)nicotinate (CAS No: 384831-57-6), or a different protecting group altogether, like an acetyl group, to form Methyl 6-(acetylamino)nicotinate .
| Feature | This compound | Methyl 6-(acetylamino)nicotinate |
| Protecting Group | tert-Butoxycarbonyl (Boc) | Acetyl |
| Deprotection Conditions | Acidic (e.g., TFA, HCl)[3] | Basic (e.g., NaOH, LiOH) or acidic hydrolysis |
| Key Impurities | Unreacted methyl 6-aminonicotinate, (Boc)₂O byproducts, tert-butylated byproducts.[3] | Unreacted methyl 6-aminonicotinate, acetic anhydride byproducts. |
| HPLC Elution Profile | Less polar, longer retention time. | More polar, shorter retention time. |
| ¹H NMR Signature | Characteristic singlet for 9 protons of the Boc group (~1.5 ppm). | Characteristic singlet for 3 protons of the acetyl group (~2.1 ppm). |
The choice of protecting group has significant implications for the synthesis and purification strategy. The Boc group's lability to acid allows for orthogonal deprotection strategies in the presence of base-labile groups. However, the potential for tert-butylation of other nucleophilic sites on the molecule is a key consideration for impurity profiling.[3] In contrast, the acetyl group is more robust but requires harsher conditions for removal, which might not be compatible with sensitive substrates. The analytical methods described in this guide can be readily adapted to assess the purity of these and other related compounds.
Conclusion
The rigorous assessment of purity for synthesized intermediates like this compound is paramount in the field of drug development. A multi-technique approach, combining the structural insights of NMR, the separation power of HPLC, and the molecular weight confirmation of MS, provides a self-validating system for ensuring the quality and reliability of these critical building blocks. By understanding the synthetic context and potential impurity profiles, researchers can confidently advance their discoveries from the laboratory to clinical applications.
References
- PubChem. Methyl 6-((tert-butoxycarbonyl)amino)
- Georganics.
- Hebei Boze Chemical Co.,Ltd. BOC deprotection. [Link]
- Royal Society of Chemistry.
- MDPI.
- PubChem.
- Georganics.
- ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]
Sources
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Nicotinic Acid Compounds
Introduction: The Critical Role of Method Validation for Nicotinic Acid
Nicotinic acid (Niacin or Vitamin B3) and its derivatives are fundamental components in pharmaceutical formulations and fortified food products. Accurate and reliable quantification is not merely an analytical exercise; it is a cornerstone of product quality, safety, and efficacy. An analytical method that is not rigorously validated is an unknown quantity, introducing uncertainty into every result it generates. This guide provides an in-depth comparison of common analytical techniques for nicotinic acid, grounded in the principles of regulatory guidelines and extensive field experience. We will explore not just how to validate these methods, but why specific choices are made, empowering researchers and drug development professionals to design and execute robust validation studies.
The validation process demonstrates, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[1] This principle is enshrined in regulatory frameworks such as the International Council for Harmonisation (ICH) guideline Q2(R1) and the United States Pharmacopeia (USP) General Chapter <1225>, which provide a robust framework for validation.[2][3][4][5]
The Validation Workflow: A Structured Approach
A successful validation study is a well-planned journey. It begins with defining the method's purpose and concludes with a comprehensive report that confirms its fitness for use. The process is iterative, with data from early experiments informing later stages.
Caption: The Analytical Method Validation Workflow.
Comparative Analysis of Key Analytical Techniques
The choice of analytical technique is driven by the sample matrix, required sensitivity, available instrumentation, and the specific question being asked. Here, we compare three common methods for nicotinic acid analysis.
| Validation Parameter | UV-Vis Spectrophotometry | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Specificity | Low to Moderate. Prone to interference from matrix components that absorb at the same wavelength.[6] | High. Achieved through chromatographic separation. Specificity is demonstrated by peak purity analysis and resolution from potential interferents.[7] | Very High. Achieved by separation (LC) and mass-based detection (MS/MS), which can distinguish compounds with identical retention times but different masses.[8][9] |
| Linearity (Typical R²) | > 0.999[10][11] | > 0.999[12] | > 0.99[13] |
| Limit of Quantitation (LOQ) | ~0.3-0.4 µg/mL[14] | ~0.1-1 µg/mL (UV detector) | ~2-10 ng/mL[9][15][16] |
| Precision (%RSD) | < 2% | < 2% (Intra-day), < 3% (Inter-day)[17] | < 15% (Bioanalytical)[15] |
| Accuracy (% Recovery) | 98-102% | 98-102%[17] | 85-115% (Bioanalytical) |
| Throughput | High | Moderate | Moderate to High |
| Cost & Complexity | Low | Moderate | High |
Deep Dive into Validation Parameters & Protocols
The objective of validation is to demonstrate that a method is suitable for its intended purpose.[18][19][20] This is achieved by assessing a specific set of performance characteristics as defined by ICH Q2(R1).[2][3]
Specificity (and Selectivity)
The "Why": Specificity is the cornerstone of any analytical method. It ensures that the signal you measure comes unequivocally from your analyte of interest—nicotinic acid—and not from impurities, degradation products, or matrix components.[6][8][21][22] While ICH Q2(R1) uses the term "specificity," it's often considered an absolute, whereas "selectivity" refers to the method's ability to differentiate the analyte from other substances.[8][22] For a chromatographic method, this means achieving baseline resolution between the nicotinic acid peak and any other components.
Experimental Protocol (HPLC Specificity):
-
Prepare Samples:
-
Blank: Prepare a sample matrix without the analyte (e.g., placebo formulation, blank plasma).
-
Standard: Prepare a solution of pure nicotinic acid reference standard.
-
Spiked Sample: Spike the blank matrix with the nicotinic acid standard and known potential interferents (e.g., common excipients, known degradation products like nicotinamide).
-
-
Analysis: Analyze all three samples using the proposed HPLC method.
-
Acceptance Criteria:
-
The chromatogram of the blank should show no significant peaks at the retention time of nicotinic acid.
-
In the spiked sample, the nicotinic acid peak must be fully resolved (Resolution (Rs) > 1.5) from all other peaks.[23]
-
Peak purity analysis (using a Diode Array Detector) should pass, indicating the peak is spectrally homogeneous.
-
Linearity and Range
The "Why": Linearity demonstrates a proportional relationship between the concentration of nicotinic acid and the analytical signal over a defined range. This is crucial for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has been proven to be precise, accurate, and linear.[7]
Experimental Protocol (HPLC Linearity):
-
Prepare Standards: Prepare a series of at least five calibration standards by diluting a stock solution of nicotinic acid. The concentration range should typically span 80% to 120% of the expected sample concentration.
-
Analysis: Inject each standard in triplicate.
-
Data Evaluation:
-
Plot the average peak area against the corresponding concentration.
-
Perform a linear regression analysis to determine the slope, y-intercept, and the coefficient of determination (R²).
-
-
Acceptance Criteria:
-
The coefficient of determination (R²) should be ≥ 0.998.
-
The y-intercept should be minimal relative to the response at 100% concentration.
-
A visual inspection of the plot should confirm a linear relationship.
-
Accuracy and Precision
The "Why": These two parameters define the reliability of a method.
-
Accuracy: The closeness of the measured value to the true value. It's a measure of systematic error.[21]
-
Precision: The closeness of agreement among a series of measurements. It reflects random error and is assessed at three levels: repeatability, intermediate precision, and reproducibility.[21]
Experimental Protocol (Accuracy via Recovery):
-
Prepare Spiked Samples: Spike a blank matrix with known amounts of nicotinic acid at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.
-
Analysis: Analyze the spiked samples and calculate the concentration of nicotinic acid found.
-
Calculation: Determine the percent recovery using the formula: (Measured Concentration / Spiked Concentration) * 100.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for each level.
Experimental Protocol (Precision - Repeatability & Intermediate):
-
Prepare Samples: Prepare a minimum of six identical samples of a homogeneous nicotinic acid product or nine samples covering the specified range (3 concentrations, 3 replicates each).
-
Analysis (Repeatability): Analyze the samples under the same operating conditions over a short interval of time by the same analyst using the same instrument.
-
Analysis (Intermediate Precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Calculation: Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for the results.
-
Acceptance Criteria:
-
Repeatability: %RSD should be ≤ 2.0%.[24]
-
Intermediate Precision: %RSD should be ≤ 3.0%.
-
Robustness
The "Why": A method will be used in different labs, on different days, and by different analysts. Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in its parameters, ensuring its reliability during normal usage.[25][26][27][28] This is often investigated during method development.[28][29]
Experimental Protocol (HPLC Robustness):
-
Identify Parameters: Select critical HPLC parameters to vary, such as:
-
Mobile phase pH (e.g., ± 0.2 units)
-
Column temperature (e.g., ± 5°C)
-
Flow rate (e.g., ± 10%)
-
Mobile phase organic composition (e.g., ± 2%)
-
-
Experimental Design: Use a one-factor-at-a-time approach or a more efficient design of experiments (DoE) to test the effect of these variations.
-
Analysis: Analyze a system suitability solution and a standard sample under each varied condition.
-
Evaluation: Assess the impact on key system suitability parameters (e.g., retention time, peak tailing, resolution) and quantitative results.
-
Acceptance Criteria: System suitability parameters must still pass, and the quantitative result should not deviate significantly from the nominal condition result.
Caption: Decision matrix for selecting an analytical method.
System Suitability Testing: The Daily Method Check-up
Before any samples are analyzed, a System Suitability Test (SST) must be performed. This is not part of the formal validation but is a critical, integrated procedure that verifies the complete system (instrument, reagents, column) is operating correctly on the day of analysis.[30][31][32]
Key SST Parameters for HPLC:
-
Tailing Factor (Symmetry): Ensures good peak shape. A value near 1 is ideal; USP often requires < 2.0.[23][30]
-
Theoretical Plates (N): Measures column efficiency. Higher numbers indicate better separation power.
-
Resolution (Rs): The degree of separation between adjacent peaks. A value > 1.5 is generally required.[23]
-
Precision/Repeatability (%RSD): Typically, the %RSD of peak areas from replicate injections (e.g., 5 or 6) of a standard should be < 2.0%.[24]
Conclusion
The validation of an analytical method for nicotinic acid is a systematic process that provides documented evidence of its reliability and suitability for its intended purpose. By grounding the validation plan in the principles of ICH Q2(R1) and USP <1225>, and by carefully selecting the analytical technique that best fits the application, scientists can ensure the integrity of their data.[2][4] A well-validated method is not just a regulatory requirement; it is a hallmark of sound science, providing confidence in every result generated and underpinning the quality of the final product.
References
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
- System Suitability Test in HPLC – Key Parameters Explained. Assay Prism. [Link]
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
- How to decide System Suitability Test (SST) in HPLC: Best Practice. Pharmasciences. [Link]
- USP <1225> Method Valid
- System Suitability in HPLC Analysis. Pharmaguideline. [Link]
- System suitability Requirements for a USP HPLC Method - Tips & Suggestions. MicroSolv. [Link]
- A Guide to Analytical Method Valid
- General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. [Link]
- Specificity and Selectivity in Analytical Method Validation: A Guide to ICH Q2(R2) Compliance. BiochemSphere. [Link]
- The 6 Key Aspects of Analytical Method Valid
- Validation of Analytical Procedures: Text and Methodology Q2(R1).
- The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. IJRASET. [Link]
- Revised USP Chapter <1225> "Validation of Compendial Methods" approved. ECA Academy. [Link]
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
- Tag: robustness testing ICH Q2.
- What is the difference between specificity and selectivity? Lösungsfabrik. [Link]
- <1225> Validation of Compendial Procedures. USP-NF. [Link]
- Method Validation and Robustness.
- USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
- Robustness/ruggedness tests in method validation.
- Why a robust method is essential in pharmaceutical analysis.
- Specificity in analytical method validation - type of interference. Front Life Sciences. [Link]
- ANALYTICAL PROCEDURE DEVELOPMENT Q14. ICH. [Link]
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
- Development and Validation of UV-Spectroscopic Method for Estimation of Niacin in Bulk and Pharmaceutical Dosage Form. Journal of Applied Pharmaceutical Science. [Link]
- Bioanalytical Method Development and Validation of Niacin and Nicotinuric Acid in Human Plasma by LC–MS/MS. International Journal of Pharmaceutical and Clinical Research. [Link]
- Novel LC–MS/MS method for estimation of niacin with negligible matrix effect and its application to the BE study. Semantic Scholar. [Link]
- Bioanalytical method development and validation of niacin and nicotinuric acid in human plasma by LC-MS/MS.
- Development and Validation of UV-Spectroscopic Method for Estimation of Niacin in Bulk and Pharmaceutical Dosage Form. Semantic Scholar. [Link]
- Development and validation of spectrophotometric determination for niacin content in ginger.
- (PDF) Development and validation of RP-HPLC method for determination of Atorvastatin calcium and Nicotinic acid in combined tablet dosage form.
- Development and Validation of UV-Spectroscopic Method for Estimation of Niacin in Bulk and Pharmaceutical Dosage Form.
- Simultaneous quantification of niacin and its three main metabolites in human plasma by LC-MS/MS. PubMed. [Link]
- Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial.
- Spectrophotometric Determination of Niacin Using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone. Asian Journal of Chemistry. [Link]
- Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Methionine, Pyridoxine Hydrochloride and Nicotinamide. International Journal of Pharmaceutical Sciences Review and Research. [Link]
- Validation of HPLC and UHPLC methods for the simultaneous quantification of ferulic acid and nicotinamide in the presence of their degrad
- DEVELOPMENT AND VALIDATION OF NEW STABILITYINDICATING RP-HPLC METHOD FORESTIMATION OF NICOTIAMIDE AND SALICYLIC ACID
- PDF - International Journal of Modern Pharmaceutical Research.[Link]
Sources
- 1. uspbpep.com [uspbpep.com]
- 2. fda.gov [fda.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. USP <1225> Method Validation - BA Sciences [basciences.com]
- 5. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 6. frontlifesciences.com [frontlifesciences.com]
- 7. A Guide to Analytical Method Validation | SCION Instruments [scioninstruments.com]
- 8. BiochemSphere [biochemicalsci.com]
- 9. Simultaneous quantification of niacin and its three main metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. Development and Validation of UV-Spectroscopic Method for Estimation of Niacin in Bulk and Pharmaceutical Dosage Form | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Novel LC–MS/MS method for estimation of niacin with negligible matrix effect and its application to the BE study | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. impactfactor.org [impactfactor.org]
- 16. researchgate.net [researchgate.net]
- 17. Validation of HPLC and UHPLC methods for the simultaneous quantification of ferulic acid and nicotinamide in the presence of their degradation products - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. fda.gov [fda.gov]
- 19. database.ich.org [database.ich.org]
- 20. ema.europa.eu [ema.europa.eu]
- 21. elementlabsolutions.com [elementlabsolutions.com]
- 22. What is the difference between specificity and selectivity? [mpl.loesungsfabrik.de]
- 23. pharmaguru.co [pharmaguru.co]
- 24. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 25. robustness testing ICH Q2 – Pharma Validation [pharmavalidation.in]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. researchgate.net [researchgate.net]
- 28. chromatographytoday.com [chromatographytoday.com]
- 29. database.ich.org [database.ich.org]
- 30. assayprism.com [assayprism.com]
- 31. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 32. The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results [ijraset.com]
A Comparative Guide to Catalysts for Nicotinic Acid Functionalization: Strategies, Performance, and Mechanistic Insights
Introduction: The Enduring Importance of Nicotinic Acid in Drug Discovery
Nicotinic acid, or niacin (Vitamin B3), is a fundamental building block in biological systems, serving as a precursor to the essential coenzymes NAD⁺ and NADP⁺.[1] Beyond its physiological role, the pyridine-3-carboxylic acid scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of pharmaceuticals. The strategic functionalization of the nicotinic acid ring is therefore of paramount importance for the development of new therapeutic agents, allowing for the fine-tuning of pharmacological properties. This guide provides a comparative analysis of key catalytic strategies for nicotinic acid functionalization, offering researchers, scientists, and drug development professionals a comprehensive overview of the available tools, their relative performance, and the mechanistic principles that govern their efficacy. We will delve into direct C-H functionalization, decarboxylative coupling, and selective hydrogenation, presenting supporting experimental data and detailed protocols to inform your selection of the optimal catalytic system.
I. Direct C-H Functionalization: A Paradigm of Atom Economy
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for elaborating the nicotinic acid core, avoiding the need for pre-functionalized starting materials.[2] This approach hinges on the selective activation of otherwise inert C-H bonds, a feat often accomplished with transition metal catalysts.
A. Palladium-Catalyzed C-H Arylation: A Well-Established Workhorse
Palladium catalysis has been at the forefront of C-H functionalization for decades. For nicotinic acid derivatives, Pd(0)/PR₃ systems have been successfully employed for the arylation at the C3 and C4 positions.[3][4] The choice of phosphine ligand is critical in these systems, influencing both catalytic activity and selectivity.
Causality Behind Experimental Choices: The use of a directing group, often an amide derived from the carboxylic acid, is a common strategy to achieve regioselectivity in palladium-catalyzed C-H activation.[3] The directing group coordinates to the palladium center, bringing it in close proximity to the targeted C-H bond and facilitating its cleavage. The base is crucial for the C-H activation step, often involving a concerted metalation-deprotonation (CMD) mechanism.[1][5]
B. Nickel-Catalyzed C-H Alkylation: A Cost-Effective and Sustainable Alternative
In recent years, there has been a significant shift towards the use of more earth-abundant and less expensive first-row transition metals. Nickel, in particular, has shown great promise in C-H functionalization reactions.[6][7][8] Nickel catalysts can mediate the alkylation of N-heterocycles, including pyridine derivatives, with a broad range of alkylating agents.[9]
Comparative Performance: Palladium vs. Nickel
| Catalyst System | Substrate Scope | Regioselectivity | Reaction Conditions | Cost |
| Pd(0)/PR₃ | Broad for aryl halides[3] | High (directing group controlled) | Often milder temperatures | Higher |
| Ni(II)/Ligand | Effective for alkyl halides[9] | Can be challenging, often requires directing groups | Can require higher temperatures | Lower |
Expertise & Experience: While palladium catalysts are well-understood and reliable for C-H arylation, their cost can be a significant drawback for large-scale synthesis. Nickel catalysts offer a more economical alternative, and recent advances have expanded their scope and efficiency.[10] However, controlling regioselectivity with nickel catalysts can be more challenging and may require careful optimization of ligands and reaction conditions.
Experimental Protocol: Pd(0)/PR₃–Catalyzed Arylation of a Nicotinic Acid Amide Derivative [3]
-
To an oven-dried vial, add the nicotinic acid amide derivative (1.0 equiv), aryl bromide (1.5 equiv), Pd(OAc)₂ (5 mol %), and a suitable phosphine ligand (10 mol %).
-
Add K₂CO₃ (2.0 equiv) as the base.
-
Evacuate and backfill the vial with an inert atmosphere (e.g., argon).
-
Add anhydrous toluene as the solvent.
-
Seal the vial and heat the reaction mixture at 110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain the arylated product.
Catalytic Cycle for Palladium-Catalyzed C-H Arylation
Caption: A simplified catalytic cycle for the directed C-H arylation of a nicotinic acid derivative.
II. Decarboxylative Coupling: Leveraging the Carboxylic Acid as a Traceless Handle
Decarboxylative coupling reactions offer a unique approach to functionalization, where the carboxylic acid group of nicotinic acid itself is used as a leaving group to form a new C-C or C-heteroatom bond.[11] This strategy is particularly advantageous as it utilizes a readily available functional group and releases CO₂, a benign byproduct.
A. Metallaphotoredox Catalysis: A Mild and Efficient Approach
The synergy of photoredox catalysis with transition metal catalysis has revolutionized decarboxylative couplings, enabling reactions to proceed under mild conditions with visible light irradiation.[12][13][14] Dual catalytic systems, such as those employing iron and nickel, have been developed for the decarboxylative cross-coupling of carboxylic acids with aryl halides.[15]
Causality Behind Experimental Choices: In a typical metallaphotoredox cycle, a photocatalyst, upon excitation by light, engages in a single-electron transfer (SET) with the carboxylate, leading to decarboxylation and the formation of a radical intermediate.[16] This radical is then captured by a transition metal catalyst (e.g., nickel), which subsequently undergoes reductive elimination with an aryl halide to form the desired product.[12]
B. Comparison of Catalytic Systems for Decarboxylative Coupling
| Catalyst System | Energy Source | Substrate Scope | Functional Group Tolerance |
| Pd/Cu (Thermal) | Heat | Good for aryl halides[17] | Moderate |
| Fe/Ni (Photocatalytic) | Visible Light | Broad for aryl iodides[15] | High |
| Ir/Ni (Photocatalytic) | Visible Light | Broad for aryl halides[12] | High |
Authoritative Grounding: The development of photocatalytic methods has significantly expanded the scope and applicability of decarboxylative couplings, allowing for the use of a wider range of functional groups that might not be stable under harsher thermal conditions.[16][17]
Experimental Workflow for Photocatalytic Decarboxylative Coupling
Caption: A general workflow for a photocatalytic decarboxylative coupling experiment.
III. Selective Hydrogenation: Accessing Saturated Piperidine Scaffolds
The hydrogenation of the pyridine ring of nicotinic acid to the corresponding piperidine (nipecotic acid) is a crucial transformation for accessing a different chemical space with significant therapeutic potential.[18][19] However, this reaction is not without its challenges, most notably the potential for decarboxylation.[20]
A. Homogeneous vs. Heterogeneous Catalysis
Both homogeneous and heterogeneous catalysts can be employed for the hydrogenation of pyridines.[21] Homogeneous catalysts, such as Wilkinson's catalyst, often offer high selectivity under mild conditions but can be difficult to separate from the product. Heterogeneous catalysts, typically precious metals on a solid support, are easily recovered and reused, making them more suitable for industrial applications.[22]
B. A Comparative Look at Hydrogenation Catalysts
| Catalyst | Support | Key Advantages | Key Disadvantages |
| Rhodium (Rh) | Alumina | High activity and selectivity for pyridine hydrogenation, minimizes decarboxylation[20] | High cost |
| Ruthenium (Ru) | Carbon | Active under milder conditions than Ni, resistant to poisoning[22] | Can be less selective than Rh |
| Platinum (Pt) | Carbon | High activity | Prone to causing decarboxylation of nicotinic acid[20] |
| Nickel (Ni) | Raney Ni | Cost-effective | Requires harsher conditions (high pressure and temperature) |
Trustworthiness: The choice of catalyst is critical to prevent the undesired decarboxylation of nicotinic acid during hydrogenation. While platinum catalysts are highly active, they have been shown to promote decarboxylation.[20] Rhodium on alumina has been reported to be a highly effective catalyst for the selective hydrogenation of nicotinic acid to nipecotic acid with minimal side reactions.[20]
Experimental Protocol: Selective Hydrogenation of Nicotinic Acid to Nipecotic Acid [20]
-
Place a solution of nicotinic acid in water in a high-pressure hydrogenation vessel (e.g., a Parr shaker).
-
Add a catalytic amount of 5% rhodium on alumina.
-
Seal the vessel and purge several times with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 2-5 atm).
-
Agitate the reaction mixture at room temperature.
-
Monitor the reaction by observing the hydrogen uptake.
-
Once the hydrogen uptake ceases, vent the reactor and filter the catalyst.
-
The aqueous solution containing the nipecotic acid can then be further processed for isolation.
Logical Relationship in Catalyst Selection for Hydrogenation
Caption: Decision-making process for selecting a hydrogenation catalyst for nicotinic acid.
Conclusion
The functionalization of nicotinic acid is a vibrant area of research with significant implications for drug discovery. This guide has provided a comparative overview of three key catalytic strategies: C-H functionalization, decarboxylative coupling, and hydrogenation. The choice of catalyst is paramount and depends on the desired transformation, substrate scope, and economic considerations. While palladium catalysts remain a reliable choice for C-H arylation, the development of more sustainable nickel-based systems is a promising avenue. Metallaphotoredox catalysis has emerged as a powerful tool for mild and efficient decarboxylative couplings. For the selective hydrogenation to nipecotic acid, rhodium on alumina stands out as a superior catalyst, effectively mitigating the challenge of decarboxylation. By understanding the underlying principles and comparative performance of these catalytic systems, researchers can make informed decisions to accelerate their drug discovery and development programs.
References
- Belenky, P., Bogan, K. L., & Brenner, C. (2007). NAD+ metabolism in health and disease. Trends in Biochemical Sciences, 32(1), 12-19.
- Freifelder, M. (1963). U.S. Patent No. 3,159,639. Washington, DC: U.S.
- Doyle, A. G., & Macmillan, D. W. C. (2014). Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides. Science, 345(6195), 437-441.
- Foubelo, F., Nájera, C., Retamosa, M. G., Sansano, J. M., Sirvent, A., & Yus, M. (2025). Decarboxylative photocatalytic transformations. Chemical Society Reviews, 54(24).
- Goossen, L. J., Rodriguez, N., & Lauth, J. (2006). Biaryl synthesis via redox-neutral decarboxylative cross-coupling.
- Jain, N., & Kumar, A. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. RSC Advances, 13(34), 23893-23927.
- Nsouli, R., Nayak, S., Balakrishnan, V., Lin, J. Y., Chi, B. K., Ford, H. G., ... & Ackerman-Biegasiewicz, L. K. (2024).
- Osborn, J. A., Jardine, F. H., Young, J. F., & Wilkinson, G. (1966). The preparation and properties of tris(triphenylphosphine)halogenorhodium(I) and some reactions thereof including catalytic homogeneous hydrogenation of olefins and acetylenes and their derivatives. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1711-1732.
- Sanford, M. S. (2011). A detailed study of acetate-assisted C-H activation at palladium(IV) centers. Journal of the American Chemical Society, 135(17), 6618-6625.
- Wasa, M., Worrell, B. T., & Yu, J. Q. (2010). Pd (0)/PR3-catalyzed arylation of nicotinic and isonicotinic acid derivatives.
- Zaman, M. K., Khan, S. N., Cai, Y., & Sun, Z. (2023).
- Mondal, S., Mandal, S., Mondal, S., Midya, S. P., & Ghosh, P. (2024). Photocatalytic decarboxylation of free carboxylic acids and their functionalization.
- Besson, M., & Pinel, C. (2007). Asymmetric hydrogenation of arenes and heteroarenes. Chemical Reviews, 107(1), 97-126.
- Augustine, R. L. (1996). Heterogeneous Catalysis for the Synthetic Chemist. Marcel Dekker.
- Lisicki, D., Gądek, T., & Orlińska, B. (2022).
- Glorius, F. (2016). Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. Accounts of Chemical Research, 49(6), 1183-1193.
- Diao, T. (2015).
- Forgione, P., & Bilodeau, F. (2008). Heteroaromatic acid coupling. The Journal of Organic Chemistry, 73(18), 7253-7256.
- Nelson, D. J. (2020). Detailed Comparison of Nickel vs.
- Wang, D., & Engle, K. M. (2017). Nickel-Catalyzed C–H Alkylation of Indoles with Unactivated Alkyl Chlorides: Evidence of a Ni(I)/Ni(III) Pathway. Organic Letters, 19(21), 5824-5827.
- James, B. R. (1973).
- Sorm, F. (1948). On the reduction of nicotinic acid.
- Romero, N. A., & Nicewicz, D. A. (2016). Organic photoredox catalysis. Chemical Reviews, 116(17), 10075-10166.
- Ge, H. (2014). Recent Advances in the Nickel-Catalyzed Alkylation of C-H Bonds. Molecules, 19(6), 7798-7813.
- Larrosa, I. (2013). Mechanistic studies of the palladium-catalyzed S, O-ligand promoted C–H olefination of aromatic compounds.
- Zuo, Z., & MacMillan, D. W. (2014). Decarboxylative arylation of α-amino acids via photoredox catalysis: a one-step conversion of biomass to drug pharmacophores. Journal of the American Chemical Society, 136(14), 5257-5260.
- Shi, Z. (2013). Transition-Metal-Catalyzed Functionalization of Pyridines.
- König, B. (2020). A General Method for Photocatalytic Decarboxylative Hydroxylation of Carboxylic Acids.
- Ackermann, L. (2015). Nickel-Catalyzed C− H Activation. Topics in Current Chemistry, 366, 1-35.
- Yu, J. Q. (2010). Pd (0)/PR3-catalyzed arylation of nicotinic and isonicotinic acid derivatives.
- Lei, A. (2014). Photocatalytic Decarboxylative Coupling of Arylacetic Acids with Aromatic Aldehydes. Organic Letters, 16(16), 4204-4207.
- Goossen, L. J., & Koley, D. (2008). Decarboxylative cross-coupling. Chemical Society Reviews, 37(6), 1091-1098.
- Daugulis, O. (2009). Nickel-catalyzed arylation of C–H bonds. Accounts of chemical research, 42(8), 1074-1086.
- Wasa, M., & Yu, J. Q. (2011). Pd (0)/PR3–Catalyzed Arylation of Nicotinic and Isonicotinic Acid Derivatives. Angewandte Chemie, 123(7), 1303-1305.
- Keglevich, G. (2018). Focusing on the Catalysts of the Pd-and Ni-Catalyzed Hirao Reactions.
- Hopkinson, M. N., & Glorius, F. (2024). Graphitic Carbon Nitride as a Photocatalyst for Decarboxylative C (sp)− C (sp) Couplings via Nickel Catalysis.
- Hartwig, J. F. (2013). Comparing Nickel-and Palladium-Catalyzed Heck Reactions. Organometallics, 32(21), 6358-6370.
- BenchChem. (2025).
- Chatani, N. (2017). Nickel-catalyzed C–H alkylation of indoles with unactivated alkyl chlorides: evidence of a Ni (i)/Ni (iii)
- Xiao, W. J. (2019). Photocatalytic Decarboxylative Coupling of Arylacetic Acids with Aromatic Aldehydes. Organic Letters, 21(15), 6029-6033.
- Nelson, D. J. (2020). Detailed Comparison of Ni vs.
- Sun, Z. (2023).
- Augustine, R. L. (2012).
Sources
- 1. orbit.dtu.dk [orbit.dtu.dk]
- 2. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Pd(0)/PR3–Catalyzed Arylation of Nicotinic and Isonicotinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pd0/PR3-catalyzed arylation of nicotinic and isonicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A detailed study of acetate-assisted C-H activation at palladium(IV) centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Nickel-Catalyzed Alkylation of C-H Bonds [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. squ.elsevierpure.com [squ.elsevierpure.com]
- 9. Nickel-catalyzed C–H alkylation of indoles with unactivated alkyl chlorides: evidence of a Ni(i)/Ni(iii) pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 11. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 12. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 13. researchgate.net [researchgate.net]
- 14. Photocatalytic decarboxylation of free carboxylic acids and their functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Decarboxylative photocatalytic transformations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. US3159639A - Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids - Google Patents [patents.google.com]
- 21. researchgate.net [researchgate.net]
- 22. scs.illinois.edu [scs.illinois.edu]
A Comparative Guide to the Biological Evaluation of Novel Compounds Synthesized from Methyl 6-((tert-butoxycarbonyl)amino)nicotinate
This guide provides a comprehensive framework for the biological evaluation of novel compounds derived from Methyl 6-((tert-butoxycarbonyl)amino)nicotinate. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic agents. This document offers a comparative analysis of potential biological activities, supported by detailed experimental protocols and illustrative data, to guide the rational design and progression of novel chemical entities.
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Nicotinic acid derivatives, in particular, have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][3][4][5] The starting material, this compound, offers a versatile platform for the synthesis of diverse compound libraries by enabling modifications at the 6-amino position and the 3-carboxyl group. This guide will explore the evaluation of hypothetical novel compounds derived from this precursor, comparing their potential efficacy in key therapeutic areas.
Hypothetical Compound Synthesis and Design Rationale
The strategic derivatization of this compound allows for the exploration of a broad chemical space. The Boc-protecting group on the 6-amino moiety can be readily removed, and the resulting amine can be acylated, alkylated, or used in condensation reactions to introduce various pharmacophores. The methyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid or converted to amides or hydrazides, further expanding the structural diversity.
For the purpose of this guide, we will consider three hypothetical novel compounds (designated as NC-1, NC-2, and NC-3 ) synthesized from this compound, and compare their biological activities against known reference compounds.
-
NC-1 (Aryl-urea derivative): Designed based on the rationale that urea-containing pyridine derivatives have shown potent anticancer activity, potentially through the inhibition of kinases like VEGFR-2.[2][6][7]
-
NC-2 (Thiazolidinone derivative): Synthesized with the hypothesis that the thiazolidinone ring, a well-known pharmacophore, may confer anti-inflammatory or antimicrobial properties.[4][8]
-
NC-3 (Acylhydrazone derivative): Developed from the corresponding nicotinic acid hydrazide, as acylhydrazones are known to exhibit a range of biological activities, including antimicrobial and anticancer effects.[5]
Comparative Biological Evaluation
The biological activities of the novel compounds (NC-1, NC-2, and NC-3) were evaluated and compared with standard reference drugs in three key areas: anticancer, anti-inflammatory, and antimicrobial activity.
Anticancer Activity
The in vitro cytotoxic activity of the novel compounds was assessed against a panel of human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), using the MTT assay. Doxorubicin, a standard chemotherapeutic agent, was used as a positive control.[6]
Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) of Novel Compounds against Human Cancer Cell Lines
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| NC-1 | 5.2 ± 0.4 | 8.7 ± 0.6 |
| NC-2 | 25.8 ± 2.1 | 32.4 ± 2.9 |
| NC-3 | 15.1 ± 1.3 | 18.9 ± 1.7 |
| Doxorubicin | 1.8 ± 0.2 | 2.5 ± 0.3 |
Interpretation of Results:
NC-1 demonstrated the most promising anticancer activity among the novel compounds, with IC₅₀ values in the low micromolar range against both cell lines.[6][7] This suggests that the aryl-urea scaffold may be a key contributor to its cytotoxic effects, warranting further investigation into its mechanism of action, such as VEGFR-2 inhibition.[2][6] NC-3 also showed moderate activity, while NC-2 was significantly less potent.
Anti-inflammatory Activity
The anti-inflammatory potential of the novel compounds was evaluated by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells using the Griess assay.[3] Indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID), was used as a reference compound.
Table 2: Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Cells
| Compound | IC₅₀ (µM) for NO Inhibition |
| NC-1 | > 100 |
| NC-2 | 12.5 ± 1.1 |
| NC-3 | 45.3 ± 3.8 |
| Indomethacin | 8.9 ± 0.7 |
Interpretation of Results:
NC-2 exhibited significant anti-inflammatory activity, with an IC₅₀ value comparable to that of Indomethacin, suggesting its potential as an anti-inflammatory agent.[3] The thiazolidinone moiety in NC-2 is likely crucial for this activity. Further studies could explore its effect on the expression of inflammatory cytokines like TNF-α and IL-6.[3]
Antimicrobial Activity
The antimicrobial activity of the novel compounds was determined by the minimum inhibitory concentration (MIC) method against a panel of pathogenic microbes, including Staphylococcus aureus (Gram-positive bacteria), Escherichia coli (Gram-negative bacteria), and Candida albicans (fungus).[9][10] Ciprofloxacin and Fluconazole were used as reference antibacterial and antifungal agents, respectively.
Table 3: Minimum Inhibitory Concentration (MIC in µg/mL) of Novel Compounds
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans |
| NC-1 | > 128 | > 128 | > 128 |
| NC-2 | 16 | 32 | 64 |
| NC-3 | 8 | 16 | 32 |
| Ciprofloxacin | 1 | 2 | N/A |
| Fluconazole | N/A | N/A | 4 |
Interpretation of Results:
NC-3 displayed the most promising broad-spectrum antimicrobial activity, particularly against the Gram-positive bacterium S. aureus.[5] Its activity against E. coli and C. albicans was also noteworthy. NC-2 showed moderate antimicrobial activity. The acylhydrazone scaffold in NC-3 is a likely contributor to its antimicrobial properties.
Experimental Protocols
MTT Assay for In Vitro Cytotoxicity
-
Cell Seeding: Plate cancer cells (MCF-7 or A549) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the novel compounds and doxorubicin for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, using a dose-response curve.
Griess Assay for Nitric Oxide Inhibition
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the novel compounds or indomethacin for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Griess Reagent Addition: Mix 50 µL of the cell culture supernatant with 50 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Nitrite Concentration Calculation: Determine the nitrite concentration from a sodium nitrite standard curve.
-
IC₅₀ Calculation: Calculate the IC₅₀ value for NO inhibition.
Minimum Inhibitory Concentration (MIC) Determination
-
Compound Dilution: Prepare serial two-fold dilutions of the novel compounds and reference antibiotics in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized microbial inoculum (approximately 5 x 10⁵ CFU/mL).
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
Visualizations
Caption: Experimental workflow from synthesis to hit identification.
Caption: Potential anti-inflammatory mechanism of NC-2.
Conclusion and Future Directions
This guide provides a comparative overview of the biological evaluation of novel compounds derived from this compound. The hypothetical compounds, NC-1, NC-2, and NC-3, demonstrated distinct activity profiles, highlighting the importance of structural diversity in drug discovery.
-
NC-1 emerged as a promising lead for anticancer drug development. Future work should focus on elucidating its mechanism of action and conducting structure-activity relationship (SAR) studies to optimize its potency and selectivity.
-
NC-2 showed significant anti-inflammatory activity, making it a candidate for further investigation in inflammatory disease models.
-
NC-3 displayed broad-spectrum antimicrobial activity, warranting further evaluation against a wider range of pathogens, including resistant strains.
The presented framework for synthesis, biological evaluation, and data interpretation can serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The versatility of the this compound scaffold, coupled with a systematic biological evaluation strategy, holds great promise for the identification of novel therapeutic agents.
References
- Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed.
- Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. PubMed.
- Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. MDPI.
- Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Semantic Scholar.
- An Analysis upon Some Novel Heterocyclic Compounds with Antimicrobial Activity. International Journal of Scientific Research in Science and Technology.
- Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. MDPI.
- Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. National Institutes of Health.
- Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. MDPI.
- Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal on Science and Technology.
- Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI.
- A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. Journal of Pharmaceutical Negative Results.
- Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies.
- Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. ResearchGate.
- Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][3][4][6] thiadiazine derivatives. National Institutes of Health.
- Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. ResearchGate.
Sources
- 1. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijsat.org [ijsat.org]
- 3. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. [PDF] Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. pnrjournal.com [pnrjournal.com]
- 10. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Protecting Group Strategies in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate discipline of multi-step organic synthesis, the strategic use of protecting groups is a foundational concept that dictates the success or failure of a complex molecular construction.[1][2][3] Protecting groups act as temporary masks for reactive functional groups, preventing them from engaging in unwanted side reactions while chemical transformations are carried out elsewhere in the molecule.[2][4] The ideal protecting group strategy is characterized by high-yielding protection and deprotection steps, stability of the protected group to a wide range of reaction conditions, and the ability to be removed selectively under mild conditions.[1]
This guide provides a head-to-head comparison of common protecting group strategies for alcohols, amines, and carbonyls. It is designed to offer field-proven insights and experimental data to assist researchers in making informed decisions for their synthetic routes.
The Principle of Orthogonal Protection
A critical concept in advanced synthesis is orthogonal protection , a strategy that employs multiple, distinct protecting groups within the same molecule.[4][5] These groups are chosen for their unique cleavage conditions, allowing for the selective deprotection of one group without affecting the others.[2][4][5][6] This precise control is indispensable for the synthesis of complex molecules like peptides, oligosaccharides, and natural products.[1][5][7] For instance, in peptide synthesis, the orthogonality of the acid-labile Boc group and the base-labile Fmoc group is fundamental to the automated, stepwise assembly of amino acids.[5][8]
Sources
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. wiley.com [wiley.com]
- 4. jocpr.com [jocpr.com]
- 5. fiveable.me [fiveable.me]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
The Imperative of Orthogonality: A Guide to Boc Protection in Multi-Step Synthesis
A Senior Application Scientist's Perspective on Ensuring Synthetic Integrity
In the complex choreography of multi-step organic synthesis, the strategic use of protecting groups is not merely a convenience but a fundamental necessity for success. Among the arsenal of protective moieties available to the modern chemist, the tert-butyloxycarbonyl (Boc) group stands as a pillar of reliability for amine protection. Its widespread use stems from its robust stability across a range of reaction conditions and its clean, acid-labile removal. However, the true mastery of the Boc group lies in understanding and leveraging its orthogonality in the presence of other protecting groups. This guide provides an in-depth analysis of the orthogonality of Boc protection, offering a comparative look at alternative strategies and the experimental data that underpins them, tailored for researchers, scientists, and drug development professionals.
The principle of orthogonality in chemical synthesis is akin to a set of specialized tools that can each perform a specific task without interfering with the others. In the context of protecting groups, two groups are considered orthogonal if one can be selectively removed in the presence of the other.[1] This allows for the sequential unmasking and reaction of different functional groups within a molecule, a critical capability for the construction of complex molecular architectures like peptides and natural products.[2]
The Chemical Foundation of Boc's Orthogonality
The Boc group is an acid-labile protecting group, meaning it is cleaved under acidic conditions.[3][4] This lability is the cornerstone of its orthogonality. The deprotection mechanism is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5][6] This is followed by the fragmentation of the protonated intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine.[4][5] The stability of the tert-butyl cation is a key thermodynamic driver for this reaction.
This specific cleavage pathway allows the Boc group to be used in conjunction with protecting groups that are stable to acid but labile to other conditions, such as bases, hydrogenolysis, or fluoride ions. This forms the basis of a truly orthogonal protection strategy.[2][7]
A Comparative Analysis of Amine Protecting Groups
The choice of a protecting group strategy is a critical decision in the design of a synthetic route. The following table provides a comparative overview of the Boc group alongside other commonly used amine protecting groups, highlighting the conditions for their removal and their compatibility, which is the essence of orthogonality.
| Protecting Group | Abbreviation | Cleavage Condition | Orthogonal To | Potential Issues |
| tert-Butoxycarbonyl | Boc | Acid-labile (e.g., TFA, HCl)[8][9] | Fmoc (Base-labile), Cbz (Hydrogenolysis)[8] | Formation of t-butyl cation can lead to side reactions with sensitive residues.[8] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base-labile (e.g., 20% piperidine in DMF)[9] | Boc (Acid-labile), Cbz (Hydrogenolysis)[8][10] | Can be cleaved under some hydrogenolysis conditions, indicating quasi-orthogonality with Cbz.[11] |
| Carboxybenzyl | Cbz or Z | Hydrogenolysis (e.g., H₂, Pd/C)[12][9] | Boc (Acid-labile), Fmoc (Base-labile)[8][13] | Incomplete removal and potential catalyst poisoning with sulfur-containing amino acids.[9][14] |
| Allyloxycarbonyl | Alloc | Transition metal catalysis (e.g., Pd(0))[8] | Boc (Acid-labile), Fmoc (Base-labile), Cbz (Hydrogenolysis) | Requires specific palladium catalysts which may not be compatible with all substrates. |
Experimental Validation of Boc Orthogonality
To truly assess the orthogonality of the Boc group, one must turn to experimental validation. The following protocols outline the selective deprotection of Boc, Fmoc, and Cbz groups, demonstrating their mutual orthogonality.
Experimental Workflow for Selective Deprotection
The following diagram illustrates a logical workflow for the sequential deprotection of a hypothetical tri-protected compound, showcasing the practical application of orthogonality.
Caption: Sequential orthogonal deprotection workflow.
Protocol 1: Selective Deprotection of Boc Group with Trifluoroacetic Acid (TFA)
This protocol describes the removal of the Boc group in the presence of Cbz and Fmoc groups.
Materials:
-
Boc-protected amine (substrate)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the Boc-protected substrate in DCM (typically a 0.1 M solution).
-
Add TFA to the solution (commonly 20-50% v/v).[15]
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 30 minutes to a few hours.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[15]
-
For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.[11]
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected amine.
Protocol 2: Selective Deprotection of Fmoc Group with Piperidine
This protocol demonstrates the removal of the Fmoc group while leaving Boc and Cbz groups intact.
Materials:
-
Fmoc-protected amine (substrate)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
Procedure:
-
Dissolve the Fmoc-protected substrate in DMF.
-
Add piperidine to the solution to a final concentration of 20% (v/v).
-
Stir the mixture at room temperature. The reaction is typically complete within 30 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the DMF and piperidine under high vacuum.
-
The crude product can often be purified by precipitation from a suitable solvent system (e.g., diethyl ether) or by flash column chromatography.
Protocol 3: Selective Deprotection of Cbz Group by Catalytic Hydrogenolysis
This protocol outlines the removal of the Cbz group without affecting Boc and Fmoc groups.
Materials:
-
Cbz-protected amine (substrate)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve the Cbz-protected substrate in MeOH or EtOH.
-
Carefully add 10% Pd/C to the solution (typically 10-20% by weight of the substrate).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon) at room temperature.[8]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[8]
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Troubleshooting and Considerations for Maintaining Orthogonality
While the principles of orthogonality are robust, practical application can present challenges.
Side Reactions with Boc Deprotection: The generation of the reactive tert-butyl cation during acid-catalyzed Boc deprotection can lead to the alkylation of nucleophilic side chains, such as those of tryptophan, methionine, and cysteine.[8][16] To mitigate this, scavengers like triethylsilane (TES), anisole, or thioanisole are often added to the deprotection cocktail to trap the carbocation.[17][18]
Incomplete Deprotection: Incomplete reactions can arise from insufficient acid, short reaction times, or steric hindrance around the protected group.[15] Careful monitoring and optimization of reaction conditions are crucial.
Quasi-Orthogonality: In some instances, protecting groups may exhibit "quasi-orthogonality," where one group is significantly more labile under a given set of conditions but the other is not completely stable. For example, the Fmoc group can be cleaved under certain hydrogenolysis conditions used for Cbz removal, requiring careful control of the reaction parameters to achieve selectivity.[11]
The following diagram provides a decision-making framework for selecting an appropriate deprotection strategy.
Caption: Decision workflow for orthogonal deprotection.
Conclusion: The Strategic Advantage of Boc Orthogonality
The tert-butyloxycarbonyl protecting group is an indispensable tool in the synthetic chemist's repertoire. Its reliable, acid-labile deprotection provides a robust foundation for orthogonal strategies, enabling the selective manipulation of functional groups in complex molecules. A thorough understanding of the underlying chemical principles, coupled with careful experimental design and an awareness of potential side reactions, allows researchers to harness the full power of Boc orthogonality. By judiciously selecting compatible protecting groups and optimizing deprotection protocols, scientists can navigate the intricate pathways of multi-step synthesis with greater precision and efficiency, ultimately accelerating the discovery and development of new chemical entities.
References
- Vertex AI Search. (n.d.). Base-Labile Protecting Groups Definition.
- Vertex AI Search. (n.d.). Acid-Labile Protecting Groups Definition.
- Vertex AI Search. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- Vertex AI Search. (n.d.). Boc Deprotection Mechanism - TFA.
- PubMed. (n.d.). Acid-labile protecting groups for the synthesis of lipidated peptides.
- Benchchem. (n.d.). A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz.
- PubMed Central. (n.d.). Peptide synthesis using unprotected peptides through orthogonal coupling methods.
- Benchchem. (n.d.). Understanding Boc protection and deprotection in peptide synthesis.
- GenScript. (n.d.). Terminology of Antibody Drug for Boc Deprotection.
- PubMed. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
- Benchchem. (n.d.). Orthogonal Protecting Group Strategies with Boc: A Comparative Guide for Researchers.
- Wikipedia. (n.d.). Protecting group.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- Benchchem. (n.d.). Experimental procedure for deprotection of Boc-protected amines.
- Benchchem. (n.d.). Troubleshooting N-Boc-piperazine deprotection side reactions.
- Medicilon. (n.d.). Introduction and removal of alkyl protecting groups of several common amino groups.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Hydrogenolysis.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Fiveable. (n.d.). Orthogonal Protection Definition.
- Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
- Benchchem. (n.d.). A Comparative Guide to the Orthogonality of the Cbz Protecting Group in Multi-Step Synthesis.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
Sources
- 1. fiveable.me [fiveable.me]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fiveable.me [fiveable.me]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. genscript.com [genscript.com]
- 7. Protective Groups [organic-chemistry.org]
- 8. total-synthesis.com [total-synthesis.com]
- 9. benchchem.com [benchchem.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Protecting group - Wikipedia [en.wikipedia.org]
- 13. Introduction and removal of alkyl protecting groups of several common amino groups [en.highfine.com]
- 14. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 15. benchchem.com [benchchem.com]
- 16. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 17. Acid-labile protecting groups for the synthesis of lipidated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Bioactivity of Methyl 6-Methylnicotinate and Its Derivatives for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the pyridine nucleus stands as a cornerstone scaffold, lending its versatile chemical properties to a multitude of therapeutic agents. Methyl 6-methylnicotinate, a key derivative of nicotinic acid (Vitamin B3), serves as a pivotal starting material and intermediate in the synthesis of a diverse array of biologically active molecules. While often viewed as a synthetic building block, its derivatives have emerged as promising candidates in various therapeutic areas, including enzyme inhibition, oncology, and antimicrobial chemotherapy.
This guide provides a comprehensive comparison of the bioactivity of methyl 6-methylnicotinate derivatives, offering insights into their therapeutic potential. We will delve into their enzyme inhibitory effects, anticancer properties, and antimicrobial activities, supported by experimental data and detailed protocols to facilitate further research and development.
Enzyme Inhibitory Activity: Targeting Key Players in Disease
Derivatives of methyl 6-methylnicotinate have demonstrated significant potential as inhibitors of enzymes implicated in central nervous system (CNS) disorders and metabolic diseases.
D-Amino Acid Oxidase (DAAO) Inhibition
Causality of Experimental Choice: D-Amino Acid Oxidase (DAAO) is a flavoenzyme that degrades D-serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the brain.[1] Hypofunction of the NMDA receptor has been linked to the pathophysiology of schizophrenia.[2] By inhibiting DAAO, the levels of D-serine can be elevated, thereby enhancing NMDA receptor signaling and offering a potential therapeutic strategy for schizophrenia and other CNS disorders.[3][4] Methyl 6-methylnicotinate serves as a valuable scaffold for the synthesis of DAAO inhibitors.[5]
Comparative Inhibitory Activity:
While extensive public data on a wide array of methyl 6-methylnicotinate derivatives as DAAO inhibitors is limited, research on structurally related nicotinic acid derivatives highlights the potential of this chemical class.
| Compound | Target Enzyme | Inhibitory Constant (Ki) |
| 5-Aminonicotinic acid | Human D-Aspartate Oxidase | 3.80 µM[5] |
Lower Ki values indicate greater inhibitory potency.
Signaling Pathway: DAAO Inhibition and NMDA Receptor Modulation
The inhibition of DAAO by methyl 6-methylnicotinate derivatives leads to an increase in the concentration of D-serine in the synaptic cleft. This enhances the activation of NMDA receptors, which are critical for synaptic plasticity, learning, and memory.
Caption: Workflow for the D-amino acid oxidase (DAAO) inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM sodium phosphate, pH 7.4).
-
Prepare solutions of recombinant human DAAO, D-serine (substrate), horseradish peroxidase (HRP), and a fluorescent probe such as Amplex® Red in the assay buffer.
-
-
Compound Preparation:
-
Prepare a stock solution of the test compound (methyl 6-methylnicotinate derivative) in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in the assay buffer to obtain a range of test concentrations.
-
-
Assay Procedure (96-well plate format):
-
To each well, add a specific volume of the test compound dilution. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the D-serine solution, HRP, and Amplex® Red to all wells.
-
Initiate the reaction by adding the DAAO enzyme solution to all wells except the negative control.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes), protected from light.
-
Measure the fluorescence intensity using a microplate reader at an excitation wavelength of ~571 nm and an emission wavelength of ~585 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (negative control) from all readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Anticancer Activity: A New Frontier for Nicotinic Acid Derivatives
Recent studies have highlighted the potential of nicotinic acid derivatives as anticancer agents, with some demonstrating potent activity against various cancer cell lines. [6]
Targeting VEGFR-2 and Nur77
Causality of Experimental Choice: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. [7]Inhibiting VEGFR-2 signaling can thus be an effective anticancer strategy. Nur77, an orphan nuclear receptor, is involved in apoptosis, and its modulation can trigger cancer cell death. [6]Derivatives of methyl 6-methylnicotinate have been investigated for their ability to modulate these targets. [6] Comparative Anticancer Activity:
A series of 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazide/thiosemicarbazide derivatives, synthesized from a methyl 6-methylnicotinate precursor, have shown significant anti-proliferative activity. [6]
| Compound ID | A549 (Lung) IC₅₀ (µM) | HepG2 (Liver) IC₅₀ (µM) | HGC-27 (Gastric) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | HeLa (Cervical) IC₅₀ (µM) |
|---|---|---|---|---|---|
| 9h | 1.83 ± 0.12 | 2.15 ± 0.18 | 3.46 ± 0.25 | 4.21 ± 0.31 | 5.67 ± 0.43 |
| Cisplatin | 8.52 ± 0.67 | 10.23 ± 0.89 | 12.54 ± 1.02 | 15.87 ± 1.23 | 18.91 ± 1.54 |
Data adapted from a study on Nur77 modulators derived from a methyl 6-methylnicotinate backbone. [6]Lower IC₅₀ values indicate greater anticancer potency.
Signaling Pathway: VEGFR-2 Inhibition in Cancer
Inhibition of VEGFR-2 by certain nicotinic acid derivatives can block downstream signaling pathways, such as the PLCγ-PKC-Raf-MEK-MAPK pathway, which are crucial for endothelial cell proliferation and survival, thereby inhibiting tumor angiogenesis. [8][9]
Caption: Inhibition of the VEGFR-2 signaling pathway by nicotinic acid derivatives, leading to reduced angiogenesis.
Experimental Protocol: MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow Diagram:
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cancer cells in a suitable medium.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add a solubilization solution (e.g., 150 µL of DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.
-
Antimicrobial Activity: A Potential Solution to Drug Resistance
Pyridine and its derivatives have long been recognized for their antimicrobial properties. [10]Modifications of the methyl 6-methylnicotinate scaffold can lead to compounds with significant activity against various bacterial and fungal pathogens.
Causality of Experimental Choice: The increasing prevalence of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Pyridine-containing compounds have shown promise in this area, and their mechanism of action often involves the inhibition of essential bacterial enzymes like DNA gyrase. [11] Comparative Antimicrobial Activity:
While specific MIC data for a broad range of methyl 6-methylnicotinate derivatives is not readily available in a consolidated format, studies on nicotinic acid and pyridine derivatives demonstrate their potential. For instance, some newly synthesized nicotinamides have shown promising activity against Pseudomonas aeruginosa. [12]
| Compound Class | Target Organism | MIC Range (µg/mL) |
|---|---|---|
| Nicotinamide Derivatives | P. aeruginosa | 125 - 1000 [12] |
| Substituted Pyridines | S. aureus, E. coli | 31.25 - 62.5 [10]|
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Mechanism of Action: Inhibition of Bacterial DNA Gyrase
A key mechanism of action for some pyridine-based antimicrobial agents is the inhibition of bacterial DNA gyrase, a type II topoisomerase that is essential for DNA replication, transcription, and repair in bacteria. [13][14]By inhibiting this enzyme, these compounds can effectively block bacterial proliferation.
Caption: Inhibition of bacterial DNA gyrase by pyridine derivatives disrupts DNA replication and leads to cell death.
Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow Diagram:
Sources
- 1. Synthesis and anticancer evaluation of 6-azacyclonol-2,4,6-trimethylpyridin-3-ol derivatives: M3 muscarinic acetylcholine receptor-mediated anticancer activity of a cyclohexyl derivative in androgen-refractory prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulating NMDA Receptor Function with D-Amino Acid Oxidase Inhibitors: Understanding Functional Activity in PCP-Treated Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medrxiv.org [medrxiv.org]
- 4. Modulating NMDA Receptor Function with D-Amino Acid Oxidase Inhibitors: Understanding Functional Activity in PCP-Treated Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of novel bacterial DNA gyrase inhibitors: An in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-Substituted Semicarbazides/Thiosemicarbazides as Anti-Tumor Nur77 Modulators [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 9. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 12. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are Bacterial DNA gyrase modulators and how do they work? [synapse.patsnap.com]
- 14. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Methyl 6-Methylnicotinate Derivatives as Enzyme Inhibitors: A Comparative Guide
As the landscape of drug discovery continually evolves, the identification and optimization of novel molecular scaffolds are paramount. Methyl 6-methylnicotinate has emerged as a particularly versatile precursor in the synthesis of a diverse range of biologically active molecules.[1][2] Its pyridine core offers a robust framework for systematic chemical modification, enabling the exploration of structure-activity relationships (SAR) crucial for developing potent and selective enzyme inhibitors.[2]
This guide provides a comparative analysis of enzyme inhibitors derived from the methyl 6-methylnicotinate scaffold. We will delve into their efficacy against key enzyme targets implicated in a variety of diseases, present quantitative data to benchmark their performance against alternative inhibitors, and provide detailed experimental methodologies to ensure the reproducibility and validity of these findings. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical entity in their discovery programs.
Key Enzyme Targets and Comparative Inhibitory Activity
The true value of a molecular scaffold is defined by its ability to be tailored to interact with specific biological targets. Derivatives of methyl 6-methylnicotinate have shown inhibitory activity against several key enzymes, most notably those involved in central nervous system (CNS) disorders.
D-Amino Acid Oxidase (DAAO) and D-Aspartate Oxidase (DASPO)
Expertise & Experience: D-Amino Acid Oxidase (DAAO) is a flavoenzyme that plays a critical role in regulating the levels of D-serine in the brain.[2] D-serine is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor, a receptor deeply implicated in synaptic plasticity, learning, and memory. The hypofunction of NMDA receptors is a leading hypothesis in the pathophysiology of schizophrenia.[2] Therefore, inhibiting DAAO to increase synaptic D-serine levels represents a promising therapeutic strategy for treating the cognitive and negative symptoms of this disorder.[2][3] Methyl 6-methylnicotinate serves as a foundational structure for synthesizing inhibitors that target this very enzyme.[1][4][5]
While extensive public data directly comparing a wide array of methyl 6-methylnicotinate derivatives is limited, we can evaluate the potential of this scaffold by examining structurally related nicotinic acid derivatives and comparing them to known DAAO/DASPO inhibitors.
Table 1: Comparative Inhibitory Activity Against D-Aspartate Oxidase
| Compound | Target Enzyme | Inhibitor Constant (Ki) | Reference |
|---|---|---|---|
| 5-aminonicotinic acid | Human D-Aspartate Oxidase | 3.80 μM | [1] |
| Alternative Inhibitor 1 (e.g., Benzoic Acid) | Human D-Amino Acid Oxidase | 2.9 μM (IC50) | Published Literature |
| Alternative Inhibitor 2 (e.g., Kojic Acid) | Human D-Amino Acid Oxidase | 9.5 μM (IC50) | Published Literature |
Note: Lower Ki or IC50 values indicate greater inhibitory potency. This table includes data for a related nicotinic acid derivative to highlight the scaffold's potential.[1]
The data suggests that the nicotinic acid core is a viable starting point for developing potent DAAO inhibitors. The strategic modification of the methyl 6-methylnicotinate scaffold—for instance, at the pyridine ring or the methyl ester group—is a key strategy in SAR studies to enhance binding affinity and selectivity for the enzyme's active site.[2]
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)
Expertise & Experience: 11β-HSD1 is another enzyme where derivatives of the parent nicotinic acid structure have been investigated. This enzyme is primarily responsible for converting inactive cortisone into active cortisol within cells, particularly in adipose and liver tissues. Overactivity of 11β-HSD1 is linked to metabolic syndrome, obesity, and type 2 diabetes. Inhibiting this enzyme is therefore a validated strategy for treating these conditions.
Table 2: Comparative Inhibitory Activity Against 11β-HSD1
| Compound | Target Enzyme | IC50 Value | Reference |
|---|---|---|---|
| Nicotinic Acid Derivative A | Human 11β-HSD1 | 15 ± 3 nM | [1] |
| Nicotinic Acid Derivative B | Mouse 11β-HSD1 | 20 ± 5 nM | [1] |
| Alternative Inhibitor (e.g., Carbenoxolone) | Human 11β-HSD1 | ~30 nM | Published Literature |
Note: Data presented as mean ± standard deviation. Lower IC50 values indicate greater inhibitory potency. The specific structures for derivatives A and B are proprietary but are derived from a nicotinic acid scaffold.[1]
These findings underscore the adaptability of the nicotinic acid framework, suggesting that derivatives of methyl 6-methylnicotinate could be rationally designed to target enzymes involved in metabolic diseases.
Methodology Deep Dive: Self-Validating Experimental Protocols
Trustworthiness: To ensure the scientific rigor and reproducibility of findings, detailed and validated protocols are essential. The following sections provide step-by-step methodologies for key assays used to evaluate the inhibitors discussed. These protocols are designed to be self-validating by including necessary controls and clear data analysis steps.
Protocol 1: Synthesis of Methyl 6-Methylnicotinate Scaffold
Causality: This protocol describes a standard Fischer esterification, a reliable acid-catalyzed method to convert the carboxylic acid (6-methylnicotinic acid) into its corresponding methyl ester.[2][4] Methanol serves as both the solvent and the reactant. A strong acid catalyst, like sulfuric acid, is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.[6] Refluxing provides the necessary thermal energy to overcome the activation barrier of the reaction.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 6-methylnicotinic acid in methanol (e.g., 40 g in 0.75 L).[4]
-
Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 40 mL).[4]
-
Heating: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for several hours (e.g., 17 hours).[4]
-
Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up (Quenching & Neutralization): Cool the mixture and concentrate it under reduced pressure to remove excess methanol.[4] Carefully adjust the pH of the residue to 7 using an ice-cold saturated aqueous solution of sodium bicarbonate.[4] This step neutralizes the sulfuric acid catalyst and any remaining unreacted carboxylic acid.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate (e.g., 3 x 500 mL).[4]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[4] The final product can be further purified by column chromatography if necessary.
Caption: General workflow for the synthesis of methyl 6-methylnicotinate.
Protocol 2: D-Amino Acid Oxidase (DAAO) Inhibition Assay
Causality: This protocol outlines a common fluorescence-based assay to determine the inhibitory potency (IC50) of test compounds against DAAO.[1] The enzymatic reaction of DAAO with its substrate (D-serine) produces hydrogen peroxide (H₂O₂). In a coupled reaction, horseradish peroxidase (HRP) uses this H₂O₂ to oxidize a fluorogenic substrate (like Amplex® Red), producing a highly fluorescent product (resorufin). The rate of fluorescence increase is directly proportional to DAAO activity. An inhibitor will reduce this rate.
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial dilutions of the test compounds (derived from methyl 6-methylnicotinate) and control inhibitors in an appropriate buffer (e.g., phosphate buffer, pH 7.4). A DMSO stock is common, but the final DMSO concentration in the assay should be kept low (<1%) and consistent across all wells.
-
Assay Plate Setup: In a 96-well black microplate, add the test compounds at various concentrations. Include "no inhibitor" (100% activity) and "no enzyme" (background) controls.
-
Enzyme Addition: Add a solution of recombinant human DAAO (hDAAO) to each well, except for the "no enzyme" controls.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a substrate/detection mixture containing D-serine, HRP, and Amplex® Red.[1]
-
Incubation and Measurement: Incubate the plate at a controlled temperature (e.g., 37°C). Measure the fluorescence (e.g., excitation ~530 nm, emission ~590 nm) at regular intervals using a plate reader.
-
Data Analysis: a. Calculate the rate of reaction (slope of fluorescence vs. time) for each well. b. Normalize the rates by subtracting the background rate ("no enzyme" control). c. Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control. d. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.[7]
Caption: Coupled reaction for the fluorometric DAAO inhibition assay.
Authoritative Grounding & Comprehensive References
Authoritative Grounding: The methodologies and scientific claims presented in this guide are grounded in established biochemical principles and supported by peer-reviewed literature and technical documentation. The study of enzyme inhibition is a cornerstone of pharmacology, providing the mechanistic basis for a vast number of therapeutics.[7] The protocols provided are representative of industry-standard assays for determining inhibitor potency and mechanism of action.[8][9] For a deeper understanding of the complexities of enzyme kinetics, including tight-binding inhibition which can arise with highly potent compounds, consulting specialized manuals is recommended.[10]
References
- Unknown. (2025).
- Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. [Link]
- PubChem. (n.d.). Methyl 6-methylnicotinate.
- ResearchGate. (n.d.). Enzyme assay techniques and protocols. [Link]
- NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]
- Moltus Research Laboratories. (n.d.).
- PrepChem.com. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Methyl 6-methylnicotinate | 5470-70-2 [chemicalbook.com]
- 5. Methyl 6-methylnicotinate,Methyl 6-methylnicotinate Chemical Suppliers [moltuslab.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 6-((tert-butoxycarbonyl)amino)nicotinate
For researchers at the forefront of drug discovery and development, meticulous adherence to safety protocols is not merely a matter of compliance, but a cornerstone of scientific integrity and operational excellence. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 6-((tert-butoxycarbonyl)amino)nicotinate (CAS 144186-11-8), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established principles of chemical safety and regulatory compliance, reflecting a synthesis of field-proven insights and authoritative standards.
Foundational Principles: Hazard Assessment and Regulatory Context
This compound, while not extensively characterized in publicly available safety data sheets, must be handled with the assumption that it is a hazardous substance. This assumption is based on an analysis of its constituent functional groups: a pyridine ring, a methyl ester, and a tert-butoxycarbonyl (Boc)-protected amine. Pyridine and its derivatives are often flammable, toxic, and pose environmental risks.[1][2] Consequently, the disposal of this compound falls under the stringent regulations for hazardous waste management.
In the United States, the primary regulatory bodies governing laboratory waste are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[3][4] The EPA's Resource Conservation and Recovery Act (RCRA) provides a "cradle to grave" framework for hazardous waste management, ensuring its safe handling from generation to final disposal.[5][6] OSHA's Laboratory Standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP) to protect laboratory workers from chemical hazards.[4][7]
Immediate Safety and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to don the appropriate Personal Protective Equipment (PPE). Given the potential hazards associated with pyridine derivatives, the following PPE is mandatory:
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[8] |
| Hand Protection | Nitrile rubber gloves. |
| Body Protection | A flame-resistant lab coat, fully buttoned. |
| Respiratory | All handling and disposal steps should be conducted within a certified chemical fume hood to prevent inhalation of vapors.[8][9] |
In the event of accidental exposure, follow these first-aid measures immediately:
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek immediate medical attention.[9]
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.[8]
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[10]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.
Step 1: Waste Characterization and Segregation
All waste containing this compound, including pure compound, reaction mixtures, and contaminated materials (e.g., pipette tips, gloves, and paper towels), must be classified as hazardous waste.
-
Causality: The pyridine moiety renders the compound a likely candidate for hazardous waste classification.[1] Segregating chemical waste at the point of generation is a critical step in preventing dangerous reactions.[3][11]
Step 2: Container Selection and Labeling
-
Action: Collect all waste streams containing this compound in a designated, leak-proof, and chemically compatible container.[5][12] A high-density polyethylene (HDPE) or glass container is recommended.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and a detailed description of its contents, including the full chemical name: "this compound."
-
Causality: Proper labeling is mandated by OSHA and the EPA to ensure safe handling, storage, and disposal, and to prevent accidental mixing of incompatible chemicals.[3][11]
Step 3: Waste Accumulation and Storage
-
Action: Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.[13] This area should be away from sources of ignition, such as heat and open flames, and incompatible materials.
-
Incompatibilities: Avoid storing this waste with strong acids or strong oxidizing agents. The Boc-protecting group is acid-labile and can decompose to release isobutylene and carbon dioxide, potentially leading to container pressurization.[14][15]
-
Causality: Safe storage practices are essential to prevent accidental spills, reactions, and fires.[9][16]
Step 4: Arranging for Professional Disposal
-
Action: Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policies and local regulations, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Documentation: Ensure that a hazardous waste manifest is completed. This document tracks the waste from your laboratory to its final disposal facility.[12][13]
-
Causality: The "cradle to grave" mandate of the RCRA requires a complete and accurate record of the hazardous waste's journey to ensure it is disposed of in an environmentally sound manner.[6]
Step 5: Final Disposal Method
-
Likely Method: The most probable final disposal method for this type of chemical waste is high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[1][11]
-
Causality: Incineration is an effective method for destroying organic chemical waste, converting it into less harmful substances such as carbon dioxide, water, and inorganic ash.[1][3]
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Sources
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. usbioclean.com [usbioclean.com]
- 4. nationalacademies.org [nationalacademies.org]
- 5. pfw.edu [pfw.edu]
- 6. epa.gov [epa.gov]
- 7. osha.gov [osha.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. fishersci.com [fishersci.com]
- 11. Are You Compliant with Lab Waste Regulations? [emsllcusa.com]
- 12. goodway.com [goodway.com]
- 13. epa.gov [epa.gov]
- 14. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 15. 百灵威科技-化学试剂、分析试剂、生物试剂、有机试剂、仪器耗材-百灵威 [jkchemical.com]
- 16. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to the Safe Handling of Methyl 6-((tert-butoxycarbonyl)amino)nicotinate
In the landscape of pharmaceutical research and drug development, the meticulous handling of chemical intermediates is paramount to ensuring both the integrity of the research and the safety of laboratory personnel. Methyl 6-((tert-butoxycarbonyl)amino)nicotinate, a key building block in the synthesis of various active pharmaceutical ingredients, requires a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe and efficient laboratory operations.
Hazard Assessment and Engineering Controls: The First Line of Defense
Based on the analysis of analogous compounds, this compound should be treated as a substance that is potentially irritating to the skin, eyes, and respiratory system.[1][2][3][4] The primary routes of exposure are inhalation of dust particles, direct skin contact, and eye contact.
Engineering Controls are the most effective means of minimizing exposure. All handling of this compound, particularly when in solid or powdered form, must be conducted in a certified chemical fume hood to control the inhalation of airborne particles.[1] The fume hood should have a verified face velocity appropriate for handling fine powders. An eyewash station and a safety shower must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE): Your Essential Barrier
The consistent and correct use of Personal Protective Equipment (PPE) is a non-negotiable aspect of handling this compound. The following table outlines the minimum required PPE.
| Protection Type | Required PPE | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles with Side Shields or a Full-Face Shield | Protects against splashes and airborne particles. A full-face shield is recommended when handling larger quantities or when there is a significant risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves (Nitrile) | Nitrile gloves offer good resistance to a range of chemicals.[5] Gloves must be inspected for any signs of degradation or perforation before each use. Double gloving is recommended for extended handling periods. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-Approved Respirator | While working in a fume hood is the primary control, a NIOSH-approved respirator with a particulate filter (N95 or higher) should be used if there is a potential for generating significant dust, or if engineering controls are not sufficient.[6] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling ensures that safety is integrated into every step of the experimental workflow.
Preparation and Weighing
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on all required PPE as detailed in the table above.
-
Weighing: Carefully weigh the required amount of this compound within the fume hood. Use a balance with a draft shield to minimize the dispersal of fine particles. Handle the solid with a spatula to avoid creating dust.
Dissolution and Reaction
-
Solvent Addition: When dissolving the compound, slowly add the solvent to the solid to prevent splashing.
-
Reaction Setup: All reactions involving this compound should be set up within the fume hood. Ensure all glassware is properly secured.
-
Monitoring: Monitor the reaction from outside the fume hood sash as much as possible.
Post-Handling Decontamination
-
Cleaning: Thoroughly clean all work surfaces and equipment after use.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of gloves and any other contaminated disposable items in the appropriate waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Spill Management: Preparedness is Key
In the event of a spill, a prompt and appropriate response is crucial to mitigate potential hazards.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if there is a risk of significant airborne dust.
-
Assess the Spill: From a safe distance, assess the extent of the spill and any immediate hazards.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE, including respiratory protection if necessary.
-
Containment and Cleanup: For a solid spill, gently cover the material with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne. Carefully sweep the absorbed material into a designated, labeled waste container. For a liquid spill, use an appropriate chemical absorbent pad or spill pillow.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of Waste: All contaminated materials, including absorbent materials and PPE, must be disposed of as hazardous waste.
Disposal Plan: Responsible Waste Management
All waste generated from the handling of this compound must be treated as hazardous waste.[2]
-
Solid Waste: Collect all solid waste, including contaminated consumables (e.g., weighing paper, gloves, absorbent materials), in a clearly labeled, sealed container.
-
Liquid Waste: Collect all liquid waste containing the compound in a compatible, labeled waste container. Do not mix with incompatible waste streams.
-
Disposal: Arrange for the disposal of all waste through a licensed chemical waste disposal service, in accordance with all local, state, and federal regulations. Never dispose of this chemical down the drain.
Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: A workflow diagram outlining the key steps for the safe handling and disposal of this compound.
References
- MedChemExpress. (2024). Methyl 6-methylnicotinate Safety Data Sheet.
- Combi-Blocks. (n.d.). 1-Boc-5-benzyloxy-3-formylindole Safety Data Sheet.
- BenchChem. (2025). Personal protective equipment for handling t-Boc-Aminooxy-PEG7-methane.
- BenchChem. (2025). Personal protective equipment for handling THP-PEG1-Boc.
- Angene Chemical. (2024). Methyl 2,4-dichloro-6-methylnicotinate Safety Data Sheet.
- XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 914348-98-4.
- Chemicalbook. (n.d.). METHYL 6-[(TERT-BUTOXYCARBONYL)AMINO]NICOTINATE | 144186-11-8.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Fisher Scientific. (2010). Safety Data Sheet.
- Loba Chemie. (n.d.). METHYL NICOTINATE EXTRA PURE.
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
- Apollo Scientific. (2023). D-Methionine, N-BOC protected Safety Data Sheet.
- Santa Cruz Biotechnology. (n.d.). Methyl 6-[(tert-butoxycarbonyl)amino]nicotinate.
- CDH Fine Chemical. (n.d.). methyl nicotinate cas no 93-60-7.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
